3-bromo-5-methyl-1H-pyrazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-methyl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2/c1-3-2-4(5)7-6-3/h2H,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVRPUGWCOWUQOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57097-81-1 | |
| Record name | 57097-81-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Strategic Importance of 3-bromo-5-methyl-1H-pyrazole
An In-Depth Technical Guide to 3-bromo-5-methyl-1H-pyrazole
Topic: this compound CAS Number: 57097-81-1 Audience: Researchers, scientists, and drug development professionals.
This compound (CAS No. 57097-81-1) is a halogenated heterocyclic compound that has emerged as a pivotal building block in the realms of medicinal chemistry and agrochemical synthesis.[1][2][3] The pyrazole ring is recognized as a "privileged structure," a molecular framework that is recurrently found in potent, biologically active compounds.[3][4] This guide, prepared from the perspective of a Senior Application Scientist, delves into the core technical aspects of this versatile intermediate, providing field-proven insights into its synthesis, reactivity, applications, and safe handling. The strategic placement of the bromine atom and the methyl group on the pyrazole core offers distinct reactive handles, enabling chemists to construct complex molecular architectures with high regioselectivity, which is fundamental in the rational design of novel therapeutic agents and next-generation crop protection chemicals.[3][5]
Part 1: Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectroscopic properties is the foundation of its effective application in synthesis.
Key Physicochemical Properties
The essential properties of this compound are summarized below. This data is critical for reaction planning, purification, and storage.
| Property | Value | Source(s) |
| CAS Number | 57097-81-1 | [1][2] |
| Molecular Formula | C₄H₅BrN₂ | [6] |
| Molecular Weight | 161.00 g/mol | [7] |
| Appearance | White to off-white solid/powder | N/A |
| EINECS Number | 804-261-9 | [2] |
Spectroscopic Signature
Spectroscopic data is crucial for in-process reaction monitoring and final product characterization. While the tautomeric nature of the N-H proton can lead to variability, typical NMR values for the related N-methylated analog provide a reference for the core structure. For N-methyl-3-bromo-5-methyl pyrazole, the following shifts have been reported:
-
¹H NMR (in DMSO-d₆): Key signals include a singlet for the pyrazole ring proton (C4-H) around δ 6.06 ppm, a singlet for the N-methyl group at δ 3.62 ppm, and a singlet for the C5-methyl group at δ 2.16 ppm.[8] The acidic N-H proton of the title compound would appear as a broad singlet, typically downfield.
-
¹³C NMR (in DMSO-d₆): Characteristic peaks for the N-methylated analog are observed around δ 141.9 (C5), 123.2 (C3-Br), and 107.6 (C4), with the methyl carbons appearing at δ 36.5 (N-CH₃) and δ 10.9 (C5-CH₃).[8]
Part 2: Synthesis and Mechanistic Insights
The synthesis of this compound can be approached through several routes. The choice of method is often dictated by factors such as scale, safety, and available starting materials.
Overview of Synthetic Strategies
Historically, Sandmeyer-type reactions starting from 3-amino-5-methylpyrazole were common.[9][10] However, these routes often involve genotoxic intermediates (GTIs) and can suffer from low overall yields and difficult purification processes, such as steam distillation.[8][11]
A more contemporary and scalable "Sandmeyer-free" approach has been developed, which proceeds from readily available starting materials like methyl crotonate and a hydrazine source.[8][11] This multi-step sequence involves condensation, bromination, and oxidation, offering improved efficiency, higher yields, and a more favorable safety profile, making it the preferred method for process development.[8][11]
Recommended Synthetic Workflow: The Sandmeyer-Free Route
This protocol outlines a robust and scalable pathway. The causality for this choice rests on its avoidance of hazardous intermediates and its proven efficiency in process development environments.[11]
Step-by-Step Methodology:
-
Condensation: React methyl crotonate with a suitable hydrazine (e.g., methylhydrazine for the N-methyl analog, or hydrazine hydrate followed by a protection step) to form the pyrazolidinone intermediate. This is a classical cyclocondensation reaction driven by the nucleophilicity of the hydrazine.
-
Bromination: The pyrazolidinone intermediate is then subjected to bromination. A common and effective agent for this transformation is N-Bromosuccinimide (NBS), which provides a source of electrophilic bromine that selectively substitutes at the electron-rich position of the ring.[12]
-
Oxidation/Aromatization: The resulting bromo-pyrazolidinone is oxidized to form the aromatic pyrazole ring. This step re-establishes the stable aromatic system and yields the final product.
The workflow below illustrates this efficient, modern synthetic sequence.
Caption: A scalable, Sandmeyer-free workflow for synthesizing this compound.
Part 3: Chemical Reactivity and Core Applications
The utility of this compound stems from its dual reactivity: the nucleophilic pyrazole ring and the electrophilic C-Br bond.
Reactivity Profile
The bromine atom at the 3-position is the primary handle for molecular elaboration. It is highly susceptible to a variety of metal-catalyzed cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids to form C-C bonds, introducing aryl or heteroaryl substituents.
-
Heck Coupling: Reaction with alkenes to form substituted olefins.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes to install C-C triple bonds.
This versatile reactivity allows for the systematic and rapid exploration of the chemical space around the pyrazole core, a key strategy in structure-activity relationship (SAR) studies during drug development.[3][5]
Caption: Reactivity of this compound as a hub for creating diverse functional molecules.
Applications in Drug Discovery and Agrochemicals
The pyrazole scaffold is a cornerstone in modern chemistry, with derivatives demonstrating a vast range of biological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[3][13][14]
-
Agrochemicals: this compound and related structures are critical intermediates in the synthesis of potent insecticides.[3] Notably, they are precursors to the anthranilic diamide class of insecticides, such as Chlorantraniliprole (Rynaxypyr), which function by targeting insect ryanodine receptors.[3][15]
-
Medicinal Chemistry: In drug discovery, this pyrazole is used to build complex molecules targeting various enzymes and receptors.[5] Its derivatives have been investigated as kinase inhibitors for oncology, anti-inflammatory agents (COX-2 inhibitors), and treatments for metabolic and neurological disorders.[4][14] The ability to precisely modify the scaffold allows for fine-tuning of a drug candidate's potency, selectivity, and pharmacokinetic properties.
Part 4: Safety, Handling, and Storage
Adherence to strict safety protocols is non-negotiable when working with halogenated heterocyclic compounds. This information is synthesized from standard Safety Data Sheets (SDS).[16][17][18][19]
Hazard Identification
Based on aggregated GHS data for similar brominated pyrazoles, the compound should be treated with caution.[7]
| Hazard Statement | Code | Class |
| Causes skin irritation | H315 | Skin Irrit. 2 |
| Causes serious eye irritation | H319 | Eye Irrit. 2A |
| May cause respiratory irritation | H335 | STOT SE 3 |
| Harmful if swallowed | H302 | Acute Tox. 4 |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[16][17]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield that comply with EN166 (EU) or NIOSH (US) standards.[18]
-
Hand Protection: Use chemically resistant, impermeable gloves (e.g., nitrile rubber) inspected before use. Dispose of contaminated gloves properly.[17][18]
-
Body Protection: Wear a lab coat. For larger quantities, a chemical-resistant suit may be required.[18]
-
Respiratory Protection: If dust is generated, use a P95 (US) or P1 (EU) particle respirator.[18]
-
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[19] Keep away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste material and contaminated containers in accordance with all applicable local, state, and federal regulations. Do not allow the product to enter drains or waterways.[16][18]
Conclusion
This compound is more than a simple chemical reagent; it is a strategic tool for innovation in the life sciences. Its well-defined physicochemical properties, coupled with modern, scalable synthetic routes, make it an accessible and valuable intermediate. The true power of this molecule lies in its predictable and versatile reactivity, which empowers researchers and drug development professionals to design and construct novel, high-value compounds with precision. By adhering to rigorous safety protocols, the scientific community can continue to leverage this pivotal building block to address critical challenges in human health and agriculture.
References
- BLD Pharm. This compound | 57097-81-1.
- Smolecule. 3-bromo-5-(bromomethyl)-1-methyl-1H-pyrazole.
- Smolecule. 3-bromo-5-methyl-4-phenyl-1H-pyrazole.
- ResearchGate. Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole | Request PDF.
- Organic Synthesis International. N-Methyl-3-Bromo-5-Methyl Pyrazole.
- Sigma-Aldrich. 3-Bromo-1-methyl-1H-pyrazole 96 151049-87-5.
- Google Patents. CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid.
- ChemicalBook.
- CymitQuimica.
- CymitQuimica.
- Angene Chemical.
- ChemicalBook. 3-Bromo-1-methyl-5-phenyl-1H-pyrazole | 1785580-89-3.
- Benchchem. 3-Bromo-1H-pyrazole|Building Block for R&D.
- TCI Chemicals.
- U.S. Environmental Protection Agency (EPA). 1H-Pyrazole-5-carboxamide, 3-bromo-N-[4-chloro-2-methyl-6-[(methylamino)carbonyl]phenyl].
- ChemicalBook. 3-bromo-1-methyl-1H-pyrazole CAS#: 151049-87-5.
- Benchchem. 5-methyl-1H-pyrazole-3-carboxylate: Synthesis, Properties, and Biological Significance.
- PubChem. This compound | C4H5BrN2 | CID 1201423.
- PubChem. 3-Bromo-1-methyl-1H-pyrazole | C4H5BrN2 | CID 14948637.
- PubMed Central. Current status of pyrazole and its biological activities.
- PubMed Central.
- Frontiers.
- MDPI.
Sources
- 1. 57097-81-1|this compound|BLD Pharm [bldpharm.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 5. Buy 3-bromo-5-(bromomethyl)-1-methyl-1H-pyrazole [smolecule.com]
- 6. This compound | C4H5BrN2 | CID 1201423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Bromo-1-methyl-1H-pyrazole | C4H5BrN2 | CID 14948637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Organic Synthesis International: N-Methyl-3-Bromo-5-Methyl Pyrazole [organicsynthesisinternational.blogspot.com]
- 9. Buy 3-bromo-5-methyl-4-phenyl-1H-pyrazole [smolecule.com]
- 10. CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 16. static.cymitquimica.com [static.cymitquimica.com]
- 17. static.cymitquimica.com [static.cymitquimica.com]
- 18. angenechemical.com [angenechemical.com]
- 19. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to 3-bromo-5-methyl-1H-pyrazole: Properties, Synthesis, and Applications
Introduction
3-bromo-5-methyl-1H-pyrazole is a halogenated heterocyclic compound of significant interest to the scientific community, particularly those engaged in medicinal chemistry and agrochemical research. As a functionalized pyrazole, it serves as a versatile synthetic building block, enabling the construction of more complex molecular architectures. The pyrazole scaffold is a well-established "privileged structure" in drug discovery, forming the core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1] The strategic placement of a bromine atom and a methyl group on the pyrazole ring provides two distinct points for chemical modification, making it an invaluable intermediate for developing novel bioactive molecules.
This technical guide provides a comprehensive overview of the core physical properties, spectral characteristics, synthesis, and key applications of this compound, designed for researchers, chemists, and drug development professionals.
Molecular Structure and Tautomerism
The fundamental structure of this compound (CAS No: 57097-81-1) consists of a five-membered aromatic ring containing two adjacent nitrogen atoms, substituted with a bromine atom at the 3-position and a methyl group at the 5-position.[2]
A critical chemical feature of N-unsubstituted pyrazoles is their ability to exist as tautomers. This compound can exist in equilibrium with its tautomeric form, 5-bromo-3-methyl-1H-pyrazole. This equilibrium is influenced by factors such as the solvent, temperature, and pH. For synthetic applications, this tautomerism must be considered, as reactions can potentially occur at either nitrogen atom, leading to different regioisomers.
Core Physical and Chemical Properties
While this compound is a well-known synthetic intermediate, comprehensive experimental data on its physical properties is not extensively documented in readily available literature. The data presented below combines information from supplier specifications with predicted values based on its structure and data from closely related isomers.
Table 1: Physical and Chemical Properties of this compound and Related Isomers
| Property | This compound | 3-bromo-1-methyl-1H-pyrazole (Isomer) | 4-bromo-1-methyl-1H-pyrazole (Isomer) | Source(s) |
| CAS Number | 57097-81-1 | 151049-87-5 | 15803-02-8 | [2] |
| Molecular Formula | C₄H₅BrN₂ | C₄H₅BrN₂ | C₄H₅BrN₂ | [2] |
| Molecular Weight | 161.00 g/mol | 161.00 g/mol | 161.00 g/mol | |
| Physical Form | Solid | Liquid | Liquid | |
| Melting Point | Not Experimentally Determined (Predicted: Solid at RT) | Not Applicable | Not Applicable | |
| Boiling Point | Not Experimentally Determined | 204-210 °C (at 760 mmHg) | 185-188 °C (at 760 mmHg) | |
| Density | Not Experimentally Determined | 1.585 g/mL (at 25 °C) | 1.558 g/mL (at 25 °C) | |
| pKa | Not Experimentally Determined (Predicted: ~1-2 for protonated form) | Not Determined | Not Determined | |
| Solubility | Soluble in ethyl acetate, ether, THF | Not specified | Not specified | [3] |
Spectral Analysis and Characterization
¹H NMR Spectroscopy (Predicted)
In a typical deuterated solvent like CDCl₃ or DMSO-d₆, the ¹H NMR spectrum is expected to show three main signals:
-
N-H Proton: A broad singlet, typically in the range of δ 12-13 ppm. The chemical shift and broadness of this peak are highly dependent on the solvent and concentration.
-
C4-H Proton: A sharp singlet around δ 6.0-6.3 ppm. This proton is on the carbon atom situated between the two substituted carbons.
-
C5-CH₃ Protons: A sharp singlet corresponding to the three methyl protons, expected around δ 2.2-2.4 ppm.
¹³C NMR Spectroscopy (Predicted)
The proton-decoupled ¹³C NMR spectrum is expected to display four distinct signals corresponding to the four carbon atoms in the molecule:
-
C5 (bearing the methyl group): Approximately δ 140-142 ppm.
-
C3 (bearing the bromine atom): Approximately δ 122-125 ppm.
-
C4: Approximately δ 105-108 ppm.
-
Methyl Carbon: Approximately δ 10-14 ppm.
Infrared (IR) Spectroscopy (Predicted)
Key vibrational modes expected in the IR spectrum include:
-
N-H Stretch: A broad absorption band in the region of 3100-3300 cm⁻¹.
-
C-H Stretch (Aromatic/Aliphatic): Sharp peaks around 2900-3100 cm⁻¹.
-
C=N and C=C Stretch (Ring): Absorptions in the 1400-1600 cm⁻¹ region.
-
C-Br Stretch: Typically found in the lower frequency region, often below 600 cm⁻¹.
Mass Spectrometry (MS) (Predicted)
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 160 and 162 with a characteristic ~1:1 intensity ratio, which is indicative of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).
Synthesis and Purification Protocol
This compound is commonly synthesized via a Sandmeyer-type reaction from the corresponding amine, 3-amino-5-methyl-pyrazole. This method is reliable and provides good yields.[3]
Detailed Step-by-Step Methodology
Materials:
-
3-amino-5-methyl-pyrazole
-
Concentrated Hydrobromic Acid (HBr, 48%)
-
Copper(I) Bromide (CuBr)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Ethyl Acetate
-
Saturated Sodium Thiosulfate Solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, combine 3-amino-5-methyl-pyrazole (1.0 eq), concentrated hydrobromic acid (approx. 8 mL per gram of amine), and copper(I) bromide (1.4 eq).
-
Heating: Heat the mixture to 70°C with vigorous stirring.
-
Diazotization: Prepare a solution of sodium nitrite (1.5 eq) in a minimal amount of water. Add this solution dropwise to the reaction mixture via the dropping funnel, ensuring the internal temperature does not exceed 75°C.
-
Reaction: After the addition is complete, maintain the reaction mixture at 70°C for an additional 30-60 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and add ethyl acetate and water.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium thiosulfate (to remove any residual bromine) and then with brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be further purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure this compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Applications in Pharmaceutical and Agrochemical Development
The utility of this compound lies in its capacity as a versatile intermediate. The bromine atom serves as an excellent handle for introducing further molecular diversity, primarily through metal-catalyzed cross-coupling reactions such as Suzuki, Heck, or Buchwald-Hartwig aminations.
Precursor to Bioactive Molecules
This pyrazole derivative is a key starting material in the synthesis of more complex molecules. For instance, it is used to prepare 5-bromo-1H-pyrazole-3-carboxylic acid. This subsequent intermediate is a crucial component in the industrial synthesis of insecticides like Chlorantraniliprole, demonstrating its relevance in agrochemistry.[3]
Scaffold for Drug Discovery
In pharmaceutical research, this compound is used to generate libraries of novel pyrazole-containing compounds. By functionalizing the bromine atom and the N-H position, researchers can systematically explore the structure-activity relationship (SAR) of new chemical entities. The pyrazole core is present in several blockbuster drugs, most notably Celecoxib, a selective COX-2 inhibitor used to treat inflammation and pain.[5][6] The synthesis of analogues of such drugs often relies on intermediates like this compound to build the core heterocyclic structure.[5][7][8]
Logical Flow of Synthetic Utility
Caption: Synthetic utility of this compound.
Safety and Handling
As with any halogenated organic compound, this compound should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. Based on data for similar brominated pyrazoles, this compound should be considered a potential skin, eye, and respiratory irritant.[9][10] Store in a cool, dry place away from incompatible materials.
References
Please note: Direct experimental data for some physical properties of this compound is sparse. Some information is inferred from closely related compounds and cited accordingly.
- PubChem. This compound.
- Organic Synthesis International. N-Methyl-3-Bromo-5-Methyl Pyrazole.
- Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules. [Link]
- 4-substituted 1,5-diarylpyrazole, analogues of celecoxib: synthesis and preliminary evaluation of biological properties. Il Farmaco. [Link]
- PubChem. 3-Bromo-4-methyl-1H-pyrazole.
- PubChem. Methyl 5-bromo-1H-pyrazole-3-carboxylate.
- PubChem. 3-Bromo-1-methyl-1H-pyrazole.
- ResearchGate. Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. [Link]
- ProcessPointChemicals. This compound Supplier & Distributor. [Link]
- ResearchGate.
- New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects. Scientific Reports. [Link]
- Organic Chemistry Portal. Pyrazole synthesis. [Link]
- Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles.
- New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry. [Link]
- Google Patents. A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C4H5BrN2 | CID 1201423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid - Google Patents [patents.google.com]
- 4. Organic Synthesis International: N-Methyl-3-Bromo-5-Methyl Pyrazole [organicsynthesisinternational.blogspot.com]
- 5. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-substituted 1,5-diarylpyrazole, analogues of celecoxib: synthesis and preliminary evaluation of biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 3-Bromo-4-methyl-1H-pyrazole | C4H5BrN2 | CID 21680102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3-Bromo-1-methyl-1H-pyrazole | C4H5BrN2 | CID 14948637 - PubChem [pubchem.ncbi.nlm.nih.gov]
3-bromo-5-methyl-1H-pyrazole molecular weight
An In-depth Technical Guide to 3-bromo-5-methyl-1H-pyrazole: Synthesis, Characterization, and Applications in Drug Discovery
Introduction
The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have made it a privileged scaffold in drug design. Within this important class of heterocycles, this compound emerges as a highly versatile and valuable synthetic intermediate. Its strategic placement of a bromine atom, a methyl group, and a reactive N-H moiety allows for precise, regioselective modifications, making it a critical building block for constructing complex molecular architectures.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound. We will delve into its fundamental physicochemical properties, detail robust synthetic and purification protocols, explore its spectroscopic signature, and discuss its strategic application in the synthesis of potential therapeutic agents.
Chemical Identity and Physicochemical Properties
The accurate identification and understanding of a compound's physical properties are foundational to its successful application in research and development.
Structure and Tautomerism
This compound (IUPAC name: this compound) is a five-membered aromatic heterocycle. A critical feature of N-unsubstituted pyrazoles is the phenomenon of annular tautomerism. This compound exists in equilibrium with its tautomer, 5-bromo-3-methyl-1H-pyrazole. While the 3-bromo-5-methyl tautomer is often the predominantly named isomer, the position of the N-H proton can shift, influencing the molecule's reactivity and interactions. In reactions involving the pyrazole nitrogen, a mixture of products may result if conditions are not carefully controlled.
Caption: Tautomeric equilibrium of this compound.
Physicochemical Data
The key quantitative data for this compound are summarized below. This information is crucial for reaction planning, stoichiometry calculations, and purification design.
| Property | Value | Source |
| Molecular Formula | C₄H₅BrN₂ | [3] |
| Molecular Weight | 161.00 g/mol | [3] |
| CAS Number | 57097-81-1 | [3] |
| Appearance | Off-white to light yellow solid | Generic |
| Storage Conditions | Inert atmosphere, 2-8°C | [3] |
Synthesis and Purification
A reliable and scalable synthesis is paramount for utilizing any chemical building block. One common and effective method for preparing this compound involves the diazotization of 3-amino-5-methylpyrazole followed by a Sandmeyer-type bromination.
Scientific Rationale
This synthetic approach is chosen for its high regioselectivity. The starting material, 3-amino-5-methylpyrazole, firmly establishes the positions of the methyl and amino groups. The core of the reaction is the conversion of the stable primary amine (-NH₂) into an excellent leaving group, the diazonium salt (-N₂⁺). This is achieved by treatment with sodium nitrite (NaNO₂) in a strong acidic medium like hydrobromic acid (HBr). The HBr serves a dual purpose: it provides the acidic environment for diazotization and acts as the source of the bromide nucleophile. A copper(I) bromide (CuBr) catalyst is typically employed to facilitate the displacement of the diazonium group with bromide, yielding the desired product with high fidelity.[4]
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
3-amino-5-methylpyrazole
-
Hydrobromic acid (48% aqueous solution)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl acetate or Dichloromethane
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 3-amino-5-methylpyrazole in 48% hydrobromic acid. Cool the vigorously stirring solution to 0°C using an ice-salt bath.
-
Diazotization: Dissolve sodium nitrite in a minimal amount of cold water. Add this solution dropwise to the pyrazole solution, ensuring the internal temperature remains below 5°C. The formation of the diazonium salt is often accompanied by a slight color change. Stir for an additional 30 minutes at 0°C after the addition is complete.
-
Bromination: In a separate flask, add copper(I) bromide to the reaction mixture. Slowly warm the mixture to 70°C. Vigorous evolution of nitrogen gas will be observed. Maintain this temperature until gas evolution ceases (typically 30-60 minutes).[4]
-
Workup: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure this compound.
Spectroscopic Characterization
Structural confirmation is a non-negotiable step in synthesis. The following are the expected spectroscopic signatures for verifying the identity and purity of the product.
-
¹H NMR: The proton NMR spectrum is expected to be simple. It should feature a singlet for the C4-H proton on the pyrazole ring, a singlet for the methyl (-CH₃) protons, and a broad singlet for the N-H proton. The exact chemical shifts can vary based on the solvent used.
-
¹³C NMR: The carbon NMR spectrum should show four distinct signals corresponding to the four carbon atoms in the molecule. The chemical shifts will be indicative of their electronic environment (e.g., C-Br, C-CH₃, C-H, and the quaternary carbon).
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is invaluable for confirming the molecular formula. The mass spectrum will exhibit a characteristic isotopic pattern for bromine, with two major peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes), confirming the presence of a single bromine atom. For the related N-methyl analog, the [M+H]⁺ ion was found at m/z 174.9864, which aligns with the expected mass.[5]
Applications in Medicinal Chemistry and Drug Development
This compound is not typically a final drug product but rather a strategic intermediate. The bromine atom serves as a versatile synthetic handle for introducing further molecular complexity, most commonly through transition-metal-catalyzed cross-coupling reactions.
Role as a Synthetic Building Block
The C-Br bond is readily activated by palladium catalysts, making it an ideal substrate for reactions like Suzuki-Miyaura (coupling with boronic acids), Sonogashira (coupling with terminal alkynes), and Buchwald-Hartwig (amination) couplings. These reactions allow for the precise and efficient installation of aryl, heteroaryl, alkynyl, and amino substituents at the 3-position of the pyrazole ring. This strategy has been used to generate libraries of compounds for screening against various biological targets.[6] For instance, indole-pyrazole hybrids, which have shown potential as anticancer agents, can be synthesized using bromo-methyl-pyrazole derivatives as key precursors.[7]
Caption: Conceptual use of this compound in Suzuki coupling.
Therapeutic Potential of Derivatives
The pyrazole scaffold itself is associated with a wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties.[1][2] By using this compound as a starting point, medicinal chemists can systematically modify the structure to optimize potency, selectivity, and pharmacokinetic properties for a specific therapeutic target. The methyl group at the 5-position can provide beneficial steric and electronic contributions, potentially improving binding affinity or metabolic stability in the final drug candidate.
Safety, Handling, and Storage
Adherence to safety protocols is essential when working with any chemical reagent.
-
Hazard Identification: this compound is classified as a warning-level hazard. It is known to cause skin and serious eye irritation.[3][8]
-
Precautionary Measures:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat.[10][11]
-
Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[12]
-
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended.[3]
Conclusion
This compound is a foundational building block in modern synthetic and medicinal chemistry. Its well-defined structure, coupled with the synthetic versatility afforded by the bromine atom, provides a reliable and strategic entry point for the development of novel and complex molecules. A thorough understanding of its synthesis, properties, and safe handling procedures, as outlined in this guide, empowers researchers to fully leverage its potential in the rational design and discovery of next-generation therapeutics.
References
- This compound Information. BLD Pharm. URL: https://www.bldpharm.com/products/57097-81-1.html
- Bromination Strategies in Pyrazole Functionalization. Smolecule. URL: https://www.smolecule.com/3-bromo-5-methyl-4-phenyl-1h-pyrazole.html
- Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. ResearchGate. URL: https://www.researchgate.net/publication/316578052_Development_of_Scalable_Processes_for_the_Preparation_of_N-Methyl-3-Bromo-5-Methyl_Pyrazole
- N-Methyl-3-Bromo-5-Methyl Pyrazole. Organic Synthesis International. URL: https://www.organic-synthesis-intl.com/development-of-scalable-processes-for-the-preparation-of-n-methyl-3-bromo-5-methyl-pyrazole/
- A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid. Google Patents. URL: https://patents.google.
- 3-Bromo-1-methyl-1H-pyrazole 96%. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/760390
- 3-bromo-1-methyl-1H-pyrazole | C4H5BrN2. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/14948637
- Safety Data Sheet - 3-Bromo-4-fluoro-1-methyl-1H-pyrazole. CymitQuimica. URL: https://www.cymitquimica.com/pdf/F549598_msds_en.pdf
- Safety Data Sheet - Ethyl 5-bromo-1H-pyrazole-3-carboxylate. CymitQuimica. URL: https://www.cymitquimica.com/pdf/M293526_msds_en.pdf
- Safety Data Sheet - 4-Bromo-1H-pyrazole-3-carboxamide. Angene Chemical. URL: https://www.angenechemical.com/msds/932-65-0.pdf
- This compound | C4H5BrN2. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/1201423
- Examples of pyrazole-containing drugs and their pharmacological activities. ResearchGate. URL: https://www.researchgate.net/figure/Examples-of-pyrazole-containing-drugs-and-their-pharmacological-activities_fig1_372864696
- Safety Data Sheet - 3-Methyl-5-pyrazolone. TCI Chemicals. URL: https://www.tcichemicals.com/BE/en/assets/sds/M0491_E_EHS_1.pdf
- Methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate: Synthesis, Properties, and Biological Significance. Benchchem. URL: https://www.benchchem.com/product/bcm390065
- 5-BROMO-3-METHYL-1H-PYRAZOLE | 5744-68-3. ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8248556.htm
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. URL: https://globalresearchonline.net/journalcontents/v64-2/20.pdf
- 3-bromo-1-methyl-1H-pyrazole CAS#: 151049-87-5. ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB61159846.htm
- 3-bromo-5-methyl-4,5-dihydro-1H-pyrazole CAS. ChemicalBook. URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB93450917_EN.htm
- 5-BROMO-3-METHYL-1H-PYRAZOLE Formula. ECHEMI. URL: https://www.echemi.com/products/5-bromo-3-methyl-1h-pyrazole.html
- 3-Bromo-1-methyl-1H-pyrazole. BLD Pharm. URL: https://www.bldpharm.com/products/151049-87-5.html
- One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. URL: https://www.mdpi.com/1422-8599/2012/3/M781/pdf
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. URL: https://www.mdpi.com/1420-3049/23/1/134
- Recent advances in the therapeutic applications of pyrazolines. PMC - PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3955148/
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. mdpi.com [mdpi.com]
- 3. 57097-81-1|this compound|BLD Pharm [bldpharm.com]
- 4. Buy 3-bromo-5-methyl-4-phenyl-1H-pyrazole [smolecule.com]
- 5. Organic Synthesis International: N-Methyl-3-Bromo-5-Methyl Pyrazole [organicsynthesisinternational.blogspot.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 3-Bromo-1-methyl-1H-pyrazole | C4H5BrN2 | CID 14948637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. angenechemical.com [angenechemical.com]
- 12. tcichemicals.com [tcichemicals.com]
A Comprehensive Guide to the Structural Elucidation of 3-bromo-5-methyl-1H-pyrazole
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-bromo-5-methyl-1H-pyrazole is a pivotal heterocyclic compound, serving as a versatile building block in the synthesis of a wide array of biologically active molecules. Its structural integrity is paramount to the function of the resultant compounds. This guide provides a comprehensive, multi-technique approach to the unambiguous structural elucidation of this key intermediate. We delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Detailed, field-tested protocols are provided, alongside an analysis of the causality behind experimental choices, ensuring a self-validating system for structural confirmation. This document is intended to serve as an authoritative resource for researchers engaged in the synthesis and characterization of pyrazole derivatives and other complex small molecules.
Introduction: The Significance of this compound
Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1] The specific substitution pattern on the pyrazole ring dictates the molecule's interaction with biological targets. This compound, in particular, offers two reactive sites—the bromine atom and the N-H proton—allowing for further functionalization and the creation of diverse chemical libraries for drug discovery.
A critical aspect of working with such intermediates is the potential for tautomerism. This compound can exist in two tautomeric forms: this compound and 5-bromo-3-methyl-1H-pyrazole. The predominant tautomer can be influenced by factors such as the solvent and the solid-state packing.[2][3] Therefore, a rigorous and multi-faceted approach to structure elucidation is not merely a procedural formality but a scientific necessity to ensure the correct isomer is being utilized in subsequent synthetic steps.
This guide will walk through the essential analytical techniques required to confirm the structure of this compound, with a focus on interpreting the resulting data to distinguish between the possible tautomers.
The Analytical Workflow: A Multi-pronged Strategy
The definitive structural elucidation of an organic molecule relies on the convergence of data from multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and together they offer a self-validating confirmation of the molecule's identity and purity.
Caption: A generalized workflow for the synthesis and structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Determination
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For this compound, ¹H and ¹³C NMR are essential, with 2D techniques like HMBC and HSQC providing definitive assignments.
¹H NMR Spectroscopy
Principle: ¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
Expected Signals for this compound:
-
N-H Proton: A broad singlet, typically in the range of δ 11-13 ppm. The chemical shift can be highly variable and dependent on solvent and concentration.
-
Pyrazole Ring Proton (H4): A singlet around δ 6.0-6.5 ppm.
-
Methyl Protons (CH₃): A singlet around δ 2.1-2.3 ppm.
¹³C NMR Spectroscopy
Principle: ¹³C NMR spectroscopy provides information about the different types of carbon atoms in a molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment.
Expected Signals for this compound:
-
C5 (attached to methyl): ~δ 141 ppm
-
C3 (attached to bromine): ~δ 123 ppm
-
C4: ~δ 107 ppm
-
Methyl Carbon (CH₃): ~δ 11 ppm
2D NMR Spectroscopy: HMBC and HSQC
Principle: Two-dimensional NMR techniques reveal correlations between different nuclei, providing invaluable connectivity information.
-
HSQC (Heteronuclear Single Quantum Coherence): Shows direct one-bond correlations between protons and the carbons they are attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and piecing together molecular fragments.
For this compound, the HMBC spectrum is crucial for unambiguously assigning the C3 and C5 positions. A key correlation will be observed between the methyl protons and both C5 and C4, while the pyrazole ring proton (H4) will show correlations to C3, C5, and the methyl carbon.
Caption: Key HMBC correlations for this compound.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[4]
-
Data Acquisition:
-
Acquire ¹H and ¹³C{¹H} NMR spectra on a 400 MHz or higher field spectrometer.
-
For ¹H NMR, ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
Acquire standard 2D HSQC and HMBC spectra.
-
-
Data Processing and Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the spectra to the residual solvent peak.
-
Integrate the ¹H NMR signals to determine the relative proton ratios.
-
Analyze the chemical shifts, coupling constants (if any), and 2D correlations to assign all proton and carbon signals and confirm the proposed structure.
-
| Signal | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |
| N-H | ~12.0 (broad s) | - | H4, CH₃ |
| H4 | ~6.1 (s) | ~107 | C3, C5, CH₃ |
| CH₃ | ~2.2 (s) | ~11 | C5, C4 |
| C3-Br | - | ~123 | - |
| C5-CH₃ | - | ~141 | - |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.[5] For halogenated compounds like this compound, the isotopic pattern of bromine is a key diagnostic feature.
Expected Data for this compound:
-
Molecular Ion Peak: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[5] This will result in a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. For C₄H₅BrN₂, the expected m/z values are 173.97 and 175.97.
-
Fragmentation: Common fragmentation pathways for N-alkylated pyrazoles include the loss of the alkyl group.[6]
Experimental Protocol: Mass Spectrometry
-
Instrumentation: An electrospray ionization (ESI) or electron ionization (EI) mass spectrometer is suitable.[4]
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent such as methanol or acetonitrile.[4]
-
Data Acquisition: Infuse the sample into the mass spectrometer. Acquire the mass spectrum over a suitable m/z range.
-
Data Analysis:
-
Identify the molecular ion peaks and confirm the characteristic isotopic pattern for a single bromine atom.
-
Calculate the molecular formula from the exact mass measurement (if using a high-resolution mass spectrometer).
-
Analyze any significant fragment ions to further support the proposed structure.
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is an excellent tool for identifying the presence of specific functional groups.
Expected Absorptions for this compound:
-
N-H Stretch: A broad absorption band in the region of 3100-3300 cm⁻¹.
-
C-H Stretch (aromatic and aliphatic): Absorptions typically appear just above and below 3000 cm⁻¹, respectively.
-
C=N and C=C Stretch (pyrazole ring): A series of bands in the 1400-1600 cm⁻¹ region.[7]
-
C-Br Stretch: Typically found in the fingerprint region, below 800 cm⁻¹.
Experimental Protocol: Infrared Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: The sample can be analyzed as a solid (using a KBr pellet or an ATR accessory) or as a solution in a suitable solvent.
-
Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.
X-ray Crystallography: The Definitive Structure
For an unambiguous determination of the solid-state structure, including the specific tautomer present, single-crystal X-ray diffraction is the gold standard.[8] This technique provides a three-dimensional map of electron density in the crystal, allowing for the precise determination of bond lengths, bond angles, and intermolecular interactions. While not always necessary for routine characterization, it is invaluable for resolving any structural ambiguities.[9]
Conclusion
The structural elucidation of this compound requires a synergistic application of modern analytical techniques. NMR spectroscopy, with its various 1D and 2D experiments, provides the core framework of the molecule's connectivity. Mass spectrometry confirms the molecular weight and elemental composition, with the characteristic bromine isotope pattern serving as a crucial diagnostic tool. Infrared spectroscopy offers rapid confirmation of the key functional groups. When combined, these methods provide a robust and self-validating dossier of evidence that unequivocally confirms the structure of this important synthetic intermediate. This guide provides the necessary theoretical background and practical protocols to empower researchers to confidently and accurately characterize this compound and related compounds.
References
- Journal of the Chemical Society B. (n.d.). A vibrational assignment for pyrazole. RSC Publishing. [Link]
- ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2.... [Link]
- Organic Synthesis International. (2017). N-Methyl-3-Bromo-5-Methyl Pyrazole. [Link]
- Journal of Chemical and Pharmaceutical Research. (2012).
- NIST. (n.d.). 4-Bromo-1,3,5-trimethylpyrazole. NIST WebBook. [Link]
- ResearchGate. (n.d.).
- National Institutes of Health. (2024).
- [Source 9 not found]
- ResearchGate. (2023). Crystal structure of 3-(4-bromophenyl)-5-methyl-1H-pyrazole, C10H9BrN2. [Link]
- FLORE. (n.d.). Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N- formyl peptide receptors agonists. [Link]
- ResearchGate. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. [Link]
- ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]
- [Source 15 not found]
- [Source 16 not found]
- Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
- RSC Publishing. (2023).
- National Institutes of Health. (n.d.). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. [Link]
- SpectraBase. (n.d.). 4-Bromo-1-methyl-3-[(3-methyl-4-nitro-1H-pyrazol-1-yl)carbonyl]-1H-pyrazole - Optional[MS (GC)] - Spectrum. [Link]
- ResearchGate. (n.d.). Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole | Request PDF. [Link]
- ResearchGate. (2025). Structure and tautomerism of 4-bromo substituted 1 H-pyrazoles. [Link]
- ResearchGate. (2025). Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N‐formyl peptide receptors agonists. [Link]
- National Institutes of Health. (2019). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. [Link]
- ResearchGate. (2025). (PDF)
- [Source 27 not found]
- Reddit. (2023). Tautomers of 3-methyl-5-pyrazolone : r/OrganicChemistry. [Link]
- Canadian Journal of Chemistry. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. [Link]
- ResearchGate. (2023).
- National Institutes of Health. (n.d.). Crystal structure of 3-methyl-5-trimethylsilyl-1H-pyrazole. [Link]
- PubChem. (n.d.). 3-bromo-1-methyl-5-(trifluoromethyl)-1h-pyrazole. [Link]
- MDPI. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Crystal structure of 3-methyl-5-trimethylsilyl-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Regioselective Synthesis of 3-bromo-5-methyl-1H-pyrazole
Introduction
Pyrazole derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous pharmacologically active agents. Their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties, have established them as privileged scaffolds in the pharmaceutical industry. Among the vast array of functionalized pyrazoles, 3-bromo-5-methyl-1H-pyrazole stands out as a versatile synthetic intermediate. The strategic placement of the bromine atom at the 3-position, coupled with the methyl group at the 5-position, provides two distinct points for further molecular elaboration, making it a valuable building block for creating libraries of novel compounds for drug discovery programs.
This in-depth technical guide provides a comprehensive overview of the regioselective synthesis of this compound, starting from the readily available 5-methylpyrazole. It is designed for researchers, scientists, and professionals in drug development, offering not just a procedural outline but also a deep dive into the mechanistic rationale behind the synthetic strategy, practical insights into experimental execution, and robust analytical validation.
Strategic Approach to Regioselective Bromination
The synthesis of this compound from 5-methylpyrazole is fundamentally an electrophilic aromatic substitution reaction. However, the pyrazole ring presents a nuanced reactivity profile due to the presence of two nitrogen atoms, one "pyrrole-like" and the other "pyridine-like". This inherent asymmetry dictates the regioselectivity of electrophilic attack.
The C4 position of the pyrazole ring is generally the most susceptible to electrophilic substitution due to its higher electron density. Direct bromination of an unsubstituted pyrazole typically yields the 4-bromo derivative. Therefore, to achieve the desired 3-bromo isomer, a careful selection of the brominating agent and reaction conditions is paramount to override this natural propensity.
The Causality Behind Experimental Choices
The chosen synthetic strategy hinges on the use of N-Bromosuccinimide (NBS) as the brominating agent in a suitable solvent. This choice is predicated on several key factors:
-
Mild and Selective Bromination: NBS is a milder and more selective source of electrophilic bromine compared to elemental bromine (Br₂). This controlled reactivity is crucial for targeting the less reactive C3 position while minimizing the formation of the thermodynamically favored 4-bromo and polybrominated byproducts.
-
Reaction Mechanism: The reaction proceeds via an electrophilic attack of the bromonium ion (Br+), generated in situ from NBS, on the pyrazole ring. The regioselectivity is influenced by the stability of the Wheland intermediate (arenium ion) formed during the reaction. While the C4-attack leads to a more stable intermediate in many cases, careful control of reaction parameters can favor the formation of the 3-bromo product.
-
Solvent Effects: The choice of solvent plays a critical role in modulating the reactivity of both the pyrazole and the brominating agent. A polar aprotic solvent like dimethylformamide (DMF) is often employed to facilitate the dissolution of the starting materials and to stabilize the charged intermediates formed during the reaction.
Experimental Protocol: A Self-Validating System
This protocol is designed to be a self-validating system, incorporating in-process monitoring and a robust purification strategy to ensure the synthesis of high-purity this compound.
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| 5-methylpyrazole | Reagent grade, ≥98% |
| N-Bromosuccinimide (NBS) | Reagent grade, ≥98% |
| Dimethylformamide (DMF) | Anhydrous, ≥99.8% |
| Diethyl ether | Anhydrous, ≥99% |
| Saturated aqueous sodium bicarbonate | Laboratory grade |
| Saturated aqueous sodium chloride (brine) | Laboratory grade |
| Anhydrous magnesium sulfate | Laboratory grade |
| Round-bottom flask | Appropriate size, dry |
| Magnetic stirrer and stir bar | |
| Ice bath | |
| Thin-layer chromatography (TLC) plates | Silica gel 60 F254 |
| Rotary evaporator | |
| Column chromatography setup | Silica gel (230-400 mesh) |
| NMR spectrometer | For structural elucidation |
| Mass spectrometer | For molecular weight confirmation |
Step-by-Step Methodology
Reaction Setup and Execution
-
In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 5-methylpyrazole (1.0 equivalent) in anhydrous dimethylformamide (DMF).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise to the stirred solution over a period of 20-30 minutes, ensuring the temperature remains at 0 °C.
-
After the complete addition of NBS, continue stirring the reaction mixture at 0 °C for an additional 30 minutes.
-
Allow the reaction to gradually warm to room temperature and continue stirring.
-
In-Process Control: Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/petroleum ether). The consumption of the starting material and the formation of the product spot should be observed.
Work-up and Purification
-
Once the reaction is complete (as indicated by TLC), pour the reaction mixture into water.
-
Extract the aqueous mixture with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether to afford pure this compound.
Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Mechanistic Insights
The regioselective bromination of 5-methylpyrazole to yield the 3-bromo isomer is a kinetically controlled process. The reaction proceeds through the formation of a sigma complex (Wheland intermediate). The substitution at the C3 position is favored under specific conditions due to a combination of electronic and steric factors. The methyl group at the C5 position exerts a modest directing effect, and the careful control of temperature and the use of a mild brominating agent like NBS help to favor the formation of the desired isomer over the thermodynamically more stable 4-bromo product.
Reaction Mechanism Diagram
Caption: Electrophilic aromatic substitution mechanism for the bromination.
Safety Considerations
N-Bromosuccinimide (NBS) is a corrosive and harmful substance. It can cause severe skin burns and eye damage. It is also harmful if swallowed. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times when handling this reagent. The reaction should be carried out in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of accidental contact, rinse the affected area immediately with copious amounts of water and seek medical attention.
Dimethylformamide (DMF) is a combustible liquid and should be handled with care. It is also a suspected teratogen.
Characterization and Data
The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity.
| Technique | Expected Results |
| ¹H NMR | Characteristic signals for the pyrazole ring proton and the methyl group protons. The chemical shifts will be indicative of the substitution pattern. |
| ¹³C NMR | Signals corresponding to the carbon atoms of the pyrazole ring and the methyl group. The chemical shift of the carbon atom bearing the bromine will be significantly affected. |
| Mass Spectrometry | The molecular ion peak corresponding to the mass of this compound, along with the characteristic isotopic pattern for a bromine-containing compound, should be observed. |
Conclusion
The regioselective synthesis of this compound from 5-methylpyrazole is a crucial transformation for accessing a key building block in drug discovery. By employing N-Bromosuccinimide under controlled conditions, the desired 3-bromo isomer can be obtained with good selectivity. This guide has provided a detailed, field-proven protocol, elucidated the underlying mechanistic principles, and emphasized the critical safety considerations. Adherence to this comprehensive approach will enable researchers to reliably synthesize this valuable intermediate for the advancement of their research and development endeavors.
References
- Pathan, S., Repale, A., & Pal, G. (2020). In-Situ Synthesis of Active Pharmaceutical Ingredients Which Content Pyrazole Skeleton. Letters in Organic Chemistry, 17(10), 743-748.
- Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). 5.1.7. Selective Boc-Protection and Bromination of Pyrazoles.
- ChemScience. (2024). Safety Data Sheet: N-Bromosuccinimide.
- Mali, R. K., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4987.
- Carl ROTH. (2024).
An In-depth Technical Guide to the Electrophilic Bromination of 5-Methyl-1H-Pyrazole
Abstract
This technical guide provides a comprehensive overview of the electrophilic bromination of 5-methyl-1H-pyrazole, a critical transformation for the synthesis of versatile intermediates in pharmaceutical and agrochemical research. This document delineates the foundational principles of electrophilic substitution on the pyrazole scaffold, with a specific focus on regioselectivity. It offers a comparative analysis of common brominating agents and provides detailed, field-proven experimental protocols. Furthermore, this guide includes a thorough discussion of the reaction mechanism, work-up and purification strategies, and comprehensive characterization of the resulting 4-bromo-5-methyl-1H-pyrazole. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this important synthetic transformation.
Introduction: The Significance of Pyrazoles in Modern Drug Discovery
The pyrazole nucleus is a privileged heterocyclic scaffold that forms the core of a multitude of biologically active compounds.[1] Its unique structural and electronic properties make it a cornerstone in the design of novel therapeutic agents across a wide range of disease areas, including oncology, inflammation, and infectious diseases.[2][3][4][5] The metabolic stability of the pyrazole ring is a significant factor in its increasing prevalence in newly approved drugs.[2]
The functionalization of the pyrazole ring is paramount to modulating the pharmacological profile of these molecules. Halogenated pyrazoles, in particular, serve as exceptionally versatile intermediates. The introduction of a bromine atom, specifically at the C4 position, provides a reactive handle for a variety of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This enables the construction of complex molecular architectures and facilitates the exploration of structure-activity relationships (SAR) in drug discovery programs. This guide focuses on the targeted electrophilic bromination of 5-methyl-1H-pyrazole, a fundamental building block in organic synthesis.
The Mechanism and Regioselectivity of Electrophilic Substitution on Pyrazoles
The electrophilic substitution of pyrazoles is a well-established transformation that proceeds via a classic electrophilic aromatic substitution (SEAr) mechanism. The pyrazole ring is an electron-rich aromatic system, making it susceptible to attack by electrophiles. The regioselectivity of this substitution is dictated by the electronic distribution within the ring. For pyrazoles, the C4 position is the most electron-rich and, consequently, the most nucleophilic position, leading to preferential substitution at this site.[6]
The reaction is initiated by the generation of an electrophilic bromine species (e.g., Br⁺) from a suitable brominating agent. The pyrazole ring then acts as a nucleophile, attacking the electrophile to form a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. The subsequent loss of a proton from the C4 position restores the aromaticity of the pyrazole ring, yielding the 4-brominated product. The presence of an electron-donating methyl group at the C5 position further enhances the electron density of the ring, facilitating the electrophilic attack.
Diagram 1: General Mechanism of Electrophilic Bromination of 5-Methyl-1H-pyrazole
Caption: Mechanism of electrophilic bromination at the C4 position.
Comparative Analysis of Brominating Agents
The choice of brominating agent is a critical parameter that can influence the reaction's efficiency, selectivity, and overall success. Several reagents are commonly employed for the bromination of pyrazoles, each with its own advantages and considerations.
| Brominating Agent | Formula | Key Characteristics & Considerations |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | A crystalline solid that is easy to handle. Often used for mild and selective brominations. Radical initiators can be used for allylic/benzylic bromination, but for SEAr, polar solvents are typically employed.[7][8][9] |
| Elemental Bromine | Br₂ | A highly reactive and corrosive liquid. It is a powerful brominating agent but can sometimes lead to over-bromination or side reactions. Requires careful handling in a well-ventilated fume hood.[10] |
| Copper(II) Bromide | CuBr₂ | Can serve as both a catalyst and a bromine source. Often used in conjunction with other reagents. |
For the bromination of 5-methyl-1H-pyrazole, N-Bromosuccinimide (NBS) is often the preferred reagent due to its ease of handling and high selectivity for the C4 position, minimizing the formation of di-brominated byproducts.[1]
Experimental Protocols
The following protocols are provided as a guide for the successful electrophilic bromination of 5-methyl-1H-pyrazole. It is recommended to perform a small-scale trial to optimize the reaction conditions for your specific laboratory setup.
Protocol 1: Bromination using N-Bromosuccinimide (NBS)
This protocol is adapted from established procedures for the bromination of substituted pyrazoles and is recommended for its high regioselectivity and mild reaction conditions.[1]
Materials:
-
5-methyl-1H-pyrazole
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-methyl-1H-pyrazole (1.0 eq.) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (1.05-1.1 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Diagram 2: Experimental Workflow for NBS Bromination
Caption: Step-by-step workflow for the NBS bromination protocol.
Protocol 2: Bromination using Elemental Bromine (Br₂)
This protocol employs the more reactive elemental bromine and may require more careful control of stoichiometry and temperature to avoid side reactions.
Materials:
-
5-methyl-1H-pyrazole
-
Elemental Bromine (Br₂)
-
Acetic acid or Chloroform
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 5-methyl-1H-pyrazole (1.0 eq.) in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of elemental bromine (1.0 eq.) in glacial acetic acid dropwise to the stirred pyrazole solution.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, or until TLC indicates the consumption of the starting material.
-
Carefully pour the reaction mixture into ice water and quench with a saturated aqueous solution of sodium thiosulfate until the orange-brown color of bromine disappears.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product as described in Protocol 1.
Characterization of 4-Bromo-5-Methyl-1H-Pyrazole
Thorough characterization of the final product is essential to confirm its identity and purity. The following data are typical for 4-bromo-3(5)-methyl-1H-pyrazole. Note that due to tautomerism in N-unsubstituted pyrazoles, the 3- and 5-positions are often considered equivalent in NMR unless the tautomers are resolved.
Physical Properties:
-
Appearance: Typically a white to off-white solid.
-
Molecular Formula: C₄H₅BrN₂
-
Molecular Weight: 161.00 g/mol [4]
Spectroscopic Data:
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
The ¹H NMR spectrum is expected to show a singlet for the C3-proton, a singlet for the methyl protons, and a broad singlet for the N-H proton.
-
Exemplary Data (DMSO-d₆): δ ~12.5 (br s, 1H, NH), ~7.5 (s, 1H, C3-H), ~2.2 (s, 3H, CH₃). Note: Chemical shifts can vary depending on the solvent and concentration.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
The ¹³C NMR spectrum will show distinct signals for the three pyrazole carbons and the methyl carbon.
-
Exemplary Data (CDCl₃): δ ~138 (C5), ~128 (C3), ~92 (C4-Br), ~11 (CH₃). Note: Assignments are based on data for similar brominated pyrazoles.[3]
-
-
IR (Infrared) Spectroscopy:
-
The IR spectrum should display a characteristic broad peak for the N-H stretch in the region of 3100-3300 cm⁻¹. Other significant peaks will correspond to C-H and C=N stretching vibrations.
-
-
Mass Spectrometry (MS):
-
The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). The molecular ion peak [M]⁺ should be observed around m/z 160 and 162.
-
Conclusion
The electrophilic bromination of 5-methyl-1H-pyrazole is a robust and highly regioselective transformation that provides a valuable intermediate for the synthesis of diverse and complex molecules. This guide has outlined effective experimental protocols, provided insights into the reaction mechanism, and presented key characterization data. By understanding the principles of regioselectivity and carefully selecting the appropriate brominating agent and reaction conditions, researchers in drug discovery and development can efficiently synthesize 4-bromo-5-methyl-1H-pyrazole for further elaboration in their quest for novel therapeutic agents.
References
- Faria, J. V., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. RSC Medicinal Chemistry, 14(11), 2136-2153.
- Chen, X., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(14), 5463.
- PubChem. (n.d.). 4-bromo-3-methyl-1H-pyrazole.
- Kumar, A., et al. (2025). A Review on Pyrazole Derivatives Used in the Treatment of Rheumatoid Arthritis: Recent Advancement and Drug Development. Current Rheumatology Reviews, 21(1), 54-69.
- Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241.
- PubChem. (n.d.). 4-Bromo-5-methyl-1-phenyl-1H-pyrazole.
- Gutsul, T. V., et al. (2023). CuBr2 AS A BROMINATION AGENT OF PYRAZOLE-BASED LIGAND: SYNTHESIS OF COPPER(II) COORDINATION COMPOUNDS BY OXIDATIVE DISSOLUTION OF COPPER POWDER IN ORGANIC SOLVENTS. Journal of Chemistry and Technologies, 31(4), 598-607.
- Lellek, V., et al. (2018). An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Synlett, 29(08), 1071-1075.
- Fox, R. J., et al. (2017). Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. Organic Process Research & Development, 21(5), 740-747.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- Elguero, J., et al. (2014). A theoretical study of the mechanism of oxidation of 1H-pyrazolines to 1H-pyrazoles by molecular bromine. ARKIVOC, 2014(2), 19-35.
- University of Rochester. (n.d.). Workup: Bromine or Iodine.
- Wikipedia. (n.d.). N-Bromosuccinimide.
- Goswami, S., et al. (2001). N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. Indian Journal of Chemistry - Section B, 40B, 172-175.
- Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).
- Svehla, G., & Tockstein, A. (1968). Determination of organic pharmaceuticals with N-bromosuccinimide. Part III. Some pyrazolone derivatives by direct titration. Analyst, 93(1112), 749-753.
- SIELC Technologies. (2018). 4-Bromo-3-methyl-1H-pyrazole.
- PubChem. (n.d.). 3-Bromo-4-methyl-1H-pyrazole.
- Kleiziene, N., et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639.
- University of Rochester, Department of Chemistry. (n.d.). Workup: Bromine or Iodine.
- The Royal Society of Chemistry. (n.d.). Supporting information.
- Common Organic Chemistry. (n.d.). Bromination - Common Conditions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4-Bromo-5-methyl-1-phenyl-1H-pyrazole | C10H9BrN2 | CID 2776442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. 4-bromo-3-methyl-1H-pyrazole | C4H5BrN2 | CID 83741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
- 6. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 9. scielo.org.mx [scielo.org.mx]
- 10. Workup [chem.rochester.edu]
An In-depth Technical Guide to the Safe Handling of 3-bromo-5-methyl-1H-pyrazole
This guide provides a comprehensive overview of the safety considerations, handling protocols, and emergency procedures for 3-bromo-5-methyl-1H-pyrazole (CAS No: 57097-81-1). Designed for researchers, chemists, and drug development professionals, this document moves beyond a standard Safety Data Sheet (SDS) to offer a deeper understanding of the causality behind safety protocols, ensuring a self-validating system of laboratory best practices.
Compound Profile and Hazard Identification
This compound is a heterocyclic organic compound widely utilized as a building block in medicinal chemistry and agrochemical synthesis.[1] Its molecular structure, featuring a pyrazole ring substituted with a bromine atom and a methyl group, imparts specific reactivity that, while valuable, necessitates a thorough understanding of its potential hazards.
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a substance that requires careful management in a laboratory setting.[2]
GHS Classification Summary: [2]
-
Signal Word: Warning
| Hazard Class | Hazard Code | Hazard Statement |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation |
The primary hazards are associated with its irritant properties to the skin, eyes, and respiratory tract, as well as acute toxicity upon ingestion or inhalation.[2] The causality stems from the compound's ability to react with biological macromolecules, leading to irritation and cellular disruption upon contact.
Core Safety Protocols: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is crucial. The goal is to minimize all potential routes of exposure—inhalation, dermal contact, and ingestion.
Engineering Controls: The First Line of Defense
All operations involving this compound, especially the handling of its solid form, must be conducted within a certified chemical fume hood.[3] This is non-negotiable. A fume hood provides critical exhaust ventilation, capturing dust and vapors at the source to prevent inhalation, which can cause respiratory irritation.[3][4] An eyewash station and a safety shower must be readily accessible in the immediate vicinity of the workstation.[3]
Personal Protective Equipment (PPE): A Deliberate Selection
The selection of PPE is not a passive checklist but a dynamic risk assessment. The following diagram outlines the logical workflow for selecting appropriate PPE when handling this compound.
Caption: PPE Selection Workflow for this compound
Detailed PPE Specifications:
-
Eye and Face Protection : Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[5] For operations with a higher risk of splashing, a face shield should be used in addition to goggles.[4]
-
Skin Protection : Chemical-resistant gloves, such as nitrile, must be worn.[3] Always inspect gloves for integrity before use and employ proper removal techniques to avoid contaminating skin.[6] A full-length laboratory coat and closed-toe shoes are mandatory to cover all exposed skin.[3]
-
Respiratory Protection : For operations that may generate significant dust, or if engineering controls are insufficient, a NIOSH-approved particulate respirator (e.g., N95) is required.[6][7]
Handling and Storage Protocols
Adherence to meticulous handling and storage procedures is essential for preventing accidental exposure and maintaining compound integrity.
Safe Handling:
-
Avoid all direct personal contact with the substance.[3]
-
Weigh and transfer the material in a fume hood to minimize dust generation and inhalation.[3]
-
Avoid formation of dust and aerosols.[4]
-
Wash hands thoroughly after handling, even if gloves were worn.[8]
-
Do not eat, drink, or smoke in laboratory areas.[3]
Storage Conditions:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[9][10]
-
Recommended storage is under an inert atmosphere at 2-8°C.[2]
-
Store away from incompatible materials, such as strong oxidizing agents.
Emergency Procedures: A Step-by-Step Response Plan
In the event of an exposure or spill, a rapid and informed response is critical.
First-Aid Measures
The following flowchart outlines the immediate actions to take following an exposure.
Caption: Emergency First-Aid Response
-
Inhalation : Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration, but avoid mouth-to-mouth resuscitation if the substance was ingested or inhaled.[5][11] Seek immediate medical attention.[7]
-
Skin Contact : Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[4][7] If irritation persists, consult a physician.[8]
-
Eye Contact : Rinse the eyes cautiously with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][8] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[7] Rinse the mouth with water and consult a physician immediately.[6]
Accidental Release Measures
-
Personal Precautions : Evacuate personnel to a safe area. Wear the appropriate level of PPE as described in Section 2.2. Avoid breathing dust and prevent contact with skin and eyes.[4]
-
Environmental Precautions : Prevent the substance from entering drains or waterways.[9]
-
Containment and Cleanup : Carefully sweep up the spilled solid material, avoiding dust generation.[7] Place the material into a suitable, labeled, and closed container for disposal.[4]
Fire-Fighting and Disposal
-
Fire-Fighting Measures : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[7][10] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective clothing.[9] During combustion, toxic fumes including nitrogen oxides (NOx) and hydrogen bromide (HBr) may be emitted.[9]
-
Disposal : Disposal of this compound and its contaminated packaging must be conducted by a licensed professional waste disposal service.[4] The material may be incinerated in a chemical incinerator equipped with an afterburner and scrubber.[7][12] Do not dispose of it in standard waste or down the drain.
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 57097-81-1 | [2] |
| Molecular Formula | C₄H₅BrN₂ | [2][13] |
| Molecular Weight | 161.00 g/mol | [2][13] |
| Appearance | Likely a solid | [3] |
| Storage Temperature | 2-8°C (recommended) | [2] |
Note: A comprehensive experimental characterization of all physical properties is not publicly available. Data is based on supplier information and inference from structurally similar compounds.
Toxicological and Ecological Information
-
Toxicological Data : To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[7][14] The GHS classification is based on data from similar compounds and predictive models. No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[14]
-
Ecological Data : There is no specific data available on the ecological effects of this compound. It is crucial to prevent its release into the environment as its impact on aquatic and terrestrial life is unknown.[11][15]
References
- MSDS of 3-bromo-1-methyl-1H-pyrazole-5-carbonitrile. (2025). Capot Chemical.
- 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid. (n.d.). PubChem.
- MSDS of 3-bromo-1-methyl-1H-pyrazole-5-carbaldehyde. (2025). Capot Chemical.
- Safety Data Sheet - 4-Bromo-1H-pyrazole-3-carboxamide. (2025). Angene Chemical.
- 3-Bromo-1-methyl-1H-pyrazole. (n.d.). PubChem.
- Methyl 5-bromo-1H-pyrazole-3-carboxylate. (n.d.). PubChem.
- This compound. (n.d.). PubChem.
- MSDS of 5-Bromo-3-methyl-1H-pyrazole. (n.d.). Capot Chemical.
- MSDS of 3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid. (2025). Capot Chemical.
- This compound. (n.d.). Amerigo Scientific.
- This compound Supplier & Distributor. (n.d.). ProcessPointChemicals.
- This compound. (n.d.). Cenmed Enterprises.
Sources
- 1. This compound Supplier & Distributor of CAS# 3430-17-9 [processpointchem.com]
- 2. 57097-81-1|this compound|BLD Pharm [bldpharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. angenechemical.com [angenechemical.com]
- 5. echemi.com [echemi.com]
- 6. capotchem.com [capotchem.com]
- 7. capotchem.com [capotchem.com]
- 8. fishersci.com [fishersci.com]
- 9. cn.canbipharm.com [cn.canbipharm.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. capotchem.com [capotchem.com]
- 13. This compound | C4H5BrN2 | CID 1201423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. capotchem.cn [capotchem.cn]
- 15. echemi.com [echemi.com]
commercial suppliers of 3-bromo-5-methyl-1H-pyrazole
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Commercial Sourcing and Qualification of 3-Bromo-5-Methyl-1H-Pyrazole.
Abstract
This compound is a pivotal heterocyclic building block in contemporary drug discovery and agrochemical synthesis. Its utility lies in its capacity to participate in a wide array of cross-coupling reactions, enabling the construction of complex molecular architectures. However, the success of these synthetic endeavors is critically dependent on the purity and consistency of the starting material. This guide provides a comprehensive framework for the selection, evaluation, and qualification of . We will delve into the supplier landscape, define critical quality attributes, and present a robust, self-validating workflow for in-house verification, ensuring the integrity and reproducibility of your research.
Introduction: The Strategic Importance of a Qualified Building Block
In medicinal chemistry, the pyrazole motif is a privileged scaffold, appearing in numerous approved drugs such as Celecoxib, Sildenafil, and Rimonabant. The specific isomer, this compound (CAS No. 10351-59-4), offers two distinct points for chemical modification: the bromine atom, which is amenable to metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), and the pyrazole nitrogen, which can be functionalized through various alkylation or arylation reactions.
The primary challenge for any researcher utilizing this reagent is not merely its availability but its electrochemical and isomeric purity. The presence of regioisomeric impurities, such as 5-bromo-3-methyl-1H-pyrazole, or residual starting materials from its synthesis can lead to unpredictable reaction outcomes, difficult-to-remove byproducts, and ultimately, a significant loss of time and resources. Therefore, a rigorous supplier qualification process is not a preliminary administrative task but a foundational component of the scientific method itself.
The Commercial Supplier Landscape
A survey of the chemical supplier market reveals several key players offering this compound. While many list the product, the primary manufacturers and larger distributors are more likely to provide comprehensive analytical data and ensure lot-to-lot consistency. Below is a comparative table of prominent suppliers.
Table 1: Comparison of Commercial Suppliers for this compound
| Supplier | Product Number (Example) | CAS Number | Stated Purity | Availability | Notes |
| Sigma-Aldrich (Merck) | 702319 | 10351-59-4 | 97% | Grams to Kilograms | A widely recognized supplier with extensive documentation, often considered a benchmark for quality. |
| Thermo Fisher Scientific (Alfa Aesar) | H26233 | 10351-59-4 | 97% | Grams to Kilograms | Offers various pack sizes suitable for both discovery and scale-up chemistry. |
| TCI Chemicals | B2025 | 10351-59-4 | >98.0% (GC) | Grams to Kilograms | Known for high-purity reagents with detailed analytical data often available online. |
| Combi-Blocks | QA-3101 | 10351-59-4 | 97%+ | Grams to Kilograms | Specializes in building blocks for combinatorial chemistry and drug discovery. |
| Enamine | EN300-14981 | 10351-59-4 | 95% | Grams to Kilograms | A major supplier of screening compounds and building blocks, offering a vast catalog. |
Note: Stated purity and availability are subject to change and should always be verified with the supplier at the time of purchase.
Critical Quality Attributes (CQAs) and Their Scientific Impact
When procuring this compound, one must look beyond the percentage purity on the label. The nature of the impurities is often more critical than their absolute quantity.
-
Regioisomeric Purity: The most common and problematic impurity is the regioisomer, 5-bromo-3-methyl-1H-pyrazole. While chemically similar, its reactivity in subsequent cross-coupling reactions can differ, leading to a mixture of final products that may be inseparable. The primary synthesis of these compounds often involves the bromination of 3-methylpyrazole, which can yield a mixture of isomers. A trustworthy supplier will have a robust purification process to remove this key impurity.
-
Residual Solvents and Water: The presence of residual solvents from purification (e.g., ethyl acetate, hexanes, dichloromethane) or water can interfere with sensitive downstream reactions, particularly those involving organometallic reagents or anhydrous conditions.
-
Inorganic Salts: Bromide salts or other inorganic residues can poison catalysts used in cross-coupling reactions, leading to stalled or incomplete conversions.
A Certificate of Analysis (CoA) from the vendor is the first line of defense. It should ideally include results from multiple analytical techniques, such as ¹H NMR, GC-MS, or HPLC, to confirm both identity and purity.
A Self-Validating Protocol for Supplier Qualification
Trust, in science, must be verified. Upon receiving a new batch of this compound, especially from a new supplier, a multi-step in-house validation is essential. This workflow ensures that the material meets the stringent requirements of your specific application.
Caption: A workflow for qualifying a new lot of a critical chemical reagent.
Experimental Protocol: In-House Purity and Identity Verification
This protocol outlines the essential steps to validate the quality of a commercial sample of this compound.
Objective: To confirm the identity and estimate the purity of a commercial sample, with a focus on identifying regioisomeric impurities.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) with 0.03% v/v Tetramethylsilane (TMS)
-
NMR tubes
-
HPLC-grade acetonitrile and water
-
Formic acid (optional, for LC-MS mobile phase)
Procedure:
-
¹H NMR Spectroscopy: a. Accurately weigh approximately 5-10 mg of the pyrazole sample and dissolve it in ~0.7 mL of a suitable deuterated solvent (DMSO-d₆ is often preferred for pyrazoles due to the exchangeable N-H proton). b. Transfer the solution to an NMR tube. c. Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer. d. Analysis: i. Confirm the presence of the characteristic methyl peak (singlet, ~2.2-2.3 ppm) and the pyrazole C-H proton (singlet, ~6.2-6.3 ppm). ii. Look for the broad N-H proton signal (typically >12 ppm in DMSO-d₆). iii. Carefully integrate all peaks. The presence of small peaks in the aromatic or methyl region may indicate impurities. The regioisomer, 5-bromo-3-methyl-1H-pyrazole, will have distinct chemical shifts that can be identified if a reference spectrum is available or through careful analysis.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): a. Prepare a stock solution of the sample at ~1 mg/mL in acetonitrile or methanol. b. Dilute the stock solution to a working concentration of ~10-20 µg/mL. c. Chromatographic Conditions (Example):
- Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 2 µL. d. Mass Spectrometry Conditions:
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Scan Range: m/z 50-500. e. Analysis: i. The primary peak should correspond to the retention time of the main compound. ii. The mass spectrum for this peak should show the expected [M+H]⁺ ion at m/z 162.9/164.9, corresponding to the isotopic pattern of a single bromine atom. iii. Any additional peaks in the chromatogram represent impurities. Their mass spectra can help in their identification.
Handling, Storage, and Safety
Proper handling and storage are crucial to maintain the integrity of the reagent.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents. Long-term storage under an inert atmosphere (argon or nitrogen) is recommended to prevent slow degradation.
-
Handling: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a chemical fume hood to avoid inhalation of dust. For detailed information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
The selection of a commercial supplier for a critical building block like this compound is a decision that directly impacts research outcomes. A scientifically rigorous approach, grounded in a thorough analysis of supplier data and confirmed by in-house analytical validation, is paramount. By implementing the workflows described in this guide, researchers can mitigate risks associated with reagent quality, ensuring the generation of reliable, reproducible data and accelerating the pace of discovery.
References
This section would be populated with actual links if this were a live document. For this demonstration, placeholder information is used to illustrate the format.
- Sigma-Aldrich Product Page for this compound. Source: Merck KGaA. URL: https://www.sigmaaldrich.
- Alfa Aesar (Thermo Fisher Scientific) Product Page. Source: Thermo Fisher Scientific. URL: https://www.alfa.com/ (Search for CAS 10351-59-4)
- TCI Chemicals Product Page. Source: Tokyo Chemical Industry Co., Ltd. URL: https://www.tcichemicals.com/ (Search for product B2025)
- Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Source: U.S. Food and Drug Administration. URL: https://www.fda.
- The Role of Pyrazoles in Medicine. Source: National Center for Biotechnology Information (NCBI) - PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/ (A representative review article on pyrazole chemistry would be cited here).
The Strategic Application of 3-Bromo-5-Methyl-1H-Pyrazole in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry. Its remarkable versatility and ability to engage in a multitude of biological interactions have cemented its status as a "privileged scaffold." This distinction arises from its presence in a wide array of approved therapeutic agents, spanning a diverse range of indications from inflammation and pain management to oncology and infectious diseases.[1][2] The pyrazole core's unique electronic properties and its capacity to act as both a hydrogen bond donor and acceptor allow for the fine-tuning of pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide delves into the specific utility of a key derivative, 3-bromo-5-methyl-1H-pyrazole, as a versatile and strategically valuable building block in the synthesis of novel therapeutic agents.
The Chemical Persona of this compound: A Gateway to Molecular Diversity
This compound is a halogenated pyrazole that offers a unique combination of stability and reactivity, making it an ideal starting point for the synthesis of complex molecular architectures. The bromine atom at the 3-position serves as a versatile synthetic handle, amenable to a variety of cross-coupling reactions, while the methyl group at the 5-position can influence the molecule's steric and electronic properties, impacting its interaction with biological targets.
Synthesis of the Core Scaffold: From Traditional Methods to Scalable Processes
The synthesis of the this compound core has evolved from classical methods to more efficient and scalable processes, a critical consideration in drug development.
Initially, the Sandmeyer reaction was a common approach, typically involving a multi-step sequence starting from materials like crotonitrile and methyl hydrazine.[3][4] This route, however, often suffers from drawbacks such as the use of hazardous reagents, tedious purification procedures like steam distillation, and overall low yields (often less than 30%).[3]
To address these limitations, a more streamlined and "Sandmeyer-free" approach has been developed, offering improved efficiency and scalability.[3][4] This second-generation synthesis utilizes readily available starting materials like methyl crotonate and methyl hydrazine and proceeds through a condensation, bromination, and oxidation sequence.[3] This improved process not only increases the overall yield but also enhances the safety profile, a crucial aspect for industrial-scale production.
A general synthetic pathway to obtain 3-methyl-5-bromopyrazole involves the treatment of 3-amino-5-methylpyrazole with hydrobromic acid (HBr), cuprous bromide (CuBr), and sodium nitrite (NaNO₂).[5] This reaction proceeds via an electrophilic aromatic substitution, yielding the desired product.
Table 1: Comparison of Synthetic Routes for Brominated Pyrazoles
| Route | Starting Materials | Key Steps | Advantages | Disadvantages |
| Sandmeyer | Crotonitrile, Methyl Hydrazine | Diazotization, Sandmeyer Reaction | Established method | Low yield, hazardous reagents, tedious workup[3][4] |
| Improved Route | Methyl Crotonate, Methyl Hydrazine | Condensation, Bromination, Oxidation | Higher yield, safer, scalable[3][4] | May require optimization for specific substrates |
| From Amino-pyrazole | 3-Amino-5-methylpyrazole | Electrophilic Bromination | Direct bromination | Requires synthesis of the amino-pyrazole precursor[5] |
The Power of the Bromo Group: A Locus for Functionalization
The bromine atom on the pyrazole ring is the key to unlocking a vast chemical space for drug discovery. It serves as an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the facile formation of carbon-carbon bonds, enabling the introduction of a wide array of aryl and heteroaryl substituents.[6]
The ability to introduce diverse aromatic systems is of paramount importance in medicinal chemistry, as these groups can engage in crucial π-π stacking interactions and hydrogen bonds within the binding sites of biological targets, such as the ATP-binding pocket of protein kinases.
Applications in Medicinal Chemistry: Targeting Key Biological Pathways
The this compound scaffold has proven to be particularly valuable in the development of inhibitors for protein kinases, a class of enzymes that play a central role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammatory disorders, and autoimmune diseases.
A Building Block for Kinase Inhibitors
The pyrazole core is a common feature in many approved and investigational kinase inhibitors.[7][8] Its ability to form key hydrogen bond interactions with the hinge region of the kinase active site makes it an ideal scaffold for designing potent and selective inhibitors. The this compound derivative provides a strategic starting point for the synthesis of such inhibitors, where the bromine atom can be replaced with various aromatic and heteroaromatic groups to optimize binding affinity and selectivity.
dot
Caption: Synthetic and application workflow of this compound.
Case Study: Janus Kinase (JAK) Inhibitors
The Janus kinase (JAK) family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which transduces signals for a wide range of cytokines and growth factors involved in immunity and inflammation. Consequently, JAK inhibitors have emerged as a significant class of therapeutics for autoimmune diseases and certain cancers.
While not directly synthesized from this compound, the blockbuster drug Ruxolitinib , a potent JAK1/JAK2 inhibitor, features a substituted pyrazole ring. The synthetic strategies employed for Ruxolitinib and its analogues highlight the importance of the pyrazole core and provide a blueprint for how this compound can be utilized to generate novel JAK inhibitors. The synthesis of Ruxolitinib often involves the coupling of a pyrazole derivative with a pyrrolo[2,3-d]pyrimidine core.
dot
Sources
- 1. researchgate.net [researchgate.net]
- 2. WO2010083283A3 - Processes for preparing jak inhibitors and related intermediate compounds - Google Patents [patents.google.com]
- 3. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS No. 1146629-83-5, (R)-3-(4-broMo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile - Buy CAS No. 1146629-83-5, Ruxolitinib intermediate Product on Unibest Industrial Co., Ltd. [unibestpharm.com]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rose-hulman.edu [rose-hulman.edu]
- 8. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
3-bromo-5-methyl-1H-pyrazole as a synthetic intermediate
An In-Depth Technical Guide to 3-bromo-5-methyl-1H-pyrazole as a Synthetic Intermediate
Abstract
This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic intermediate in modern organic synthesis. The pyrazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents and agrochemicals.[1][2][3] This document delves into the synthesis, physicochemical properties, and key chemical transformations of this compound. We will explore its utility in cornerstone reactions such as palladium-catalyzed cross-couplings and N-functionalizations, providing field-proven insights and detailed protocols for researchers, scientists, and professionals in drug development.
Introduction: The Strategic Value of a Halogenated Pyrazole
This compound is a bifunctional building block of significant strategic value. Its structure offers two primary sites for chemical modification:
-
The C3-Bromine Atom: This serves as a versatile handle for introducing molecular complexity through transition-metal-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds.
-
The N1-Proton: The acidic proton on the pyrazole ring allows for selective N-alkylation or N-arylation, providing a direct route to a diverse array of 1,3,5-trisubstituted pyrazole derivatives.
The strategic placement of the methyl group at the C5 position and the bromine at the C3 position provides inherent regiochemical control for subsequent transformations, making it a reliable and predictable intermediate in multi-step synthetic campaigns. This guide elucidates the practical application of this reagent, moving beyond simple reaction schemes to explain the causality behind experimental design.
Synthesis of the Pyrazole Core
The preparation of this compound can be achieved through several routes. While classical methods often rely on the Sandmeyer reaction starting from 3-amino-5-methylpyrazole, this approach involves a genotoxic amino-pyrazole intermediate and can suffer from low overall yields (<30%).[4][5]
A more scalable and safer second-generation approach avoids this liability by starting from readily available materials like methyl crotonate and hydrazine, proceeding through a condensation-bromination-oxidation sequence.[4][5] A related, well-documented method begins with the cyclization of 3-aminocrotononitrile with hydrazine hydrate, followed by a bromination step.[6]
Below is a representative workflow illustrating the synthesis from 3-amino-5-methylpyrazole, a common laboratory-scale procedure.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Bromination of 3-Amino-5-methylpyrazole
This protocol is adapted from established Sandmeyer-type procedures for pyrazole synthesis.[6][7]
-
Reaction Setup: To a stirred solution of concentrated hydrobromic acid (HBr), add 3-amino-5-methylpyrazole and cuprous bromide (CuBr). Cool the mixture to 0°C in an ice bath.
-
Diazotization: Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, ensuring the temperature remains below 5°C. The formation of the diazonium salt is critical and temperature control prevents its premature decomposition.
-
Bromination: After the addition is complete, allow the reaction to warm to room temperature and then heat to 70°C for 30-60 minutes. The CuBr catalyzes the displacement of the diazonium group with bromide.
-
Work-up: Cool the reaction mixture and neutralize it with a suitable base (e.g., NaOH or Na₂CO₃ solution) to a pH of ~8.
-
Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield this compound.
Physicochemical Properties
A clear understanding of the physical properties of an intermediate is crucial for its handling, storage, and use in subsequent reactions.
| Property | Value | Source |
| Molecular Formula | C₄H₅BrN₂ | [8] |
| Molecular Weight | 161.00 g/mol | [9] |
| Appearance | White solid or colorless oil | [10] |
| Boiling Point | 269.5°C at 760 mmHg | [11] |
| CAS Number | 15337-61-8 | [8] |
Key Transformations and Reactivity
The synthetic utility of this compound lies in its predictable reactivity at the C3 and N1 positions.
C-C Bond Formation: The Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for installing aryl and heteroaryl moieties at the C3 position. However, coupling reactions with nitrogen-rich heterocycles like pyrazoles present a unique challenge known as the "2-pyridyl problem."[12] The lone pair of electrons on the N2 nitrogen can coordinate to the palladium catalyst, leading to deactivation and low yields.[12][13]
Causality Behind Protocol Choices:
-
Catalyst/Ligand System: Overcoming catalyst inhibition requires the use of specialized ligands. Bulky, electron-rich biarylphosphine ligands like XPhos or tBuBrettPhos are highly effective.[14][15] They form stable, catalytically active palladium complexes that resist deactivation and promote the desired reductive elimination step. Second-generation (G2) or third-generation (G3) palladium precatalysts (e.g., XPhosPdG2) are often employed for their high activity and air stability.[14][15]
-
Base and Solvent: The choice of base is critical for the transmetalation step. Inorganic bases like K₃PO₄ or K₂CO₃ are commonly used.[12][13] A mixed solvent system, typically an organic solvent like dioxane with water, is often required to solubilize both the organic and inorganic reagents.[12]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
General Protocol for Suzuki-Miyaura Coupling
-
Inert Atmosphere: To a dry reaction vessel (e.g., a microwave vial), add this compound (1.0 eq.), the arylboronic acid (1.2–1.5 eq.), the base (e.g., K₃PO₄, 2.0 eq.), and the palladium catalyst/ligand system (e.g., XPhosPdG2, 2-5 mol%).
-
Degassing: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon) three times. This is critical to prevent oxidation of the Pd(0) active species.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Reaction: Heat the mixture to the required temperature (typically 80–110 °C) with vigorous stirring for 5-24 hours. Microwave irradiation can significantly reduce reaction times.[16]
-
Work-up and Purification: After cooling, dilute the mixture with ethyl acetate, wash with water and brine, dry the organic layer over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Result | Reference |
| PdCl₂(PPh₃)₂ | Na₂CO₃ | Dioxane | 110 | Low yield (9%), high debromination (91%) | [15] |
| XPhosPdG2 / XPhos | K₂CO₃ | Water | 100 | Good to excellent yields | [14] |
| Pd(II)-complex | KOH | Water/DMF | 100 | Good yields (up to 88%) | [16] |
N-Functionalization: N-Arylation and N-Alkylation
The N-H bond of the pyrazole ring is nucleophilic and readily undergoes substitution. A key consideration for unsymmetrical pyrazoles is regioselectivity, as functionalization can potentially occur at either ring nitrogen.[17] However, for many transformations, a major regioisomer is predominantly formed.
Key Methodologies:
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This is a highly efficient and general method for forming N-aryl bonds. It shares mechanistic similarities with Suzuki coupling and often employs similar palladium precatalysts and bulky phosphine ligands.[18]
-
Copper-Catalyzed Ullmann Condensation: A classical method for N-arylation that serves as a valuable alternative to palladium catalysis. Modern protocols use copper(I) salts (e.g., CuI) with a diamine ligand under milder conditions than historical Ullmann reactions.[18][19]
Caption: Key strategies for the N-arylation of the pyrazole core.
Protocol 2: Copper-Catalyzed Ullmann N-arylation
This protocol is a representative procedure for the N-arylation of pyrazoles.[18]
-
Reaction Setup: In an oven-dried, argon-flushed flask, combine copper(I) iodide (CuI, 5-10 mol%), the aryl iodide (1.0 eq.), this compound (1.2 eq.), a diamine ligand (e.g., trans-N,N'-dimethyl-1,2-cyclohexanediamine, 20 mol%), and a base (e.g., K₃PO₄, 2.0 eq.).
-
Solvent Addition: Add dry, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Heat the mixture at 110 °C for 24-48 hours, monitoring progress by TLC or LC-MS.
-
Work-up: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite® to remove copper salts.
-
Extraction and Purification: Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate. Purify via flash column chromatography to yield the N-aryl pyrazole product.
Applications in Discovery Programs
The derivatives of this compound are integral to the synthesis of a wide range of biologically active molecules. The pyrazole scaffold is a cornerstone in many marketed drugs, exhibiting anti-inflammatory, analgesic, anticancer, and antiviral properties.[2][3]
The true value of this intermediate is its role as a launchpad for generating compound libraries. By combining C3-Suzuki couplings and N1-arylations/alkylations, chemists can rapidly access a vast chemical space with diverse substitution patterns, which is essential for structure-activity relationship (SAR) studies in drug discovery. For instance, this core is used to build more complex heterocyclic systems, such as intermediates for potent kinase inhibitors or agrochemical fungicides.[6]
Caption: Logical workflow from intermediate to diverse final products.
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for innovation in chemical synthesis. Its well-defined reactivity, coupled with modern catalytic methods, allows for the efficient and controlled construction of complex molecular architectures. This guide has provided a framework for understanding and utilizing this versatile intermediate, grounding synthetic protocols in mechanistic causality to empower researchers to troubleshoot and optimize their synthetic campaigns.
References
- Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole | Request PDF - ResearchGate.
- 3-Bromo-1-methyl-1H-pyrazole | C4H5BrN2 | CID 14948637 - PubChem.
- CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid - Google Patents.
- This compound | C4H5BrN2 | CID 1201423 - PubChem.
- N-Methyl-3-Bromo-5-Methyl Pyrazole - Organic Synthesis International.
- Methyl 5-bromo-1H-pyrazole-3-carboxylate | C5H5BrN2O2 | CID 71463783 - PubChem.
- Microwave-promoted Heck and Suzuki coupling reactions of new 3-(5- bromobenzofuranyl)pyrazole in aqueous media - Semantic Scholar.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - RSC Publishing.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PubMed Central.
- The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles - ResearchGate.
- Transition-Metal-Free Intramolecular N-Arylations | Organic Letters - ACS Publications.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH.
- Synthesis of substituted N-heterocycles by N-arylation - Organic Chemistry Portal.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI.
- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents.
- Current status of pyrazole and its biological activities - PMC - PubMed Central.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Organic Synthesis International: N-Methyl-3-Bromo-5-Methyl Pyrazole [organicsynthesisinternational.blogspot.com]
- 6. CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid - Google Patents [patents.google.com]
- 7. Buy 3-bromo-5-methyl-4-phenyl-1H-pyrazole [smolecule.com]
- 8. This compound | C4H5BrN2 | CID 1201423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-Bromo-1-methyl-1H-pyrazole | C4H5BrN2 | CID 14948637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
The Serendipitous Genesis of a Pharmaceutical Stalwart: An In-depth Technical Guide to the Discovery and History of Pyrazole Compounds
For decades, the pyrazole nucleus has been a cornerstone of medicinal chemistry and drug development, underpinning a vast array of therapeutic agents. This guide delves into the serendipitous discovery of this pivotal heterocyclic scaffold, tracing its historical trajectory from an unexpected laboratory finding to a versatile pharmacophore. We will explore the foundational synthetic methodologies, the elucidation of its unique structural characteristics, and the subsequent explosion of its applications that continue to shape modern pharmacology.
A Fortunate Detour: The Discovery of Pyrazole by Ludwig Knorr
The story of pyrazole begins not with a direct quest, but with a fortuitous observation in the laboratory of German chemist Ludwig Knorr. In 1883, while attempting to synthesize a quinoline derivative, Knorr conducted a condensation reaction between ethyl acetoacetate and phenylhydrazine.[1][2] This experiment did not yield the expected product. Instead, Knorr isolated a novel compound he named 1-phenyl-3-methyl-5-pyrazolone.[1] This unexpected outcome marked the first synthesis of a substituted pyrazole and laid the groundwork for an entirely new field of heterocyclic chemistry.[1] The term 'pyrazole' itself was coined by Knorr in the same year to describe this new class of compounds.[3]
Just a year after this initial discovery, Knorr synthesized Antipyrine, a derivative of his initial pyrazolone.[2][4] This compound was found to have potent analgesic and antipyretic properties and was subsequently marketed, becoming the first synthetic drug to achieve widespread use, a distinction it held until the emergence of Aspirin.[2][5] The structure of Knorr's first pyrazole derivative was definitively established by 1887 as 3-methyl-1-phenyl-1H-pyrazol-5-ol.[3]
The Knorr Pyrazole Synthesis: A Foundational Methodology
The reaction that led to the discovery of pyrazoles, now known as the Knorr pyrazole synthesis, remains a fundamental and versatile method for constructing the pyrazole ring.[1][6][7] The synthesis involves the condensation of a β-ketoester with a hydrazine derivative.[1] The versatility of this reaction allows for the creation of a wide variety of substituted pyrazoles.[1]
Reaction Mechanism and Causality
The Knorr synthesis proceeds through a well-defined mechanism. The initial step is the condensation of the hydrazine with the ketone of the β-ketoester to form a hydrazone intermediate.[6] This is followed by an intramolecular nucleophilic attack by the second nitrogen atom of the hydrazine onto the ester carbonyl group. The subsequent elimination of an alcohol molecule leads to the formation of the stable, five-membered pyrazolone ring.[2][6] The aromaticity of the resulting pyrazole ring is a significant driving force for the reaction, contributing to generally high yields.[6]
Caption: Mechanism of the Knorr Pyrazole Synthesis.
Foundational Experimental Protocol: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone
The following protocol is based on Ludwig Knorr's original 1883 publication, providing a historical and practical context for this landmark synthesis.[1]
Materials:
-
Phenylhydrazine
-
Ethyl acetoacetate
Apparatus:
-
Reaction vessel suitable for heating
-
Water bath
-
Separatory funnel
-
Crystallization dish
Procedure:
-
Reaction Mixture Preparation: In a suitable reaction vessel, combine phenylhydrazine and ethyl acetoacetate. The original work used a 100g to 125g ratio, respectively.[1]
-
Initial Condensation: Allow the mixture to stand at ambient temperature. An initial condensation reaction will occur, forming an oily product and water.[1]
-
Separation: Separate the water from the oily condensation product using a separatory funnel.[1]
-
Cyclization: Heat the oily product on a water bath. This promotes the intramolecular cyclization through the elimination of ethanol, leading to the formation of the crude pyrazolone.[1]
-
Isolation and Purification: Upon cooling, the product will solidify. The solid 1-phenyl-3-methyl-5-pyrazolone can then be collected. Modern procedures would typically involve recrystallization from a suitable solvent like ethanol to achieve higher purity.[1]
| Reactant | Molar Mass ( g/mol ) | Amount (g) (Original) | Moles (approx.) |
| Phenylhydrazine | 108.14 | 100 | 0.925 |
| Ethyl acetoacetate | 130.14 | 125 | 0.960 |
| Note: The yield was not explicitly stated in the original 1883 publication.[1] |
Structural Characteristics and Chemical Reactivity
Pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[3][6][8] This arrangement imparts a unique set of chemical properties. The pyrazole ring is an electron-rich system, which influences its reactivity.[9]
The structure of pyrazole allows for tautomerism, and it possesses both a weakly acidic N-H proton and a basic pyridine-like nitrogen atom, allowing it to act as both a hydrogen bond donor and acceptor.[3][8] This amphoteric nature is crucial to its biological activity and its utility as a scaffold in medicinal chemistry.
Caption: Key structural features of the pyrazole ring.
The Expanding Horizon of Pyrazole Applications
Following the discovery of Antipyrine, the therapeutic potential of pyrazole derivatives became a major focus of research. For over a century, chemists have explored the vast chemical space accessible from the pyrazole core, leading to a multitude of compounds with diverse biological activities.[10]
Medicinal Chemistry
The pyrazole scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of pharmacological effects.[11] These include:
-
Anti-inflammatory and Analgesic: Continuing the legacy of Antipyrine, many pyrazole-based compounds are potent anti-inflammatory agents and analgesics.[12]
-
Antitumor: A significant number of pyrazole derivatives have been investigated for their anticancer properties.[12]
-
Antimicrobial and Antifungal: The pyrazole nucleus is present in various compounds with activity against bacteria and fungi.[11]
-
Enzyme Inhibitors: The structural features of pyrazoles make them effective inhibitors of various enzymes, a key strategy in modern drug design.[11]
Agrochemicals
Beyond medicine, pyrazole derivatives have found significant applications in agriculture as herbicides, insecticides, and fungicides.[11][13] Their potent and often selective biological activity makes them valuable tools for crop protection.
Caption: Diverse applications of pyrazole compounds.
Conclusion
From its serendipitous discovery in 1883, the pyrazole ring system has evolved into one of the most important heterocyclic scaffolds in chemical science. Ludwig Knorr's foundational work not only introduced a new class of compounds but also provided a robust synthetic pathway that is still in use today. The unique structural and chemical properties of pyrazoles have enabled the development of a vast number of compounds with profound impacts on human health and agriculture. The ongoing exploration of pyrazole chemistry promises to yield further innovations, solidifying its legacy as a cornerstone of modern molecular design and development.
References
- A Technical Guide to the Knorr Pyrazole Synthesis of 1883. Benchchem. URL: https://www.benchchem.com/technical-guides/knorr-pyrazole-synthesis
- Knorr Pyrazole Synthesis. Chem Help Asap. URL: https://www.chemhelpen.com/knorr-pyrazole-synthesis/
- Knorr Pyrazole Synthesis. Merck Index. URL: https://www.rsc.org/Merck-Index/monograph/m216
- Knorr Pyrazole Synthesis of Edaravone. Royal Society of Chemistry. URL: https://pubs.rsc.org/en/content/chapterhtml/2020/bk9781788016070-00115?f=true
- Pyrazoles. Royal Society of Chemistry. URL: https://pubs.rsc.org/en/content/chapter/bk9781849739213-00115/2015
- Ludwig Knorr. Britannica. URL: https://www.britannica.com/biography/Ludwig-Knorr
- Metabolism of pyrazole. Structure elucidation of urinary metabolites. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/5077857/
- Knorr pyrazole synthesis. ResearchGate. URL: https://www.researchgate.
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. URL: https://globalresearchonline.net/journalcontents/v65-1/30.pdf
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. URL: https://www.mdpi.com/1420-3049/27/19/6253
- Pyrazole structure highlighting the nucleophilic and electrophilic... ResearchGate. URL: https://www.researchgate.net/figure/Pyrazole-structure-highlighting-the-nucleophilic-and-electrophilic-positions-in-the-blue_fig1_363806053
- Pharmacology of pyrazoles. I. Structure elucidation of metabolites of 4-methylpyrazole. National Library of Medicine. URL: https://doi.org/10.1016/0006-291x(72)90042-3
- Ludwig Knorr. Wikipedia. URL: https://en.wikipedia.org/wiki/Ludwig_Knorr
- Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4289139/
- Molecular structure elucidation and hydrogen bonding analysis of a pyrazolone derivative. CORE. URL: https://core.ac.uk/display/228623708
- Pyrazole. Britannica. URL: https://www.britannica.com/science/pyrazole
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7503875/
- Pharmacological Significance of Pyrazole and its Derivatives. ResearchGate. URL: https://www.researchgate.
- Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia.pub. URL: https://encyclopedia.pub/entry/31754
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. books.rsc.org [books.rsc.org]
- 4. Ludwig Knorr | Organic Chemistry, Synthetic Dyes, Pharmaceuticals | Britannica [britannica.com]
- 5. Ludwig Knorr - Wikipedia [en.wikipedia.org]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. Knorr Pyrazole Synthesis [drugfuture.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Fundamental Reactions of Substituted Pyrazoles
Abstract
The pyrazole nucleus is a cornerstone of modern medicinal chemistry and materials science, valued for its unique electronic properties and versatile reactivity.[1][2] This guide provides an in-depth exploration of the fundamental reactions of substituted pyrazoles, offering a technical resource for researchers, scientists, and professionals in drug development. By delving into the causality behind experimental choices and providing validated protocols, this document aims to empower scientists to navigate the complexities of pyrazole chemistry with confidence and precision. The discussion encompasses the primary synthetic routes, electrophilic and nucleophilic substitutions, N-alkylation and N-arylation, cycloaddition reactions, and modern metal-catalyzed cross-coupling strategies.
Introduction: The Privileged Pyrazole Scaffold
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, a structural feature that imparts a unique combination of acidic and basic properties.[3] This amphoteric nature, coupled with the aromaticity of the ring, governs the reactivity and regioselectivity of its transformations. The pyrazole scaffold is considered "privileged" in drug discovery due to its ability to engage in a wide range of biological interactions, leading to its presence in numerous FDA-approved drugs for treating a variety of diseases, including cancer, inflammation, and infectious agents.[4][5][6][7] Understanding the fundamental reactions of substituted pyrazoles is therefore critical for the rational design and synthesis of novel therapeutic agents and functional materials.
Synthesis of the Pyrazole Core: The Knorr Condensation and Beyond
The most prevalent method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[8][9] The regioselectivity of this reaction, particularly with unsymmetrical 1,3-diketones, is a critical consideration and is highly dependent on the reaction conditions and the nature of the substituents.[10][11][12]
Regioselectivity in the Knorr Pyrazole Synthesis
The reaction of an unsymmetrical 1,3-diketone with a monosubstituted hydrazine can theoretically yield two regioisomeric pyrazoles. The outcome is influenced by the relative reactivity of the two carbonyl groups.
-
Influence of Substituents: Electron-withdrawing groups on the diketone enhance the electrophilicity of the adjacent carbonyl carbon, often directing the initial nucleophilic attack of the hydrazine.
-
Solvent Effects: The choice of solvent can dramatically influence regioselectivity. Studies have demonstrated that fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can significantly enhance the preference for one regioisomer compared to traditional solvents like ethanol. This is attributed to the ability of fluorinated alcohols to modulate the reactivity of the carbonyl groups through hydrogen bonding without acting as competing nucleophiles.[13]
Table 1: Regioselectivity in the Knorr Pyrazole Synthesis with Unsymmetrical Diketones
| 1,3-Diketone Substituents (R1, R3) | Hydrazine (R2-NHNH2) | Solvent | Major Regioisomer | Reference |
| CF3, Phenyl | Methylhydrazine | Ethanol | Mixture of isomers | |
| CF3, Phenyl | Methylhydrazine | HFIP | 5-Phenyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole | |
| CO2Et, Phenyl | Phenylhydrazine | Ethanol | Mixture of isomers | [13] |
| CO2Et, Phenyl | Phenylhydrazine | TFE | 5-Arylpyrazole isomer favored | [13] |
Experimental Protocol: Knorr Pyrazole Synthesis with Enhanced Regioselectivity
This protocol describes the synthesis of a 3,5-disubstituted pyrazole using a fluorinated alcohol to improve regioselectivity.
Materials:
-
Unsymmetrical 1,3-diketone (1.0 eq)
-
Substituted hydrazine (1.1 eq)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve the 1,3-diketone (1.0 eq) in HFIP.
-
Add the substituted hydrazine (1.1 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired pyrazole regioisomer.
Electrophilic Substitution Reactions: Functionalization of the Pyrazole Ring
The pyrazole ring is susceptible to electrophilic attack, primarily at the C4 position, due to the electron-donating nature of the two nitrogen atoms which increases the electron density at this position.[14][15] The N1-H can also be substituted by electrophiles.
Nitration
Nitration of pyrazoles typically occurs at the C4 position using a mixture of nitric acid and sulfuric acid.[16]
-
Experimental Protocol: Nitration of a Substituted Pyrazole [17]
-
To a cooled (0 °C) solution of the substituted pyrazole in concentrated sulfuric acid, add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise.
-
Maintain the temperature at 0-10 °C during the addition.
-
After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate).
-
Collect the precipitated 4-nitropyrazole by filtration, wash with water, and dry.
-
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction introduces a formyl group at the C4 position of the pyrazole ring using a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF).[16][18][19]
-
Experimental Protocol: Vilsmeier-Haack Formylation of a Substituted Pyrazole [20]
-
In a flame-dried flask under an inert atmosphere, cool DMF to 0 °C.
-
Slowly add POCl3 dropwise to the cooled DMF with stirring.
-
Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of the substituted pyrazole in DMF to the Vilsmeier reagent.
-
Heat the reaction mixture (e.g., to 70-80 °C) and stir until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and pour it onto crushed ice, then neutralize with a base (e.g., sodium hydroxide solution).
-
Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude 4-formylpyrazole by column chromatography.
-
Diagram 1: Electrophilic Substitution on the Pyrazole Ring
Sources
- 1. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 2. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]
- 3. A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. imperial.ac.uk [imperial.ac.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 10. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Influence of Donor/Withdrawing Groups in an 3,5-Aryl-Substituted Pyrazole Organocatalyst for the Chemical Fixation of CO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. quora.com [quora.com]
- 15. Synthesis of fully substituted pyrazoles via regioselective 1,3-dipolar cycloaddition reaction | Semantic Scholar [semanticscholar.org]
- 16. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 17. mdpi.com [mdpi.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling Reaction with 3-bromo-5-methyl-1H-pyrazole
Introduction: The Strategic Importance of Arylated Pyrazoles in Modern Drug Discovery
The pyrazole motif is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and kinase inhibitory properties.[1][2][3] The targeted synthesis of substituted pyrazoles is therefore of paramount importance in the development of novel pharmaceuticals. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the construction of carbon-carbon bonds, particularly for the arylation of heteroaromatic systems.[4][5][6][7] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful execution of the Suzuki-Miyaura coupling reaction with 3-bromo-5-methyl-1H-pyrazole, a key building block for accessing a diverse range of 3-aryl-5-methyl-1H-pyrazole derivatives.
We will delve into the mechanistic underpinnings of this transformation, provide a detailed, field-proven protocol, and address common challenges and troubleshooting strategies. The aim is to equip the reader with the necessary knowledge and practical insights to confidently and efficiently utilize this reaction in their synthetic endeavors.
The Catalytic Cycle: A Mechanistic Overview of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5][6] The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination. Understanding these fundamental steps is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.
-
Oxidative Addition: The catalytic cycle commences with the oxidative addition of the aryl halide (in this case, this compound) to a low-valent palladium(0) species. This step involves the insertion of the palladium atom into the carbon-bromine bond, resulting in the formation of a square planar palladium(II) complex.[4][5]
-
Transmetalation: The subsequent step is transmetalation, where the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8][9][10]
-
Reductive Elimination: The final step is reductive elimination, where the two organic fragments on the palladium(II) center couple to form the desired biaryl product (3-aryl-5-methyl-1H-pyrazole). This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[4][5]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially Available | Store under inert atmosphere. |
| Arylboronic Acid | Varies | Commercially Available | Check purity before use. |
| Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | ≥98% | Commercially Available | Handle in a glovebox or under inert gas. |
| Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) | Anhydrous | Commercially Available | Grind to a fine powder before use. |
| Solvent (e.g., 1,4-Dioxane, Toluene, DMF) | Anhydrous | Commercially Available | Degas prior to use. |
| Water | Deionized | In-house | Degas prior to use. |
| Ethyl Acetate | ACS Grade | Commercially Available | For workup and chromatography. |
| Brine | Saturated NaCl solution | In-house | For workup. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | For drying organic layers. |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
Equipment
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Inert gas supply (Argon or Nitrogen) with a manifold
-
Syringes and needles for liquid transfers
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Flash column chromatography setup
-
NMR spectrometer and Mass spectrometer for product characterization
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Figure 2: Experimental workflow for the Suzuki-Miyaura coupling.
Step 1: Reaction Setup
1.1. To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the chosen base (e.g., K₂CO₃, 2.0-3.0 equiv.).[11]
1.2. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if required, an additional ligand. For challenging couplings, consider using more advanced catalyst systems like those based on Buchwald-type ligands or N-heterocyclic carbenes (NHCs).[12][13][14]
Step 2: Establishing an Inert Atmosphere
2.1. Seal the flask with a rubber septum.
2.2. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[15]
Step 3: Solvent Addition and Reaction
3.1. Under a positive pressure of the inert gas, add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe.[11] The total solvent volume should be sufficient to ensure proper stirring (a concentration of 0.1-0.2 M with respect to the limiting reagent is a good starting point).
3.2. Place the flask in a preheated oil bath or heating mantle and stir the reaction mixture vigorously at the desired temperature (typically between 80-110 °C).[11]
Step 4: Reaction Monitoring
4.1. Monitor the progress of the reaction by TLC or LC-MS. To take an aliquot, briefly remove the flask from the heat, and under a positive flow of inert gas, withdraw a small sample with a syringe. Quench the sample with water and extract with ethyl acetate for analysis.
4.2. The reaction is typically complete within 2-24 hours, as indicated by the consumption of the starting material.
Step 5: Workup and Extraction
5.1. Once the reaction is complete, cool the mixture to room temperature.
5.2. Dilute the reaction mixture with ethyl acetate and water.[15]
5.3. Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x volume of the aqueous layer).[6]
5.4. Combine the organic layers and wash with brine.[6]
Step 6: Drying, Concentration, and Purification
6.1. Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[16]
6.2. Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Step 7: Characterization
7.1. Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed solvents- Poor quality of reagents- Inappropriate base or solvent | - Use a fresh batch of catalyst and ensure proper handling under inert conditions.- Thoroughly degas solvents by sparging with an inert gas or freeze-pump-thaw cycles.- Verify the purity of starting materials.- Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems (e.g., toluene/water, DMF/water).[9][17][18] |
| Dehalogenation of the Starting Material | - Presence of protic impurities- Base-promoted decomposition- Inappropriate ligand | - Ensure all reagents and solvents are anhydrous.- Use a milder base (e.g., K₂CO₃) or a non-protic solvent system.- Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) which can promote reductive elimination over dehalogenation.[19][20] |
| Homocoupling of the Boronic Acid | - Presence of oxygen- Catalyst decomposition | - Maintain a strict inert atmosphere throughout the reaction.- Use a more stable palladium precatalyst or add a stabilizing ligand. |
| Poor Reproducibility | - Variable water content- Inconsistent reagent quality | - For reactions sensitive to water, use strictly anhydrous conditions. For others, maintain a consistent water ratio in the solvent mixture.- Use reagents from a reliable source and of consistent purity. |
Scope and Limitations
The Suzuki-Miyaura coupling of this compound is generally applicable to a wide range of aryl- and heteroarylboronic acids. Electron-rich, electron-poor, and sterically hindered boronic acids can often be successfully coupled, although optimization of reaction conditions may be required.[21][22]
Challenges with N-Heterocyclic Substrates:
It is important to note that N-heterocyclic compounds like pyrazoles can sometimes pose challenges in palladium-catalyzed reactions. The lone pair of electrons on the nitrogen atoms can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[12][19][23] The use of bulky ligands on the palladium catalyst can often mitigate this issue by sterically disfavoring such coordination.[14] Additionally, the acidic N-H proton of the pyrazole can react with the base, which may influence the reaction outcome.[22] In some cases, N-protection of the pyrazole may be a viable strategy to circumvent these issues.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of 3-aryl-5-methyl-1H-pyrazoles, providing a direct and efficient route to a diverse array of medicinally relevant compounds. By understanding the underlying mechanism, adhering to a robust experimental protocol, and being aware of potential challenges and optimization strategies, researchers can effectively leverage this powerful transformation in their drug discovery and development efforts. The guidelines presented in this application note are intended to serve as a solid foundation for the successful implementation of the Suzuki-Miyaura coupling with this compound.
References
- Current time information in Pasuruan, ID. The time at the location 'Pasuruan, ID' is 09:16 PM.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). [Link]
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
- Suzuki Coupling: Mechanism & Examples | NROChemistry. [Link]
- Suzuki Coupling - Organic Chemistry Portal. [Link]
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025, March 29). [Link]
- Palladium-Catalyzed Coupling of Pyrazole Triflates with Arylboronic Acids - American Chemical Society. [Link]
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
- Suzuki reaction - Wikipedia. [Link]
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]
- A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media - DOI. [Link]
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH. [Link]
- Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group. (2025, November 12). [Link]
- Highly Active Palladium Catalysts for Suzuki Coupling Reactions | Journal of the American Chemical Society. [Link]
- Palladium-catalyzed coupling of pyrazole triflates with arylboronic acids - PubMed. [Link]
- Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl...
- Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF - ResearchG
- The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF - ResearchG
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014, May 1). [Link]
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. [Link]
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PubMed Central. (2021, January 4). [Link]
- The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | The Journal of Organic Chemistry - ACS Public
- Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters | Journal of the American Chemical Society. [Link]
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - RSC Publishing. (2021, January 4). [Link]
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F. (2021, January 4). [Link]
- ChemInform Abstract: Synthesis of Arylated Pyrazoles by Site-Selective Suzuki-Miyaura Reactions of Tribromopyrazoles.
- Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. (2013, October 3). [Link]
- Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid - PubMed. [Link]
- Microwave-promoted Heck and Suzuki coupling reactions of new 3-(5- bromobenzofuranyl)pyrazole in aqueous media - Semantic Scholar. [Link]
- Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts | Organic Process Research & Development - ACS Public
- Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01103E. (2025, March 25). [Link]
- Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reaction - RSC Publishing. (2018, April 12). [Link]
- Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations - MDPI. (2021, December 2). [Link]
Sources
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 3-Bromo-5-Methyl-1H-Pyrazole
Introduction: The Strategic Importance of Functionalized Pyrazoles
The pyrazole motif is a cornerstone in medicinal chemistry and drug development, appearing in a wide array of commercially available drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a privileged scaffold in the design of bioactive molecules.[2] The functionalization of the pyrazole core through palladium-catalyzed cross-coupling reactions provides a powerful and versatile strategy for the rapid diversification of this scaffold, enabling the synthesis of novel derivatives with potential therapeutic applications.[3][4]
This guide provides an in-depth technical overview and detailed protocols for the palladium-catalyzed cross-coupling of 3-bromo-5-methyl-1H-pyrazole, a readily accessible and versatile building block. We will explore three of the most impactful cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals seeking to leverage these powerful synthetic transformations.
A critical consideration when working with N-unprotected pyrazoles is their potential to inhibit or deactivate palladium catalysts.[2][5] Therefore, the choice of ligand is paramount to achieving high yields and reaction efficiency. Modern, bulky, and electron-rich biarylphosphine ligands have proven to be particularly effective in overcoming these challenges.[6][7]
I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Partners
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for the formation of C-C bonds, owing to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.[5] This reaction is instrumental in the synthesis of 3-aryl-5-methyl-1H-pyrazoles, a class of compounds with significant biological activity.[1]
Underlying Principles and Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of elementary steps involving a palladium catalyst.[8] The cycle is initiated by the oxidative addition of the this compound to a Pd(0) complex. This is often the rate-determining step. Subsequently, transmetalation with a boronate species (formed from the boronic acid and a base) occurs, followed by reductive elimination to yield the desired 3-aryl-5-methyl-1H-pyrazole and regenerate the active Pd(0) catalyst.[8]
Figure 1. Simplified Catalytic Cycle for Suzuki-Miyaura Coupling.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a robust starting point for the coupling of this compound with various aryl and heteroaryl boronic acids. The use of a pre-catalyst like XPhos Pd G2 is recommended to avoid debromination, a common side reaction.[9][10]
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.5 equiv)
-
XPhos Pd G2 (2-5 mol%)
-
XPhos (2-5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Dioxane/Water (4:1 mixture, degassed)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the boronic acid, XPhos Pd G2, XPhos, and K₃PO₄ under an inert atmosphere.
-
Evacuate and backfill the tube with inert gas three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Seal the tube and heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times typically range from 12 to 24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Catalyst | XPhos Pd G2 | A highly active pre-catalyst that minimizes debromination.[9][10] |
| Ligand | XPhos | A bulky, electron-rich ligand that promotes oxidative addition and reductive elimination.[5] |
| Base | K₃PO₄ | An effective base for a wide range of boronic acids. |
| Solvent | Dioxane/Water | A common solvent system that facilitates the dissolution of both organic and inorganic reagents. |
| Temperature | 80-100 °C | Provides sufficient thermal energy for the reaction to proceed at a reasonable rate. |
Application Notes and Troubleshooting:
-
Debromination: The primary side reaction is often the reduction of the starting material to 5-methyl-1H-pyrazole. Using a highly active catalyst system like XPhos Pd G2/XPhos can mitigate this issue.[9][10]
-
N-Protection: While this protocol is designed for the unprotected pyrazole, N-protection (e.g., with a trityl group) can sometimes improve yields and simplify purification, although it adds extra synthetic steps.[11]
-
Boronic Acid Quality: The purity and stability of the boronic acid are crucial. It is advisable to use freshly opened or properly stored boronic acids.
II. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl and N-heteroaryl amines.[12] This reaction is of immense importance in pharmaceutical synthesis, as the arylamine moiety is a prevalent feature in many drugs.[13] For this compound, this reaction provides access to a diverse range of 3-amino-5-methyl-1H-pyrazole derivatives.
Mechanistic Considerations
The catalytic cycle for the Buchwald-Hartwig amination shares similarities with other palladium-catalyzed cross-coupling reactions.[12][14] It involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to furnish the desired C-N coupled product and regenerate the Pd(0) catalyst.[15]
Figure 2. Simplified Catalytic Cycle for Buchwald-Hartwig Amination.
Experimental Protocol: Buchwald-Hartwig Amination
The use of a bulky biarylphosphine ligand such as tBuBrettPhos is crucial for the successful amination of unprotected bromopyrazoles.[2][6]
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
tBuBrettPhos Pd G3 (1-2 mol%)
-
Lithium bis(trimethylsilyl)amide (LHMDS) (2.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
In a glovebox or under an inert atmosphere, add the tBuBrettPhos Pd G3 pre-catalyst to a Schlenk tube.
-
Add this compound, the amine, and LHMDS.
-
Add anhydrous, degassed THF.
-
Seal the tube and heat the reaction mixture to 50-80 °C.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times are typically 12-24 hours.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Catalyst | tBuBrettPhos Pd G3 | A highly active pre-catalyst specifically developed for the amination of five-membered heterocyclic bromides.[2][6] |
| Base | LHMDS | A strong, non-nucleophilic base suitable for a wide range of amines. |
| Solvent | THF | A common aprotic solvent for Buchwald-Hartwig reactions. |
| Temperature | 50-80 °C | Mild conditions that are well-tolerated by many functional groups.[6] |
Application Notes and Troubleshooting:
-
Ligand Choice is Critical: The success of this reaction is highly dependent on the ligand. Ligands like tBuBrettPhos are designed to be both electron-rich and sterically hindered, which facilitates the challenging cross-coupling of N-H containing heterocycles.[2][6]
-
Base Sensitivity: Some functional groups may be sensitive to strong bases like LHMDS. In such cases, weaker bases like Cs₂CO₃ or K₂CO₃ can be screened, although this may require higher temperatures and longer reaction times.
-
Amine Scope: This protocol is generally effective for both primary and secondary aliphatic and aromatic amines.[6]
III. Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira reaction is a reliable and efficient method for the formation of C(sp²)-C(sp) bonds, coupling aryl or vinyl halides with terminal alkynes.[16][17] This reaction is invaluable for introducing alkynyl moieties, which can serve as versatile handles for further synthetic transformations, such as click chemistry.[18]
Mechanistic Overview
The Sonogashira coupling typically involves a dual catalytic system of palladium and copper(I).[16] The catalytic cycle begins with the oxidative addition of the aryl halide to the Pd(0) species. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the desired alkynylated product and regenerates the Pd(0) catalyst.[17]
Figure 3. Simplified Catalytic Cycle for Sonogashira Coupling.
Experimental Protocol: Sonogashira Coupling
A copper-free Sonogashira protocol is often preferred to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts.[19]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Pd(OAc)₂ (3 mol%)
-
XPhos (6 mol%)
-
Triethylamine (Et₃N) (4.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂, and XPhos under an inert atmosphere.
-
Add this compound and the terminal alkyne.
-
Add degassed DMF and triethylamine via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 3 to 12 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(OAc)₂ / XPhos | An effective copper-free catalyst system. XPhos is an active ligand for Sonogashira couplings.[19] |
| Base | Triethylamine (Et₃N) | Acts as both a base and a solvent in some cases.[20] |
| Solvent | DMF | A polar aprotic solvent that is effective for Sonogashira reactions.[21] |
| Temperature | 100-110 °C | Higher temperatures are often required for the coupling of less reactive bromopyrazoles.[19] |
Application Notes and Troubleshooting:
-
Oxygen Sensitivity: Sonogashira reactions can be sensitive to oxygen, which can promote the homocoupling of the alkyne.[22] It is crucial to maintain a strictly inert atmosphere and use properly degassed solvents.
-
Iodo vs. Bromo: While this protocol is for the bromo-pyrazole, the corresponding 3-iodo-5-methyl-1H-pyrazole would be significantly more reactive and may allow for milder reaction conditions.[23]
-
Catalyst Decomposition: At higher temperatures, the palladium catalyst can decompose, often observed by the formation of palladium black. If this occurs, optimizing for a lower temperature or using a more robust pre-catalyst may be necessary.[22]
Conclusion
The palladium-catalyzed cross-coupling of this compound is a powerful and versatile tool for the synthesis of a wide range of functionalized pyrazole derivatives. The success of these reactions is highly dependent on the judicious choice of catalyst, ligand, base, and reaction conditions. The protocols and application notes provided in this guide offer a solid foundation for researchers to explore the rich chemistry of this important heterocyclic building block. As with any synthetic method, empirical optimization is often necessary to achieve the best results for a specific substrate combination.
References
- Benchchem. Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 3-Amino-5-methylpyrazole.
- Fors, B. P., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.
- D’yakonov, V. A., et al. (2015). Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines. Organic Letters, 17(15), 3858-3861.
- MacMillan, D. W. C., et al. (2018). Scope of nickel‐catalyzed C−N cross‐couplings of pyrazole‐containing....
- Schmitt, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(3), 1636-1646.
- Saeed, A., et al. (2018). Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. Bioorganic Chemistry, 79, 293-300.
- Buchwald, S. L., & Carrow, B. P. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 133(34), 13346-13349.
- Schmitt, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. PubMed Central.
- Chen, G., et al. (2012). Palladium-Catalyzed Alkyl C–H Bond Activation. Chemical Reviews, 112(11), 5667-5700.
- Schmitt, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing.
- Dawood, K. M., et al. (2018). Microwave-promoted Heck and Suzuki coupling reactions of new 3-(5- bromobenzofuranyl)pyrazole in aqueous media. Arkivoc, 2018(5), 348-358.
- Saeedi, A. (2014). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository.
- Besson, T., et al. (2020). Synthetic strategies of pyrazole‐directing C−H activation. Chemistry–A European Journal, 26(36), 8031-8046.
- Wang, D., & Wirth, T. (2020). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers.
- Schmitt, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one.
- Benchchem. Technical Support Center: Enhancing the Reactivity of 3-Bromoisonicotinohydrazide.
- ResearchGate. Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole.
- Li, J. H., et al. (2013). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.
- Organic Chemistry Portal. Sonogashira Coupling.
- Wikipedia.
- da Silva, F. M., et al. (2018). Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-...
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Benchchem. Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-5-(methoxymethyl)pyridine.
- Dehaen, W., & Sapountzis, I. (2006). Cross‐Coupling Reactions on Azoles with Two and More Heteroatoms.
- Benchchem. Application Notes and Protocols for the Sonogashira Coupling of 3-Bromo-o-xylene with Terminal Alkynes.
- Chemistry LibreTexts. (2023).
- Buchwald, S. L. (2013). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT.
- Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147-1169.
- Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Chemical Reviews, 112(4), 2177-2250.
- Kim, J. H., et al. (2015). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Tetrahedron, 71(39), 7291-7297.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1934-1944.
- ResearchGate. Synthesis of compounds 20-30 via Sonogashira cross-coupling reaction.
- Buchwald, S. L., & Fors, B. P. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(4), 1128-1131.
- ResearchGate.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- Surry, D. S., & Buchwald, S. L. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Chemical Society Reviews, 52(12), 4040-4062.
- Das, S., & Chaudhuri, S. (2004). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. Arkivoc, 2004(10), 144-151.
- Garg, N. K., & Guan, B. T. (2020). Palladium-catalyzed cross-couplings by C–O bond activation.
- Benchchem.
- Balskus, E. P., & Walsh, C. T. (2014). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Journal of the American Chemical Society, 136(51), 17855-17858.
- Colacot, T. J. (2010). Palladium-Catalyzed Cross-Coupling: A Historical Contextual Perspective to the 2010 Nobel Prize. ICMPP.
- Scite.ai. Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions.
- Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 111(2), 1292-1329.
- Jasiński, M., et al. (2015). Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 5(35), 27891-27899.
Sources
- 1. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. DSpace [repository.kaust.edu.sa]
- 21. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols for the Sonogashira Coupling of 3-bromo-5-methyl-1H-pyrazole
Abstract: This comprehensive guide provides a detailed protocol and in-depth scientific insights for the successful Sonogashira coupling of 3-bromo-5-methyl-1H-pyrazole. This application note is designed for researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, particularly those incorporating the valuable pyrazole scaffold. The content herein explains the causal relationships behind experimental choices, offers troubleshooting advice, and is grounded in authoritative scientific literature to ensure technical accuracy and reproducibility.
Introduction: The Significance of Alkynylpyrazoles in Medicinal Chemistry
The Sonogashira coupling is a powerful and versatile cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This reaction is conducted under mild conditions, making it highly valuable in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1][4] The pyrazole moiety is a privileged scaffold in medicinal chemistry, and the introduction of an alkynyl group via Sonogashira coupling opens avenues to a vast chemical space for drug discovery and development. These resulting alkynylpyrazoles serve as key intermediates for further functionalization or as final target molecules with diverse biological activities.
While the Sonogashira coupling is a robust reaction, N-heterocyclic substrates such as pyrazoles can present unique challenges. The nitrogen atoms in the pyrazole ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or inactivation.[5] Therefore, a carefully optimized protocol is crucial for achieving high yields and purity. This guide provides a well-reasoned starting point for the Sonogashira coupling of the less reactive this compound.
The Mechanism of the Sonogashira Coupling
The Sonogashira coupling reaction typically proceeds through two interconnected catalytic cycles: a palladium cycle and, in the classic protocol, a copper cycle.[2][6]
The Palladium and Copper Co-catalyzed Cycle
The generally accepted mechanism involves the following key steps:
-
Oxidative Addition: A palladium(0) species, typically generated in situ from a palladium(II) precatalyst, undergoes oxidative addition with the aryl or vinyl halide (in this case, this compound) to form a palladium(II) complex.[3][6]
-
Formation of Copper Acetylide: The terminal alkyne reacts with a copper(I) salt, in the presence of a base, to form a copper acetylide intermediate. The base is crucial for deprotonating the alkyne, increasing its nucleophilicity.[7]
-
Transmetalation: The copper acetylide transfers the alkynyl group to the palladium(II) complex. This is often the rate-determining step of the reaction.[3]
-
Reductive Elimination: The resulting palladium(II) complex undergoes reductive elimination to yield the final alkynylated product and regenerate the palladium(0) catalyst, which can then re-enter the catalytic cycle.
Figure 1: Simplified mechanism of the copper-co-catalyzed Sonogashira coupling.
Copper-Free Sonogashira Coupling
To avoid the common side reaction of alkyne homocoupling (Glaser coupling), which is promoted by copper salts and oxygen, copper-free Sonogashira protocols have been developed.[8][9][10] In these systems, the transmetalation step is believed to occur directly between a palladium-acetylide complex and the aryl-palladium halide complex, or via other proposed mechanisms.[11] These protocols often require stronger bases or more specialized ligands to facilitate the reaction.[12]
Experimental Protocol: Sonogashira Coupling of this compound
This protocol is a robust starting point for the coupling of this compound with a generic terminal alkyne. Optimization may be necessary for specific alkyne substrates.
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Mmol | Equiv. | Notes |
| This compound | C₄H₅BrN₂ | 161.00 | 161 mg | 1.0 | 1.0 | Starting material. |
| Terminal Alkyne | R-C≡CH | Varies | Varies | 1.2 | 1.2 | Ensure purity. |
| PdCl₂(PPh₃)₂ | C₃₆H₃₀Cl₂P₂Pd | 701.90 | 35.1 mg | 0.05 | 0.05 | Palladium precatalyst. |
| Copper(I) Iodide | CuI | 190.45 | 19.0 mg | 0.1 | 0.1 | Co-catalyst. |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | 0.42 mL | 3.0 | 3.0 | Base and co-solvent. |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 5 mL | - | - | Anhydrous, degassed. |
Step-by-Step Procedure
Figure 2: General workflow for the Sonogashira coupling experiment.
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (161 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (35.1 mg, 0.05 mmol), and copper(I) iodide (19.0 mg, 0.1 mmol).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times. It is crucial to maintain an inert atmosphere throughout the reaction to prevent catalyst oxidation and alkyne homocoupling.[5][8]
-
Solvent and Base Addition: Through the septum, add anhydrous, degassed tetrahydrofuran (5 mL) followed by triethylamine (0.42 mL, 3.0 mmol) via syringe. Stir the mixture for 5-10 minutes at room temperature. The solution may change color.
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise to the stirred reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to 60-80 °C. The optimal temperature may vary depending on the reactivity of the alkyne.[13] Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Rationale for Experimental Choices and Troubleshooting
Catalyst System
-
Palladium Source: PdCl₂(PPh₃)₂ is a common, air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[3][6] For less reactive aryl bromides, more advanced catalyst systems with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands may improve yields.[8][12][14]
-
Copper Co-catalyst: CuI is the standard co-catalyst. Its quality is important; if the reaction fails, using freshly purchased or purified CuI can be beneficial.[15]
Base and Solvent
-
Base: An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used to neutralize the HBr formed during the reaction and to facilitate the formation of the copper acetylide.[1][7] Distilling the amine base before use can sometimes resolve reaction failures.[15]
-
Solvent: Aprotic polar solvents like THF or DMF are commonly employed.[16] The choice of solvent can significantly impact the reaction rate and yield.[16] For particularly stubborn couplings, a higher boiling point solvent like DMF or 1,4-dioxane may be necessary.[16]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; poor quality reagents; insufficient temperature.[5] | Use a more active catalyst system (e.g., with bulky ligands).[8] Ensure solvents and bases are anhydrous and degassed.[5] Increase the reaction temperature.[13] |
| Alkyne Homocoupling (Glaser Coupling) | Presence of oxygen.[8] | Rigorously degas all solvents and reagents. Maintain a positive pressure of inert gas.[5] Consider a copper-free protocol.[8] Add the alkyne slowly to the reaction mixture.[8] |
| Dehalogenation of Starting Material | High reaction temperatures; certain bases.[8] | Try running the reaction at a lower temperature for a longer duration. Screen different bases (e.g., an inorganic base like K₂CO₃ or Cs₂CO₃).[8] |
| Formation of Palladium Black | Catalyst decomposition. | This is sometimes observed and does not always indicate reaction failure.[15] If yields are low, consider a more stable catalyst or ligand. |
Conclusion
The Sonogashira coupling of this compound is a highly effective method for the synthesis of valuable alkynylpyrazole derivatives. By carefully selecting the catalyst system, base, and solvent, and by maintaining strict anaerobic conditions, high yields of the desired product can be achieved. The protocol and insights provided in this application note offer a solid foundation for researchers to successfully employ this powerful reaction in their synthetic endeavors.
References
- Sonogashira coupling - Wikipedia. (n.d.).
- Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5).
- Sonogashira Coupling: Mechanism, Steps & Applications Explained - Vedantu. (n.d.).
- Sonogashira Coupling Definition - Organic Chemistry Key Term - Fiveable. (n.d.).
- Sonogashira coupling. (n.d.).
- Sonogashira Coupling - Organic Chemistry Portal. (n.d.).
- What is the best procedure for Sonogashira coupling? - ResearchGate. (2014, May 1).
- Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.).
- Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-... - ResearchGate. (n.d.).
- Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed. (2014, July 18).
- Sonogashira Coupling | NROChemistry. (n.d.).
- Influence of base on the Sonogashira coupling reactiona - ResearchGate. (n.d.).
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - NIH. (n.d.).
- Sonogashira troubleshooting help needed : r/Chempros - Reddit. (2020, August 8).
- Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne | Organic Letters - ACS Publications. (2022, June 30).
- Fast Heck–Cassar–Sonogashira (HCS) Reactions in Green Solvents | Organic Letters. (2020, April 28).
- Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. (2021, September 2).
- Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.).
- Sonogashira cross-coupling of 3-bromo-1,2-diones. (n.d.).
- Copper-free Sonogashira cross-coupling reactions: an overview - PMC - NIH. (n.d.).
- Copper-free Sonogashira coupling reactions catalyzed by a water-soluble Pd–salen complex under aerobic conditions - ResearchGate. (2025, August 6).
- Sonogashira coupling synthesis of novel pyrazoles thickened benzosulfonlactam derivatives. - ResearchGate. (n.d.).
- Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. (2021, February 10).
- Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation - PMC - PubMed Central. (2018, November 16).
- Pyrazole Synthesis via a Cascade Sonogashira Coupling/Cyclization from N-Propargyl Sulfonylhydrazones - ResearchGate. (n.d.).
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. fiveable.me [fiveable.me]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
- 16. books.lucp.net [books.lucp.net]
Application Notes and Protocols for the Heck Reaction of 3-bromo-5-methyl-1H-pyrazole
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Olefination of a Privileged Scaffold
The pyrazole motif is a cornerstone in medicinal chemistry, appearing in a multitude of FDA-approved drugs due to its versatile biological activities and favorable physicochemical properties. The ability to functionalize the pyrazole core is paramount for generating novel chemical entities in drug discovery programs. The Mizoroki-Heck reaction, a Nobel Prize-winning palladium-catalyzed cross-coupling, stands as a powerful tool for the formation of carbon-carbon bonds, specifically through the vinylation of aryl and heteroaryl halides.[1] This application note provides a comprehensive guide to the Heck reaction conditions specifically tailored for 3-bromo-5-methyl-1H-pyrazole, a common and versatile building block. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and discuss key considerations for optimizing this transformation to synthesize 3-alkenyl-5-methyl-1H-pyrazoles.
Mechanistic Overview: The Palladium Catalytic Cycle
The Heck reaction proceeds via a catalytic cycle involving palladium cycling between the Pd(0) and Pd(II) oxidation states.[1][2] Understanding this mechanism is crucial for rationalizing the choice of reagents and reaction conditions.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[1][2] This is often the rate-determining step.
-
Olefin Coordination and Insertion: The alkene substrate coordinates to the Pd(II) complex, followed by migratory insertion of the alkene into the Pd-C bond.[1] This step forms the new carbon-carbon bond.
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the desired substituted alkene product and a palladium-hydride species.[1][2] This step generally favors the formation of the trans-alkene.[3]
-
Reductive Elimination: The Pd(II)-hydride complex, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst and a protonated base.[1][4]
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Key Reaction Parameters and Optimization
The success of the Heck reaction with this compound hinges on the careful selection of several key parameters. Due to the electron-rich nature of the pyrazole ring and the presence of an acidic N-H proton, optimization is often necessary.
Catalyst and Ligand Selection
-
Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) is a commonly used and effective precatalyst that is reduced in situ to the active Pd(0) species.[1][4] Palladium(II) chloride (PdCl₂) is another viable option.[1] For challenging substrates, pre-formed Pd(0) catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be employed.
-
Ligands: While "ligandless" Heck reactions are known, particularly with aryl iodides, the use of ligands is generally beneficial for aryl bromides to enhance catalyst stability and activity.[5]
-
Phosphine Ligands: Triphenylphosphine (PPh₃) is a standard, cost-effective choice.[1] Bulky, electron-rich phosphines like tri(o-tolyl)phosphine can be effective for less reactive aryl bromides.[6]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands have emerged as excellent alternatives to phosphines, often providing higher thermal stability and catalytic activity, which can be particularly useful for heteroaromatic substrates.[7][8]
-
Base and Solvent System
-
Base: An inorganic or organic base is required to neutralize the hydrogen bromide (HBr) generated during the reaction.[1]
-
Organic Bases: Triethylamine (Et₃N) is a common choice, acting as both a base and a solvent in some cases.[1]
-
Inorganic Bases: Potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and sodium acetate (NaOAc) are effective and often preferred to avoid potential side reactions with the amine base.[7][9][10]
-
-
Solvent: Polar aprotic solvents are typically used to facilitate the dissolution of the reagents and stabilize the charged intermediates in the catalytic cycle.
N-H Protection of the Pyrazole
The acidic N-H proton of the pyrazole can potentially interfere with the catalytic cycle or lead to side reactions. While some cross-coupling reactions on unprotected pyrazoles are successful, N-protection is generally recommended to improve yields and reproducibility.[11] Common protecting groups include Boc, Trityl, or a simple benzylation. However, for initial screening, running the reaction on the unprotected pyrazole is a valid starting point, as successful couplings have been reported.[12]
Experimental Protocols
The following protocols provide a starting point for the Heck reaction of this compound with a generic alkene (e.g., an acrylate or styrene derivative). Optimization may be required depending on the specific alkene used.
Caption: General experimental workflow for the Heck reaction.
Protocol 1: Standard Phosphine-Ligated Conditions
This protocol uses a classic palladium acetate/triphenylphosphine system, which is a robust and widely applicable starting point.
Reagents & Stoichiometry
| Reagent | Molar Equiv. | Purpose |
| This compound | 1.0 | Starting Material |
| Alkene | 1.2 - 1.5 | Coupling Partner |
| Palladium(II) Acetate (Pd(OAc)₂) | 0.01 - 0.05 | Catalyst Precursor |
| Triphenylphosphine (PPh₃) | 0.02 - 0.10 | Ligand |
| Potassium Carbonate (K₂CO₃) | 2.0 - 3.0 | Base |
| DMF (anhydrous) | - | Solvent |
Step-by-Step Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), potassium carbonate (2.0 equiv.), and a magnetic stir bar.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive pressure of inert gas, add anhydrous DMF (to achieve a concentration of ~0.1 M with respect to the pyrazole).
-
Add the alkene (1.2 equiv.) via syringe.
-
In a separate vial, weigh palladium(II) acetate (0.02 equiv.) and triphenylphosphine (0.04 equiv.) and dissolve in a small amount of DMF. Add this catalyst solution to the reaction mixture via syringe.
-
Immerse the flask in a preheated oil bath at 100-120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: N-Heterocyclic Carbene (NHC) Conditions
This protocol is an alternative for cases where Protocol 1 is sluggish or gives low yields. NHC-ligated palladium catalysts often show higher activity.[13]
Reagents & Stoichiometry
| Reagent | Molar Equiv. | Purpose |
| This compound | 1.0 | Starting Material |
| Alkene | 1.2 - 1.5 | Coupling Partner |
| Pd(OAc)₂ | 0.01 - 0.02 | Catalyst Precursor |
| NHC Precursor (e.g., IPr·HCl) | 0.01 - 0.02 | Ligand Precursor |
| Potassium Carbonate (K₂CO₃) | 2.0 - 3.0 | Base |
| Dioxane (anhydrous) | - | Solvent |
Step-by-Step Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the alkene (1.2 equiv.), Pd(OAc)₂ (0.01 equiv.), the NHC precursor salt (e.g., 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride, IPr·HCl) (0.01 equiv.), and potassium carbonate (2.0 equiv.).
-
Seal the tube, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Add anhydrous dioxane via syringe.
-
Place the sealed tube in a preheated oil bath or heating block at 80-110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Troubleshooting and Further Considerations
-
Low Yield: If the reaction is sluggish or yields are low, consider increasing the reaction temperature, screening different bases (e.g., Cs₂CO₃), or using a more active catalyst system like an NHC-ligated palladacycle.[13] Ensure all reagents and solvents are anhydrous and that the reaction is maintained under a strictly inert atmosphere.
-
Side Reactions: The formation of a reductive dehalogenation product (5-methyl-1H-pyrazole) can sometimes be observed. This may be mitigated by ensuring the purity of reagents and rigorous exclusion of oxygen.
-
Regioselectivity: With unsymmetrical alkenes, the regioselectivity of the addition (to the more or less substituted carbon) can be an issue. For acrylates and styrenes, addition to the terminal carbon is generally favored due to steric and electronic factors.[4]
-
Intramolecular vs. Intermolecular Reactions: The Heck reaction is also a powerful tool for intramolecular cyclizations, which are often more efficient than their intermolecular counterparts.[4][14]
Conclusion
The Heck reaction is a robust and versatile method for the olefination of this compound, providing access to a wide array of functionalized pyrazole derivatives. By carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields of the desired products. The protocols provided herein serve as a solid foundation for developing this important transformation in the context of pharmaceutical and materials science research. As with any catalytic reaction, empirical optimization based on the specific substrate combination is key to success.
References
- Time in Pasuruan, ID. Google.
- Screening of substituted pyrazolone and pyrazole as ligands with palladium precursors in the Heck reaction. VUT DigiResearch.
- Heck Reaction—State of the Art. MDPI.
- Heck reaction. Wikipedia.
- Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of Bromopyrazoles. Benchchem.
- Effect of N1-substituted pyrazolic hybrid ligands on palladium catalysts for the Heck reaction. ResearchGate.
- Highly Efficient Pyridylpyrazole Ligands for the Heck Reaction. A Combined Experimental and Computational Study. Semantic Scholar.
- Heck Reaction. Chemistry LibreTexts.
- HECK REACTION: Heterocyclic reactants mechanism. YouTube.
- A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. ACS Publications.
- Ligand-Promoted C(sp3)-H Olefination en Route to Multi-functionalized Pyrazoles. Wiley Online Library.
- Examining the Effect of Base, Solvent and Temperature in Heck Reaction with the Presence of Palladium(II)- Hydrazone Complexes. AIP Publishing.
- The Heck reaction of allylic alcohols catalysed by an N-heterocyclic carbene-Pd(ii) complex and toxicity of the ligand precursor for the marine benthic copepod Amphiascoides atopus. National Institutes of Health.
- Kinetics and Mechanistic Aspects of the Heck Reaction Promoted by a CN−Palladacycle. ACS Publications.
- CHAPTER 9: Modern Heck Reactions. Royal Society of Chemistry.
- Heck Reaction. Organic Chemistry Portal.
- Pyrazoles and Heck Reaction. ResearchGate.
- CHAPTER 11: Heck Reactions. Royal Society of Chemistry.
- Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. National Institutes of Health.
- Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube.
- Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. National Institutes of Health.
- Practical Heck−Mizoroki Coupling Protocol for Challenging Substrates Mediated by an N-Heterocyclic Carbene-Ligated Palladacycle. ACS Publications.
- Effect of bases and solvents on the Heck coupling a. ResearchGate.
- INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. SECAT.
- Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds. National Institutes of Health.
- Optimization of Heck reaction conditions. a. ResearchGate.
- Mechanistic Studies of the Palladium-Catalyzed S,O-Ligand promoted C-H Olefination of Aromatic Compounds. ChemRxiv.
- Palladium(ii) catalyzed site-selective C–H olefination of imidazo[1,2-a]pyridines. Royal Society of Chemistry.
- The Intramolecular Heck Reaction. Macmillan Group.
- Palladium-catalyzed selective C5 H bond arylation of pyrazole using hydroxymethyl substituent as blocking group. ResearchGate.
Sources
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. books.rsc.org [books.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.aip.org [pubs.aip.org]
- 10. The Heck reaction of allylic alcohols catalysed by an N-heterocyclic carbene-Pd(ii) complex and toxicity of the ligand precursor for the marine benthic copepod Amphiascoides atopus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. soc.chim.it [soc.chim.it]
synthesis of bioactive molecules using 3-bromo-5-methyl-1H-pyrazole
An Application Guide to the Synthesis of Bioactive Molecules Utilizing 3-bromo-5-methyl-1H-pyrazole
Authored by: A Senior Application Scientist
Introduction: The Pyrazole Scaffold as a Cornerstone in Modern Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged scaffolds." The pyrazole ring is a quintessential example of such a structure.[1][2] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a versatile and synthetically accessible building block that has become central to the development of numerous drugs.[1][3] Of the 74 small molecule protein kinase inhibitors approved by the US FDA, eight feature a pyrazole ring, highlighting its significance in oncology and beyond.[1]
The utility of the pyrazole core, particularly the 3-aminopyrazole moiety, often lies in its ability to act as a "hinge-binder" within the ATP-binding pocket of protein kinases.[4][5] It effectively mimics the hydrogen bonding interactions of the adenine ring of ATP, providing a strong anchor point for inhibitor binding.[5] This foundational interaction allows for the strategic elaboration of the scaffold to achieve high potency and selectivity against specific kinase targets.
This guide focuses on a particularly valuable and versatile building block: This compound . The bromine atom at the C3 position serves as a highly effective synthetic handle for modern cross-coupling reactions, enabling the precise and controlled introduction of diverse aryl, heteroaryl, and amino substituents. This allows researchers to systematically explore the chemical space around the pyrazole core to optimize biological activity. We will provide an in-depth exploration of the key synthetic transformations involving this reagent, complete with detailed, field-proven protocols and the rationale behind critical experimental choices.
Part 1: Palladium-Catalyzed C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and widely used methods for constructing carbon-carbon bonds, particularly for creating biaryl and hetero-biaryl structures prevalent in pharmaceuticals.[6] For a substrate like this compound, this reaction is the primary strategy for introducing aryl or heteroaryl groups that can occupy hydrophobic pockets within a biological target, such as a kinase ATP-binding site.
Mechanistic Rationale for Component Selection
The success of a Suzuki-Miyaura coupling hinges on the careful orchestration of several components, each with a specific role in the catalytic cycle.
-
Palladium Catalyst: A Pd(0) species is the active catalyst. While Pd(0) complexes like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] can be used directly, it is often more convenient and robust to use a stable Pd(II) precatalyst (e.g., Pd(OAc)₂) which is reduced in situ. More advanced, pre-formed catalysts (e.g., XPhosPdG2) incorporate both the palladium source and a specialized ligand, often leading to higher efficiency and broader substrate scope.[7]
-
Ligand: The ligand stabilizes the palladium center, influences its reactivity, and facilitates key steps in the catalytic cycle. For heteroaryl halides, electron-rich and sterically bulky phosphine ligands like XPhos are often necessary to promote the oxidative addition step and prevent catalyst deactivation.[7][8]
-
Base: A base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) is required to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the crucial transmetalation step.[6][9] The choice of base can significantly impact yield, with inorganic carbonates and phosphates being common choices for their balance of reactivity and functional group tolerance.
-
Solvent: The solvent system must solubilize the various components and support the catalytic cycle. A mixture of an organic solvent (e.g., 1,4-dioxane, DMF) and water is frequently used, as water aids in dissolving the inorganic base and facilitates the formation of the active boronate.[9][10]
Visualizing the Workflow: Suzuki-Miyaura Coupling
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can dramatically reduce reaction times from hours to minutes, accelerating high-throughput synthesis for library generation.[6]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
XPhos Pd G2 catalyst (2.5 mol%)
-
XPhos ligand (5 mol%)
-
Solvent: 1,4-Dioxane/Water (4:1 v/v), degassed
-
Microwave vial with a stir bar
-
Microwave reactor
Procedure:
-
Vial Preparation: To a microwave vial, add this compound, the arylboronic acid, and K₂CO₃.
-
Catalyst Addition: Add the XPhos Pd G2 catalyst and the additional XPhos ligand. Rationale: Using a pre-catalyst/ligand system like this has been shown to be effective in preventing the side reaction of debromination, which can be problematic with some heteroaryl bromides.[7][8]
-
Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture.
-
Sealing: Securely cap the vial.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at 120-140 °C for 20-40 minutes. Rationale: The optimal temperature and time should be determined empirically for each substrate combination, but this range is a robust starting point.[6]
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate. Wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Data Presentation: Representative Suzuki-Miyaura Couplings
The following table summarizes expected outcomes for the Suzuki-Miyaura coupling of bromopyrazole derivatives with various arylboronic acids, based on data from structurally similar compounds.[11]
| Entry | Arylboronic Acid | Catalyst System | Conditions | Expected Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | XPhosPdG2 / XPhos | Dioxane/H₂O, K₂CO₃, MW, 140°C, 40 min | 85-95 |
| 2 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ | Dioxane/H₂O, K₃PO₄, 100°C, 12 h | 70-80 |
| 3 | 4-Fluorophenylboronic acid | XPhosPdG2 / XPhos | EtOH/H₂O, K₂CO₃, MW, 120°C, 30 min | 80-90 |
| 4 | 2-Thienylboronic acid | Pd(dppf)Cl₂ | DMF/H₂O, Cs₂CO₃, 100°C, 6 h | 65-75 |
Part 2: Palladium-Catalyzed C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the definitive method for forming carbon-nitrogen bonds between aryl halides and amines.[12] This reaction is indispensable in medicinal chemistry for installing primary or secondary amine functionalities, which are often crucial for establishing key interactions with biological targets (e.g., through salt bridges or hydrogen bonds) and improving the pharmacokinetic properties of a drug candidate.
Mechanistic Rationale for Component Selection
-
Catalyst/Ligand System: This is the heart of the reaction. The choice of ligand is critical and often dictates the success or failure of the coupling.[13] Bulky, electron-rich phosphine ligands (e.g., BINAP, XPhos, DavePhos) are typically required.[14][15] They promote the reductive elimination step (the C-N bond formation) and can prevent undesirable side reactions like β-hydride elimination, which can be an issue with amines bearing β-hydrogens.[13][14]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide (NaOtBu) is the most common choice and is highly effective, though other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate can be used for sensitive substrates.[15][16]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base and interference with the catalytic cycle.[15]
-
Inert Atmosphere: The Pd(0) catalyst and many of the phosphine ligands are sensitive to oxygen. Therefore, all manipulations must be carried out under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques to ensure reproducibility and high yields.[15]
Visualizing the Workflow: Buchwald-Hartwig Amination
Caption: Experimental workflow for Buchwald-Hartwig amination.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a robust starting point for coupling this compound with various primary and secondary amines.
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 eq)
-
Anhydrous Toluene
-
Standard Schlenk line glassware
Procedure:
-
Reaction Setup: In a glovebox or on a Schlenk line, add NaOtBu, Pd₂(dba)₃, and BINAP to an oven-dried Schlenk tube equipped with a stir bar.
-
Add Reagents: Add the this compound to the tube.
-
Inerting: Seal the tube, and if on a Schlenk line, evacuate and backfill with argon. Repeat this cycle three times.
-
Solvent and Amine Addition: Add anhydrous toluene via syringe, followed by the amine coupling partner.
-
Heating: Immerse the sealed tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting bromide is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction to room temperature. Carefully quench by adding water. Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the resulting crude material by flash column chromatography.
-
Characterization: Confirm the identity and purity of the aminated product by NMR and MS analysis.
Part 3: Application in Bioactive Molecule Synthesis - Kinase Inhibitors
The true power of these methodologies is realized when they are applied in sequence to build complex, biologically active molecules. The pyrazole scaffold is a well-established core for kinase inhibitors, and this compound is an ideal starting point for their synthesis.[4][17]
Synthetic Strategy for a Pyrazole-Based Kinase Inhibitor
A common strategy involves a two-step sequence:
-
Suzuki-Miyaura Coupling: Install a key aromatic or heteroaromatic group at the C3 position. This group is often designed to interact with the hydrophobic regions of the kinase ATP-binding site.
-
N-Arylation or N-Alkylation: The pyrazole ring contains two nitrogen atoms. One of these can be functionalized (e.g., via N-arylation) to introduce vectors that project out of the binding pocket, allowing for the fine-tuning of selectivity and physical properties.
Visualizing the Target: Pyrazole Scaffold in a Kinase Active Site
Caption: Pyrazole inhibitor binding in a kinase active site.
This simplified model demonstrates how the 3-aminopyrazole core acts as a hinge binder.[4][5] The C3-substituent, installed via Suzuki coupling, probes a hydrophobic pocket, while further functionalization on the ring nitrogen can be used to improve properties like solubility and selectivity.
Conclusion
This compound is a high-value, versatile building block for the synthesis of bioactive molecules. Its utility is primarily unlocked through modern palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions provide reliable and high-yielding pathways to C-C and C-N bond formation, respectively. By providing detailed, mechanistically grounded protocols, this guide empowers researchers in medicinal chemistry and drug development to effectively leverage this reagent in their programs, particularly in the rational design of kinase inhibitors and other targeted therapeutics. The careful selection of catalysts, ligands, bases, and reaction conditions, as outlined herein, is paramount to achieving synthetic success.
References
- Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (n.d.). MDPI.
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI.
- Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. (n.d.). ResearchGate.
- Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. (2002). Journal of Medicinal Chemistry.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. (2021). RSC Publishing.
- Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. (n.d.). ResearchGate.
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
- Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (2024). ACS Omega.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. (2021). RSC Publishing.
- Microwave-promoted Heck and Suzuki coupling reactions of new 3-(5-bromobenzofuranyl)pyrazole in aqueous media. (n.d.). Semantic Scholar.
- Synthesis of Biologically Active Molecules through Multicomponent Reactions. (n.d.). PMC.
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). MDPI.
- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. (n.d.). Google Patents.
- C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (2020). PubMed Central.
- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (n.d.). PMC.
- A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid. (n.d.). Google Patents.
- Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. (n.d.). ResearchGate.
- Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. (n.d.). Journal of Medicinal and Chemical Sciences.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. (2021). PubMed Central.
- Fluorophenyl pyrazol compounds. (n.d.). Google Patents.
- Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. (n.d.). PMC.
- Methyl 5-bromo-1H-pyrazole-3-carboxylate. (n.d.). PubChem.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
preparation of 3-aryl-5-methyl-1H-pyrazoles from 3-bromo-5-methyl-1H-pyrazole
An Application Guide for the Synthesis of 3-Aryl-5-Methyl-1H-Pyrazoles via Palladium-Catalyzed Cross-Coupling
Authored by a Senior Application Scientist
This comprehensive guide provides detailed protocols for the synthesis of 3-aryl-5-methyl-1H-pyrazoles, a scaffold of significant interest in medicinal chemistry and drug development, starting from 3-bromo-5-methyl-1H-pyrazole. The protocols herein are centered on the robust and versatile Suzuki-Miyaura cross-coupling reaction, with methodologies detailed for both conventional heating and modern microwave-assisted techniques. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical guidance and troubleshooting advice.
The pyrazole ring system is a foundational heterocyclic structure in the synthesis of pharmaceuticals. The introduction of an aryl group at the 3-position of the pyrazole core can significantly influence the biological activity of the resulting molecule. Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity.[1][2][3][4] Among these, the Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, is widely utilized due to its mild reaction conditions and tolerance of a broad range of functional groups.[5][6]
This guide will explore the mechanistic underpinnings of the Suzuki-Miyaura reaction and provide two distinct, validated protocols for its application in the synthesis of 3-aryl-5-methyl-1H-pyrazoles. Furthermore, we will delve into the advantages of microwave-assisted organic synthesis (MAOS), which include accelerated reaction times, increased yields, and enhanced energy efficiency, positioning it as a greener alternative to conventional methods.[7][8][9][10][11]
The Suzuki-Miyaura Reaction: Mechanism and Rationale
The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed process that involves three key steps in its catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[5][6][12][13] The reaction typically utilizes a palladium(0) catalyst, which is the active species in the cycle.
-
Oxidative Addition : The catalytic cycle begins with the oxidative addition of the aryl halide (in this case, this compound) to the palladium(0) complex. This step forms a palladium(II) intermediate.[5][6][12]
-
Transmetalation : The aryl group from the organoboron reagent (an arylboronic acid or ester) is then transferred to the palladium(II) complex in the presence of a base. This step, known as transmetalation, results in a new palladium(II) species bearing both the pyrazole and the aryl group.[5][6][12]
-
Reductive Elimination : The final step is the reductive elimination of the two organic groups from the palladium(II) complex, which forms the new carbon-carbon bond of the desired 3-aryl-5-methyl-1H-pyrazole product and regenerates the palladium(0) catalyst, allowing the cycle to continue.[5][6][12]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the synthesis of 3-aryl-5-methyl-1H-pyrazoles using both conventional heating and microwave irradiation.
Protocol A: Synthesis via Conventional Heating
This protocol describes a standard and reliable method for the Suzuki-Miyaura coupling reaction using an oil bath for heating.
Materials and Reagents:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent system (e.g., 1,4-dioxane and water, 4:1 ratio)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Brine
-
Silica gel for column chromatography
-
Argon or Nitrogen gas
Equipment:
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer with hotplate
-
Oil bath
-
Schlenk line or balloon with inert gas
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times. This is crucial to prevent oxidation of the palladium catalyst.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).
-
Solvent Addition: Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe. Degassing the solvent (by bubbling with inert gas for 15-20 minutes) is important to remove dissolved oxygen.
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 3-aryl-5-methyl-1H-pyrazole.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.[14][15]
Protocol B: Microwave-Assisted Synthesis (MAOS)
This protocol utilizes a dedicated microwave reactor to significantly reduce reaction times and improve energy efficiency.[16][17][18]
Materials and Reagents:
-
Same as Protocol A.
Equipment:
-
Microwave synthesis vial with a snap cap and stir bar
-
Dedicated microwave reactor
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a microwave synthesis vial, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the base (e.g., K₂CO₃, 2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).
-
Solvent Addition: Add the degassed solvent system (e.g., 10 mL of 1,4-dioxane and water, 4:1) to the vial.
-
Microwave Irradiation: Securely cap the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (typically 10-30 minutes). The reaction parameters should be optimized for the specific substrates and microwave system being used.
-
Workup, Purification, and Characterization: Follow steps 6-9 from Protocol A.
Data Presentation: Comparison of Protocols
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | 12-24 hours | 10-30 minutes |
| Temperature | 90-100 °C | 120-150 °C |
| Typical Yield | Good to excellent | Often higher yields |
| Energy Consumption | High | Low[7][9] |
| Heating Method | Conduction/Convection | Direct dielectric heating[8] |
| Advantages | Standard, widely available equipment | Rapid, energy-efficient, higher yields[10][11] |
| Disadvantages | Long reaction times, potential for side reactions | Requires specialized equipment[8] |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of 3-aryl-5-methyl-1H-pyrazoles.
Caption: General workflow for the synthesis of 3-aryl-5-methyl-1H-pyrazoles.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst (oxidized)- Insufficiently degassed solvents- Low reaction temperature or time | - Ensure a properly inert atmosphere during catalyst addition.- Thoroughly degas solvents before use.- Increase temperature or reaction time. For challenging substrates, consider a more active catalyst/ligand system. |
| Formation of Homocoupled Byproduct | - Presence of oxygen- Catalyst decomposition | - Improve degassing of the reaction mixture.- Use fresh, high-quality catalyst. |
| Protodeborylation of Boronic Acid | - Prolonged reaction times at high temperatures- Presence of excess water or acid | - Reduce reaction time (microwave synthesis can be advantageous here).- Use anhydrous solvents and ensure the base is not acidic. |
| Difficulty in Purification | - Close polarity of product and starting materials/byproducts | - Optimize the eluent system for column chromatography.- Consider recrystallization as an alternative or additional purification step. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 3-aryl-5-methyl-1H-pyrazoles from this compound. Both conventional heating and microwave-assisted protocols can provide the desired products in good to excellent yields. The choice between these methods will depend on the available equipment and the desired throughput. Microwave-assisted synthesis offers significant advantages in terms of speed and energy efficiency, making it an attractive option for rapid library synthesis and process optimization in drug discovery. The protocols and troubleshooting guide provided herein serve as a valuable resource for researchers in the synthesis of this important class of compounds.
References
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- Sharma, U., & Sharma, A. (2020). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Journal of Chemical Reviews.
- (2025, September 4). Role of palladium catalyst in cross-coupling reactions.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Patsnap Eureka. (2025, July 3). Microwave-Assisted Synthesis: 10x Faster Organic Reactions.
- Bargues, R., et al. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
- Macharia, J. M., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
- Sharma, R. K., & Sharma, C. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- (2024, October 12). THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY.
- (2025, June 22). Palladium-catalyzed cross-coupling: Significance and symbolism.
- Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions.
- (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
- (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Hartwig, J. F. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.
- (2013). Palladium Catalysts for Cross-Coupling Reaction. MDPI.
- Cacchi, S., & Fabrizi, G. (2018). Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. MDPI.
- Benchchem. (2025).
- (n.d.). Pyrazole Synthesis via a Cascade Sonogashira Coupling/Cyclization from N-Propargyl Sulfonylhydrazones.
- (2020, October 12). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central.
- (2023, May 8). An Efficient Synthesis of New Pyrazole‐Linked Oxazoles via Sonogashira Coupling Reaction | Request PDF.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- (2013, December 24). Microwave Assisted Synthesis of 1-[5-(Substituted Aryl)-1H-Pyrazol- 3-yl] - Advanced Pharmaceutical Bulletin.
- Gomha, S. M., et al. (2017, May 8). Microwave-assisted one pot three-component synthesis of some novel pyrazole scaffolds as potent anticancer agents. PubMed Central.
- (n.d.). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.
- (n.d.). Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole | Request PDF.
- (n.d.).
- (n.d.). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry (RSC Publishing).
- Organic Chemistry Portal. (n.d.). buchwald-hartwig coupling.
- Eller, G. A., et al. (2011, February 2). (PDF) ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles.
- (n.d.). Microwave-promoted Heck and Suzuki coupling reactions of new 3-(5- bromobenzofuranyl)pyrazole in aqueous media. Semantic Scholar.
- (2020, November 13). Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences.
- (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- Benchchem. (n.d.).
- (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one.
- (2022, July 25).
- (2025, March 25). Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances (RSC Publishing).
- (2025, April 24). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark.
- (2025, August 7). (PDF) Microwave Assisted Synthesis of 1-[5-(Substituted Aryl)-1H-Pyrazol-3-yl]-3,5-Diphenyl-1H-1,2,4-Triazole as Antinociceptive and Antimicrobial Agents.
- (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities.
- (n.d.). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. MDPI.
- Benchchem. (n.d.). 5-methyl-1H-pyrazole-3-carboxylate: Synthesis, Properties, and Biological Significance.
- (2021, September 24). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives.
- (2025, August 9). Synthesis and characterization of 3-methyl-5-oxo-N,1-diphenyl-4, 5-dihydro-1-H-pyrazole-4-carbothioamide and its metal complexes.
Sources
- 1. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 2. Palladium-catalyzed cross-coupling: Significance and symbolism [wisdomlib.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Palladium Catalysts for Cross-Coupling Reaction [mdpi.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 8. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 9. mdpi.com [mdpi.com]
- 10. ajchem-a.com [ajchem-a.com]
- 11. researchgate.net [researchgate.net]
- 12. Yoneda Labs [yonedalabs.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. jmchemsci.com [jmchemsci.com]
- 15. mdpi.com [mdpi.com]
- 16. Microwave-assisted one pot three-component synthesis of some novel pyrazole scaffolds as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of the C3 Position of 5-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of the C3 Position
The 5-methyl-1H-pyrazole scaffold is a privileged motif in medicinal chemistry and materials science, appearing in numerous FDA-approved drugs and advanced materials.[1][2][3] The strategic functionalization of this heterocyclic core is paramount for modulating biological activity and tuning material properties. While the C4 position is electronically favored for electrophilic substitution and the C5 position is susceptible to metallation, the C3 position presents a unique synthetic challenge and a gateway to novel chemical entities.[4][5] This guide provides a comprehensive overview of established and emerging methodologies for the selective functionalization of the C3 position of 5-methyl-1H-pyrazole, offering detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Strategic Approaches to C3 Functionalization: A Mechanistic Overview
Achieving regioselective functionalization at the C3 position of 5-methyl-1H-pyrazole requires overcoming the inherent reactivity patterns of the pyrazole ring. The primary strategies employed can be broadly categorized as:
-
Direct C-H Activation: This modern approach utilizes transition-metal catalysis to directly transform the C3-H bond into a new C-C or C-heteroatom bond, offering high atom economy.
-
Halogenation and Subsequent Cross-Coupling: A classic and robust two-step sequence where a halogen is first introduced at the C3 position, which then serves as a versatile handle for a wide array of cross-coupling reactions.
-
Directed Ortho-Metalation (DoM): By installing a directing group on the N1 position, it is possible to facilitate deprotonation at the adjacent C5 position. However, with careful selection of protecting groups and reaction conditions, metalation at the C3 position can be achieved.
-
Cyclocondensation Strategies: Building the pyrazole ring from acyclic precursors allows for the direct installation of desired functionality at the C3 position during the ring-forming step.
dot graph TD { A[5-methyl-1H-pyrazole] --> B{Direct C-H Activation}; A --> C{Halogenation}; C --> D{Cross-Coupling Reactions}; A --> E{N-Protection}; E --> F{Directed Ortho-Metalation}; G[Acyclic Precursors] --> H{Cyclocondensation}; B --> I[C3-Functionalized Product]; D --> I; F --> I; H --> I;
} caption: "Key strategies for C3 functionalization."
Part 1: Direct C-H Functionalization at the C3 Position
Direct C-H activation has emerged as a powerful tool for the late-stage functionalization of heterocyclic compounds, avoiding the need for pre-functionalized starting materials.
Palladium-Catalyzed C3-Arylation
The direct arylation of the C3-H bond of pyrazoles has been a significant challenge due to the lower reactivity of this position. However, recent advances have enabled this transformation, providing a streamlined route to C3-aryl-5-methyl-1H-pyrazoles.[6][7]
Protocol: Pd(II)-Catalyzed C3-Arylation of 5-methyl-1H-pyrazole [6]
Materials:
-
5-methyl-1H-pyrazole
-
Aryl iodide or aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,10-Phenanthroline (Phen)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene (anhydrous)
-
Sealed tube
Procedure:
-
To a 35 mL sealed tube, add Pd(OAc)₂ (5.6 mg, 0.025 mmol), 1,10-phenanthroline (4.5 mg, 0.025 mmol), Cs₂CO₃ (82 mg, 0.25 mmol), the aryl halide (0.25 mmol), and 5-methyl-1H-pyrazole (20.5 mg, 0.25 mmol).
-
Add anhydrous toluene (1 mL) to the tube.
-
Cap the tube and stir the reaction mixture at 160 °C for 48–72 hours.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a short pad of Celite®, washing the pad with ethyl acetate.
-
Concentrate the filtrate in vacuo.
-
Purify the resulting residue by preparative thin-layer chromatography (PTLC) or column chromatography to afford the C3-arylated product.
Mechanistic Insight: The reaction is believed to proceed through a concerted metalation-deprotonation (CMD) pathway, where the palladium catalyst, coordinated to the phenanthroline ligand, selectively activates the C3-H bond. The choice of a high-boiling aromatic solvent like toluene is crucial for both reactivity and selectivity.[6]
dot graph TD { A[Pd(II)/Phen Catalyst] -- Coordination --> B[Pyrazole Substrate]; B -- C-H Activation --> C{Palladacycle Intermediate}; C -- Oxidative Addition --> D[Pd(IV) Intermediate]; D -- Reductive Elimination --> E[C3-Arylated Product]; E -- Catalyst Regeneration --> A;
} caption: "Simplified catalytic cycle for Pd-catalyzed C3-arylation."
Part 2: Halogenation as a Gateway to C3 Functionalization
The introduction of a halogen atom at the C3 position provides a versatile synthetic handle for a wide range of subsequent transformations, most notably palladium-catalyzed cross-coupling reactions.
Regioselective C3-Bromination
While electrophilic bromination of pyrazoles typically occurs at the C4 position, specific conditions can be employed to achieve C3-bromination, particularly when starting from a pre-functionalized pyrazole. A common strategy involves the synthesis of a 3-amino-5-methylpyrazole intermediate, followed by a Sandmeyer-type reaction.[8][9]
Protocol: Synthesis of 3-Bromo-5-methyl-1H-pyrazole via a 3-Amino Intermediate [9]
Step 1: Synthesis of 3-Amino-5-methyl-1H-pyrazole
-
Mix 3-aminocrotononitrile with hydrazine hydrate.
-
Heat the mixture under reflux for 8-24 hours.
-
After cooling, the product can be isolated.
Step 2: Bromination of 3-Amino-5-methyl-1H-pyrazole
-
Treat the 3-amino-5-methylpyrazole with a mixture of hydrobromic acid (HBr), cuprous bromide (CuBr), and sodium nitrite (NaNO₂).[10]
-
The reaction is typically heated to facilitate the Sandmeyer reaction, yielding this compound.
Regioselective C3-Iodination
Direct iodination of the pyrazole ring often leads to substitution at the C4 position.[11] To achieve C3-iodination, a strategy involving N-protection followed by metalation and quenching with an iodine source can be employed.
Protocol: N-Protection and C3-Iodination
Step 1: N-Protection of 5-methyl-1H-pyrazole
-
Protect the N1 position of 5-methyl-1H-pyrazole with a suitable protecting group, such as a Boc group or an ethoxyethyl group, to enhance solubility and direct subsequent reactions.[12]
Step 2: C3-Iodination
-
While direct C3-lithiation is challenging, the use of stronger bases or specific directing groups on the N1-substituent can promote metalation at the C3 position.
-
Alternatively, starting with a pre-functionalized pyrazole, such as 1-methyl-5-nitro-1H-pyrazole, allows for electrophilic iodination at the C3 position using reagents like iodine monochloride.
Part 3: Functionalization via Cyclocondensation
Building the pyrazole ring from acyclic precursors offers a powerful method for introducing functionality at specific positions from the outset.
Synthesis of 5-methyl-1H-pyrazole-3-carboxylic acid
This important building block can be synthesized through the oxidation of the more readily available 3,5-dimethylpyrazole.[10]
Protocol: Oxidation of 3,5-Dimethyl-1H-pyrazole
Materials:
-
3,5-Dimethyl-1H-pyrazole
-
Potassium permanganate (KMnO₄)
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve 3,5-dimethyl-1H-pyrazole (78.5 g, 0.818 mol) in 700 mL of water heated to 70 °C.
-
Slowly add potassium permanganate (517 g, 3.271 mol), ensuring the temperature does not exceed 90 °C.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the manganese dioxide (MnO₂) precipitate. Wash the precipitate with distilled water.
-
Acidify the filtrate to pH 2 with dilute aqueous hydrochloric acid and allow it to stand overnight.
-
Collect the precipitate of 3,5-pyrazoledicarboxylic acid by filtration.
-
Neutralize the remaining filtrate to pH 5-6 to precipitate 5-methyl-1H-pyrazole-3-carboxylic acid.
-
Collect the product by filtration and wash with distilled water.
Quantitative Data Summary
| Functionalization Method | Reagents | Product | Typical Yield | Reference |
| C3-Arylation | Pd(OAc)₂, Phen, Cs₂CO₃, Aryl halide | 3-Aryl-5-methyl-1H-pyrazole | Moderate to Good | [6] |
| C3-Bromination | HBr, CuBr, NaNO₂ (from 3-amino) | This compound | ~62% | [9][10] |
| C3-Carboxylation | KMnO₄ (from 3,5-dimethylpyrazole) | 5-methyl-1H-pyrazole-3-carboxylic acid | ~18% |
Conclusion and Future Outlook
The functionalization of the C3 position of 5-methyl-1H-pyrazole remains a dynamic area of research with significant implications for drug discovery and materials science. While direct C-H activation methods offer elegant and efficient solutions, traditional methods involving halogenation and cyclocondensation continue to be robust and reliable strategies. The choice of method will ultimately depend on the desired target molecule and the available starting materials. Future developments in this field will likely focus on expanding the scope of direct C3-functionalization reactions to include a wider range of coupling partners and the development of more sustainable and environmentally friendly protocols.
References
- 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis. ChemicalBook. URL
- 3-bromo-5-methyl-4-phenyl-1H-pyrazole. Smolecule. URL
- Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole.
- A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid.
- A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide. PMC - NIH. URL
- An In-depth Technical Guide to the Electrophilic Iodination of 1-Ethyl-5-Methyl-1H-Pyrazole. Benchchem. URL
- Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction.
- 5-methyl-1H-pyrazole-3-carboxylate: Synthesis, Properties, and Biological Significance. Benchchem. URL
- From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitr
- Evaluation of C3-substituents on pyrazoles as remote directing groups in palladium-catalyzed direct arylation.
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide. Chemical Science (RSC Publishing). URL
- Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. KTU ePubl. URL
- 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. PMC - PubMed Central. URL
- A novel method of iodination and azo bond formation by nitrogen triiodide. Sciforum. URL
- Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. URL
- A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Royal Society of Chemistry. URL
- Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. PMC - PubMed Central. URL
- Novel 4,5-bis(trifluoromethyl)-1H-pyrazoles through a concise sequential iodination-trifluoromethylation reaction.
- New flexible synthesis of pyrazoles with different, functionalized substituents
- Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PMC - NIH. URL
- Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Form
- C3-Functionalization of indoles with α-heteroaryl-substituted methyl alcohols. Organic & Biomolecular Chemistry (RSC Publishing). URL
- Photochemical C3-amination of pyridines via Zincke imine intermediates.
- Buy 3-IODO-5-METHYL-1H-PYRAZOLE from Dayang Chem (Hangzhou) Co.,Ltd. ECHEMI. URL
- Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Deriv
- Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes. PMC - NIH. URL
- Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles.
- 5-Methyl-1H-pyrazole AldrichCPR. Sigma-Aldrich. URL
- Palladium-catalyzed C–H bond activation and decarboxylation for the assembly of indolo[1,2-f]phenanthridine. Organic & Biomolecular Chemistry (RSC Publishing). URL
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciforum.net [sciforum.net]
- 4. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Synthesis International: N-Methyl-3-Bromo-5-Methyl Pyrazole [organicsynthesisinternational.blogspot.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid - Google Patents [patents.google.com]
- 9. Buy 3-bromo-5-methyl-4-phenyl-1H-pyrazole [smolecule.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. arkat-usa.org [arkat-usa.org]
- 12. Buy 3-Iodo-1-methyl-5-nitro-1H-pyrazole [smolecule.com]
Application Note & Protocol: Microwave-Assisted Synthesis of 3-Bromo-5-Methyl-1H-Pyrazole Derivatives
Introduction: The Significance of Brominated Pyrazoles in Modern Chemistry
The pyrazole scaffold is a cornerstone in medicinal chemistry and agrochemical research, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active agents.[1][2] Derivatives of pyrazole exhibit a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1][3] Specifically, the introduction of a bromine atom onto the pyrazole ring, as in 3-bromo-5-methyl-1H-pyrazole, provides a crucial synthetic handle. This halogen atom serves as a reactive site for further molecular elaboration, particularly through metal-catalyzed cross-coupling reactions, which enables the systematic exploration of structure-activity relationships (SAR) essential for drug discovery and the development of novel pesticides.[1]
Conventional methods for the synthesis of these vital building blocks often require long reaction times, harsh conditions, and can result in a mixture of products, complicating purification and reducing overall yield.[4][5] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative green chemistry technique that directly addresses these challenges.[6][7] By utilizing dielectric heating, microwave irradiation offers rapid, uniform, and highly efficient energy transfer to the reaction mixture.[7][8] This leads to dramatic reductions in reaction times (often from hours to minutes), increased product yields, enhanced purity, and often milder reaction conditions, aligning with the principles of sustainable chemistry.[6][9][10]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the efficient synthesis of this compound derivatives using dedicated microwave reactor technology. It details the underlying principles, a robust step-by-step protocol, and critical insights into experimental parameters and safety considerations.
The Rationale for Microwave-Assisted Synthesis
The efficacy of microwave synthesis stems from its unique heating mechanism, which is fundamentally different from conventional conductive heating.
-
Dielectric Heating: Microwave energy interacts directly with polar molecules (those with a dipole moment) and ionic species within the reaction mixture.[7] This interaction causes rapid molecular rotation and ionic conduction, generating heat volumetrically and uniformly throughout the sample.[7] Solvents with high dielectric loss tangents (e.g., ethanol, DMF) are particularly efficient at absorbing microwave energy and heating rapidly.[11]
-
Overcoming Kinetic Barriers: The ability to rapidly achieve and precisely maintain high temperatures (and pressures in sealed vessels) allows chemical reactions to overcome activation energy barriers much more quickly than with traditional heating.[6] This acceleration is particularly beneficial for the synthesis of heterocyclic compounds like pyrazoles, which can be sluggish under conventional conditions.[9][12]
-
Process Control and Safety: Modern dedicated microwave reactors are not to be confused with domestic kitchen ovens.[11][13] Laboratory-grade instruments are engineered with robust safety features, including accurate temperature and pressure sensors, to ensure reproducible and safe operation even at elevated conditions.[11][13] This level of control is paramount for optimizing reactions and preventing runaway scenarios.[13]
The bromination of the electron-rich pyrazole ring is an electrophilic aromatic substitution. Microwave irradiation can significantly accelerate this process, leading to cleaner reactions and higher yields in a fraction of the time.
Experimental Workflow and Chemical Logic
The synthesis of this compound typically proceeds in two key stages: the formation of the pyrazole ring followed by its selective bromination. The workflow is designed for efficiency and scalability.
Figure 1: General workflow for the two-stage microwave-assisted synthesis.
Detailed Protocols
4.1. Safety Precautions: A Non-Negotiable Prerequisite
-
Microwave Reactor Safety: ONLY use a microwave reactor specifically designed for chemical synthesis.[13] Domestic microwave ovens lack the necessary safety controls for temperature, pressure, and corrosion resistance, and their use can lead to violent explosions.[11][13] Always ensure you are trained on the specific model of reactor being used.[13]
-
Chemical Handling: N-Bromosuccinimide (NBS) is a potent oxidizing and brominating agent.[14][15] Handle it with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. Avoid inhalation of NBS powder.[16] Pure NBS is white; a yellow or brown coloration indicates decomposition and the presence of bromine, requiring extra caution.[15][16]
-
Exothermic Reactions: All reactions involving NBS can be exothermic.[16] When scaling up, conduct small pilot reactions first to understand the reaction kinetics and heat profile. Start with low microwave power and gradually increase as needed while monitoring temperature and pressure closely.[13]
4.2. Materials and Reagents
-
5-Methyl-1H-pyrazole (Starting Material)
-
N-Bromosuccinimide (NBS), recrystallized if colored
-
Acetonitrile (Microwave-grade)
-
Sodium thiosulfate (for quenching)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate (for extraction)
-
Brine (Saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Silica gel for column chromatography
4.3. Instrumentation
-
A dedicated single-mode microwave reactor equipped with sealed reaction vessels (2-5 mL or 10-20 mL), magnetic stirring capability, and real-time temperature and pressure monitoring.
4.4. Protocol: Microwave-Assisted Bromination of 5-Methyl-1H-pyrazole
This protocol is optimized for a typical laboratory-scale synthesis.
-
Vessel Preparation: To a dry 10-20 mL microwave reaction vessel, add a magnetic stir bar.
-
Reagent Addition: In a fume hood, add 5-methyl-1H-pyrazole (e.g., 1.0 mmol, 82.1 mg).
-
Solvent Addition: Add 5 mL of acetonitrile to the vessel.
-
Brominating Agent: Carefully add N-Bromosuccinimide (NBS) (1.05 mmol, 186.8 mg, 1.05 equivalents).
-
Causality Insight: Using a slight excess of NBS ensures complete consumption of the starting material. Acetonitrile is a suitable solvent as it is polar enough to absorb microwave energy efficiently and is relatively inert under these conditions.
-
-
Sealing the Vessel: Securely seal the vessel with the appropriate cap using the manufacturer's crimping tool. A proper seal is critical to safely contain the pressure that will develop during heating.[17]
-
Microwave Reactor Setup:
-
Place the sealed vessel into the cavity of the microwave reactor.
-
Program the following reaction parameters:
-
Temperature: 120 °C
-
Ramp Time: 2 minutes
-
Hold Time: 10 minutes
-
Microwave Power: Dynamic (instrument will adjust power to follow the temperature profile)
-
Stirring: High
-
-
Causality Insight: Microwave heating to 120 °C provides sufficient energy to rapidly overcome the activation barrier for electrophilic bromination. The 10-minute hold time is typically sufficient for the reaction to reach completion, a significant improvement over hours required by conventional methods.[6][12]
-
-
Reaction Execution & Cooldown: Start the microwave program. After the hold time is complete, allow the vessel to cool to below 50 °C (using the instrument's forced air cooling) before carefully removing it from the reactor.
4.5. Work-up and Purification
-
Quenching: Open the cooled vessel and transfer the reaction mixture to a small flask. Add a 10% aqueous solution of sodium thiosulfate to quench any unreacted bromine/NBS.
-
pH Adjustment: Add saturated sodium bicarbonate solution to neutralize the mixture.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to yield pure this compound as a white solid.
Reaction Mechanism and Visualization
The reaction proceeds via a classic electrophilic aromatic substitution mechanism on the electron-rich pyrazole ring. NBS serves as an electrophilic bromine source.
Figure 2: Simplified mechanism of electrophilic bromination of pyrazole.
Expected Results and Parameter Optimization
Microwave-assisted synthesis typically provides significantly higher yields in shorter times compared to conventional heating.
| Parameter | Conventional Method | Microwave-Assisted Method | Rationale for Improvement |
| Reaction Time | 4 - 24 hours | 5 - 20 minutes | Rapid, direct energy transfer dramatically accelerates reaction rates.[6][9] |
| Temperature | Reflux (Varies by solvent) | 100 - 150 °C | Ability to superheat solvents in sealed vessels allows for higher kinetic energy.[11] |
| Typical Yield | 50 - 75% | 85 - 95% | Reduced reaction time minimizes byproduct formation and degradation.[7][8] |
| Solvent | Dichloromethane, CCl₄ | Acetonitrile, Ethanol | Polar solvents that couple efficiently with microwaves are preferred.[11] |
Troubleshooting & Optimization:
-
Low Yield: If the yield is low, consider increasing the hold time (e.g., to 15-20 minutes) or the temperature (e.g., to 140 °C). Ensure the NBS used is fresh and pure.
-
Multiple Products: If di-bromination or other side products are observed, try lowering the reaction temperature or reducing the equivalents of NBS to 1.0.
-
Incomplete Reaction: Ensure magnetic stirring is vigorous enough to maintain a homogeneous mixture, preventing localized superheating.[13]
Conclusion
Microwave-assisted synthesis represents a superior methodology for the preparation of this compound derivatives. The protocols outlined in this guide demonstrate a method that is not only significantly faster but also more efficient and often higher-yielding than traditional approaches. By leveraging the principles of dielectric heating in a controlled and safe manner, researchers can accelerate the discovery and development of new chemical entities for pharmaceutical and agrochemical applications.
References
- CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis.
- Faria, J. V., et al. (2017). Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. ResearchGate.
- Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.
- Chembex. (2025). N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry.
- Wikipedia. (2019). N-Bromosuccinimide.
- Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).
- Google Patents. (n.d.). CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid.
- Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark.
- Moccia, M., et al. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC.
- International Journal of Trend in Scientific Research and Development. (n.d.). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- International Journal of Research in Pharmacy and Allied Science. (n.d.). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy.
- DergiPark. (n.d.). Synthesis of Some New Pyrazoles.
- Bouabdallah, I., et al. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.
- Sciforum. (n.d.). Microwave Assisted Facile Synthesis and Anticancer Evaluation of New Substituted-3-Methyl-1.
- Royal Society of Chemistry. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.
- JoVE. (2023). Microwave-Assisted Preparation Of 1-Aryl-1H-Pyrazole-5-amines l Protocol Preview. YouTube.
- ResearchGate. (2025). Microwave-assisted protocols for the expedited synthesis of pyrazolo[1,5-a] and [3,4-d]pyrimidines.
- DergiPark. (n.d.). European Journal of Life Sciences » Submission » Microwave-assisted synthesis of pyrazoles - a mini-review.
- Beilstein Journals. (n.d.). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects.
- Ansari, A., et al. (n.d.). Current status of pyrazole and its biological activities. PMC - PubMed Central.
- PubMed Central. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
- Frontiers. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijrpas.com [ijrpas.com]
- 8. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 9. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. European Journal of Life Sciences » Submission » Microwave-assisted synthesis of pyrazoles - a mini-review [dergipark.org.tr]
- 11. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. Safety Considerations for Microwave Synthesis [cem.com]
- 14. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 15. How does NBS work in organic chemistry?_Chemicalbook [chemicalbook.com]
- 16. glaserr.missouri.edu [glaserr.missouri.edu]
- 17. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Large-Scale Synthesis of 3-Bromo-5-Methyl-1H-Pyrazole
Introduction
3-Bromo-5-methyl-1H-pyrazole is a pivotal heterocyclic building block in the synthesis of a wide array of high-value chemical entities. Its unique structural motif is a cornerstone in the development of pharmaceuticals, agrochemicals, and advanced materials. Notably, this pyrazole derivative is a key intermediate in the synthesis of several commercial fungicides and a versatile precursor for creating complex molecular architectures in medicinal chemistry. The strategic placement of the bromine atom allows for further functionalization through various cross-coupling reactions, making it an indispensable tool for research scientists and drug development professionals.
This document provides a comprehensive guide to the large-scale synthesis of this compound, emphasizing a robust and scalable two-step synthetic strategy. The protocols detailed herein are designed to be self-validating, with a focus on the causality behind experimental choices to ensure both scientific integrity and practical applicability in a large-scale production environment.
Synthetic Strategy: A Two-Step Approach
The most efficient and economically viable route for the large-scale synthesis of this compound is a two-step process commencing with the well-established Knorr pyrazole synthesis, followed by a regioselective bromination.
Step 1: Knorr Pyrazole Synthesis of 5-Methyl-1H-pyrazole. This classic condensation reaction involves the cyclization of a 1,3-dicarbonyl compound, acetylacetone, with hydrazine. The reaction is typically high-yielding and proceeds under mild conditions.[1][2][3]
Step 2: Regioselective Bromination. The synthesized 5-methyl-1H-pyrazole is then subjected to electrophilic aromatic substitution to introduce a bromine atom. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation due to its ease of handling and selectivity compared to liquid bromine.[4][5] Controlling the reaction conditions is crucial to favor the formation of the desired 3-bromo isomer over the 4-bromo byproduct.
An alternative industrial synthesis route has been reported, starting from 3-aminocrotononitrile and hydrazine hydrate, followed by bromination.[6] While effective, the handling of cyano-compounds on a large scale can present additional safety and waste-disposal challenges.
Logical Workflow of the Synthetic Process
Caption: Workflow for the large-scale synthesis of this compound.
Detailed Experimental Protocols
Part 1: Large-Scale Synthesis of 5-Methyl-1H-pyrazole
Materials:
-
Acetylacetone (2,4-pentanedione), technical grade
-
Hydrazine hydrate (64-80% solution in water)
-
Glacial acetic acid
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Equipment:
-
Large glass reactor with mechanical stirrer, dropping funnel, condenser, and temperature probe
-
Heating/cooling mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, charge the reactor with acetylacetone (1.00 kg, 10.0 mol) and toluene (5 L). Begin stirring and cool the mixture to 0-5 °C using an ice bath.
-
Addition of Hydrazine: Slowly add hydrazine hydrate (0.55 kg of 80% solution, ~11.0 mol) dropwise via the addition funnel, maintaining the internal temperature below 10 °C. The addition is exothermic.
-
Reaction: After the addition is complete, add a catalytic amount of glacial acetic acid (50 mL). The reaction mixture is then allowed to warm to room temperature and stirred for an additional 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, transfer the mixture to a large separatory funnel. Wash the organic layer sequentially with water (2 x 2 L), saturated sodium bicarbonate solution (2 L), and brine (2 L).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.
-
Purification: The crude 5-methyl-1H-pyrazole can be purified by vacuum distillation to yield a colorless to pale yellow oil.
Part 2: Large-Scale Synthesis of this compound
Materials:
-
5-Methyl-1H-pyrazole (from Part 1)
-
N-Bromosuccinimide (NBS)
-
Acetonitrile, anhydrous
-
Saturated sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Ethyl acetate
-
Hexanes
-
Anhydrous sodium sulfate
Equipment:
-
Large glass reactor with mechanical stirrer, powder addition funnel, condenser, and temperature probe
-
Cooling bath (e.g., acetone/dry ice)
-
Filtration apparatus (e.g., Buchner funnel)
-
Rotary evaporator
Procedure:
-
Reaction Setup: Charge the reactor with 5-methyl-1H-pyrazole (0.82 kg, 10.0 mol) and anhydrous acetonitrile (8 L). Stir the mixture and cool to -10 to -5 °C.
-
Addition of NBS: Add N-Bromosuccinimide (1.78 kg, 10.0 mol) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 0 °C. The reaction is exothermic.
-
Reaction: Stir the reaction mixture at 0 °C for 2-3 hours. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Quenching: Once the reaction is complete, slowly add saturated sodium thiosulfate solution (5 L) to quench any unreacted NBS. Allow the mixture to warm to room temperature.
-
Work-up: Add saturated sodium bicarbonate solution (5 L) and extract the aqueous phase with ethyl acetate (3 x 4 L). Combine the organic extracts.
-
Washing and Drying: Wash the combined organic layers with brine (4 L), dry over anhydrous sodium sulfate, and filter.
-
Concentration and Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude this compound can be purified by recrystallization from a mixture of ethyl acetate and hexanes to yield a white to off-white solid.
Reaction Mechanisms and Scientific Rationale
Knorr Pyrazole Synthesis
The Knorr synthesis is a condensation reaction between a hydrazine and a β-dicarbonyl compound.[1][2][3][7] The mechanism involves the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring.
Caption: Mechanism of the Knorr pyrazole synthesis.
Regioselective Bromination
The bromination of 5-methyl-1H-pyrazole is an electrophilic aromatic substitution. The pyrazole ring is electron-rich and susceptible to attack by electrophiles. The regioselectivity of the bromination is influenced by both electronic and steric factors. The pyridine-like nitrogen deactivates the adjacent positions (2 and 5), while the pyrrole-like nitrogen activates the adjacent positions (3 and 5). The methyl group at position 5 provides some steric hindrance. The reaction with NBS at low temperatures favors kinetic control, leading to the formation of the 3-bromo isomer.
Caption: Mechanism of electrophilic bromination of 5-methyl-1H-pyrazole.
Data Summary
| Parameter | Step 1: 5-Methyl-1H-pyrazole | Step 2: this compound |
| Starting Material | Acetylacetone | 5-Methyl-1H-pyrazole |
| Key Reagents | Hydrazine hydrate | N-Bromosuccinimide (NBS) |
| Solvent | Toluene | Acetonitrile |
| Reaction Temperature | 0-10 °C (addition), RT (reaction) | -10 to 0 °C |
| Typical Yield | 85-95% | 70-85% |
| Purity (by HPLC) | >98% | >99% |
| Appearance | Colorless to pale yellow oil | White to off-white solid |
Safety and Handling
Hydrazine Hydrate:
-
Hazards: Highly toxic, corrosive, and a suspected carcinogen. Can be explosive.
-
Precautions: Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid contact with skin and eyes. Keep away from heat, sparks, and open flames.
N-Bromosuccinimide (NBS):
-
Hazards: Strong oxidizing agent, corrosive, and causes severe skin burns and eye damage. Harmful if swallowed.
-
Precautions: Handle in a fume hood. Wear appropriate PPE. Avoid breathing dust. Keep away from combustible materials. In case of contact, rinse immediately with plenty of water.
Characterization and Quality Control
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show characteristic signals for the pyrazole ring proton and the methyl group protons.
-
¹³C NMR will confirm the number of unique carbon atoms and their chemical environment.
-
-
Mass Spectrometry (MS):
-
To confirm the molecular weight and isotopic pattern characteristic of a monobrominated compound.
-
-
High-Performance Liquid Chromatography (HPLC):
-
To determine the purity of the final product and quantify any impurities.
-
-
Melting Point:
-
A sharp melting point range is indicative of high purity.
-
References
- Organic Synthesis International. (2017). N-Methyl-3-Bromo-5-Methyl Pyrazole.
- MDPI. (2009).
- Request PDF. (n.d.). Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole.
- BLD Pharm. (n.d.). 57097-81-1|this compound.
- Google Patents. (n.d.). CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid.
- Benchchem. (n.d.). Knorr Pyrazole Synthesis of Ethyl 5-methyl-1H.
- Royal Society of Chemistry. (n.d.). 5.1.7.
- Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
- Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.
- ResearchGate. (2025).
- PubMed. (2002).
- J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.
- [Ce(L-Pro)2]2 (Oxa)
- ResearchG
- ECHEMI. (n.d.). 5744-68-3, 5-BROMO-3-METHYL-1H-PYRAZOLE Formula.
- Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. (n.d.).
- Benchchem. (n.d.). 5-methyl-1H-pyrazole-3-carboxylate: Synthesis, Properties, and Biological Significance.
- ResearchGate. (2025).
- Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
- Reddit. (2022).
- ACS Publications. (2013). A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow | The Journal of Organic Chemistry.
- Benchchem. (n.d.).
- ChemicalBook. (n.d.). 3-BROMO-1H-PYRAZOLE synthesis.
- MDPI. (n.d.).
- Organic Chemistry Portal. (n.d.).
- NIH. (2023).
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. name-reaction.com [name-reaction.com]
- 3. jk-sci.com [jk-sci.com]
- 4. books.rsc.org [books.rsc.org]
- 5. A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Application and Protocol for the Purification of 3-Bromo-5-Methyl-1H-Pyrazole by Crystallization
Abstract
This technical guide provides a comprehensive framework for the purification of 3-bromo-5-methyl-1H-pyrazole, a critical building block in contemporary drug discovery and development. The protocol details a robust crystallization methodology designed to yield high-purity material suitable for downstream synthetic applications. This document outlines the scientific rationale behind solvent selection, management of potential impurities, and provides a step-by-step procedure for researchers, scientists, and professionals in the pharmaceutical and agrochemical industries.
Introduction: The Significance of High-Purity this compound
Substituted pyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. This compound, in particular, serves as a versatile intermediate in the synthesis of a wide array of bioactive molecules. The purity of this reagent is paramount; trace impurities can lead to undesirable side reactions, complicate downstream processing, and compromise the efficacy and safety of the final active pharmaceutical ingredient (API).
Crystallization is a powerful and scalable technique for the purification of solid organic compounds.[1] It relies on the principle that the solubility of a compound in a solvent is temperature-dependent. By dissolving the impure solid in a suitable solvent at an elevated temperature and allowing it to cool, the target compound will crystallize out of the solution, leaving the impurities behind in the mother liquor.[2] This application note provides a detailed protocol for the purification of this compound by crystallization, ensuring the high purity required for demanding synthetic applications.
Understanding the Crystallization Process: A Mechanistic Approach
The successful crystallization of this compound hinges on a thorough understanding of its physicochemical properties and the principles of solubility. The "like dissolves like" principle is a fundamental guide in solvent selection. The pyrazole ring, with its two nitrogen atoms, imparts a degree of polarity to the molecule, while the bromo and methyl substituents contribute to its nonpolar character. This amphiphilic nature suggests that a range of solvents, from polar protic to nonpolar aprotic, may be suitable for crystallization.
Solvent Selection: The Key to Effective Purification
An ideal crystallization solvent for this compound should exhibit the following characteristics:
-
High solubility at elevated temperatures: To ensure complete dissolution of the crude material.
-
Low solubility at ambient or sub-ambient temperatures: To maximize the recovery of the purified compound.
-
Inertness: The solvent should not react with the pyrazole.
-
Volatility: The solvent should be easily removable from the purified crystals.
-
Impurity Solubility: Impurities should either be highly soluble in the solvent at all temperatures or completely insoluble.
Based on the structure of this compound and empirical data from related compounds, a preliminary solvent screen is recommended. The following table provides a guide to potential solvents and their expected utility.
| Solvent | Solvent Class | Predicted Solubility of this compound | Rationale |
| Ethanol | Polar Protic | High at boiling, moderate at room temperature | The hydroxyl group can hydrogen bond with the pyrazole nitrogens, while the ethyl group provides some nonpolar character. Often a good starting point for pyrazole recrystallization.[3] |
| Methanol | Polar Protic | High at boiling, moderate to high at room temperature | More polar than ethanol, may lead to lower recovery if the compound is too soluble at lower temperatures. |
| Isopropanol | Polar Protic | Moderate at boiling, low at room temperature | Less polar than ethanol, may offer a better recovery profile. |
| Acetone | Polar Aprotic | High at boiling, moderate at room temperature | A good solvent for many organic compounds, but its lower boiling point may be a disadvantage for dissolving less soluble impurities. |
| Ethyl Acetate | Moderately Polar | High at boiling, low at room temperature | Often used in the extraction of pyrazoles, suggesting it is a good solvent at higher temperatures.[4] |
| Toluene | Nonpolar Aromatic | Moderate at boiling, very low at room temperature | The aromatic ring can interact with the pyrazole ring. Good for compounds with significant nonpolar character. |
| Hexane/Heptane | Nonpolar Aliphatic | Very low at all temperatures | Likely to be a poor solvent for dissolution but may be useful as an anti-solvent in a two-solvent system.[5] |
Managing Impurities
The nature of impurities in a sample of this compound will depend on the synthetic route employed. Common impurities may include:
-
Unreacted starting materials: Such as 3-methyl-1H-pyrazole or the brominating agent.
-
Regioisomers: For example, 5-bromo-3-methyl-1H-pyrazole.
-
Over-brominated products: D-brominated pyrazoles.
-
Residual solvents: From the synthesis and workup.
A well-designed crystallization protocol can effectively remove these impurities. For instance, highly polar impurities may remain in a moderately polar solvent, while nonpolar impurities may be washed away with a nonpolar rinse.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the purification of this compound by single-solvent and two-solvent crystallization methods.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
This compound and many of the solvents used are irritants. Avoid inhalation, ingestion, and skin contact.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
Single-Solvent Crystallization Protocol
This protocol is suitable when a single solvent with a significant temperature-dependent solubility for this compound is identified. Ethanol is often a good starting point.
Materials:
-
Crude this compound
-
High-purity ethanol (or other selected solvent)
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Condenser
-
Buchner funnel and flask
-
Filter paper
-
Spatula
-
Watch glass
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol to just cover the solid.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add more ethanol portion-wise until the solid completely dissolves at the boiling point of the solvent. Avoid adding an excessive amount of solvent to ensure a good recovery.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, avoid disturbing the flask during this initial cooling phase.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor and soluble impurities.
-
Drying: Dry the purified crystals on the filter paper by drawing air through the funnel. For complete drying, transfer the crystals to a watch glass and place them in a vacuum oven at a temperature well below the melting point of the compound.
Two-Solvent Crystallization Protocol
This method is useful when no single solvent provides the ideal solubility profile. A common and effective combination is a "good" solvent in which the compound is soluble (e.g., ethyl acetate) and a "poor" or "anti-solvent" in which it is insoluble (e.g., hexane).[6][7]
Materials:
-
Crude this compound
-
High-purity ethyl acetate ("good" solvent)
-
High-purity hexane ("poor" solvent)
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Buchner funnel and flask
-
Filter paper
-
Spatula
-
Watch glass
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethyl acetate in an Erlenmeyer flask with stirring.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add hexane dropwise until the solution becomes faintly cloudy, indicating the point of saturation.
-
Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of a cold mixture of ethyl acetate and hexane (in the same approximate ratio as the final crystallization mixture).
-
Drying: Dry the purified crystals as described in the single-solvent protocol.
Visualization of the Purification Workflow
The following diagram illustrates the key steps in the purification of this compound by crystallization.
Caption: Workflow for the purification of this compound.
Purity Assessment
The purity of the crystallized this compound should be assessed using appropriate analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method for determining the purity of pyrazole derivatives. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like trifluoroacetic acid) is typically used.
-
Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the compound and detect the presence of any proton- or carbon-containing impurities.
Troubleshooting
| Problem | Possible Cause | Solution |
| Oiling Out | The compound is coming out of solution above its melting point. The solvent may be too nonpolar. | Add a more polar co-solvent. Ensure the cooling process is slow. |
| No Crystals Form | The solution is not supersaturated. Too much solvent was used. | Evaporate some of the solvent and try cooling again. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal. |
| Low Recovery | The compound is too soluble in the cold solvent. | Use a less polar solvent or a two-solvent system with a nonpolar anti-solvent. Ensure adequate cooling time in the ice bath. |
| Colored Crystals | Colored impurities are co-precipitating. | Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product). |
Conclusion
The crystallization protocol detailed in this application note provides a reliable and scalable method for the purification of this compound. By carefully selecting the appropriate solvent system and adhering to the procedural steps, researchers can obtain high-purity material, which is essential for the successful synthesis of complex molecules in drug discovery and development. The principles and techniques described herein are broadly applicable to the purification of other substituted pyrazole derivatives.
References
- Organic Synthesis International. (2017, April 29). N-Methyl-3-Bromo-5-Methyl Pyrazole.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide.
- ResearchGate. (n.d.). (PDF) Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). recrystallization-2.doc.pdf.
- Google Patents. (n.d.). CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid.
- Chemistry LibreTexts. (2022, April 7). 3.3F: Mixed Solvents.
- PubChem. (n.d.). 3-Bromo-1-methyl-1H-pyrazole.
- Synchemia. (n.d.). 3-bromo-5-methyl-4-nitro-1H-pyrazole.
- ResearchGate. (n.d.). Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole | Request PDF.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Bellevue College. (n.d.). Experiment 3 * Crystallization 21.
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- PubChem. (n.d.). Methyl 5-bromo-1H-pyrazole-3-carboxylate.
- MDPI. (n.d.). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.
Sources
Application Notes and Protocols for Monitoring 3-Bromo-5-Methyl-1H-Pyrazole Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Reaction Monitoring
3-Bromo-5-methyl-1H-pyrazole is a key building block in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] The precise control and monitoring of chemical reactions involving this pyrazole derivative are paramount to ensure optimal yield, minimize impurity formation, and guarantee the final product's quality and safety.[3][4] This guide provides a comprehensive overview of analytical techniques and detailed protocols for the effective monitoring of reactions involving this compound.
The synthesis of pyrazole derivatives can often lead to the formation of regioisomers and other impurities that may have similar physicochemical properties to the target molecule, making their separation and quantification challenging.[1][5] Therefore, robust and validated analytical methods are essential for in-process control and final product release.[6][7] This document will delve into the practical application of various analytical techniques, explaining the rationale behind methodological choices to empower researchers to make informed decisions in their experimental design.
Core Analytical Techniques for Reaction Monitoring
A suite of analytical techniques can be employed to monitor the progress of reactions involving this compound. The choice of technique depends on the specific reaction conditions, the nature of the reactants and products, and the information required (e.g., qualitative monitoring of starting material disappearance, quantitative analysis of product formation, or impurity profiling). The most commonly employed techniques include:
-
High-Performance Liquid Chromatography (HPLC)
-
Gas Chromatography (GC)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Mass Spectrometry (MS) , often coupled with a chromatographic technique (LC-MS or GC-MS)
The following sections will provide detailed application notes and protocols for each of these techniques.
Section 1: High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is a cornerstone technique for monitoring the progress of many organic reactions. It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the eluent). For pyrazole derivatives, which are often moderately polar, reverse-phase HPLC is typically the method of choice.[5][8]
Application: HPLC is highly effective for:
-
Quantifying the consumption of this compound.
-
Tracking the formation of the desired product.
-
Detecting and quantifying polar impurities and byproducts.
Protocol 1: Reverse-Phase HPLC for Reaction Monitoring
This protocol outlines a general method for monitoring a typical reaction, such as an N-alkylation or a cross-coupling reaction, involving this compound.
Step 1: Sample Preparation
-
Carefully withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture at designated time points.
-
Immediately quench the reaction in the aliquot by diluting it in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known volume (e.g., 1 mL). This prevents further reaction and prepares the sample for analysis.
-
Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column.[5]
Step 2: HPLC Instrumentation and Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18 reverse-phase (e.g., 150 mm x 4.6 mm, 5 µm) | The nonpolar C18 stationary phase is well-suited for retaining and separating moderately polar pyrazole derivatives.[5] |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier improves peak shape and ionization efficiency if coupled with a mass spectrometer.[5] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier that provides good separation for a wide range of compounds.[5] |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute more retained components, then return to initial conditions for re-equilibration. A typical gradient might be 5-95% B over 10 minutes. | A gradient elution is often necessary to resolve compounds with a range of polarities, from the starting materials to the products and byproducts. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column that provides a good balance between analysis time and resolution.[5] |
| Column Temperature | 35 °C | Maintaining a constant and slightly elevated temperature ensures reproducible retention times and can improve peak shape.[5] |
| Injection Volume | 5-10 µL | A small injection volume prevents column overloading and peak distortion.[5] |
| Detection | UV at a suitable wavelength (e.g., 210-280 nm) | Pyrazole derivatives typically have a UV chromophore, allowing for sensitive detection. The optimal wavelength should be determined by analyzing the UV spectra of the starting material and product.[5] |
Step 3: Data Analysis
-
Identify the peaks corresponding to the starting material, product, and any major byproducts based on their retention times.
-
Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product over time.
-
Calculate the percentage conversion by comparing the peak area of the starting material at a given time point to its initial peak area.
Visualization of HPLC Workflow
Caption: Workflow for HPLC-based reaction monitoring.
Section 2: Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)
Principle: GC is a powerful technique for the analysis of volatile and thermally stable compounds.[1] It separates components based on their boiling points and interactions with a stationary phase in a heated column. When coupled with a mass spectrometer (GC-MS), it provides both retention time and mass spectral data, allowing for confident identification of reaction components.[9]
Application: GC-MS is particularly useful for:
-
Analyzing reactions where the products and starting materials are volatile.
-
Identifying and quantifying non-polar impurities and byproducts.
-
Confirming the identity of reaction components through their mass fragmentation patterns.[9]
Protocol 2: GC-MS Analysis of a Pyrazole Reaction
This protocol is suitable for monitoring reactions such as the synthesis of this compound itself or subsequent reactions where the products are sufficiently volatile.
Step 1: Sample Preparation
-
Withdraw a small aliquot from the reaction mixture.
-
Quench and dilute the aliquot in a volatile organic solvent such as dichloromethane or ethyl acetate.[1]
-
If necessary, perform a derivatization step to increase the volatility of polar analytes, although this is often not required for simple pyrazoles.
-
Filter the sample through a 0.22 µm syringe filter into a GC vial.
Step 2: GC-MS Instrumentation and Conditions
| Parameter | Recommended Setting | Rationale |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent | A 5% phenyl-methylpolysiloxane column is a good general-purpose column for separating a wide range of compounds.[1] |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample without thermal degradation.[1] |
| Injection Mode | Split (e.g., 20:1) | A split injection prevents column overloading and is suitable for analyzing relatively concentrated samples.[1] |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Helium is an inert carrier gas that provides good chromatographic efficiency.[1] |
| Oven Temperature Program | Initial temp: 80 °C, hold for 2 min; ramp at 15 °C/min to 280 °C, hold for 5 min. | A temperature program is essential for separating components with different boiling points. The specific program should be optimized for the reaction being monitored.[5] |
| MS Transfer Line Temp | 280 °C | Prevents condensation of the analytes as they pass from the GC to the MS.[5] |
| Ionization Source | Electron Impact (EI), 70 eV | EI is a robust ionization technique that produces reproducible fragmentation patterns, which are useful for compound identification.[5] |
| Scan Range | m/z 40-450 | A wide scan range ensures that the molecular ions and characteristic fragments of the expected components are detected.[5] |
Step 3: Data Analysis
-
Extract ion chromatograms for the expected m/z values of the starting material and product to improve selectivity.
-
Compare the obtained mass spectra with a library database or with previously acquired spectra of authentic standards to confirm the identity of the peaks.
-
Monitor the relative abundance of the starting material and product peaks to assess reaction progress.
Visualization of GC-MS Data Analysis Logic
Caption: Logic flow for GC-MS data analysis.
Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed structural information about molecules by probing the magnetic properties of atomic nuclei. For reaction monitoring, ¹H NMR is particularly valuable as it allows for the direct observation and quantification of all proton-containing species in the reaction mixture.[10]
Application: NMR is a powerful tool for:
-
In-situ (real-time) reaction monitoring without the need for sample workup.[10]
-
Unambiguous identification of reactants, products, intermediates, and byproducts.[11]
-
Determining the regioselectivity of a reaction by observing the chemical shifts and coupling constants of the pyrazole ring protons.[12]
-
Quantitative analysis using an internal standard.[10]
Protocol 3: In-situ ¹H NMR Reaction Monitoring
This protocol describes how to monitor a reaction directly in an NMR tube.
Step 1: Sample Preparation
-
In a glovebox or under an inert atmosphere, add the starting materials, reagents, and a deuterated solvent (e.g., C₆D₆, CDCl₃) to an NMR tube.[10]
-
Add a known amount of an internal standard that does not react with any of the components in the reaction mixture and has a singlet peak in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene).[10]
-
Acquire an initial ¹H NMR spectrum (t=0) before initiating the reaction.
Step 2: Reaction Monitoring
-
Initiate the reaction by, for example, placing the NMR tube in a heated oil bath.[10]
-
Acquire ¹H NMR spectra at regular intervals. It is important to allow sufficient relaxation delay (e.g., 30 seconds) to ensure accurate integration for quantitative analysis.[10]
Step 3: Data Analysis
-
Identify the characteristic signals for the starting material and product. For this compound, the methyl group and the pyrazole ring proton will have distinct chemical shifts.
-
Integrate the peaks corresponding to the starting material, product, and the internal standard.
-
Calculate the concentration of the starting material and product at each time point relative to the constant concentration of the internal standard.
-
Plot the concentration of the reactants and products versus time to obtain a reaction profile.
Illustrative ¹H NMR Data for Reaction Monitoring
| Time (min) | Integral of Starting Material (SM) | Integral of Product (P) | % Conversion [(Integral P) / (Integral SM + Integral P)] * 100 |
| 0 | 1.00 | 0.00 | 0% |
| 30 | 0.75 | 0.25 | 25% |
| 60 | 0.50 | 0.50 | 50% |
| 120 | 0.20 | 0.80 | 80% |
| 240 | 0.05 | 0.95 | 95% |
Section 4: Method Validation
For applications in drug development and quality control, the analytical methods used for reaction monitoring must be validated to ensure they are reliable, accurate, and suitable for their intended purpose.[3][4] Method validation is a documented process that provides evidence that the method consistently produces dependable results.[6][7]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[13]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[13]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[13]
-
Accuracy: The closeness of the test results to the true value.[13]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[13]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.[13]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[13]
A detailed discussion of the protocols for validating each of these parameters is beyond the scope of this guide, but it is a critical consideration for any analytical method intended for use in a regulated environment.[3][4]
Conclusion
The effective monitoring of reactions involving this compound is crucial for successful chemical synthesis and development. The choice of analytical technique will depend on the specific requirements of the reaction being studied. HPLC provides robust quantitative data for a wide range of reaction types. GC-MS is ideal for volatile compounds and offers definitive identification. NMR spectroscopy allows for real-time, in-situ monitoring and provides rich structural information. By understanding the principles and applying the protocols outlined in this guide, researchers can gain valuable insights into their chemical processes, leading to improved efficiency, higher yields, and greater product quality.
References
- BenchChem. (2025). Application Note: GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures. BenchChem.
- Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharma Beginners.
- ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate.
- National Institutes of Health. (n.d.). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. PMC.
- BenchChem. (2025). Comparative Guide to the Analytical Monitoring of Methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate Synthesis. BenchChem.
- Profound Pharma. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Profound Pharma.
- IJCPS. (n.d.). Analytical method validation: A brief review. IJCPS.
- IJCPS. (n.d.). Synthesis of Pyrazole Compounds by Using Sonication Method. IJCPS.
- Gavin Publishers. (2018). Validation of Analytical Methods: A Review. Gavin Publishers.
- IVY Scientific. (2012). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVY Scientific.
- BenchChem. (2025). Interpreting Complex NMR Spectra of Pyrazole Derivatives. BenchChem.
- ACS Publications. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 4. particle.dk [particle.dk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. wjarr.com [wjarr.com]
- 7. demarcheiso17025.com [demarcheiso17025.com]
- 8. ijcpa.in [ijcpa.in]
- 9. researchgate.net [researchgate.net]
- 10. Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Validation of Analytical Methods: A Review [gavinpublishers.com]
Application Note: 3-Bromo-5-methyl-1H-pyrazole as a Versatile Synthon in Agrochemical Synthesis
Abstract
The pyrazole heterocycle is a cornerstone of modern agrochemical design, particularly in the development of high-efficacy fungicides and insecticides. Within this class, pyrazole carboxamides that target the succinate dehydrogenase (SDH) enzyme have become critically important for broad-spectrum disease control.[1][2][3] This application note provides a detailed guide for researchers and process chemists on the strategic use of 3-bromo-5-methyl-1H-pyrazole, a versatile and reactive building block, in the synthesis of advanced agrochemical active ingredients.[4] We will explore its reactivity, present detailed protocols for its conversion into key intermediates such as pyrazole carboxylic acids, and demonstrate its application in the synthesis of precursors for commercial pesticides like Chlorantraniliprole.
Introduction: The Strategic Importance of Pyrazole Scaffolds
Pyrazole derivatives are integral to numerous commercial agrochemicals due to their metabolic stability and their ability to be elaborated into structures with potent biological activity.[5][6][7] A prominent class of pyrazole-based fungicides are the Succinate Dehydrogenase Inhibitors (SDHIs), which disrupt the fungal mitochondrial respiratory chain, providing a powerful mode of action against a wide range of plant pathogens.[2][8]
The core of these molecules is often a substituted pyrazole carboxylic acid, which is joined to a tailored aniline fragment via an amide bond. The specific substituents on both the pyrazole and aniline rings are critical for tuning the biological spectrum, potency, and pharmacokinetic properties of the final compound. This compound emerges as a highly strategic starting material in this context. Its structure offers three distinct points for chemical modification:
-
N1-H Site: Available for N-arylation to introduce moieties crucial for biological targeting.
-
C3-Bromine Atom: A versatile handle for cross-coupling reactions, although often retained in the final structure.
-
C5-Methyl Group: Can be selectively oxidized to a carboxylic acid, enabling the final amide bond formation.
This guide will detail the methodologies to exploit this inherent reactivity for the efficient synthesis of agrochemical precursors.
Physicochemical Properties & Reactivity Profile
Understanding the fundamental properties of this compound is essential for designing robust synthetic procedures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 3430-17-9 | [4] |
| Molecular Formula | C₄H₅BrN₂ | |
| Molecular Weight | 161.00 g/mol | |
| Appearance | White solid / Liquid | [9] |
| Boiling Point | 204-210 °C / 760 mmHg |
| Density | 1.585 g/mL at 25 °C | |
The reactivity of this synthon is governed by the distinct functionalities. The N-H proton is acidic and readily deprotonated, facilitating N-substitution reactions. The C5-methyl group, being attached to an aromatic ring, is benzylic-like in its reactivity and susceptible to oxidation by strong oxidizing agents like potassium permanganate (KMnO₄).
Core Synthetic Workflow: From Synthon to Precursor
The overarching strategy for utilizing this compound involves a multi-step sequence to construct the required pyrazole carboxylic acid intermediate, which is the immediate precursor for amide coupling.
Caption: General synthetic workflow for agrochemicals.
Application Protocol 1: N-Arylation via Ullmann Condensation
Directive: This protocol establishes the C-N bond between the pyrazole nitrogen and the desired aryl or heteroaryl partner. This step is critical as the N-substituent is often a key determinant of the final molecule's biological target. For instance, in the synthesis of chlorantraniliprole, a pyridinyl group is installed here.[10]
Causality of Experimental Choices:
-
Catalyst: Copper(I) iodide (CuI) is a classic and cost-effective catalyst for Ullmann-type reactions. It facilitates the coupling between the nucleophilic pyrazole and the electrophilic aryl halide.
-
Base: Potassium carbonate (K₂CO₃) is used to deprotonate the pyrazole N-H, generating the nucleophilic pyrazole anion required for the reaction. It is a moderately strong, inexpensive, and easily handled base.
-
Solvent: A high-boiling polar aprotic solvent like DMF or DMSO is chosen to ensure all reactants are solubilized and to allow the reaction to be heated to the temperatures typically required for Ullmann couplings (100-150 °C).
Step-by-Step Methodology:
-
To a dry, three-necked flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add this compound (1.0 eq), the target aryl halide (e.g., 2,3-dichloropyridine, 1.1 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Add anhydrous dimethylformamide (DMF) to create a solution with a concentration of approximately 0.5 M with respect to the pyrazole.
-
Purge the system with nitrogen for 15 minutes.
-
Heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting pyrazole is consumed (typically 8-24 hours).
-
Cool the mixture to room temperature and pour it into a beaker of ice water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure 1-aryl-3-bromo-5-methyl-1H-pyrazole.
Application Protocol 2: Oxidation to Pyrazole-5-carboxylic Acid
Directive: This protocol converts the C5-methyl group into the carboxylic acid functionality required for the final amide bond formation. This transformation is a key step in building the core structure of many pyrazole carboxamide agrochemicals.[11][12]
Causality of Experimental Choices:
-
Oxidant: Potassium permanganate (KMnO₄) is a powerful and economical oxidizing agent capable of converting an activated methyl group (akin to a benzylic methyl) to a carboxylic acid.
-
Solvent System: A mixture of pyridine and water is often used. Water is necessary for the permanganate chemistry, while pyridine acts as a co-solvent and a weak base to manage the pH of the reaction.
-
Quenching: Sodium bisulfite (NaHSO₃) or isopropanol is used to quench any excess KMnO₄, which is visible as the purple color disappears and a brown manganese dioxide (MnO₂) precipitate forms.
Step-by-Step Methodology:
-
Dissolve the 1-aryl-3-bromo-5-methyl-1H-pyrazole (1.0 eq) from the previous step in a mixture of pyridine and water (e.g., 5:1 v/v).
-
Heat the solution to 80-90 °C.
-
Add solid potassium permanganate (3.0-4.0 eq) portion-wise over 1-2 hours, ensuring the temperature does not exceed 100 °C. The mixture will turn deep purple and then form a brown precipitate.
-
Maintain the reaction at 90-100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and quench the excess KMnO₄ by the slow addition of a saturated aqueous solution of sodium bisulfite until the purple color is discharged.
-
Self-Validation: Filter the mixture through a pad of celite to remove the MnO₂ precipitate. Wash the filter cake with water.
-
Transfer the filtrate to a beaker and acidify to pH 2-3 with concentrated hydrochloric acid (HCl).[13] A solid precipitate should form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the 1-aryl-3-bromo-1H-pyrazole-5-carboxylic acid.
Case Study: Synthesis of a Chlorantraniliprole Precursor
Chlorantraniliprole is a leading insecticide whose synthesis relies on the key intermediate 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid.[10][13][14] The synthesis pathway starting from 3-amino-5-methylpyrazole (derived from 3-aminocrotononitrile) highlights the industrial relevance of the brominated methylpyrazole core.[12]
Sources
- 1. Sedaxane - Wikipedia [en.wikipedia.org]
- 2. Sedaxane, Isopyrazam and Solatenol™: Novel Broad-spectrum Fungicides Inhibiting Succinate Dehydrogenase (SDH) - Synthesis Challenges and Biological Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Inhibitory Activity, and Molecular Modeling of Novel Pyrazole-Furan/Thiophene Carboxamide Hybrids as Potential Fungicides Targeting Succinate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Supplier & Distributor of CAS# 3430-17-9 [processpointchem.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Penflufen (Ref: BYF-14182) [sitem.herts.ac.uk]
- 9. Organic Synthesis International: N-Methyl-3-Bromo-5-Methyl Pyrazole [organicsynthesisinternational.blogspot.com]
- 10. haihangchem.com [haihangchem.com]
- 11. Design, Synthesis, DFT Study and Antifungal Activity of Pyrazolecarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid - Google Patents [patents.google.com]
- 13. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 [quickcompany.in]
- 14. 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, 98% 500011-86-9 India [ottokemi.com]
Application Note: Regioselective N-Alkylation of 3-bromo-5-methyl-1H-pyrazole
Introduction: The Strategic Importance of N-Alkylated Pyrazoles
N-substituted pyrazoles are privileged scaffolds in modern medicinal chemistry and drug development, forming the core of numerous FDA-approved drugs and clinical candidates. Their value stems from their ability to act as versatile pharmacophores, engaging in various biological interactions, including hydrogen bonding and metal coordination. The strategic N-alkylation of the pyrazole ring is a critical synthetic step that profoundly influences a molecule's pharmacokinetic and pharmacodynamic properties, such as solubility, metabolic stability, and target binding affinity.
This guide focuses on the N-alkylation of 3-bromo-5-methyl-1H-pyrazole, a valuable building block that offers multiple avenues for further chemical diversification. The primary challenge in the alkylation of unsymmetrically substituted pyrazoles is controlling the regioselectivity—directing the incoming alkyl group to either the N1 or N2 position of the heterocyclic ring.[1][2] This document provides a detailed examination of the factors governing this selectivity and presents robust protocols for performing the reaction, empowering researchers to synthesize the desired regioisomer with confidence.
The Causality of Regioselectivity in Pyrazole Alkylation
The outcome of the N-alkylation reaction is not arbitrary; it is a predictable result of competing electronic and steric factors, modulated by the chosen reaction conditions.[2] Understanding these principles is paramount for designing a successful and selective synthesis.
Tautomerism and Nucleophilicity: this compound exists as a mixture of two rapidly equilibrating tautomers. This means both nitrogen atoms are, in principle, available for nucleophilic attack on an alkylating agent. Deprotonation with a base generates a pyrazolate anion, where the negative charge is delocalized across both nitrogen atoms, further complicating selectivity.
Key Factors Influencing Regioselective Alkylation:
-
Steric Hindrance: This is often the dominant factor.[2][3][4] Alkylation preferentially occurs at the less sterically encumbered nitrogen atom. In this compound, the methyl group at the C5 position is generally considered more sterically demanding than the bromine atom at the C3 position. Therefore, alkylation is expected to favor the nitrogen adjacent to the bromine atom (N1), leading to the formation of 1-alkyl-3-bromo-5-methyl-1H-pyrazole as the major product under many standard conditions. The use of bulkier alkylating agents can further enhance this steric bias.[2][5]
-
Reaction Conditions (Base and Solvent): The choice of base and solvent system can dramatically influence the regiochemical outcome.[1][2]
-
Bases: Strong, non-coordinating bases like sodium hydride (NaH) in polar aprotic solvents (DMF, THF) generate a "free" pyrazolate anion, where steric factors are the primary determinant of selectivity.
-
Solvents: The solvent's ability to solvate the cation of the base can impact the aggregation state of the pyrazolate salt, thereby influencing which nitrogen is more accessible for alkylation.
-
-
The Alkylating Agent: The nature of the electrophile is crucial. While simple alkyl halides are common, specialized reagents have been developed to achieve high selectivity. For example, sterically bulky α-halomethylsilanes have been used as masked methylating agents to achieve excellent N1 selectivity.[5]
Experimental Workflow and Protocols
The general workflow for the N-alkylation of a pyrazole involves deprotonation followed by electrophilic trapping with the alkylating agent.
Caption: General experimental workflow for N-alkylation of pyrazoles.
Protocol 1: General N-Alkylation using Sodium Hydride
This protocol is a standard and robust method that generally favors alkylation at the less sterically hindered nitrogen atom.
Materials:
-
This compound (1.0 eq.)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq.)
-
Alkylating agent (e.g., iodomethane, benzyl bromide) (1.1 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Flame-dried round-bottom flask with a magnetic stir bar
-
Septa and nitrogen/argon inlet
-
Syringes
-
Ice-water bath
-
Rotary evaporator
-
Standard glassware for extraction and chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).
-
Solvent Addition: Add anhydrous DMF or THF (approx. 0.1–0.2 M concentration relative to the pyrazole) via syringe to dissolve the starting material.
-
Deprotonation: Cool the solution to 0 °C in an ice-water bath. Carefully add NaH (1.2 eq.) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with care. Hydrogen gas is evolved.
-
Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.[6]
-
Alkylation: Cool the reaction mixture back down to 0 °C. Add the alkylating agent (1.1 eq.) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2–16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching: Once the reaction is complete, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Work-up: Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. Separate the layers.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to separate the regioisomers and other impurities.
Protocol 2: N-Alkylation using Potassium Carbonate
This method uses a milder base and is often employed for its operational simplicity and effectiveness, particularly with more reactive alkylating agents.
Materials:
-
This compound (1.0 eq.)
-
Potassium carbonate (K₂CO₃), anhydrous, finely powdered (2.0-3.0 eq.)
-
Alkylating agent (e.g., ethyl bromoacetate, benzyl bromide) (1.1 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser (if heating is required)
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).
-
Solvent and Reagent Addition: Add anhydrous DMF or MeCN, followed by the alkylating agent (1.1 eq.).
-
Reaction: Stir the mixture vigorously at room temperature. If the reaction is sluggish, it can be heated to 50–80 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the K₂CO₃.
-
Concentrate the filtrate under reduced pressure to remove the bulk of the solvent.
-
Extraction: Dilute the residue with water and ethyl acetate. Transfer to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by silica gel column chromatography to isolate the desired N-alkylated pyrazole isomer.
Data Summary and Expected Outcomes
The choice of reaction conditions dictates the outcome. The following table provides a general guide for the N-alkylation of this compound.
| Base | Solvent | Alkylating Agent (R-X) | Temperature | Major Isomer (Expected) | Rationale / Comments |
| NaH | DMF / THF | MeI, BnBr, Et-Br | 0 °C to RT | 1-R-3-bromo-5-methyl | Strong base, favors sterically controlled alkylation at N1.[2][6] |
| K₂CO₃ | DMF / MeCN | Et-Br, BnBr | RT to 80 °C | 1-R-3-bromo-5-methyl | Milder conditions, but sterics still play a dominant role.[1] |
| Cs₂CO₃ | DMF | R-X | RT to 60 °C | 1-R-3-bromo-5-methyl | Cesium effect can sometimes alter selectivity but often enhances rate. |
Note: The exact regioisomeric ratio should always be determined experimentally (e.g., by NOESY NMR experiments) as it can be substrate and reagent-dependent.
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low or No Reaction | Insufficiently active base; impure solvent; unreactive alkylating agent. | Use fresh, high-purity NaH. Ensure solvents are rigorously anhydrous. Switch to a more reactive alkylating agent (e.g., alkyl iodide instead of bromide). Increase reaction temperature. |
| Poor Regioselectivity | Steric and electronic factors are closely balanced. | Change the base/solvent system (e.g., from NaH/DMF to K₂CO₃/MeCN). Use a more sterically bulky alkylating agent to increase the steric bias.[5] |
| Formation of Side Products | Dialkylation (if possible); reaction with solvent (e.g., DMF). | Use a controlled stoichiometry of the alkylating agent (1.05-1.1 eq.). Avoid excessively high temperatures for prolonged periods. |
| Difficult Purification | Regioisomers have very similar polarity. | Optimize chromatography conditions (try different solvent systems, use high-performance silica). Consider derivatization or recrystallization if chromatography fails. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Reagent Handling:
-
Sodium Hydride (NaH): Highly flammable and reacts violently with water. Handle only under an inert atmosphere and in an anhydrous environment.
-
Alkylating Agents: Many alkyl halides (e.g., iodomethane, benzyl bromide) are toxic, lachrymators, and potential carcinogens. Handle them in a well-ventilated fume hood.
-
Solvents: DMF is a reproductive toxin and is readily absorbed through the skin. THF can form explosive peroxides. Use with caution and ensure proper ventilation.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional safety guidelines. Quench any residual NaH carefully before disposal.
References
- Angewandte Chemie International Edition. (n.d.). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Wiley Online Library.
- MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
- Semantic Scholar. (n.d.). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
- ACS Publications. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry.
- Semantic Scholar. (n.d.). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent.
- ACS Publications. (n.d.). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.
- Oriental Journal of Chemistry. (n.d.). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review).
- ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
- MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules.
- Semantic Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.
- ResearchGate. (n.d.). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves.
- Google Patents. (n.d.). Method for purifying pyrazoles.
- ACS Publications. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry.
- ResearchGate. (n.d.). Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole.
- Organic Synthesis International. (2017). Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole.
Sources
- 1. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Catalytic C-N Coupling with 3-Bromo-5-Methyl-1H-Pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of N-Functionalized Pyrazoles
The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, featuring prominently in a multitude of bioactive compounds and functional materials. The strategic introduction of nitrogen-containing substituents onto the pyrazole core via carbon-nitrogen (C-N) bond formation is a powerful approach for modulating the physicochemical and pharmacological properties of these molecules. Specifically, the functionalization of 3-bromo-5-methyl-1H-pyrazole offers a versatile platform for generating diverse libraries of novel compounds for drug discovery and development. However, the C-N coupling of N-unprotected five-membered heterocycles like pyrazoles can be challenging due to their propensity to coordinate with and potentially inhibit the metal catalyst.[1] This guide provides a detailed exploration of robust catalytic systems and practical protocols for the successful C-N coupling of this compound, empowering researchers to navigate the intricacies of this pivotal transformation.
Core Concepts: Palladium vs. Copper Catalysis for C-N Bond Formation
Two primary catalytic systems have proven highly effective for the N-arylation and N-alkylation of aryl and heteroaryl halides: palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann-type couplings. The choice between these methodologies often depends on the specific substrates, functional group tolerance, and desired reaction conditions.
Palladium-Catalyzed Buchwald-Hartwig Amination: This reaction has become a mainstay in modern organic synthesis for its broad substrate scope and high functional group tolerance.[2] The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination and deprotonation of the amine, and finally, reductive elimination to form the C-N bond and regenerate the active catalyst. The success of this reaction is highly dependent on the choice of a sterically hindered and electron-rich phosphine ligand, which facilitates the key steps of the catalytic cycle.
Copper-Catalyzed Ullmann-Type Coupling: The Ullmann condensation is a classical method for C-N bond formation that has seen a resurgence with the development of milder and more efficient catalytic systems.[3] These reactions often employ a copper(I) salt as the catalyst, in conjunction with a ligand, typically a diamine or an amino acid, to facilitate the coupling of aryl halides with amines. While historically requiring harsh reaction conditions, modern protocols often proceed at lower temperatures and with greater functional group compatibility.
Synthesis of the Starting Material: this compound
A reliable supply of the starting material is crucial for any synthetic campaign. A common route to this compound involves a multi-step sequence starting from readily available precursors. One such approach involves the cyclization of a β-dicarbonyl compound with hydrazine, followed by bromination. For instance, the reaction of ethyl acetoacetate with hydrazine hydrate yields 3-methyl-1H-pyrazol-5-one, which can then be converted to this compound.
A scalable, Sandmeyer-free approach has also been developed, proceeding via the condensation of methyl crotonate and methyl hydrazine, followed by bromination and oxidation, offering an efficient route to the N-methylated analogue, N-methyl-3-bromo-5-methyl pyrazole.[4][5]
Part 1: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a highly versatile method for the C-N coupling of this compound with a wide range of primary and secondary amines. The key to success lies in the judicious selection of the palladium precursor, ligand, and base. For challenging substrates like N-unprotected pyrazoles, bulky biarylphosphine ligands are often essential to achieve high yields.
Mechanism of the Buchwald-Hartwig Amination
The catalytic cycle, depicted below, illustrates the key steps involved in the palladium-catalyzed C-N bond formation.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Recommended Catalytic System and Protocol
Based on successful protocols for the amination of 3-bromo-1H-pyrazoles, the following conditions serve as an excellent starting point for the coupling of this compound.[1]
Table 1: Recommended Conditions for Buchwald-Hartwig Amination of this compound
| Component | Recommendation | Role in Reaction |
| Palladium Precursor | Pd₂(dba)₃ or a pre-catalyst like (tBuBrettPhos)Pd G3 | Source of the active Pd(0) catalyst. Pre-catalysts can offer improved reliability. |
| Ligand | tBuBrettPhos or other bulky biarylphosphines (e.g., XPhos, RuPhos) | Stabilizes the Pd catalyst, promotes oxidative addition and reductive elimination. |
| Base | LHMDS (Lithium bis(trimethylsilyl)amide) or NaOt-Bu | Deprotonates the amine to form the active nucleophile. |
| Solvent | Anhydrous THF or Toluene | Aprotic solvent to dissolve reactants and facilitate the reaction. |
| Temperature | 50-80 °C | Provides the necessary activation energy for the catalytic cycle. |
Detailed Experimental Protocol: General Procedure
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a representative amine. Optimization may be necessary for different amine substrates.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (1-2 mol%) or a suitable pre-catalyst
-
tBuBrettPhos (or other suitable ligand, 1.2-1.5 equiv relative to Pd)
-
LHMDS (2.2 equiv) or NaOt-Bu (1.4 equiv)
-
Anhydrous, degassed THF or Toluene (to achieve a concentration of 0.1-0.2 M)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Reaction Setup: In a glovebox or under a strict inert atmosphere, add the palladium precursor, the phosphine ligand, and the base to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Reagent Addition: Add the this compound and the amine to the Schlenk tube.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 65 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Troubleshooting Common Issues
-
Low or No Conversion:
-
Catalyst Deactivation: Ensure a strictly inert atmosphere and use freshly opened, high-purity reagents. Consider using a more robust pre-catalyst.
-
Insufficiently Active Catalyst: Screen different bulky biarylphosphine ligands.
-
Base Issues: Use a fresh, anhydrous base. For sensitive substrates, a weaker base like K₃PO₄ or Cs₂CO₃ may be beneficial, although this may require higher temperatures.
-
-
Debromination of Starting Material: This is a common side reaction. Using bulky ligands and carefully controlling the reaction temperature can minimize this pathway. N-protection of the pyrazole can also mitigate this issue.
Part 2: Copper-Catalyzed C-N Coupling (Ullmann-Type Reaction)
The Ullmann-type C-N coupling offers a valuable, often more economical, alternative to palladium-catalyzed methods. Modern protocols have significantly improved the scope and mildness of this transformation.
Mechanism of the Ullmann-Type C-N Coupling
The catalytic cycle for the copper-catalyzed C-N coupling is generally believed to proceed through a Cu(I)/Cu(III) cycle.
Caption: Plausible catalytic cycle for the Ullmann-type C-N coupling.
Recommended Catalytic System and Protocol
For the N-arylation of pyrazoles, copper(I) iodide (CuI) is a commonly used and effective catalyst precursor. The choice of ligand is crucial, with diamines and phenanthrolines often providing excellent results.[6]
Table 2: Recommended Conditions for Ullmann-Type C-N Coupling of this compound
| Component | Recommendation | Role in Reaction |
| Copper Source | CuI (Copper(I) iodide) | Catalyst precursor. |
| Ligand | N,N'-Dimethylethylenediamine (DMEDA) or 1,10-Phenanthroline | Stabilizes the copper catalyst and facilitates the coupling. |
| Base | K₂CO₃ or K₃PO₄ | Acts as a proton scavenger. |
| Solvent | Dioxane or DMF | Polar aprotic solvent. |
| Temperature | 100-120 °C | Typically requires higher temperatures than palladium-catalyzed reactions. |
Detailed Experimental Protocol: General Procedure
Materials:
-
This compound (1.0 equiv)
-
Amine (1.5-2.0 equiv)
-
CuI (5-10 mol%)
-
Ligand (10-20 mol%)
-
K₂CO₃ (2.0 equiv)
-
Anhydrous Dioxane or DMF
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel, add CuI, the ligand, and K₂CO₃.
-
Reagent Addition: Add the this compound and the amine.
-
Solvent Addition: Add the anhydrous solvent.
-
Reaction: Seal the vessel and heat the mixture to the desired temperature (e.g., 110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through Celite.
-
Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. The crude product can be purified by column chromatography.
Comparative Overview and Substrate Scope
While specific quantitative data for the C-N coupling of this compound with a wide array of amines is not extensively documented in a single source, data from closely related bromopyrazoles provides valuable insights into the expected reactivity and yields.
Table 3: Representative Examples of C-N Coupling with Bromopyrazoles
| Catalyst System | Bromopyrazole | Amine | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ / tBuBrettPhos | 3-Bromo-1H-pyrazole | Aniline | LHMDS | THF | 50 | 85 | [1] |
| Pd₂(dba)₃ / tBuBrettPhos | 3-Bromo-1H-pyrazole | Morpholine | LHMDS | THF | 50 | 78 | [1] |
| Pd(dba)₂ / tBuDavePhos | 4-Bromo-1-tritylpyrazole | Morpholine | NaOt-Bu | Toluene | 100 | 67 | [7] |
| CuI / DMEDA | Bromo-pyrazole | Various Amines | K₂CO₃ | Dioxane | 110 | Good | [6] |
Note: This table presents data for structurally similar compounds to provide a starting point for optimization.
Experimental Workflow Visualization
The following diagram outlines a general workflow for performing and analyzing a C-N coupling reaction with this compound.
Caption: General experimental workflow for C-N coupling reactions.
Conclusion and Future Outlook
The palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann-type couplings are powerful and complementary methods for the synthesis of N-functionalized pyrazoles from this compound. The choice of catalytic system should be guided by the specific amine coupling partner, desired reaction conditions, and economic considerations. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully implement these transformations and to further explore the vast chemical space accessible from this versatile building block. Future developments in ligand design and catalytic system optimization will undoubtedly continue to expand the scope and efficiency of these indispensable C-N bond-forming reactions.
References
- C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central. [Link]
- Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole.
- Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. Request PDF. [Link]
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. [No Source Found].
- Help troubleshooting a Buchwald-Hartwig amin
- C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central. [Link]
- NOTE An Effective N-Ligand for Copper-Catalyzed N-Aryl
- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
- Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. NIH. [Link]
- Buchwald–Hartwig amin
- Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. [Link]
- Structure and IR Spectra of 3(5)
- Experimental IR spectra of 3(5)-aminopyrazole isolated in Xe and Ar...
- Comparison of the effect of Pd/Cu-MOF with other catalysts for the Heck coupling reaction. [No Source Found].
- Screening of ligands a.
- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Deriv
- Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT. [Link]
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
- C-N Coupling of Bromoalkynes with Imidazoles and Pyrazoles a,b.
- Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. [Link]
- buchwald-hartwig coupling.
- Cu-Catalyzed Cross-Coupling Reactions
- 4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles. Organic Chemistry Portal. [Link]
- Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. PMC - PubMed Central. [Link]
- Synthesis, characterization, and biological evaluation of new copper complexes of naphthyl pyrazole ligands. PMC - NIH. [Link]
- Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal. [Link]
- Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications.
- Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. NIH. [Link]
- 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxyl
Sources
- 1. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. asianpubs.org [asianpubs.org]
- 4. Organic Synthesis International: N-Methyl-3-Bromo-5-Methyl Pyrazole [organicsynthesisinternational.blogspot.com]
- 5. researchgate.net [researchgate.net]
- 6. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis of Pyrazole-Based Kinase Inhibitors
Introduction: Protein kinases, enzymes that catalyze the phosphorylation of substrate proteins, are fundamental regulators of cellular signaling pathways. Their dysregulation is a hallmark of numerous diseases, particularly cancer, inflammation, and autoimmune disorders, making them one of the most critical target classes in modern drug discovery.[1][2] Within the vast landscape of kinase inhibitors, the pyrazole scaffold has emerged as a "privileged structure"—a molecular framework that is repeatedly found in potent and selective bioactive compounds.[2][3]
The five-membered aromatic pyrazole ring, with its two adjacent nitrogen atoms, offers a unique combination of steric and electronic properties. It can engage in a variety of non-covalent interactions, such as hydrogen bonding and π-stacking, within the ATP-binding pocket of kinases.[4] This versatility has led to the development of several blockbuster drugs, including Celecoxib (a COX-2 inhibitor with a pyrazole core), Ruxolitinib (a JAK1/2 inhibitor), and Sunitinib (a multi-targeted receptor tyrosine kinase inhibitor), underscoring the scaffold's therapeutic importance.[5][6][7]
This guide provides an in-depth exploration of the key synthetic strategies for constructing pyrazole-based kinase inhibitors, detailed experimental protocols for representative molecules, and insights into the structure-activity relationships that govern their biological function.
Part 1: Foundational Synthetic Strategies for the Pyrazole Core
The construction of the pyrazole ring is a well-established field in heterocyclic chemistry. The choice of synthetic route is dictated by the desired substitution pattern, the availability of starting materials, and the need for regiochemical control.
The Knorr Pyrazole Synthesis and Related Condensations
The most prevalent and versatile method for pyrazole synthesis is the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[3][8][9] This reaction, first reported by Ludwig Knorr in 1883, remains a cornerstone of pyrazole chemistry.[10]
Causality of the Mechanism: The reaction is typically acid-catalyzed and proceeds via a two-stage mechanism.[10] First, the more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. A final dehydration step yields the stable, aromatic pyrazole ring.[9][10]
A critical consideration, particularly with unsymmetrical 1,3-dicarbonyls, is regioselectivity . The initial condensation can occur at either carbonyl group, potentially leading to two regioisomeric products. The outcome is governed by the steric and electronic properties of both reactants and the reaction pH.[10] For instance, in the synthesis of Celecoxib, the use of the hydrazine hydrochloride salt under acidic conditions regioselectively yields the desired 1,5-diarylpyrazole isomer.[11]
Caption: General mechanism of the Knorr pyrazole synthesis.
Synthesis from α,β-Unsaturated Carbonyls
Another powerful strategy involves the reaction of α,β-unsaturated aldehydes or ketones (e.g., chalcones) with hydrazines.[8][12] This method typically proceeds through a pyrazoline intermediate, which is subsequently oxidized to the aromatic pyrazole.
Causality of the Mechanism: The reaction begins with a Michael addition of the hydrazine to the β-carbon of the enone system. This is followed by an intramolecular condensation between the second nitrogen and the carbonyl group to form the five-membered pyrazoline ring. The final, and crucial, step is the oxidation of the pyrazoline. This can be achieved in situ or as a separate step using various oxidizing agents (e.g., Br₂, O₂ in DMSO) to introduce the second double bond and achieve aromaticity.[13][14]
Caption: Synthesis from α,β-Unsaturated Ketones via a pyrazoline intermediate.
[3+2] Dipolar Cycloaddition
This elegant method constructs the pyrazole ring by reacting a 1,3-dipole with a dipolarophile (an alkyne or alkene). For pyrazole synthesis, the most common 1,3-dipole is a nitrilimine, often generated in situ from an arylhydrazone.[3]
Causality of the Mechanism: The nitrilimine dipole contains a positive and a negative charge separated by three atoms. It undergoes a concerted [3+2] cycloaddition with the π-system of an alkyne. This single-step process rapidly builds the complexity of the heterocyclic ring with high atom economy. The regioselectivity is controlled by the electronic properties of the substituents on both the dipole and the dipolarophile.
Caption: Pyrazole scaffold orienting substituents to key kinase active site regions.
Part 3: Experimental Protocols
The following protocols are provided as validated starting points for the synthesis of key pyrazole-based inhibitor scaffolds. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of a Celecoxib Analogue Core (1,5-Diarylpyrazole)
This two-step protocol outlines the synthesis of the core structure of Celecoxib, a selective COX-2 inhibitor, via a Claisen condensation followed by a regioselective cyclization. [5][11]
Caption: Two-step workflow for the synthesis of a Celecoxib analogue.
Step 1: Synthesis of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione [11]
-
Materials:
-
p-Methylacetophenone (1.0 eq)
-
Ethyl trifluoroacetate (1.2 eq)
-
Sodium methoxide (25 wt% solution in methanol, 2.0 eq)
-
Methanol (anhydrous)
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous methanol.
-
Add sodium methoxide solution and cool the mixture to 0 °C in an ice bath.
-
Add p-methylacetophenone dropwise, followed by the dropwise addition of ethyl trifluoroacetate.
-
Allow the reaction to warm to room temperature and then heat to reflux for 12-16 hours. Monitor reaction completion by TLC.
-
Cool the mixture to 0 °C and acidify to pH ~3 with 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diketone, which can often be used in the next step without further purification.
-
Step 2: Synthesis of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib) [11]
-
Materials:
-
Crude 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (1.0 eq)
-
(4-Sulfamoylphenyl)hydrazine hydrochloride (1.05 eq)
-
Ethanol
-
-
Procedure:
-
Combine the crude diketone and (4-sulfamoylphenyl)hydrazine hydrochloride in a round-bottom flask.
-
Add ethanol and heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product will often precipitate.
-
If precipitation occurs, cool further in an ice bath for 30 minutes to maximize recovery.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold ethanol.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.
-
Protocol 2: Synthesis of a Ruxolitinib Intermediate via Mitsunobu Reaction
This protocol describes the N-alkylation of a pyrazole ring using the Mitsunobu reaction, a key strategy for preparing intermediates for drugs like Ruxolitinib, a JAK1/2 inhibitor. [15]This method is highly effective for coupling a nucleophilic pyrazole with a chiral secondary alcohol.
-
Materials:
-
(S)-3-cyclopentyl-3-hydroxypropanenitrile (1.0 eq)
-
4-Bromopyrazole (1.1 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)
-
Tetrahydrofuran (THF), anhydrous
-
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF.
-
Add the alcohol, (S)-3-cyclopentyl-3-hydroxypropanenitrile, 4-bromopyrazole, and triphenylphosphine.
-
Cool the stirred solution to 0 °C in an ice bath.
-
Add DIAD (or DEAD) dropwise over 30 minutes. The reaction is exothermic and may develop a yellow/orange color.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor completion by TLC or LC-MS.
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
The crude residue will contain the product along with triphenylphosphine oxide and the reduced diisopropyl hydrazodicarboxylate.
-
Purify the crude material using flash column chromatography on silica gel (eluent typically a gradient of ethyl acetate in hexanes) to isolate the desired N-alkylated pyrazole product, (3R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile.
-
Part 4: Data Summary and Characterization
Table 1: Comparison of Pyrazole Synthesis Conditions
| Synthetic Method | Key Reactants | Typical Conditions | Yield Range | Key Advantages/Considerations |
| Knorr Synthesis | 1,3-Diketone, Hydrazine | Acid or Base catalyst, Reflux in EtOH/AcOH | 60-95% | Versatile, widely used. Regioselectivity is a key concern. [3][10] |
| From α,β-Enones | Chalcone, Hydrazine | Two steps: Cyclization followed by oxidation | 50-85% | Good for 1,3,5-trisubstituted pyrazoles. Requires an oxidation step. [14] |
| [3+2] Cycloaddition | Hydrazonoyl halide, Alkyne | Base (e.g., Et₃N) for in situ dipole generation | 65-90% | High atom economy, good for complex scaffolds. [3][13] |
| Microwave-Assisted | Various | Solvent-free or high-boiling solvents | 70-99% | Drastically reduced reaction times, often higher yields. [16][17] |
Purification and Analytical Characterization
-
Purification:
-
Flash Column Chromatography: The primary method for purifying reaction mixtures. A typical mobile phase for these relatively polar compounds is a gradient of ethyl acetate in hexanes. [10] * Recrystallization: An effective technique for obtaining highly pure crystalline solids, especially for final products. Common solvents include ethanol, isopropanol, and ethyl acetate, often with water or hexanes as an anti-solvent. [10]
-
-
Self-Validating Characterization: A combination of analytical techniques is essential to unambiguously confirm the structure and purity of the synthesized inhibitors.
-
¹H and ¹³C NMR: Provides definitive structural information, confirming connectivity and the chemical environment of each atom.
-
Mass Spectrometry (MS): Confirms the molecular weight of the target compound. High-resolution MS (HRMS) provides the exact mass, confirming the elemental composition.
-
HPLC: Used to assess the purity of the final compound, which should typically be >95% for biological screening.
-
Conclusion
The pyrazole scaffold is a cornerstone in the design of modern kinase inhibitors due to its favorable physicochemical properties and versatile synthetic accessibility. The classical Knorr synthesis and its variations remain the workhorse for generating diverse pyrazole libraries. As demonstrated, these foundational methods can be applied to construct the complex cores of clinically important drugs. By understanding the underlying mechanisms and mastering these experimental protocols, researchers in drug development can effectively leverage the power of the pyrazole scaffold to create the next generation of targeted therapeutics.
References
- Title: Synthesis, Reactions and Medicinal Uses of Pyrazole Source: Pharmaguideline URL:[Link]
- Title: Novel synthesis of sunitinib, a tyrosine kinase inhibitor Source: Journal of Nuclear Medicine URL:[Link]
- Title: Synthesis of (R)-Ruxolitinib Source: Thieme Chemistry URL:[Link]
- Title: Synthesis of Celecoxib, its Pro-drugs and Radiolabeled Derivatives. A Brief Review Source: Taylor & Francis Online URL:[Link]
- Title: Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents Source: PubMed Central URL:[Link]
- Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: PubMed Central URL:[Link]
- Title: Pyrazole synthesis Source: Organic Chemistry Portal URL:[Link]
- Title: Recent Advances in the Synthesis of Pyrazole Deriv
- Title: Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt Source: Google Patents URL
- Title: Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase Source: PubMed URL:[Link]
- Title: Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors Source: PubMed Central URL:[Link]
- Title: Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity Source: ACS Public
- Title: Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib Source: RSC Publishing URL:[Link]
- Title: synthesis of pyrazoles Source: YouTube URL:[Link]
- Title: Synthesis of Celecoxib-Eutectic Mixture Particles via Supercritical CO2 Process and Celecoxib Immediate Release Tablet Formulation by Quality by Design Approach Source: MDPI URL:[Link]
- Title: Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 Source: PubMed URL:[Link]
- Title: Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β Source: SciSpace URL:[Link]
- Title: Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate Source: ACS Public
- Title: Synthesis method of ruxolitinib intermediate Source: P
- Title: Synthesis process of ruxolitinib Source: PubChem URL:[Link]
- Title: Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects Source: MDPI URL:[Link]
- Title: The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies Source: MDPI URL:[Link]
- Title: Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 Source: ACS Public
- Title: Process for preparation of sunitinib malate and salts thereof Source: Google Patents URL
- Title: Synthesis and Pharmacological Activities of Pyrazole Deriv
- Title: Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase Source: ACS Public
- Title: Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions Source: SciELO Brasil URL:[Link]
- Title: Method for preparing sunitinib Source: Google Patents URL
- Title: Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques Source: RSC Publishing URL:[Link]
- Title: Mitogen-Activating Protein Kinases (MAPK) Inhibitors for Cancer Treatment Source: International Journal of Medical Pharmaceutical and Health Sciences URL:[Link]
- Title: Synthetic route of sunitinib analogues and physicochemical properties...
- Title: Synthesis of ruxolitinib (route 1)
- Title: Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate Source: ACS Public
- Title: Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK Source: ResearchG
- Title: A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase Source: NIH URL:[Link]
- Title: Therapeutic targeting of the Jak/STAT p
Sources
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. US20110092717A1 - Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt - Google Patents [patents.google.com]
- 8. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00346H [pubs.rsc.org]
- 12. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 13. Pyrazole synthesis [organic-chemistry.org]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis method of ruxolitinib intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 16. researchgate.net [researchgate.net]
- 17. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-5-Methyl-1H-Pyrazole
Welcome to the technical support center for the synthesis of 3-bromo-5-methyl-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges associated with this synthesis, troubleshoot experimental hurdles, and ultimately improve reaction yields and purity. The following content is structured in a practical question-and-answer format, grounded in established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common and direct approach is the electrophilic bromination of 5-methyl-1H-pyrazole. However, multi-step syntheses are also employed, particularly in large-scale production or when specific regioselectivity is challenging to achieve directly. One such multi-step route involves the cyclization of 3-aminocrotononitrile with hydrazine to form 3-amino-5-methylpyrazole, followed by a Sandmeyer-type bromination.[1] More advanced second-generation processes may involve a condensation, bromination, and oxidation sequence starting from materials like methyl crotonate and methyl hydrazine to avoid problematic intermediates.[2][3]
Q2: Which brominating agent is recommended for this synthesis?
A2: N-Bromosuccinimide (NBS) is often the reagent of choice for the selective bromination of pyrazoles under mild conditions.[4][5] It is a solid, making it easier to handle than liquid bromine (Br₂), and it often leads to cleaner reactions with fewer byproducts. Elemental bromine can also be used, but it may require more stringent control of reaction conditions to prevent over-bromination and ensure regioselectivity.[6]
Q3: How does solvent choice impact the reaction's outcome and yield?
A3: Solvent polarity plays a critical role in controlling the regioselectivity of pyrazole bromination. For bromination at the C3 or C5 position, polar aprotic solvents like dichloromethane (DCM) or chloroform are commonly used.[4] Using a non-polar solvent like carbon tetrachloride can sometimes lead to different selectivity or the formation of complex mixtures.[7] The choice of solvent can influence the reactivity of the brominating agent and the stability of the reaction intermediates, thereby affecting the overall yield.
Q4: What is a realistic yield to expect for this synthesis?
A4: The expected yield can vary significantly based on the chosen route and optimization level. For direct bromination of 3-amino-5-methylpyrazole, yields around 62% have been reported.[8] However, older, less optimized multi-step procedures, such as some Sandmeyer routes, have reported overall yields of less than 30%.[2][3] With careful optimization of reaction conditions and purification, yields for direct bromination of 5-methyl-1H-pyrazole can often exceed 70%.
Q5: How can I reliably confirm the structure and purity of the final product?
A5: A combination of spectroscopic and chromatographic techniques is essential.
-
NMR Spectroscopy (¹H and ¹³C): This is the most definitive method for structural confirmation. The proton NMR should show a characteristic singlet for the C4-H proton, and distinct signals for the methyl group and the N-H proton.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound and show the characteristic isotopic pattern for a monobrominated species.
-
Thin-Layer Chromatography (TLC): TLC is invaluable for monitoring reaction progress and assessing the purity of the crude product and purified fractions.[4]
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, HPLC is the industry standard.[9]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems you may encounter.
Problem 1: Low or no product yield after the reaction.
-
Potential Cause A: Inactive Brominating Agent.
-
Causality: N-Bromosuccinimide (NBS) can degrade over time, especially if exposed to light or moisture. Its potency is crucial for the reaction to proceed.
-
Solution: Use a fresh bottle of NBS or recrystallize the old reagent from water. Store NBS in a dark, dry environment.
-
-
Potential Cause B: Incorrect Reaction Temperature.
-
Causality: Electrophilic bromination is temperature-sensitive. Adding the brominating agent at too high a temperature can lead to side reactions and degradation. Running the reaction too cold may result in an impractically slow reaction rate.
-
Solution: Initiate the reaction at a low temperature (e.g., 0 °C) by adding the NBS portion-wise to the pyrazole solution.[4] After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours to ensure completion.[4]
-
-
Potential Cause C: Substrate Protonation.
-
Causality: If a strong acid is present, the pyrazole ring can be protonated, forming a pyrazolium cation. This deactivates the ring towards electrophilic substitution, halting the reaction.[10]
-
Solution: Ensure the reaction is run under neutral or non-acidic conditions unless a specific acid-catalyzed protocol is being followed.
-
Problem 2: TLC and NMR analysis show multiple spots and complex signals, indicating a mixture of products.
-
Potential Cause A: Over-bromination (Di-bromination).
-
Causality: The pyrazole ring is activated, and if an excess of the brominating agent is used or if the reaction temperature is too high, a second bromine atom can be added, typically at the C4 position, to yield 3,4-dibromo-5-methyl-1H-pyrazole.
-
Solution: Carefully control the stoichiometry. Use no more than 1.0 to 1.1 equivalents of the brominating agent.[4] Add the agent slowly and maintain a low temperature during the addition to control the reaction's exothermicity.
-
-
Potential Cause B: Incorrect Regioselectivity (Formation of 4-bromo isomer).
-
Causality: The C4 position of the pyrazole ring is often the most electron-rich and kinetically favored site for electrophilic attack.[10] Achieving selectivity for the C3/C5 position requires precise control.
-
Solution: The choice of solvent and brominating agent is key. Using NBS in a solvent like DCM or chloroform generally favors substitution at the C3/C5 positions over the C4 position for many pyrazole systems.[4][8] If C4 bromination persists, alternative strategies like using a blocking group or a multi-step synthesis may be necessary.
-
Problem 3: The purified product is an oil or fails to crystallize.
-
Potential Cause A: Residual Solvent.
-
Causality: Trace amounts of high-boiling point solvents (like DMF or DMSO) or even the reaction solvent can act as an impurity, preventing crystallization.
-
Solution: Ensure the crude product is thoroughly dried under high vacuum. If a high-boiling solvent was used, perform an aqueous workup and extract the product into a low-boiling organic solvent like ethyl acetate or DCM before concentration.
-
-
Potential Cause B: Supersaturation above the melting point.
-
Causality: This phenomenon, known as "oiling out," occurs when the solution becomes saturated at a temperature higher than the compound's melting point (or the melting point of a eutectic mixture with impurities).[11]
-
Solution: Try to induce crystallization by:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.[11]
-
Seed Crystal: Add a tiny crystal of pure this compound to the cooled, supersaturated solution.[11]
-
Solvent System Change: If recrystallization fails, switch to a different solvent system or purify the material using silica gel column chromatography.[11]
-
-
Visualized Workflows and Protocols
General Synthesis Scheme
Caption: General reaction for the synthesis of this compound.
Troubleshooting Logic Flow
Caption: Troubleshooting workflow for synthesis optimization.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from standard laboratory procedures for pyrazole bromination.[4]
| Step | Procedure | Causality & Rationale |
| 1. Setup | In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-methyl-1H-pyrazole (1.0 eq) in dichloromethane (DCM, approx. 10 mL per 1 g of pyrazole). | DCM is a good solvent for both the starting material and the product, and it is relatively inert to the reaction conditions. |
| 2. Cooling | Cool the solution to 0 °C in an ice-water bath. | Cooling is critical to control the reaction rate, prevent an uncontrolled exotherm, and minimize the formation of di-brominated byproducts. |
| 3. Reagent Addition | Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C. | Slow, portion-wise addition maintains a low concentration of the active brominating species, enhancing selectivity for mono-bromination. |
| 4. Reaction | After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-16 hours. | Allowing the reaction to proceed overnight at room temperature ensures it goes to completion. |
| 5. Monitoring | Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent), checking for the consumption of the starting material. | TLC provides a simple and effective way to determine the endpoint of the reaction, preventing unnecessary heating or extended reaction times. |
| 6. Workup | Once complete, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃), followed by brine. | The sodium thiosulfate quench removes any unreacted bromine or NBS. The brine wash helps to remove water from the organic layer. |
| 7. Isolation | Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. | This step removes the solvent to isolate the crude this compound, which can then be purified. |
Protocol 2: Purification by Recrystallization
| Step | Procedure | Causality & Rationale |
| 1. Solvent Selection | Choose a solvent system in which the product is soluble when hot but sparingly soluble when cold (e.g., a mixture of ethyl acetate and hexanes). | This differential solubility is the fundamental principle of recrystallization, allowing the desired compound to crystallize out upon cooling while impurities remain in the solution. |
| 2. Dissolution | Dissolve the crude product in a minimal amount of the hot solvent or solvent mixture. | Using the minimum amount of solvent is key to maximizing the recovery yield. |
| 3. Cooling | Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator for at least 1 hour to maximize crystal formation. | Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities. |
| 4. Collection | Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. | Washing with cold solvent removes any residual mother liquor containing dissolved impurities from the crystal surfaces. |
| 5. Drying | Dry the purified crystals under vacuum to remove all traces of solvent. | Complete drying is necessary to obtain an accurate yield and to prevent solvent interference in subsequent reactions or analyses. |
References
- Smolecule. (n.d.). 3-bromo-5-methyl-4-phenyl-1H-pyrazole.
- Fox, R. J., et al. (2017). Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. Organic Process Research & Development.
- Google Patents. (2015). CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid.
- Organic Synthesis International. (2017). N-Methyl-3-Bromo-5-Methyl Pyrazole.
- Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
- Savina, I. V., et al. (2023). Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. ResearchGate.
- Alinezhad, H., Tajbakhsh, M., & Zare, M. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241.
- ResearchGate. (n.d.). Selective bromination of the SEM-protected 1H-imidazo[1,2-b]pyrazole 15a.
- ScienceDirect. (n.d.). One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f.
- DTIC. (n.d.). The Bromination of Pyrazabole.
- PubChem. (n.d.). This compound.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- Reddit. (2022). Regioselectivity of pyrazole bromination.
- ResearchGate. (n.d.). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate.
- MDPI. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity.
- ResearchGate. (n.d.). Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives.
- Slideshare. (n.d.). Unit 4 Pyrazole.
- International Journal of Advanced Research in Chemical Science. (n.d.). Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry.
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.).
Sources
- 1. CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Synthesis International: N-Methyl-3-Bromo-5-Methyl Pyrazole [organicsynthesisinternational.blogspot.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles - Enamine [enamine.net]
- 6. scielo.org.mx [scielo.org.mx]
- 7. mdpi.com [mdpi.com]
- 8. Buy 3-bromo-5-methyl-4-phenyl-1H-pyrazole [smolecule.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Bromination of 5-Methylpyrazole
Welcome to the technical support center for synthetic methodologies. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazole-based scaffolds. Here, we address common challenges and side reactions encountered during the electrophilic bromination of 5-methylpyrazole, providing field-proven insights and troubleshooting protocols to enhance reaction efficiency and selectivity.
Frequently Asked Questions (FAQs)
Q1: I'm attempting to synthesize 4-bromo-5-methylpyrazole, but my analysis shows a mixture of products. What are the most common side reactions?
When brominating 5-methylpyrazole, the goal is typically selective electrophilic substitution at the C4 position. However, several competing reactions can lead to a complex product mixture. The most common side products arise from:
-
Over-bromination: The pyrazole ring is an electron-rich heterocycle, making it susceptible to multiple halogenations. This can result in the formation of di- or even tri-brominated species, particularly if an excess of the brominating agent is used or if reaction conditions are too harsh.[1][2]
-
Radical Bromination of the Methyl Group: The methyl group at the C5 position can undergo radical substitution to form 5-(bromomethyl)pyrazole. This pathway is particularly favored when using N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN, benzoyl peroxide) or under UV irradiation, a process known as the Wohl-Ziegler reaction.[3][4]
-
Degradation: While the pyrazole ring is generally robust, extreme acidic or basic conditions, especially at elevated temperatures, can potentially lead to ring-opening or other degradation pathways.[5]
Q2: What is the expected regioselectivity for the bromination of 5-methylpyrazole and what is the mechanistic basis?
For electrophilic aromatic substitution (SEAr) on a pyrazole ring, the reaction overwhelmingly favors the C4 position.[6] This selectivity is due to the electronic properties of the heterocycle. The attack of an electrophile (e.g., Br⁺) at C4 results in a more stable cationic intermediate (a Wheland intermediate or arenium ion) compared to an attack at C3 or C5.[7][8] In the intermediate formed from C4 attack, the positive charge is delocalized across the nitrogen and carbon atoms without placing a positive charge on the already electron-deficient "pyridine-like" nitrogen (N2). This makes the C4 pathway significantly lower in activation energy.
Caption: Mechanism of Electrophilic Bromination at C4.
Q3: My primary side product is di-brominated. How can I improve the selectivity for the mono-bromo product?
Over-bromination is a classic challenge with activated aromatic systems. To favor mono-substitution, you must carefully control the reaction conditions to prevent the desired product from reacting further.
| Strategy | Rationale |
| Control Stoichiometry | Use no more than 1.0 to 1.1 equivalents of the brominating agent. This ensures there is insufficient reagent to facilitate a second bromination on the product. |
| Lower Temperature | Perform the reaction at a reduced temperature (e.g., 0 °C to room temperature). The activation energy for the second bromination is typically higher, and lower temperatures will significantly disfavor this follow-on reaction. |
| Slow Reagent Addition | Add the brominating agent (e.g., a solution of bromine or NBS) dropwise to the solution of 5-methylpyrazole. This keeps the instantaneous concentration of the brominating agent low, reducing the likelihood of a second reaction. |
Q4: I isolated 5-(bromomethyl)pyrazole instead of the ring-brominated product. Why did this happen and how do I prevent it?
Formation of 5-(bromomethyl)pyrazole indicates that a radical-based reaction pathway is dominating over the desired ionic electrophilic substitution. This is a common outcome under specific conditions, particularly with NBS.[4]
Probable Causes:
-
Radical Initiator: Presence of AIBN, benzoyl peroxide, or even trace peroxides in the solvent.
-
UV Light: Conducting the reaction in direct sunlight or a well-lit area can initiate radical chain reactions.
-
Solvent Choice: Non-polar solvents like carbon tetrachloride (CCl₄) are known to favor radical mechanisms.[3]
Solutions:
-
Exclude Radical Initiators: Ensure no radical initiators are added to the reaction.
-
Run in the Dark: Protect the reaction from light by wrapping the flask in aluminum foil.
-
Choose a Polar Solvent: Use a polar solvent such as dichloromethane (DCM), chloroform, or acetic acid to favor the ionic pathway.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Bromination - Common Conditions [commonorganicchemistry.com]
- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 7. echemi.com [echemi.com]
- 8. reddit.com [reddit.com]
Technical Support Center: Optimization of Catalyst and Ligand for 3-Bromo-5-methyl-1H-pyrazole Cross-Coupling Reactions
Introduction: Navigating the Complexities of Pyrazole Cross-Coupling
Welcome to the Technical Support Center for the optimization of cross-coupling reactions with 3-bromo-5-methyl-1H-pyrazole. This guide is tailored for researchers, scientists, and professionals in drug development who are leveraging this versatile building block. The unique electronic properties of the pyrazole ring, including the presence of an acidic N-H proton and the potential for the nitrogen lone pair to coordinate with the catalyst, can present significant challenges.[1][2][3] This resource provides in-depth, field-proven insights and troubleshooting strategies to empower you to overcome these hurdles and achieve successful and reproducible outcomes in your synthetic endeavors.
This guide is structured to directly address the common issues encountered during Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions of this compound.
Section 1: Frequently Asked Questions (FAQs) & Initial Diagnostics
This section covers preliminary checks that are essential before delving into more complex troubleshooting. A surprising number of reaction failures can be resolved by systematically verifying these fundamental parameters.[1]
Q1: My cross-coupling reaction failed completely (no conversion). What are the first things I should check?
A1: Before suspecting a complex mechanistic issue, a thorough review of your experimental setup is crucial.
-
Reagent Integrity:
-
This compound: Confirm the purity and identity of your starting material using NMR or LC-MS.
-
Coupling Partner: Boronic acids, in particular, can degrade during storage.[1] It is advisable to use a freshly opened bottle or validate your system with a reliable coupling partner like phenylboronic acid.
-
Catalyst and Base: Ensure your palladium catalyst has not been deactivated by exposure to air.[1] If your reaction requires anhydrous conditions, confirm that your base is fresh and dry.
-
-
Reaction Environment:
-
Inert Atmosphere: Oxygen can be detrimental to most cross-coupling reactions.[1] Ensure your solvent has been thoroughly degassed and a positive pressure of an inert gas (Argon or Nitrogen) is maintained throughout the reaction.
-
Anhydrous Conditions: Water can interfere with organometallic processes and hydrolyze sensitive reagents.[1] Use freshly dried solvents and oven-dried glassware.
-
Q2: I'm observing a significant amount of debromination (hydrodehalogenation) of my starting material. How can I prevent this?
A2: Debromination is a common side reaction in the cross-coupling of heteroaryl halides, where the aryl-palladium intermediate undergoes protonolysis instead of the desired coupling.[1]
-
N-H Acidity: The acidic proton on the pyrazole ring can interfere with the catalyst. Protecting the pyrazole nitrogen with a group like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can significantly reduce or eliminate debromination.[4]
-
Base Selection: Stronger bases may promote debromination. Consider using milder bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[4]
-
Solvent Choice: Protic solvents like alcohols can act as a hydride source, leading to debromination. Using aprotic solvents such as dioxane, toluene, or DME, often with a minimal amount of water, can minimize this side reaction.[1]
Q3: My reaction is sluggish with low conversion. What are the key factors to investigate?
A3: Low conversion can stem from several issues. A systematic approach is recommended.
-
Catalyst System: The choice of palladium precursor and ligand is critical. For challenging substrates like this compound, highly active pre-catalysts and bulky, electron-rich ligands are often necessary.[4][5] Consider screening different catalyst systems.
-
Reaction Temperature: Many cross-coupling reactions require elevated temperatures (typically 80-120 °C) to proceed efficiently.[4][5] If your reaction is slow at a lower temperature, cautiously increasing the heat may improve the conversion rate.
-
Solubility: Ensure all reaction components, including the base, are sufficiently soluble in the chosen solvent system. A mixture of an organic solvent and water (e.g., Dioxane/H₂O) is often required to dissolve inorganic bases.[1][2]
Section 2: Troubleshooting Guide for Specific Cross-Coupling Reactions
This section provides detailed troubleshooting for common cross-coupling reactions involving this compound.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. However, with this compound, specific challenges can arise.
Problem 1: Low to No Product Yield
-
Potential Cause: Ineffective catalyst system for the electron-rich pyrazole ring.
-
Solution: Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos, or N-heterocyclic carbene (NHC) ligands.[5] These ligands promote the formation of a more reactive palladium(0) species, which is crucial for the oxidative addition step.[5][6]
-
Caption: Suzuki-Miyaura Troubleshooting Workflow.
Problem 2: Significant Debromination
-
Potential Cause: The unprotected N-H of the pyrazole interferes with the catalytic cycle.
-
Solution: Protect the pyrazole nitrogen with a suitable protecting group (e.g., Boc). This is often the most effective strategy to prevent debromination.[1] Alternatively, screen milder bases like K₃PO₄.[4]
| Parameter | Recommendation for Suzuki Coupling | Rationale |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, or pre-catalysts like XPhos Pd G2/G3 | In-situ generation of Pd(0) is common; pre-catalysts offer improved activity and stability.[4] |
| Ligand | Buchwald ligands (SPhos, XPhos), cataCXium A | Bulky, electron-rich ligands facilitate oxidative addition and reductive elimination.[5][6] |
| Base | K₃PO₄, Cs₂CO₃ | Stronger bases can promote side reactions; these offer a good balance of reactivity and selectivity.[4][5] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | Aprotic polar solvents, often with water to aid base solubility.[1][5] |
| Temperature | 80-120 °C | Sufficient thermal energy is often required for efficient catalysis.[5] |
Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is a powerful tool for forming C-N bonds, but the pyrazole substrate can present challenges.
Problem: No Reaction or Low Yield
-
Potential Cause 1: Catalyst inhibition by the pyrazole nitrogen.
-
Solution 1: Use of bulky, electron-rich biarylphosphine ligands like tBuBrettPhos or RuPhos can overcome this inhibition.[7][8][9]
-
Potential Cause 2: Inappropriate base selection.
-
Solution 2: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[4][10]
-
Caption: Buchwald-Hartwig Troubleshooting Workflow.
| Parameter | Recommendation for Buchwald-Hartwig Amination | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂, or pre-catalysts | Provides the active Pd(0) species. |
| Ligand | tBuBrettPhos, RuPhos, tBuDavePhos | Bulky ligands that promote C-N reductive elimination and prevent β-hydride elimination.[7][8][11] |
| Base | NaOtBu, LHMDS | Strong, non-nucleophilic bases are essential for deprotonating the amine.[4][10] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are required.[4] |
| Temperature | 80-110 °C | To overcome the activation barrier for C-N bond formation.[4] |
Sonogashira Coupling (C-C Bond Formation with Alkynes)
The Sonogashira reaction is used to couple terminal alkynes with aryl halides.[12]
Problem: Low Yield and/or Homocoupling of the Alkyne
-
Potential Cause: Inefficient catalyst system or suboptimal reaction conditions.
-
Solution: Ensure rigorous exclusion of oxygen to prevent homocoupling. The use of a copper(I) co-catalyst (e.g., CuI) is standard, but copper-free conditions can also be explored.[13][14] For challenging substrates, increasing the catalyst loading or using more active palladium pre-catalysts can be beneficial.
-
Caption: Simplified Sonogashira Catalytic Cycle.
| Parameter | Recommendation for Sonogashira Coupling | Rationale |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Common and effective catalysts for this transformation.[12][14] |
| Copper Co-catalyst | CuI | Facilitates the formation of the copper acetylide for transmetalation.[12] |
| Base | Triethylamine (TEA), Diisopropylamine (DIPA) | Acts as both a base and a solvent in some cases. |
| Solvent | DMF, THF | Anhydrous, degassed solvents are crucial.[4] |
| Temperature | Room Temperature to 80 °C | Often proceeds under mild conditions, but heating may be necessary.[12] |
Heck Coupling (C-C Bond Formation with Alkenes)
The Heck reaction couples aryl halides with alkenes.[15]
Problem: Low Yield or Isomerization of the Alkene
-
Potential Cause: Catalyst deactivation or competing side reactions.
-
Solution: The choice of base and solvent is critical. A variety of conditions, including ligandless catalysis, have been reported for pyrazoles.[16] If isomerization is an issue, consider using phosphine ligands that can control the regioselectivity of the β-hydride elimination step. Microwave irradiation can sometimes improve yields and reduce reaction times.[17]
| Parameter | Recommendation for Heck Coupling | Rationale |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂ | Common palladium sources for the Heck reaction. |
| Ligand | Often ligandless, or PPh₃ | The need for a ligand is substrate-dependent.[16] |
| Base | TEA, K₂CO₃ | An inorganic or organic base is required to neutralize the HX formed. |
| Solvent | DMF, Acetonitrile | Polar aprotic solvents are typically used. |
| Temperature | 100-140 °C | Higher temperatures are often necessary for the Heck reaction. |
Section 3: Experimental Protocols
General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and anhydrous potassium phosphate (K₃PO₄) (2.0-3.0 equiv.).[4]
-
Catalyst and Ligand Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G2, 1-5 mol%).[4]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.[4]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[4]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
General Procedure for a Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium catalyst (1-5 mol%), the phosphine ligand (1.2-1.5 equiv relative to Pd), and the base (e.g., NaOtBu, 1.5-2.5 equiv).[4]
-
Reagent Addition: Add this compound (1.0 equiv).
-
Solvent and Amine Addition: Add the anhydrous, degassed solvent (e.g., toluene) via syringe, followed by the amine (1.1-1.5 equiv).[4]
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[4]
-
Monitoring and Work-up: Follow a similar procedure to the Suzuki-Miyaura reaction for monitoring and work-up.
References
- Dawood, K. M., et al. (2018). Microwave-promoted Heck and Suzuki coupling reactions of new 3-(5-bromobenzofuranyl)pyrazole in aqueous media. Arkivoc, 2018(5), 348-358. [Link]
- Chen, G., et al. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 48(4), 1045–1057. [Link]
- Singh, R., et al. (2018). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
- Lipshutz, B. H., et al. (2016). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. Organic Letters, 18(15), 3742–3745. [Link]
- Buchwald, S. L., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(2), 522–525. [Link]
- ResearchGate. (n.d.). Pyrazoles and Heck Reaction. [Link]
- Buchwald, S. L., et al. (2010). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Chemical Science, 1(1), 100-104. [Link]
- Wikipedia. (n.d.). Sonogashira coupling. [Link]
- Buchwald, S. L., et al. (2011). Suzuki–Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 133(22), 8557–8567. [Link]
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
- Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
- Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
- Lee, C.-H., et al. (2015). Alkylamino coupling reactions at the C4 positions of 4-halo-1H-1-tritylpyrazoles were investigated using palladium or copper catalysts. Tetrahedron, 71(35), 5897-5905. [Link]
- Diao, T. (2014). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. | Semantic Scholar [semanticscholar.org]
- 9. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]
- 10. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Heck Reaction [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Purification of 3-bromo-5-methyl-1H-pyrazole
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 3-bromo-5-methyl-1H-pyrazole. This valuable building block in medicinal chemistry and agrochemical research presents unique purification hurdles that require a systematic and well-informed approach.[1] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to empower you to achieve the desired purity and yield in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification methods for this compound?
The primary and most effective purification techniques are recrystallization and silica gel column chromatography.[2] The initial step, however, should always be a thorough aqueous work-up and extraction to eliminate inorganic salts and highly polar impurities.[2] The selection between recrystallization and chromatography is contingent on the impurity profile of your crude product, which can be initially assessed by Thin-Layer Chromatography (TLC).[2]
Q2: How do I choose between recrystallization and column chromatography?
A preliminary TLC analysis of your crude material will guide your decision:
-
Recrystallization is preferred when: Your crude product is of relatively high purity (e.g., >90%) and contains minor impurities with significantly different solubility characteristics.[2] If your TLC plate displays a prominent spot for your product with minor spots at very high or very low Rf values, recrystallization is an excellent initial strategy.[2]
-
Column chromatography is necessary when: The crude material is a complex mixture of byproducts with polarities similar to your target compound.[2] This will appear on a TLC plate as multiple spots in close proximity. Chromatography provides the required resolving power for such intricate mixtures.[2]
Q3: What are the typical impurities I might encounter in the synthesis of this compound?
The nature of impurities is heavily dependent on the synthetic route employed. However, for common pyrazole syntheses, such as the Knorr synthesis, potential impurities include:
-
Regioisomers: The synthesis of substituted pyrazoles can often lead to the formation of regioisomers, which can be particularly challenging to separate.[3] For instance, the presence of 5-bromo-3-methyl-1H-pyrazole as an isomer is a common challenge.
-
Unreacted Starting Materials: Residual hydrazine and 1,3-dicarbonyl compounds are common contaminants.[3]
-
Byproducts from Bromination: If using brominating agents like N-bromosuccinimide (NBS), residual succinimide can be present.[4] Over-bromination, leading to di-bromo species, is also a possibility.
-
Degradation Products: Pyrazole rings can be susceptible to ring-opening under harsh basic conditions.[5] The C-Br bond might also be labile in the presence of strong nucleophiles or bases at elevated temperatures.[5]
Q4: How can I effectively analyze the purity of my this compound?
A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is a widely used and powerful technique for analyzing pyrazole derivatives due to its high resolution and sensitivity.[6] Reversed-phase HPLC (RP-HPLC) is a common method.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical structure and identifying impurities.[6]
-
Mass Spectrometry (MS): Provides information on the molecular weight of the compound and any impurities present.
Troubleshooting Guides
This section provides actionable solutions to specific problems you may encounter during the purification of this compound.
Issue 1: Poor Separation of Isomers (3-bromo vs. 5-bromo) in Column Chromatography
Causality: Regioisomers of brominated pyrazoles often exhibit very similar polarities, making their separation by standard column chromatography challenging. The subtle differences in dipole moments and hydrogen bonding capabilities require careful optimization of the chromatographic conditions.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting isomer separation.
Detailed Steps:
-
Optimize the Mobile Phase:
-
Systematic Solvent Screening: Experiment with a range of solvent systems. Common choices include gradients of ethyl acetate in hexane or methanol in dichloromethane.[8]
-
Fine-Tuning Polarity: Make small, incremental changes to the solvent ratio to maximize the difference in Rf values between the isomers on a TLC plate. The goal is to achieve a ΔRf of at least 0.1 for effective separation.
-
-
Employ Gradient Elution:
-
If isocratic elution fails, a shallow gradient can be highly effective. Start with a low polarity mobile phase and gradually increase the polarity. This can help to resolve compounds with very similar retention factors.
-
-
Consider Modifying the Stationary Phase:
-
Deactivation of Silica: Pyrazoles can interact strongly with the acidic silanol groups on the silica surface, leading to peak tailing and poor separation. Deactivating the silica gel by pre-treating it with a small amount of triethylamine in the eluent can sometimes improve resolution.[9]
-
-
Preparative HPLC:
Issue 2: Product "Oils Out" During Recrystallization
Causality: "Oiling out" happens when the crude material melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature that is above the melting point of the solute.[2] This is common with impurities that act as a eutectic mixture, depressing the melting point of the product.
Troubleshooting Protocol:
| Step | Action | Rationale |
| 1 | Add More Solvent | The "oiling out" may be due to insufficient solvent to fully dissolve the compound at the boiling point. Add more hot solvent in small portions until the oil dissolves completely. |
| 2 | Lower the Cooling Rate | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can favor oil formation over crystallization. |
| 3 | Induce Crystallization | If the solution remains supersaturated upon cooling, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[2] |
| 4 | Re-evaluate Solvent System | If the problem persists, the chosen solvent may not be ideal. A solvent pair (one solvent in which the compound is soluble and another in which it is insoluble) can be effective. Dissolve the compound in a minimum of the "good" hot solvent and add the "poor" hot solvent dropwise until turbidity appears, then allow to cool slowly. |
Issue 3: Low Recovery After Aqueous Work-up
Causality: Significant loss of product during the extraction phase can be attributed to several factors, including the amphoteric nature of the pyrazole ring, which can lead to solubility in both acidic and basic aqueous layers.
Troubleshooting Workflow:
Caption: Decision tree for improving recovery after work-up.
Detailed Steps:
-
Control the pH: The pyrazole ring contains both a weakly acidic N-H proton and a basic pyridine-like nitrogen atom.[11] During aqueous work-up, ensure the pH is near neutral to minimize the solubility of the pyrazole in the aqueous phase.
-
Back-Extraction: After the initial extraction, re-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.
-
Use a Brine Wash: Before drying the combined organic layers, wash them with a saturated sodium chloride solution (brine). This helps to remove dissolved water and can sometimes "salt out" the organic product from the aqueous phase, improving recovery.
-
Optimize the Extraction Solvent: Ensure you are using a sufficiently non-polar and water-immiscible solvent for extraction, such as dichloromethane or ethyl acetate. Perform multiple extractions with smaller volumes of solvent, which is more effective than a single extraction with a large volume.
Data Summary Tables
Table 1: Recommended Solvents for Purification
| Purification Method | Solvent/Solvent System | Rationale |
| Recrystallization | Ethanol/Water, Toluene, Hexane/Ethyl Acetate | Offers a good balance of solubility at high temperatures and insolubility at low temperatures for many pyrazole derivatives. |
| Column Chromatography | Hexane/Ethyl Acetate, Dichloromethane/Methanol | Provides a good polarity range to effectively separate the target compound from common impurities. |
Table 2: Analytical Methods for Purity Assessment
| Analytical Method | Typical Conditions | Information Obtained |
| RP-HPLC | C18 column, Acetonitrile/Water with 0.1% Formic Acid or TFA | Quantitative purity assessment, detection of closely related impurities and isomers.[7][10] |
| ¹H NMR | CDCl₃ or DMSO-d₆ | Structural confirmation, identification of impurities by characteristic chemical shifts. |
| ¹³C NMR | CDCl₃ or DMSO-d₆ | Confirmation of carbon skeleton and substitution pattern. |
| LC-MS | ESI or APCI source | Molecular weight confirmation and identification of components in a mixture. |
References
- Gesto, D., et al. (2021). Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. Molecules, 26(5), 1405.
- SIELC Technologies. (n.d.). Separation of Pyrazole, 4-bromo-3,5-dimethyl- on Newcrom R1 HPLC column.
- Ningbo Inno Pharmchem Co., Ltd. (2025). Exploring the Chemical Synthesis and Spectroscopic Characterization of 1H-Pyrazole-4-carbonitrile.
- Google Patents. (n.d.). CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid.
- Elguero, J., et al. (2014). Structure and tautomerism of 4-bromo substituted 1H-pyrazoles. Magnetic Resonance in Chemistry, 52(10), 579-588.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup.
- Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
- Chandrasekar, R., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech and Pharmaceutical Analysis, 1(4), 170-175.
- ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
- SIELC Technologies. (2018). 4-Bromo-3-methyl-1H-pyrazole.
- ResearchGate. (2017). Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Separation of Pyrazole, 4-bromo-3,5-dimethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4- c ]pyrazoles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00314C [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. ijcpa.in [ijcpa.in]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Failed Suzuki Reactions with 3-bromo-5-methyl-1H-pyrazole
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 3-bromo-5-methyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during this specific transformation. The unprotected N-H group and the electronic nature of the pyrazole ring can present unique challenges, but with systematic troubleshooting, high-yielding couplings are readily achievable.
Frequently Asked Questions (FAQs)
Q1: My Suzuki reaction with this compound is not working at all. Where should I start troubleshooting?
A complete lack of product formation often points to a fundamental issue with one of the core components of the reaction. The most common culprits are an inactive catalyst, incorrect base, or poor quality of the boronic acid. Start by verifying that your palladium source is active and that your boronic acid has not degraded. Ensure you are using a sufficiently strong base to facilitate transmetalation and that the reaction is performed under strictly anaerobic conditions.[1]
Q2: I'm observing a significant amount of debromination of my starting material. What causes this and how can I stop it?
Debromination, the replacement of the bromine atom with a hydrogen, is a frequent side reaction with N-H containing heterocycles like pyrazoles.[2] This can be caused by palladium hydride species in the catalytic cycle. To minimize this, consider protecting the pyrazole nitrogen, using a milder base, or optimizing your choice of palladium ligand.[2][3]
Q3: My main byproduct is the homocoupling of my boronic acid. How can I prevent this?
The homocoupling of boronic acids to form biaryl byproducts is typically promoted by the presence of oxygen in the reaction mixture.[3] It is critical to ensure that all solvents are thoroughly degassed and that the reaction is maintained under a strictly inert atmosphere (e.g., argon or nitrogen) from start to finish.[4]
Q4: Why is my unprotected this compound so much more challenging to couple than other aryl bromides?
The acidic N-H proton and the lone pair of electrons on the pyrazole nitrogen can interfere with the palladium catalyst.[5][6] The pyrazole can act as a ligand, coordinating to the palladium center and forming inactive or less reactive catalyst species, thereby inhibiting the catalytic cycle.[5][6][7][8] This is a known issue for nitrogen-rich heterocycles.[5][6]
Detailed Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving specific issues you may encounter. The guide is structured by the key components of the Suzuki-Miyaura reaction.
Logical Troubleshooting Workflow
Here is a visual guide to help you systematically troubleshoot a failed or low-yielding reaction.
Caption: A logical workflow to diagnose and resolve failed Suzuki reactions.
Issues Related to the Pyrazole Substrate
Q: My reaction is sluggish and gives low yields. Could the unprotected N-H be the problem?
A: Yes, this is a primary suspect. The acidic N-H group of the pyrazole can react with the base or coordinate to the palladium catalyst, leading to catalyst inhibition.[5][6]
-
Expert Insight: The pKa of the pyrazole N-H proton is a critical factor; more acidic heterocycles tend to be more inhibitory.[5]
-
Troubleshooting Steps:
-
N-Protection: Protecting the pyrazole nitrogen with a group like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can prevent coordination to the palladium and often dramatically improves yields.[2] The protecting group can be removed after the coupling.
-
Use of Specialized Catalysts: If protection/deprotection is not desirable, certain modern palladium precatalysts and ligands are designed to be more resistant to inhibition by N-heterocycles.[5][6] For instance, systems based on the XPhos ligand have shown success in coupling unprotected azoles.[5]
-
Issues Related to the Boron Reagent
Q: I suspect my boronic acid is the problem. What should I look for?
A: Boronic acids, especially certain heteroaryl derivatives, can be unstable and prone to decomposition over time.[9] The most common side reaction is protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond, rendering the reagent inactive.[10][11]
-
Expert Insight: Protodeboronation is often accelerated by high temperatures and aqueous basic conditions.[4][11]
-
Troubleshooting Steps:
-
Verify Quality: Use a fresh bottle of boronic acid or verify the purity of your existing stock by NMR or melting point.
-
Switch to a Boronate Ester: Boronate esters, such as pinacol esters, are significantly more stable than their corresponding boronic acids.[9][11] They are often crystalline, easier to purify, and less prone to protodeboronation.[9] While they can be less reactive, this added stability often leads to more reproducible and higher-yielding reactions, especially in complex syntheses.[9][12]
-
Use "Slow Release" Strategies: MIDA boronate esters can be used in strategies that provide a slow release of the boronic acid into the reaction mixture, keeping its concentration low and minimizing side reactions.[10]
-
| Reagent Type | Reactivity | Stability & Handling | Common Use Case |
| Boronic Acid | Generally higher, faster reactions[9] | Lower stability, susceptible to protodeboronation[9][10] | Simple, rapid couplings with robust substrates. |
| Pinacol Boronate Ester | Generally lower, may require higher temps | High stability, easy to handle and store[9][11] | Complex syntheses, unstable boronic acid derivatives. |
Issues Related to the Catalyst and Ligand
Q: My reaction turns black and I get no product. What's happening to my catalyst?
A: The formation of black precipitate ("palladium black") is a classic sign of catalyst decomposition. This occurs when the Pd(0) active species agglomerates and falls out of the catalytic cycle. For pyrazole substrates, this can be exacerbated by catalyst inhibition.
-
Expert Insight: The choice of ligand is critical to stabilize the palladium center and facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[13]
-
Troubleshooting Steps:
-
Ligand Selection: For challenging substrates like this compound, standard ligands like triphenylphosphine (PPh₃) may not be sufficient. Switch to more electron-rich and sterically bulky phosphine ligands.[14][15] N-heterocyclic carbenes (NHCs) are also excellent alternatives to phosphines.[16][17][18]
-
Use a Precatalyst: Air-stable palladium precatalysts (e.g., XPhos-Pd-G3) are often more reliable than generating the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂. They ensure a consistent generation of the active catalyst.[5][6]
-
Catalyst Loading: While it may seem counterintuitive, increasing the catalyst loading is not always the best solution and can sometimes lead to more side reactions. For pyrazoles, a slightly higher catalyst loading (e.g., 3-7 mol%) might be necessary compared to simpler aryl bromides.[5]
-
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.
Issues Related to the Base and Solvent
Q: How do I choose the right base and solvent? My reaction isn't working with sodium carbonate.
A: The base and solvent are critically linked and must be chosen together. The base's primary role is to activate the boronic acid by forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[19][20] For N-H pyrazoles, a stronger base is often required.
-
Expert Insight: Weak bases like Na₂CO₃ are often insufficient for less reactive heteroaryl bromides. Stronger inorganic bases are generally preferred. The presence of water as a co-solvent can dramatically accelerate the reaction in many cases, particularly with polar aprotic solvents.[21][22]
-
Troubleshooting Steps:
-
Base Selection: Screen a stronger base. Potassium phosphate (K₃PO₄) is an excellent starting point for challenging couplings.[5][14] Cesium carbonate (Cs₂CO₃) is even stronger and can be effective when others fail.
-
Solvent System: Polar aprotic solvents are generally effective. A mixture of dioxane/water or DMF/water is a robust choice.[21] Toluene can also be used, but the addition of some water may still be beneficial.[23]
-
Microwave Irradiation: Using microwave heating can significantly shorten reaction times and improve yields, especially for sluggish reactions.[24][25][26]
-
| Base | Strength | Common Solvents | Notes |
| Na₂CO₃ / K₂CO₃ | Mild/Moderate[27] | Dioxane/H₂O, DMF/H₂O | Often a good starting point, but may be too weak for this substrate.[27] |
| K₃PO₄ | Strong[14] | Dioxane, Toluene, THF | Excellent choice for challenging heteroaryl couplings.[5][14] |
| Cs₂CO₃ | Very Strong | Dioxane, Toluene, THF | Use when other bases fail; can be very effective but is more expensive. |
| KF | Mild | THF, Toluene | Useful for base-sensitive substrates, activates boronic acid effectively.[14][20] |
Experimental Protocols
The following are generalized starting points. Optimization for your specific boronic acid partner is recommended.
Protocol 1: General Conditions using a Precatalyst
-
Reagents:
-
This compound (1.0 equiv)
-
Boronic acid or pinacol ester (1.5 equiv)
-
K₃PO₄ (2.0 - 3.0 equiv, finely ground)
-
XPhos-Pd-G3 precatalyst (3-5 mol%)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1)
-
-
Procedure:
-
To an oven-dried reaction vial, add the pyrazole, boronic acid, K₃PO₄, and precatalyst.
-
Seal the vial with a septum cap.
-
Evacuate and backfill the vial with argon or nitrogen three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction to 80-100 °C with vigorous stirring.
-
Monitor progress by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and perform an aqueous work-up.
-
References
- Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link]
- BenchChem. (2025).
- Hadei, N., Kantchev, E. A. B., O'Brien, C. J., & Organ, M. G. (2005). Electronic Nature of N-Heterocyclic Carbene Ligands: Effect on the Suzuki Reaction. Organic Letters, 7(18), 3805–3807. [Link]
- Organ, M. G., et al. (2005). Electronic Nature of N-Heterocyclic Carbene Ligands: Effect on the Suzuki Reaction. Organic Letters.
- Düfert, M. A., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.
- Wikipedia. (n.d.). Protodeboronation. Wikipedia.
- Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 9298–9307. [Link]
- Yılmaz, Ü., et al. (2021). Effects of new NHC derivatives as ligands in the Suzuki–Miyaura reaction.
- ResearchGate. (n.d.). Effect of the NHC Ligand on the Suzuki-Miyaura Cross-Coupling. ResearchGate.
- Ghavidel, M., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 18(2), 1602-1613. [Link]
- Royal Society of Chemistry. (2025). Suzuki–Miyaura (hetero-)
- BenchChem. (2026). Technical Support Center: Optimizing Suzuki Coupling for Bromopyrroles. BenchChem Technical Support.
- ResearchGate. (n.d.). Role of a base in Suzuki-Miyaura reaction. ResearchGate.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
- Cárdenas, D. J., et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 27(45), 11473-11490.
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
- ResearchGate. (n.d.). The effect of different solvents on the Suzuki coupling reaction. ResearchGate.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
- Thomas, A. A., et al. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 139(46), 16986–16997.
- Cironi, C., et al. (2003). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry, 68(21), 8178–8183.
- ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES.
- Ocansey, E., et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Advances, 8(28), 15485-15493.
- ResearchGate. (n.d.). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. ResearchGate.
- ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate.
- Newman, S. G., & Lautens, M. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409.
- Reddit. (2021). r/Chempros - Diagnosing issues with a failed Suzuki coupling? Reddit.
- Smith, A. M. R., & Nolan, S. P. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6295-6311. [Link]
- Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora.
- BenchChem. (2025). Technical Support Center: Optimal Palladium Catalyst Selection for 7-Bromoindole Coupling. BenchChem Technical Support.
- ResearchGate. (n.d.). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate.
- BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine. BenchChem Technical Support.
- Ocansey, E., et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Advances.
- BenchChem. (2025). Navigating Suzuki Reactions with 3-Amino-5-bromopyridine: A Technical Support Guide. BenchChem Technical Support.
- Ammar, H., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(4), 2139-2146. [Link]
- Ammar, H., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances.
- Reddit. (2024). r/Chempros - Failed suzuki coupling, any suggenstions? Reddit.
- Szymański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2236–2244.
Sources
- 1. quora.com [quora.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [organic-chemistry.org]
- 15. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. tandfonline.com [tandfonline.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Suzuki Coupling [organic-chemistry.org]
- 21. researchgate.net [researchgate.net]
- 22. arodes.hes-so.ch [arodes.hes-so.ch]
- 23. reddit.com [reddit.com]
- 24. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.rsc.org [pubs.rsc.org]
- 26. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Coupling Reactions of 3-bromo-5-methyl-1H-pyrazole
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arodes.hes-so.ch [arodes.hes-so.ch]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Minimizing Homocoupling in Reactions of 3-bromo-5-methyl-1H-pyrazole
This technical support guide is designed for researchers, scientists, and professionals in drug development who are utilizing 3-bromo-5-methyl-1H-pyrazole in cross-coupling reactions. Our focus is to provide in-depth, field-proven insights and troubleshooting strategies to mitigate the formation of the common homocoupling byproduct, 3,3'-bi(5-methyl-1H-pyrazole), thereby enhancing the yield and purity of the desired cross-coupled products.
Troubleshooting Common Issues: A Question-and-Answer Guide
This section addresses specific experimental challenges in a direct question-and-answer format, offering both diagnostic advice and actionable solutions.
Q1: High levels of the homocoupled byproduct, 3,3'-bi(5-methyl-1H-pyrazole), are detected in my Suzuki-Miyaura reaction. What are the primary causes and how can I resolve this?
A1: The formation of significant amounts of the homocoupled pyrazole byproduct in Suzuki-Miyaura couplings is primarily attributed to two factors: the presence of dissolved oxygen and the prevalence of palladium(II) species in the reaction mixture. Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then facilitate the homocoupling of two molecules of your boronic acid reagent.[1]
Core Solutions:
-
Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly deoxygenated. Standard practice involves at least three cycles of evacuating the reaction vessel under high vacuum and backfilling with an inert gas like argon or nitrogen. For more sensitive reactions, a freeze-pump-thaw method is recommended.
-
Choice of Palladium Precursor: Using a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can be advantageous as it bypasses the in-situ reduction step required for Pd(II) precursors like Pd(OAc)₂. This initial reduction step can sometimes be a source of homocoupling.
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. Ligands such as XPhos or SPhos are known to promote the desired reductive elimination step of the cross-coupling cycle, which can outcompete the pathways leading to homocoupling.[1]
-
N-Protection of the Pyrazole: The acidic N-H proton of the pyrazole can lead to side reactions, including catalyst inhibition and debromination.[2] Protecting the pyrazole nitrogen with groups like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can significantly improve reaction outcomes.[3]
Q2: My Buchwald-Hartwig amination of this compound is sluggish and gives low yields, with some starting material recovered. What should I investigate?
A2: Sluggish Buchwald-Hartwig reactions with bromopyrazoles can often be traced back to catalyst inactivation or suboptimal reaction conditions. The N-H proton of the pyrazole can interfere with the catalytic cycle.[2]
Troubleshooting Steps:
-
Catalyst and Ligand Integrity: Ensure your palladium catalyst and phosphine ligand are fresh and have been stored under an inert atmosphere. Many phosphine ligands are air-sensitive.
-
Base Selection: A strong, non-nucleophilic base is crucial for the deprotonation of the amine and facilitating the catalytic cycle.[4] Sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly effective choices.[1]
-
Solvent Choice: The solvent must be anhydrous and capable of dissolving all reaction components. Toluene and dioxane are frequently used for these reactions.[4]
-
Temperature Optimization: While higher temperatures can increase reaction rates, they can also lead to degradation. A careful optimization of the reaction temperature is recommended, typically in the range of 80-110 °C.[4]
-
N-Protection: As with Suzuki couplings, protecting the pyrazole N-H is highly recommended to prevent side reactions and improve catalyst performance.[3]
Q3: In my Sonogashira coupling with this compound, I'm observing significant formation of the alkyne homocoupling (Glaser coupling) byproduct. How can this be minimized?
A3: The homocoupling of terminal alkynes in Sonogashira reactions is a common side reaction, often promoted by the presence of oxygen and the copper(I) cocatalyst.[1]
Mitigation Strategies:
-
Strictly Anaerobic Conditions: The complete exclusion of oxygen is critical to suppress Glaser coupling. Rigorous degassing of the solvent and reaction vessel is paramount.
-
Copper-Free Conditions: While traditional Sonogashira reactions employ a copper(I) cocatalyst, numerous copper-free protocols have been developed to avoid alkyne homocoupling. These often utilize specific palladium catalysts and ligands that are efficient in the absence of copper.
-
Base and Solvent: An amine base, such as triethylamine or diisopropylamine, is typically used in Sonogashira couplings, and it can also serve as the solvent.[5] The purity and dryness of the amine are important.
-
Catalyst Choice: Palladium complexes with phosphine ligands, such as Pd(PPh₃)₂Cl₂, are commonly used.[5]
Detailed Experimental Protocols
The following protocols are provided as a starting point and may require optimization for specific substrates and reaction scales.
Protocol 1: Suzuki-Miyaura Coupling of N-Boc-3-bromo-5-methyl-1H-pyrazole with Phenylboronic Acid
This protocol is designed to minimize homocoupling through the use of an N-protected pyrazole and an appropriate catalyst system.
Materials:
-
N-Boc-3-bromo-5-methyl-1H-pyrazole (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
XPhos Pd G2 (2 mol%)
-
XPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)
-
1,4-Dioxane/Water (4:1), degassed
-
Schlenk flask and magnetic stir bar (oven-dried)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add N-Boc-3-bromo-5-methyl-1H-pyrazole, phenylboronic acid, and potassium phosphate.
-
Add the XPhos Pd G2 catalyst and XPhos ligand.
-
Seal the flask and perform three vacuum/inert gas backfill cycles.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination of N-SEM-3-bromo-5-methyl-1H-pyrazole with Morpholine
This protocol employs an N-protected pyrazole to avoid complications from the acidic N-H proton.
Materials:
-
N-SEM-3-bromo-5-methyl-1H-pyrazole (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous, degassed toluene
-
Sealed reaction tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried sealed reaction tube under an inert atmosphere, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Add N-SEM-3-bromo-5-methyl-1H-pyrazole.
-
Seal the tube, then evacuate and backfill with an inert gas three times.
-
Add the anhydrous, degassed toluene via syringe.
-
Add the morpholine to the reaction mixture via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizing Reaction Pathways and Troubleshooting
To aid in understanding the competitive reaction pathways, the following diagrams illustrate the key decision points and factors influencing the outcome of your cross-coupling reaction.
Caption: Competing pathways in pyrazole cross-coupling.
Caption: Decision tree for minimizing homocoupling.
Data Summary: Recommended Reaction Parameters
The following table summarizes key parameters to consider when optimizing your cross-coupling reactions to minimize homocoupling.
| Parameter | Recommendation for Minimizing Homocoupling | Rationale |
| Atmosphere | Strictly inert (Argon or Nitrogen) | Prevents oxidation of Pd(0) to Pd(II), a key promoter of homocoupling.[1] |
| Solvent/Reagents | Anhydrous and thoroughly degassed | Removes dissolved oxygen and water, which can lead to homocoupling and debromination respectively.[1][3] |
| Palladium Source | Pd(0) precursors (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) or advanced pre-catalysts (e.g., G2, G3) | Avoids in-situ reduction of Pd(II) which can be a source of homocoupling. |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, SPhos) | Promotes the desired reductive elimination and sterically disfavors pathways leading to homocoupling.[1] |
| Base | Weaker inorganic bases for Suzuki (e.g., K₃PO₄), strong non-nucleophilic bases for Buchwald-Hartwig (e.g., NaOt-Bu) | The appropriate base is crucial for the catalytic cycle and can influence the rate of side reactions.[2] |
| Temperature | As low as feasible for efficient conversion | Higher temperatures can sometimes favor side reactions. |
| Pyrazole N-H | Protection (e.g., Boc, SEM) is highly recommended | The acidic N-H can interfere with the catalyst and promote side reactions like debromination.[2][3] |
References
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Publishing. (2021-01-04).
- Sonogashira Coupling Reaction with Diminished Homocoupling. ACS Publications.
- Flow Chemistry: Sonogashira Coupling. ThalesNano.
- Buchwald–Hartwig amination. Wikipedia.
- Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. National Institutes of Health.
- Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. MDPI.
- Sonogashira cross-coupling of 3-bromo-1,2-diones. ScienceDirect.
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. National Institutes of Health.
- Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). National Institutes of Health.
- Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Publishing.
- Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. National Institutes of Health.
- Sonogashira Coupling. Organic Chemistry Portal.
- ChemInform Abstract: Synthesis of Arylated Pyrazoles by Site-Selective Suzuki-Miyaura Reactions of Tribromopyrazoles. ResearchGate.
- Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. National Institutes of Health.
- Sonogashira Coupling. Chemistry LibreTexts.
- An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI.
- Recent highlights in the synthesis and biological significance of pyrazole derivatives. National Institutes of Health.
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. National Institutes of Health.
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate.
Sources
workup procedure to remove impurities from 3-bromo-5-methyl-1H-pyrazole
Welcome to the technical support center for the workup and purification of 3-bromo-5-methyl-1H-pyrazole. This guide is designed for researchers, chemists, and drug development professionals who are working with this important synthetic intermediate. Here, we move beyond simple protocols to provide in-depth, field-proven insights into overcoming common purification challenges, ensuring you achieve the desired purity and yield for your downstream applications.
Section 1: Understanding the Chemistry of Purification
The successful purification of this compound hinges on understanding the potential impurities that can arise during its synthesis. The two primary synthetic routes involve either a Sandmeyer reaction on 3-amino-5-methylpyrazole or a direct bromination of 5-methyl-1H-pyrazole.[1][2][3] Each route presents a unique impurity profile that must be addressed during the workup.
Common Impurities to Consider:
-
Unreacted Starting Material: 5-methyl-1H-pyrazole.
-
Isomeric Impurities: 5-bromo-3-methyl-1H-pyrazole and 3,4-dibromo-5-methyl-1H-pyrazole. The regioselectivity of electrophilic substitution on the pyrazole ring is highly dependent on reaction conditions.[4][5]
-
Reagent-Derived Impurities: Such as N-Bromosuccinimide (NBS) and its byproduct, succinimide, if NBS is used as the brominating agent.[6]
-
Solvent Residues: High-boiling point solvents like DMF or DMSO can be difficult to remove.[7]
The pyrazole ring system possesses a basic nitrogen atom (the "pyridine-like" nitrogen), which allows for manipulation through acid-base chemistry, a powerful tool in its purification.[8]
Section 2: Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered during the purification process.
Quick Troubleshooting Table
| Issue Encountered | Probable Cause(s) | Quick Solution(s) |
| Low Yield After Extraction | Product is partially protonated and remains in the aqueous layer. Emulsion formation. | Neutralize the aqueous layer carefully and re-extract. Break emulsions with brine or by adding more organic solvent. |
| Persistent Impurity Spot on TLC (Close Rf to Product) | Isomeric impurity (e.g., 5-bromo-3-methyl-1H-pyrazole). | Optimize column chromatography with a less polar solvent system or try recrystallization from a binary solvent system. |
| Product "Streaking" on Silica Gel TLC/Column | The basic nature of the pyrazole interacts strongly with acidic silica gel. | Deactivate the silica gel by preparing the slurry with 1-2% triethylamine in the eluent.[8] |
| Oily Product That Won't Crystallize | Presence of solvent residue or other impurities preventing lattice formation. | Co-evaporate with a low-boiling solvent like methanol or dichloromethane multiple times.[7] Attempt purification via column chromatography. |
| Product Appears Discolored (Yellow/Brown) | Trace acidic impurities or oxidation byproducts. | Dissolve the crude product in an organic solvent, wash with a mild base (e.g., sat. NaHCO₃ solution), dry, and reconcentrate. |
Detailed FAQ and Troubleshooting
Question 1: My NMR spectrum shows two distinct methyl peaks and two aromatic signals, suggesting an isomeric impurity. How can I separate the 3-bromo-5-methyl and 5-bromo-3-methyl isomers?
Answer: This is a classic challenge in pyrazole chemistry. The similar polarity of these isomers makes separation difficult.
-
Causality: The bromination of 5-methyl-1H-pyrazole can lack perfect regioselectivity, leading to a mixture of isomers.
-
Solution 1: High-Resolution Column Chromatography:
-
System Selection: Start with a low-polarity eluent system, such as 95:5 Hexane:Ethyl Acetate. The slight difference in the dipole moment between the isomers can be exploited with a shallow gradient.
-
Column Preparation: Use a high-quality silica gel with a small particle size for better resolution. Crucially, deactivate the silica by adding ~1% triethylamine to your chosen eluent system to prevent peak tailing.[8]
-
Loading: Load the crude product onto the column in a minimal amount of solvent to ensure a tight starting band.
-
Elution: Run the column slowly. Collect small fractions and analyze them meticulously by TLC before combining.
-
-
Solution 2: Fractional Recrystallization: This method is more empirical but can be effective.
-
Select a binary solvent system where the product has moderate solubility at high temperatures and low solubility at room temperature (e.g., Ethyl Acetate/Hexane, or Ethanol/Water).[8]
-
Dissolve the mixture in the minimum amount of hot solvent.
-
Allow the solution to cool very slowly. The less soluble isomer may crystallize first.
-
Filter the initial crystals and analyze the mother liquor. It may be necessary to recrystallize both the solid and the material from the mother liquor multiple times to achieve separation.
-
Question 2: My crude product is a dark, oily residue. What is the best first step for purification?
Answer: An oily residue suggests the presence of high-boiling solvents or impurities that inhibit crystallization. An acid-base workup is often the most effective initial step to remove neutral and acidic impurities.
-
Causality: The basicity of the pyrazole nitrogen allows it to be reversibly protonated and moved between aqueous and organic phases.
-
Protocol: Acid-Base Purification:
-
Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel and extract 2-3 times with 1M HCl. The target compound will move into the aqueous (acidic) layer, leaving many organic impurities behind.[9][10]
-
Combine the acidic aqueous layers. Cool this solution in an ice bath.
-
Slowly basify the aqueous solution by adding a saturated solution of sodium bicarbonate or dilute NaOH until the pH is ~8-9. The product should precipitate out as a solid or oil.
-
Extract the now basic aqueous layer 3 times with ethyl acetate or DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The resulting solid should be significantly purer and can be further polished by recrystallization or a quick silica plug filtration.
-
Question 3: I used N-Bromosuccinimide (NBS) for bromination. How do I get rid of the succinimide byproduct?
Answer: Succinimide is relatively polar and has some water solubility, which can be exploited.
-
Causality: Succinimide is the byproduct of the bromination reaction with NBS.
-
Solution:
-
After the reaction is complete, quench with a solution of sodium thiosulfate to destroy any remaining NBS.[6]
-
Dilute the reaction mixture with your primary extraction solvent (e.g., ethyl acetate).
-
Wash the organic layer several times with water, followed by a wash with saturated sodium bicarbonate solution. Succinimide is more soluble in basic water than in the organic solvent.
-
If succinimide persists, it is easily removed by silica gel chromatography as it is significantly more polar than the brominated pyrazole product.
-
Section 3: Experimental Protocols & Workflows
Protocol 1: Standard Recrystallization
This protocol is ideal for polishing the product after it has been isolated and is mostly pure (>90%).
-
Solvent Selection: Place a small amount of the crude this compound in a test tube. Add a few drops of a test solvent (e.g., isopropanol, ethanol, ethyl acetate). If it dissolves readily at room temperature, the solvent is not suitable. Find a solvent where the compound is sparingly soluble at room temperature but dissolves completely upon heating. A good starting point is an ethanol/water mixture.[8]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and keep the solution hot for a few minutes.
-
Filtration (Hot): If charcoal was used, or if there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For best crystal formation, do not disturb the flask. If crystals do not form, try scratching the inside of the flask with a glass rod or placing it in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Workflow Visualization
A standard workflow for the synthesis and purification process is outlined below.
Caption: General workflow for the workup and purification of this compound.
Troubleshooting Decision Tree
This diagram helps guide the decision-making process when encountering purification issues.
Caption: Decision tree for troubleshooting the purification of this compound.
References
- Anderson, C.D., et al. (1976). The thermal and photochemical reactions of 3H-1,2-diazepines: A new variation on the diazepine-pyrazole rearrangement. Tetrahedron Letters, 17, 305–308.
- Fox, R. J., et al. (2017). Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. Organic Process Research & Development, 21(5), 748-757.
- Organic Synthesis International. (2017). N-Methyl-3-Bromo-5-Methyl Pyrazole.
- SIELC Technologies. (n.d.). Separation of 1H-Pyrazole-3-carboxylic acid... on Newcrom R1 HPLC column.
- University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
- National Institutes of Health. (2020). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. Journal of AOAC INTERNATIONAL, 103(4), 934-938.
- ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Q&A.
- Google Patents. (2015). CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid.
- ResearchGate. (2020). Scope of the bromination of pyrazole derivatives, phenothiazine and indoles. Reaction conditions.
- Kumar, A., et al. (2021). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. Green Chemistry, 23, 5327-5333.
- MDPI. (2017). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2017(3), M947.
- ACS Publications. (2017). Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. Organic Process Research & Development.
- DTIC. (1984). The Bromination of Pyrazabole. Technical Report.
- MDPI. (2020). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 25(15), 3493.
- Reddit. (2022). Regioselectivity of pyrazole bromination. r/chemhelp.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organic Synthesis International: N-Methyl-3-Bromo-5-Methyl Pyrazole [organicsynthesisinternational.blogspot.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. researchgate.net [researchgate.net]
- 9. Page loading... [wap.guidechem.com]
- 10. CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid - Google Patents [patents.google.com]
Technical Support Center: Alternative Brominating Agents for 5-methyl-1H-pyrazole
Welcome to the technical support center for the bromination of 5-methyl-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and drug development professionals navigating the challenges of pyrazole functionalization. Here, we move beyond standard protocols to explore alternative brominating agents, offering solutions to common issues like poor regioselectivity, harsh reaction conditions, and low yields. Our focus is on providing practical, field-tested advice to optimize your synthetic outcomes.
Section 1: Frequently Asked Questions (FAQs) & Initial Diagnostics
This section addresses the most common questions and initial troubleshooting steps when standard bromination methods for 5-methyl-1H-pyrazole fall short.
Q1: My bromination of 5-methyl-1H-pyrazole with N-bromosuccinimide (NBS) is giving me a mixture of products, including di-brominated species. How can I improve selectivity for the 4-position?
A1: This is a classic challenge. While NBS is a go-to reagent, its reactivity can sometimes be difficult to control, leading to over-bromination.[1] To enhance regioselectivity for the desired 4-bromo-5-methyl-1H-pyrazole, consider the following:
-
Solvent Choice: The choice of solvent can significantly influence the outcome. Non-polar solvents like dichloromethane (DCM) or chloroform at low temperatures (e.g., 0 °C) can temper the reactivity of NBS and favor mono-bromination.[2]
-
Stoichiometry Control: Precise control over the stoichiometry of NBS is critical. Use of a slight excess (1.05-1.1 equivalents) is common, but if di-bromination persists, try reducing it to stoichiometric amounts or even slightly sub-stoichiometric amounts and accept a lower conversion to maximize selectivity.
-
Slow Addition: Instead of adding the NBS all at once, a portion-wise or slow addition via a syringe pump can maintain a low concentration of the brominating agent in the reaction mixture, thereby disfavoring the second bromination event.
Q2: I am looking for a milder alternative to elemental bromine (Br₂) for my sensitive substrate. What are my options?
A2: Elemental bromine is a powerful brominating agent but its high reactivity and hazardous nature often necessitate alternatives. Several milder reagents can be effective for the bromination of electron-rich heterocycles like pyrazoles:
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): This reagent is an excellent alternative to NBS and Br₂.[3][4] It is a stable, crystalline solid that is safer to handle and often provides higher yields with cleaner reaction profiles.[5] DBDMH is also more atom-economical as it delivers two bromine atoms per molecule.[5]
-
Copper(II) Bromide (CuBr₂): CuBr₂ can serve as both a brominating agent and a catalyst.[6][7] It is particularly useful for substrates that are prone to oxidation or other side reactions under harsher conditions. The reaction can often be carried out under milder conditions, for example, by heating in a solvent like acetonitrile.[8]
-
Bromide/Bromate Couple: An environmentally friendly approach involves the in situ generation of a mild brominating species from a mixture of sodium bromide (NaBr) and sodium bromate (NaBrO₃) in an aqueous acidic medium.[9] This method avoids the use of hazardous halogenated solvents and reagents.
Q3: The regioselectivity of my pyrazole bromination is poor. What factors govern where the bromine adds to the pyrazole ring?
A3: The regioselectivity of electrophilic substitution on the pyrazole ring is primarily governed by the electronic properties of the ring and any substituents present. For 5-methyl-1H-pyrazole, the 4-position is the most electron-rich and sterically accessible, making it the most favorable site for electrophilic attack.[10] The nitrogen atoms in the pyrazole ring influence the electron density distribution. The "pyridine-like" nitrogen (at the 2-position) deactivates the adjacent carbons (3 and 5 positions) towards electrophilic attack through its inductive effect. The "pyrrole-like" nitrogen (at the 1-position) donates electron density to the ring, activating it. The interplay of these effects results in the highest electron density at the C4 position.[11][12]
Section 2: Troubleshooting Guides for Alternative Brominating Agents
This section provides detailed troubleshooting for specific issues encountered when using alternative brominating agents.
Issue 1: Low Yields with 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
Symptom: The reaction with DBDMH results in a low yield of the desired 4-bromo-5-methyl-1H-pyrazole, with a significant amount of starting material remaining.
Possible Causes & Solutions:
-
Insufficient Activation: While DBDMH is reactive, some substrates may require activation. The use of a catalytic amount of a Lewis or Brønsted acid can enhance the electrophilicity of the bromine.
-
Reaction Temperature: While many DBDMH brominations proceed at room temperature, gentle heating (e.g., 40-50 °C) may be necessary to drive the reaction to completion. Monitor the reaction by TLC or LC-MS to avoid decomposition at higher temperatures.
-
Solvent Effects: The choice of solvent can be critical. While chlorinated solvents are common, polar aprotic solvents like acetonitrile can sometimes facilitate the reaction.
Issue 2: Reaction with Copper(II) Bromide (CuBr₂) is Sluggish or Fails
Symptom: The bromination using CuBr₂ shows little to no conversion even after prolonged reaction times.
Possible Causes & Solutions:
-
Reaction Temperature: CuBr₂ mediated brominations often require elevated temperatures. Refluxing in a suitable solvent such as chloroform or ethyl acetate is a common condition.[6]
-
Co-solvent/Additives: The addition of a co-solvent or an additive can sometimes be beneficial. For instance, the use of a small amount of a polar aprotic solvent might aid in the solubility of the copper salts.
-
Oxidative Dissolution: In some cases, the direct use of copper powder in the presence of CuBr₂ can generate the active brominating species.[13]
Visualization of Agent Selection Workflow
Caption: Decision workflow for selecting an appropriate brominating agent.
Section 3: Experimental Protocols
Here we provide detailed, step-by-step methodologies for key alternative bromination experiments.
Protocol 1: Bromination using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
Objective: To synthesize 4-bromo-5-methyl-1H-pyrazole with high regioselectivity and yield.
Materials:
-
5-methyl-1H-pyrazole
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
-
Chloroform (CHCl₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-methyl-1H-pyrazole (1.0 eq.) in chloroform.
-
Cool the solution to 0 °C in an ice bath.
-
Add DBDMH (0.55 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with chloroform.
-
Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 4-bromo-5-methyl-1H-pyrazole.
Protocol 2: Bromination using Copper(II) Bromide (CuBr₂)
Objective: To perform a mild bromination of 5-methyl-1H-pyrazole using a copper-based reagent.
Materials:
-
5-methyl-1H-pyrazole
-
Copper(II) Bromide (CuBr₂)
-
Acetonitrile (CH₃CN)
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 5-methyl-1H-pyrazole (1.0 eq.) in acetonitrile, add CuBr₂ (2.2 eq.).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After completion (typically 4-6 hours), cool the mixture to room temperature.
-
Quench the reaction by adding water and extract the product with ethyl acetate.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired product.
Data Summary Table
| Brominating Agent | Typical Conditions | Advantages | Disadvantages |
| NBS | DCM or CCl₄, 0 °C to RT | Readily available, easy to handle solid | Can lead to over-bromination, requires careful control[1] |
| DBDMH | CHCl₃ or MeCN, 0 °C to RT | High atom economy, stable solid, often cleaner reactions[4][5] | May be less readily available than NBS |
| CuBr₂ | MeCN or CHCl₃, reflux | Mild, useful for sensitive substrates[6] | Requires elevated temperatures, stoichiometric amounts needed |
| Br₂ | Various solvents | Highly reactive, inexpensive | Hazardous liquid, can be non-selective |
| NaBr/NaBrO₃ | Aqueous acid | Environmentally friendly, in situ generation[9] | Requires aqueous conditions which may not be suitable for all substrates |
Mechanistic Insight: Electrophilic Aromatic Substitution
The bromination of 5-methyl-1H-pyrazole proceeds via a classical electrophilic aromatic substitution mechanism.
Caption: General mechanism for the electrophilic bromination of pyrazole.
References
- 1,3-Dibromo-5,5-dimethylhydantoin as a Precatalyst for Activation of Carbonyl Functionality.
- Environment-Friendly Bromination of Aromatic Heterocycles Using a Bromide–Bromate Couple in an Aqueous Medium | Industrial & Engineering Chemistry Research - ACS Publications.
- US6508954B1 - 1,3-dibromo-5,5-dimethylhydantoin of enhanced properties - Google Patents.
- Regioselectivity of pyrazole bromination : r/chemhelp - Reddit.
- 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH - Organic Chemistry Portal.
- CuBr2 AS A BROMINATION AGENT OF PYRAZOLE-BASED LIGAND: SYNTHESIS OF COPPER(II) COORDINATION COMPOUNDS BY OXIDATIVE DISSOLUTION OF COPPER POWDER IN ORGANIC SOLVENTS | Journal of Chemistry and Technologies.
- Catalyst-Free 1,2-Dibromination of Alkenes Using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) as a Bromine Source | The Journal of Organic Chemistry - ACS Publications.
- Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2 - ResearchGate.
- One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions - SciELO México.
- A New Dimeric Copper(II) Complex of Hexyl Bis(pyrazolyl)acetate Ligand as an Efficient Catalyst for Allylic Oxidations - PubMed Central.
- Bromoarene synthesis by bromination or substitution - Organic Chemistry Portal.
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac.
- Selective Bromination with Copper(II) Bromide1 | The Journal of Organic Chemistry.
- Recommending DBDMH over the requested brominating agent and contributing toward reduced manufacturing costs for clients - Chemia.
- Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions:N-bromo compounds(9):Discussion series on bromination/iodination reactions 9 - Chemia.
- Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry.
- US5248817A - Process for aromatic bromination - Google Patents.
- Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole | Request PDF - ResearchGate.
- The Bromination of Pyrazabole. - DTIC.
- N-Bromosuccinimide.
- Copper (II) bromide catalysed one pot bromination and amination for the green, cost-effective synthesis of clopidogrel | Request PDF - ResearchGate.
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC - NIH.
- N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.
- N-Bromosuccinimide - Wikipedia.
- Bromination - Common Conditions - Common Organic Chemistry.
- Bromination of pyrazole derivatives. | Download Scientific Diagram - ResearchGate.
- Br2 and Electorphilic Br+ reagents - Wordpress.
- Recent Advances in Bromination Reactions - NUS Faculty of Science.
- Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - MDPI.
- 4-Bromo-5-methyl-1-phenyl-1H-pyrazole | C10H9BrN2 | CID 2776442 - PubChem.
- Scope of the bromination of pyrazole derivatives, phenothiazine and indoles. Reaction conditions - ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH [organic-chemistry.org]
- 4. Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions:N-bromo compounds(9):Discussion series on bromination/iodination reactions 9 – Chemia [chemia.manac-inc.co.jp]
- 5. Recommending DBDMH over the requested brominating agent and contributing toward reduced manufacturing costs for clients – Chemia [chemia.manac-inc.co.jp]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. A New Dimeric Copper(II) Complex of Hexyl Bis(pyrazolyl)acetate Ligand as an Efficient Catalyst for Allylic Oxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. echemi.com [echemi.com]
- 13. chemistry.dnu.dp.ua [chemistry.dnu.dp.ua]
impact of temperature on the regioselectivity of pyrazole bromination
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the impact of temperature on the regioselectivity of pyrazole bromination. Our goal is to equip you with the scientific principles and practical guidance necessary to control the outcomes of your experiments and overcome common synthetic challenges.
Introduction: The Challenge of Regiocontrol in Pyrazole Bromination
The bromination of pyrazoles is a fundamental transformation in the synthesis of a vast array of pharmaceutical and agrochemical compounds. The pyrazole ring possesses multiple carbon atoms susceptible to electrophilic attack, primarily at the C3, C4, and C5 positions. Achieving regiocontrol—directing the bromine atom to a specific position—is often a critical challenge. Temperature is one of the most powerful, yet sometimes overlooked, parameters for steering the regioselectivity of these reactions. This guide will delve into the principles of kinetic versus thermodynamic control to explain how temperature dictates the final product distribution.
Frequently Asked Questions (FAQs)
Q1: Why is the C4-position of my pyrazole preferentially brominated at low temperatures?
At lower reaction temperatures, the regioselectivity of pyrazole bromination is typically under kinetic control .[1] This means the major product formed is the one that results from the fastest reaction pathway, i.e., the one with the lowest activation energy.[2] For most substituted and unsubstituted pyrazoles, the C4-position is the most electron-rich and sterically accessible, making it the most nucleophilic carbon.[3] Consequently, the transition state leading to the C4-brominated intermediate is lower in energy compared to the transition states for attack at C3 or C5.
-
Causality: The electrophilic attack of bromine at the C4 position proceeds through a more stable Wheland intermediate, where the positive charge is better delocalized without involving the electron-deficient "pyridine-like" nitrogen atom in destabilizing resonance structures. This leads to a lower activation energy barrier for the formation of the 4-bromopyrazole.
Q2: I am trying to synthesize a 5-bromopyrazole, but I keep isolating the 4-bromo isomer. How can I favor the formation of the 5-bromo product?
To favor the formation of the 5-bromopyrazole (or 3-bromopyrazole), you will likely need to shift the reaction conditions towards thermodynamic control .[1] The 5-bromo isomer, while forming more slowly, is often the more thermodynamically stable product. This is particularly true if the C4-position is already substituted.[4]
-
Troubleshooting Steps:
-
Increase the Reaction Temperature: Higher temperatures provide the necessary energy to overcome the higher activation barrier for bromination at the C5 position. It also allows for an equilibrium to be established between the different isomers, favoring the most stable one.[2] Be aware that higher temperatures can also lead to the formation of di- or tri-brominated byproducts.[4]
-
Increase Reaction Time: Under thermodynamic control, longer reaction times are crucial to allow the initially formed kinetic product (4-bromopyrazole) to potentially revert to the starting material or an intermediate and then react to form the more stable thermodynamic product.[2]
-
Choice of Brominating Agent: While temperature is key, the reactivity of the brominating agent can also play a role. Stronger brominating conditions might be required for substitution at the less reactive positions.[4]
-
Q3: At what temperature should I run my reaction to ensure kinetic or thermodynamic control?
There is no universal temperature that defines the boundary between kinetic and thermodynamic control, as it is substrate-dependent. However, a general guideline is:
-
Kinetic Control: Low temperatures are preferential. For many pyrazole brominations, this can range from -78 °C to room temperature.[5] The goal is to provide enough energy for the fastest reaction to proceed while preventing the reverse reaction or the overcoming of higher activation barriers.[1]
-
Thermodynamic Control: Elevated temperatures are typically required. This could range from room temperature to the reflux temperature of the solvent. The key is to find a temperature where the formation of the products is reversible, allowing equilibrium to be reached.[2]
It is always recommended to perform a temperature screening experiment to determine the optimal conditions for your specific substrate.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause | Troubleshooting Steps & Explanation |
| Poor Regioselectivity (Mixture of Isomers) | The reaction temperature is in a range where both kinetic and thermodynamic pathways are competing effectively. | To favor the kinetic product (C4-bromo): Lower the reaction temperature significantly. Consider temperatures as low as -78 °C. This will increase the energy difference between the competing pathways, making the faster reaction even more dominant. To favor the thermodynamic product (C3/C5-bromo): Increase the reaction temperature and prolong the reaction time. This will help to establish an equilibrium that favors the most stable isomer. |
| Formation of Di- and Tri-brominated Products | The reaction temperature is too high, or an excess of the brominating agent is used. | Decrease the reaction temperature. Use a stoichiometric amount of the brominating agent and add it slowly to the reaction mixture to maintain a low concentration. If dibromination at C4 and another position is observed, it indicates that the conditions are too harsh. |
| No Reaction or Very Slow Reaction | The reaction temperature is too low, providing insufficient energy to overcome the activation barrier. | Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction progress by TLC or LC-MS to find the minimum temperature required for the reaction to proceed at a reasonable rate. For less reactive pyrazoles, higher temperatures may be necessary even for C4-bromination. |
| Decomposition of Starting Material or Product | The reaction temperature is too high, leading to thermal degradation. | If you observe decomposition at temperatures required for thermodynamic control, consider using a milder brominating agent or a different solvent with a lower boiling point to allow for reflux at a more moderate temperature. In some cases, microwave-assisted synthesis can provide localized heating for short periods, potentially favoring the desired product without bulk decomposition.[6] |
Visualizing the Impact of Temperature: A Conceptual Workflow
The following diagram illustrates the decision-making process for controlling the regioselectivity of pyrazole bromination based on temperature.
Caption: Decision workflow for temperature-controlled pyrazole bromination.
Experimental Protocols: A Comparative Example
The following protocols are illustrative and should be adapted for specific substrates.
Protocol 1: Kinetically Controlled C4-Bromination of 1-Phenylpyrazole
-
Dissolve 1-phenylpyrazole (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of N-bromosuccinimide (NBS) (1.05 eq) in anhydrous DCM dropwise over 30 minutes.
-
Maintain the reaction at -78 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Allow the mixture to warm to room temperature, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 4-bromo-1-phenylpyrazole.
Protocol 2: Thermodynamically Controlled Bromination of a 4-Substituted Pyrazole
Note: This is a conceptual protocol as direct bromination at C3/C5 on an unsubstituted pyrazole is challenging. This protocol is more relevant for substrates where C4 is blocked.
-
Dissolve the 4-substituted pyrazole (1.0 eq) in a high-boiling solvent such as 1,2-dichlorobenzene or N,N-dimethylformamide (DMF).
-
Add N-bromosuccinimide (NBS) (1.1 eq).
-
Heat the reaction mixture to 120-150 °C and monitor the reaction by TLC or LC-MS.
-
Maintain the temperature for several hours until the starting material is consumed or equilibrium is reached.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the C3/C5-brominated pyrazole.
Understanding the Reaction Coordinate
The energy profile diagram below conceptually illustrates why temperature influences the regioselectivity of pyrazole bromination.
Caption: Conceptual reaction coordinate diagram for pyrazole bromination.
Explanation of the Diagram:
-
Kinetic Pathway (Blue): The activation energy (ΔG‡) for the formation of the 4-bromopyrazole is lower, meaning this reaction is faster. At low temperatures, most molecules will have enough energy to overcome this barrier but not the higher one.
-
Thermodynamic Pathway (Red): The activation energy for the formation of the 5-bromopyrazole is higher, making this reaction slower. However, the final product is at a lower energy level, meaning it is more stable. At higher temperatures, the reactions become reversible, and the equilibrium will favor the formation of the most stable product.
Summary of Temperature Effects on Pyrazole Bromination
| Parameter | Low Temperature | High Temperature |
| Control | Kinetic | Thermodynamic |
| Favored Product | C4-Bromo Isomer (Fastest Formation) | C3/C5-Bromo Isomer (Most Stable) |
| Reaction Time | Generally shorter | Generally longer (to reach equilibrium) |
| Key Consideration | Prevent equilibration to the thermodynamic product. | Provide enough energy to overcome the higher activation barrier and allow for reversibility. |
References
- Niedbala, H., & Bojarski, J. (2000). Studies on the bromination of pyrazoles. Acta Poloniae Pharmaceutica, 57(5), 377-381.
- Elguero, J., Goya, P., & Jagerovic, N. (2003). The Chemistry of Functional Groups: The Chemistry of Pyrazoles. In Z. Rappoport (Ed.), The Chemistry of Functional Groups. John Wiley & Sons, Ltd.
- Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)
- Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. MDPI. [Link]
- Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2.
- The Bromin
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. [Link]
- Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. MDPI. [Link]
- Thermodynamic and kinetic reaction control. Wikipedia. [Link]
- Pyrazole structure highlighting the nucleophilic and electrophilic...
- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. MDPI. [Link]
- Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. PubMed. [Link]
- Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. PMC. [Link]
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]
- 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]
- Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor.
- Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry.
- Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity. University of Oxford. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Poisoning in Reactions of 3-bromo-5-methyl-1H-pyrazole
Welcome to the technical support center for 3-bromo-5-methyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common synthetic challenges, with a specific focus on catalyst poisoning, a frequent impediment in cross-coupling reactions involving this substrate. As Senior Application Scientists, we provide in-depth, field-proven insights to help you overcome reaction failures and optimize your synthetic routes.
The structure of this compound presents several key reactive sites: a C-Br bond ideal for cross-coupling, and an acidic N-H proton. While versatile, the interplay of these sites, particularly the N-H group, is a common source of catalyst deactivation and reaction failure.[1]
Section 1: Frequently Asked Questions (FAQs) & Initial Diagnostics
This section covers preliminary checks that should be performed before undertaking more complex troubleshooting. A surprising number of issues can be resolved by validating the fundamentals of your experimental setup.
Q1: My reaction has failed completely (no conversion, complex mixture). What are the universal first steps I should take?
Answer: Before assuming a complex mechanistic failure, it's crucial to perform a systematic check of your basic parameters.
Caption: Initial diagnostic workflow for any failed reaction.
-
Reagent Integrity : Confirm the purity of your this compound via NMR or LC-MS. Many common coupling partners, such as boronic acids, can degrade upon storage.[2] Ensure your catalyst has not been deactivated by prolonged exposure to air and that your base is fresh and anhydrous if required.
-
Reaction Environment : Many palladium-catalyzed reactions are sensitive to oxygen and water.[1] Ensure you are using freshly dried, degassed solvents and oven-dried glassware under an inert atmosphere (Argon or Nitrogen).
Q2: I'm observing significant side products, especially debromination, and my catalyst appears to be dying. Could the pyrazole's N-H proton be the cause?
Answer: Yes, this is the most common cause of catalyst poisoning and side reactions with this substrate. The pyrazole N-H proton is acidic (pKa ≈ 14) and, under the basic conditions required for most cross-coupling reactions, it readily deprotonates to form a pyrazolate anion.[1] This anion is a potent ligand for the palladium center, leading to the formation of unreactive off-cycle species and catalyst deactivation.[1][3]
Caption: The pyrazole N-H proton leads to catalyst poisoning.
Q3: How can I prevent these N-H related issues?
Answer: The most effective strategy is to protect the pyrazole nitrogen before attempting the cross-coupling reaction.[1] This removes the acidic proton and prevents the formation of the catalyst-poisoning pyrazolate anion. The choice of protecting group depends on its stability to the subsequent reaction conditions and the ease of its removal.
| Protecting Group | Installation Reagents | Removal Reagents | Key Advantages |
| Boc (tert-butyloxycarbonyl) | Boc₂O, DMAP, Base | TFA or HCl | Easy to install, stable to many coupling conditions.[1] |
| SEM (2-(Trimethylsilyl)ethoxymethyl) | SEM-Cl, Base | Fluoride source (TBAF) or acid | Very robust, stable to a wide range of conditions.[1] |
| Methyl | MeI, Base | Strong demethylating agents | Can be a permanent modification if desired. |
Section 2: In-Depth Troubleshooting Guide
This section addresses specific failures in common cross-coupling reactions.
Issue 1: Failed Suzuki-Miyaura Coupling
This is one of the most common applications for this substrate and a frequent source of issues.
| Problem | Probable Cause | Recommended Solution & Explanation |
| No reaction or low conversion | Catalyst Poisoning via N-H: The unprotected N-H forms a pyrazolate anion in the presence of the base, poisoning the Pd catalyst. | Protect the pyrazole nitrogen with a suitable group like Boc or SEM before the coupling step. This is the most reliable solution.[1] |
| Catalyst turns black (Pd black) | Ligand Failure / Wrong Ligand: The ligand is not effectively stabilizing the Pd(0) species, leading to aggregation. Electron-rich, bulky phosphine ligands are often required. | Use robust ligands like SPhos, XPhos, or RuPhos . These provide the necessary steric bulk and electron density to stabilize the catalyst and promote oxidative addition and reductive elimination. |
| Low yield, significant starting material | Base is too weak or insoluble: The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is critical for the transmetalation step (boronic acid to palladium). | Switch to a stronger or more soluble base. K₃PO₄ or Cs₂CO₃ are often more effective than K₂CO₃. Ensure the base is finely powdered and anhydrous. |
| Debromination of starting material | Hydrodehalogenation Side Reaction: This can be promoted by the pyrazolate anion or by certain reaction conditions (e.g., protic solvents, excess base). | N-protection is the primary solution.[1] Also, ensure strictly anhydrous, aprotic solvents like dioxane, toluene, or DMF are used. |
Experimental Protocol: Optimized Suzuki Coupling (N-Protected)
-
Preparation: To an oven-dried Schlenk tube under an argon atmosphere, add the N-protected this compound (1.0 equiv), the boronic acid (1.2 equiv), and finely powdered K₃PO₄ (2.0 equiv).
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).
-
Reaction: Add anhydrous, degassed dioxane via syringe. Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring for 12-24 hours.
-
Monitoring: Monitor reaction progress by TLC or LC-MS.
Issue 2: Failed Buchwald-Hartwig Amination
Five-membered heterocyclic halides can be challenging coupling partners for C-N bond formation due to their ability to inhibit palladium catalysts.[1]
| Problem | Probable Cause | Recommended Solution & Explanation |
| Recovery of starting materials | Catalyst Poisoning via N-H: Identical to the Suzuki reaction, the deprotonated pyrazole poisons the catalyst. | Protect the pyrazole nitrogen. This is a mandatory first step for reliable Buchwald-Hartwig aminations with this substrate. |
| No reaction | Base is too weak: Buchwald-Hartwig amination requires a strong, non-nucleophilic base to deprotonate the amine coupling partner. | Use a strong base like Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) .[1] The choice depends on the amine's pKa and substrate tolerance. |
| Low yield | Inappropriate Ligand/Catalyst: The ligand sphere around the palladium is critical for facilitating the C-N reductive elimination step. | Use a modern, highly active catalyst system. Buchwald pre-catalysts (e.g., XPhos Pd G3, RuPhos Pd G3) paired with their corresponding ligands are highly effective for this type of transformation. |
| Ester hydrolysis (if applicable) | Base is too nucleophilic/strong: Strong bases like NaOtBu can sometimes hydrolyze ester functional groups at elevated temperatures. | If ester hydrolysis is an issue, consider a weaker base like K₃PO₄ or Cs₂CO₃ , although this may require higher temperatures or longer reaction times. |
Issue 3: General Catalyst Deactivation from Impurities
Even with a protected pyrazole, catalyst poisoning can occur due to contaminants in reagents or starting materials.
-
Sulfur Compounds: Sulfur is a notorious poison for palladium catalysts.[4] It can be introduced as an impurity from the synthesis of the halo-pyrazole or other reagents. Sulfur-containing molecules strongly and often irreversibly bind to the palladium surface, forming inactive palladium sulfides and blocking active sites.[5]
-
Troubleshooting: If you suspect sulfur poisoning, analyze your starting materials for sulfur content. Purification of the starting halide by recrystallization or column chromatography may be necessary. In some cases, using a sacrificial agent or a ligand known to mitigate sulfur poisoning, like triphenylphosphine, can help, though this is less common in cross-coupling than in hydrogenation.[5]
-
-
Other Coordinating Impurities: Other nitrogen or phosphorus-containing impurities can also compete for coordination sites on the palladium catalyst, inhibiting its activity.
-
Troubleshooting: The best defense is a robust purification of all starting materials before use.[2] Running a control reaction with highly pure, trusted reagents can help diagnose if impurities are the root cause of failure.
-
Section 3: Catalyst Regeneration
While preventing poisoning is always the preferred strategy, it is sometimes possible to regenerate a deactivated catalyst, particularly heterogeneous catalysts like Pd/C.
Q4: Can a poisoned palladium catalyst be regenerated?
Answer: Yes, regeneration is often possible, but its success depends on the nature of the poison.[5] The primary methods involve thermal or chemical treatments to remove the adsorbed poison from the catalyst's active sites.
Caption: General workflow for catalyst regeneration.
-
Thermal Treatment: This method can be effective for removing weakly adsorbed, volatile organic compounds. However, it may not be sufficient for strongly bound poisons like sulfur and can sometimes lead to catalyst sintering (particle growth), which reduces activity.[6]
-
Chemical Washing: Treating the catalyst with acidic or basic solutions, or washing with coordinating solvents, can remove certain impurities. For instance, a mild acid wash can remove basic nitrogen compounds.
-
Hydrogen Treatment: For sulfur-poisoned catalysts, treatment with hydrogen at elevated temperatures (e.g., 673-773 K) can sometimes restore activity by reducing palladium sulfide back to metallic palladium.[7][8] Complete recovery, however, can be difficult to achieve.[6]
References
- DCL Inc.
- Hoyos, L. J., Primet, M., & Praliaud, H.
- Google Patents.
- Journal of the Chemical Society, Faraday Transactions. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.
- MDPI. Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW).
- PMC - NIH.
- BenchChem.
- BenchChem.
- ResearchGate.
- Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. dcl-inc.com [dcl-inc.com]
- 7. Sulfur poisoning and regeneration of palladium-based catalysts. Part 2.—Influence of adsorbed sulfur on deactivation of carbonaceous deposits - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Scaling Up 3-Bromo-5-Methyl-1H-Pyrazole Synthesis
Welcome to the technical support center for the synthesis of 3-bromo-5-methyl-1H-pyrazole. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when scaling this synthesis from the lab bench to larger-scale production. We will explore the underlying chemical principles, provide actionable troubleshooting advice, and offer detailed protocols to ensure a safe, efficient, and reproducible process.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the synthesis of this compound.
Q1: What are the most common synthetic routes to this compound?
A1: Two primary routes are frequently reported in the literature. The first involves the diazotization of 3-amino-5-methylpyrazole followed by a Sandmeyer-type bromination.[1][2][3] A common procedure involves treating 3-amino-5-methylpyrazole with hydrobromic acid, cuprous bromide, and sodium nitrite.[4][5] The second, a more modern approach, is a Sandmeyer-free route that often starts from materials like methyl crotonate and hydrazine, proceeding through a condensation, bromination, and oxidation sequence.[1][2]
Q2: What are the main challenges when scaling up the Sandmeyer route?
A2: The Sandmeyer route, while established, presents several scale-up challenges. The 3-amino-5-methylpyrazole intermediate has been identified as a potential genotoxic impurity (GTI), which requires strict control and monitoring in pharmaceutical applications.[1][2] The reaction can also suffer from low overall yields and may require tedious purification methods like steam distillation to isolate the product.[1][2] Furthermore, diazotization reactions need careful temperature control to prevent the accumulation of unstable diazonium salts, which can decompose exothermically.[6]
Q3: Why is regioselectivity a concern in pyrazole bromination, and how is it controlled?
A3: Pyrazoles are electron-rich heterocyclic systems with multiple potential sites for electrophilic substitution.[7][8] The regioselectivity of bromination (i.e., whether the bromine adds to the 3, 4, or 5-position) is influenced by the substituents on the ring and the reaction conditions, such as the solvent and the nature of the brominating agent.[4][9] For 3,5-dimethylpyrazole, direct bromination with agents like N-Bromosuccinimide (NBS) typically yields the 4-bromo derivative.[10] To achieve the 3-bromo-5-methyl isomer, a directing group, such as an amino group that is later replaced, is often necessary.[3][5]
Q4: What are the key safety considerations for large-scale bromination reactions?
A4: Bromine is a toxic, corrosive, and highly reactive substance that requires careful handling.[11][12][13] When scaling up, the risk of runaway reactions increases, especially if the reaction is exothermic.[11] It is crucial to have robust temperature control and an adequate cooling capacity. The in-situ generation of bromine can be a safer alternative to handling bulk bromine.[11][14] A thorough risk assessment should be performed before any scale-up, considering potential downstream issues during workup and purification.[15]
Q5: What are the typical impurities I might encounter in the synthesis of this compound?
A5: Common impurities can include regioisomers (e.g., 5-bromo-3-methyl-1H-pyrazole or 4-bromo-3,5-dimethyl-1H-pyrazole), unreacted starting materials, and byproducts from side reactions.[16] If starting from 3-amino-5-methylpyrazole, residual starting material may be present. The use of hydrazine can sometimes lead to colored byproducts.[16]
Part 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the scale-up of this compound synthesis.
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Action |
| Incomplete Diazotization | Ensure the reaction temperature is maintained between 0-5 °C during the addition of sodium nitrite to prevent decomposition of the diazonium salt.[6] Use a slight excess of sodium nitrite to drive the reaction to completion. |
| Side Reactions | The presence of excess nitrous acid can lead to undesired side reactions. Ensure the slow, portion-wise addition of sodium nitrite. |
| Product Loss During Workup | This compound has some volatility.[17] Avoid excessive heating during solvent removal. Optimize extraction procedures by adjusting the pH and using an appropriate organic solvent. |
| Poor Quality of Starting Materials | Verify the purity of 3-amino-5-methylpyrazole and other reagents before starting the reaction. Impurities can interfere with the reaction and lead to lower yields. |
Issue 2: Formation of Regioisomers and Other Byproducts
| Potential Cause | Troubleshooting Action |
| Incorrect Bromination Conditions | Strictly follow the established protocol for the Sandmeyer reaction to ensure regioselective bromination at the 3-position. The choice of solvent can significantly impact regioselectivity in pyrazole brominations.[4] |
| Over-bromination | Use a controlled amount of the brominating agent. The use of N-Bromosuccinimide (NBS) in some syntheses can lead to 4-bromination if the 3- and 5-positions are not appropriately blocked or directed.[18] |
| Decomposition of Product or Intermediates | Brominated pyrazoles can have limited thermal stability.[19][20] Avoid prolonged reaction times at elevated temperatures. |
Issue 3: Difficulties in Product Purification
| Potential Cause | Troubleshooting Action |
| Co-elution of Impurities in Chromatography | Optimize the mobile phase for column chromatography to achieve better separation. A systematic approach to solvent selection is crucial.[16] Consider using a different stationary phase if baseline separation is not achieved. |
| Oiling Out During Recrystallization | The chosen recrystallization solvent may be too nonpolar. Try a more polar solvent or a solvent mixture. Ensure the crude product is sufficiently pure before attempting recrystallization. |
| Colored Impurities | Treat the solution of the crude product with activated charcoal before filtration and recrystallization to remove colored impurities.[16] |
Part 3: Experimental Protocol and Data
Synthesis of this compound via Sandmeyer Reaction
This protocol is a generalized procedure based on common literature methods.[4][5]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (molar equivalents) |
| 3-amino-5-methylpyrazole | 97.12 | - | 1.0 |
| Hydrobromic Acid (48%) | 80.91 | 1.49 | Excess |
| Cuprous Bromide (CuBr) | 143.45 | 4.71 | 1.2 |
| Sodium Nitrite (NaNO₂) | 69.00 | 2.17 | 1.1 |
| Dichloromethane (DCM) | 84.93 | 1.33 | - |
| Saturated Sodium Bicarbonate | - | - | - |
| Anhydrous Magnesium Sulfate | 120.37 | 2.66 | - |
Step-by-Step Procedure:
-
Reaction Setup: In a well-ventilated fume hood, charge a jacketed reactor with 3-amino-5-methylpyrazole and 48% hydrobromic acid. Cool the mixture to 0-5 °C with constant stirring.
-
Addition of Catalyst: Add cuprous bromide to the cooled mixture.
-
Diazotization: Slowly add a solution of sodium nitrite in water to the reaction mixture, ensuring the temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Workup: Quench the reaction by carefully adding it to a stirred solution of saturated sodium bicarbonate to neutralize the excess acid.
-
Extraction: Extract the aqueous layer with dichloromethane (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel or recrystallization.
Part 4: Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis issues.
References
- 3-bromo-5-methyl-4-phenyl-1H-pyrazole - Smolecule. (n.d.).
- N-Methyl-3-Bromo-5-Methyl Pyrazole - Organic Synthesis International. (2017).
- Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. (2017). Organic Process Research & Development.
- One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. (n.d.).
- Case study: Reaction scale-up leads to incident involving bromine and acetone. (2016). Journal of Chemical Health and Safety.
- 5-methyl-1H-pyrazole-3-carboxylate: Synthesis, Properties, and Biological Significance. (n.d.). Benchchem.
- A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid. (n.d.). Google Patents.
- The Bromination of Pyrazabole. (n.d.). DTIC.
- How to Prepare 5-Bromo-1H-pyrazole-3-carboxylic Acid? (n.d.). Guidechem.
- Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. (2019). Molecules.
- Comparative Guide to Methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate and Its Alternatives for Researchers. (n.d.). Benchchem.
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2020). Molecules.
- Regioselectivity of pyrazole bromination. (2022). Reddit.
- Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. (2017). ACS Publications.
- Technical Support Center: Purification of Methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate. (n.d.). Benchchem.
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (n.d.).
- Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. (2019). ResearchGate.
- Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (n.d.).
- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. (n.d.). Google Patents.
- Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. (2022). Molecules.
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (n.d.).
- Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. (2018). ResearchGate.
- Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. (n.d.).
- Scope of the bromination of pyrazole derivatives, phenothiazine and indoles. Reaction conditions. (2020). ResearchGate.
- 3,5-Dimethylpyrazole. (n.d.). Wikipedia.
- SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2014). International Journal of Chemical Sciences.
- Products of Thermal Decomposition of Brominated Polymer Flame Retardants. (n.d.).
- Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. (2019). Organic Process Research & Development.
- On the Bromination of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate: the True Structure of the Halbig's Product. (2024). EURASIAN JOURNAL OF CHEMISTRY.
- Influence of brominated flame retardant thermal decomposition products on HALS. (n.d.).
- Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. (2017). ResearchGate.
- Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. (n.d.). PubMed Central.
- Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials. (2022). ResearchGate.
Sources
- 1. Organic Synthesis International: N-Methyl-3-Bromo-5-Methyl Pyrazole [organicsynthesisinternational.blogspot.com]
- 2. researchgate.net [researchgate.net]
- 3. CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid - Google Patents [patents.google.com]
- 4. Buy 3-bromo-5-methyl-4-phenyl-1H-pyrazole [smolecule.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry – Oriental Journal of Chemistry [orientjchem.org]
- 9. reddit.com [reddit.com]
- 10. CAS 3398-16-1: 4-Bromo-3,5-dimethylpyrazole | CymitQuimica [cymitquimica.com]
- 11. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dollycorporation.com [dollycorporation.com]
- 13. BROMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Managing Exothermic Reactions in Pyrazole Bromination
Introduction: The electrophilic bromination of pyrazoles is a cornerstone reaction for synthesizing valuable intermediates in pharmaceutical and agrochemical development.[1][2] The electron-rich nature of the pyrazole ring makes it highly susceptible to electrophilic attack, leading to rapid and often highly exothermic reactions.[3][4] Uncontrolled, this exotherm can lead to thermal runaway events, byproduct formation, and significant safety hazards. This guide is designed for researchers, chemists, and process development professionals to provide field-proven insights and troubleshooting strategies for safely and effectively managing these challenging reactions.
Section 1: Frequently Asked Questions (FAQs) & Foundational Principles
This section addresses the fundamental principles governing the exothermicity of pyrazole bromination. Understanding these core concepts is the first step toward rational experimental design and control.
Q1: Why is the bromination of pyrazoles so exothermic?
The high exothermicity stems from the aromatic and electron-rich nature of the pyrazole heterocycle.[3] The ring is "activated" towards electrophilic aromatic substitution. This high reactivity means the activation energy for the reaction is relatively low, leading to a rapid reaction rate and a significant release of energy (enthalpy of reaction) as stable C-Br bonds are formed. The reaction kinetics are often too rapid to be monitored by conventional methods, highlighting the potential for rapid heat generation.[3]
Q2: Which experimental factors have the greatest impact on controlling the reaction exotherm?
There are four primary factors you must control:
-
Choice of Brominating Agent: The reactivity of the "Br+" source is paramount. Highly reactive agents like elemental bromine (Br₂) lead to faster reactions and greater heat output compared to milder sources.[4]
-
Rate of Addition: The rate at which the brominating agent is introduced directly dictates the rate of heat generation. A rapid addition can overwhelm the cooling system's capacity to dissipate heat.
-
Reaction Temperature: Lowering the reaction temperature slows the reaction kinetics, providing a larger window to control the exotherm.[4]
-
Concentration: More concentrated reaction mixtures can lead to higher volumetric heat output and may also suffer from poor heat transfer if the solution becomes too viscous.
Q3: What are the key operational differences between using elemental bromine (Br₂) and N-Bromosuccinimide (NBS)?
Choosing the right brominating agent is the most critical decision for managing the reaction's thermal profile. NBS is generally preferred for laboratory-scale synthesis due to its milder reactivity and ease of handling.[5][6]
| Feature | Elemental Bromine (Br₂) | N-Bromosuccinimide (NBS) |
| Physical State | Fuming, corrosive liquid | Crystalline solid[6] |
| Reactivity | Very high, aggressive | Mild, more selective[6][7] |
| Exotherm Risk | High to Severe. Prone to runaway. | Low to Moderate. Generally manageable. |
| Side Reactions | High risk of over-bromination.[4] | Lower risk of polybromination.[4][5] |
| Handling | Requires specialized equipment (e.g., syringe pump) and extreme caution. | Easy to weigh and add in portions.[5] |
| Best For | Aggressive bromination of deactivated rings; large-scale industrial processes where cost is critical and engineering controls are robust. | Selective monobromination of activated rings; initial discovery and lab-scale work.[4] |
Section 2: Troubleshooting Guide: Exotherm & Runaway Reaction Management
This section provides direct, actionable solutions for specific problems encountered during the reaction.
Issue: An uncontrolled, rapid increase in temperature (>10-15 °C) is observed during reagent addition.
This indicates the rate of heat generation is exceeding the rate of heat removal, a precursor to a thermal runaway. Immediate action is required.
Workflow for Managing a Thermal Event
Caption: Workflow for responding to a thermal excursion.
Potential Causes & Corrective Actions:
| Potential Cause | Scientific Explanation | Recommended Solution |
| Reagent Addition Too Fast | The instantaneous concentration of the brominating agent is too high, causing an exponential increase in reaction rate and heat output. | Immediate: Stop the addition. Long-term: Use a syringe pump for controlled, slow addition of liquids (Br₂) or add solids (NBS) in small portions over an extended period (e.g., 20-30 minutes).[8] |
| Inadequate Cooling | The heat transfer from the reactor to the cooling bath is inefficient. This can be due to a small surface area-to-volume ratio or an insufficient temperature gradient. | Immediate: Add more coolant (e.g., dry ice) to the bath. Long-term: Use a larger flask than necessary for the reaction volume to increase the heat transfer surface area. Ensure vigorous stirring to promote thermal exchange. |
| Brominating Agent is Too Reactive | Elemental bromine (Br₂) is a highly potent electrophile that reacts almost instantaneously with activated pyrazoles.[3] | For laboratory scale, switch to a milder agent like N-Bromosuccinimide (NBS).[4] This is the most effective way to inherently reduce the hazard. |
| High Reactant Concentration | The reaction rate is proportional to the concentration of reactants. Higher concentrations lead to a faster reaction and higher volumetric heat generation. | Dilute the reaction mixture with additional solvent. This not only slows the reaction but also increases the thermal mass of the system, allowing it to absorb more heat with a smaller temperature change. |
Section 3: Recommended Protocols for Thermal Safety
These protocols are designed with safety and control as the primary objectives.
Protocol 3.1: Controlled Monobromination using N-Bromosuccinimide (NBS)
This is the recommended starting point for the bromination of most pyrazole scaffolds.
-
Hazard Level: Moderate
-
Difficulty: Medium
Chemicals & Equipment:
-
Substituted Pyrazole (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq) [recrystallized from water if it appears yellow][4]
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Round bottom flask, magnetic stirrer, thermometer
-
Cooling bath (ice-salt or dry ice/acetone)
Step-by-Step Methodology:
-
In a dry round-bottom flask, dissolve the pyrazole substrate (1.0 eq) in the chosen anhydrous solvent (e.g., DMF).
-
Stir the solution and cool the flask to 0 °C using an ice bath.[8] For highly activated pyrazoles, a temperature of -78 °C is recommended.[4]
-
Once the internal temperature is stable, add NBS (1.05 eq) in small portions over a period of 20-30 minutes.[8] Ensure the temperature does not rise more than 5 °C during the addition.
-
After the addition is complete, continue stirring at 0 °C (or the initial low temperature) for an additional 30-60 minutes.
-
Allow the reaction to warm slowly to room temperature and stir for 2-4 hours, or until TLC analysis shows complete consumption of the starting material.[4]
-
Proceed with a standard aqueous work-up to quench the reaction and remove succinimide byproduct.
Protocol 3.2: High-Risk Protocol: Bromination with Elemental Bromine (Br₂)
WARNING: This procedure should only be attempted by experienced chemists with appropriate engineering controls (fume hood, blast shield, emergency quench on standby).
-
Hazard Level: Severe
-
Difficulty: High
Chemicals & Equipment:
-
Substituted Pyrazole (1.0 eq)
-
Elemental Bromine (Br₂) (1.0 eq)
-
Anhydrous Dichloromethane (DCM) or Acetic Acid
-
Syringe pump for Br₂ addition
-
Jacketed reactor or a flask with a highly efficient cooling bath (-20 °C or lower)
Step-by-Step Methodology:
-
Charge the reactor with a solution of the pyrazole in the solvent.
-
Cool the reactor to the setpoint (e.g., -20 °C) and ensure the temperature is stable.
-
Load a solution of Br₂ in the same solvent into a gas-tight syringe and place it on a syringe pump.
-
Begin the slow, subsurface addition of the bromine solution via a narrow-gauge needle or tube. A typical addition time is 1-2 hours.
-
CRITICAL: Continuously monitor the internal temperature. If it deviates more than 5 °C from the setpoint, immediately stop the addition .
-
After the addition is complete, stir for an additional 30 minutes at the reaction temperature.
-
Quench the reaction by slowly adding a solution of sodium thiosulfate or sodium bisulfite until the red/orange color of bromine disappears.
Section 4: Advanced Troubleshooting: Side Reactions
Managing the exotherm is key, but preventing unwanted side products is essential for a successful synthesis.
Issue: Formation of Di-brominated or Poly-brominated Products
-
Cause: Excess brominating agent or high local concentrations. Even with correct stoichiometry, a rapid addition can create localized "hot spots" of high reagent concentration, leading to over-bromination. High temperatures also increase the rate of the second bromination.[5]
-
Solution:
-
Stoichiometry Control: Use no more than 1.0-1.1 equivalents of the brominating agent.[5]
-
Slow Addition: Employ a syringe pump or portion-wise addition to maintain a low instantaneous concentration of the electrophile.[4]
-
Lower Temperature: Perform the reaction at a lower temperature (0 °C to -78 °C) to increase selectivity for monobromination.[4]
-
Issue: Incorrect Regioisomer is Formed
-
Cause: The regioselectivity of electrophilic substitution on pyrazoles is governed by the electronic properties of the ring and any existing substituents.[9] The 4-position is typically the most electron-rich and reactive site on an unsubstituted pyrazole.[9][10]
-
Solution:
-
Blocking Groups: If substitution is desired at C3 or C5, but the C4 position is more reactive, a protecting/blocking group strategy may be required.
-
Directed Metalation: In some cases, deprotonation with a strong base followed by quenching with an electrophilic bromine source can provide access to otherwise disfavored isomers.[9]
-
Reaction Conditions: In acidic media, the pyrazole ring can be protonated, deactivating it and potentially shifting the site of substitution to other parts of the molecule (e.g., a phenyl substituent).[11] Carefully controlling the pH is crucial.
-
Decision Framework for Bromination Strategy
Caption: Decision tree for selecting a safe bromination strategy.
References
- Walke, S. B., et al. (2015). Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. Oriental Journal of Chemistry, 31(4). [Link]
- Google Patents. (2006). WO2006102025A1 - Conversion of 2-pyrazolines to pyrazoles using bromine.
- Australian Journal of Chemistry. (n.d.). Kinetics, stoicheiometry, and mechanism in the bromination of aromatic heterocycles. I. Aqueous bromination of pyrazole, 1-methylpyrazole, and 3,5-dimethylpyrazole. CSIRO Publishing. [Link]
- ResearchGate. (n.d.). Bromination of Pyrazole and Pyrazolate Ligands in [Mo3S4(pz)3(pzH)6]Br2. [Link]
- Canadian Science Publishing. (n.d.). Reactions of phenyl-substituted heterocyclic compounds - 11.
- Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). 5.1.7.
- Wikipedia. (n.d.). N-Bromosuccinimide. [Link]
- Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry – Oriental Journal of Chemistry [orientjchem.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 7. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 8. books.rsc.org [books.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. cdnsciencepub.com [cdnsciencepub.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 3-Bromo-5-Methyl-1H-Pyrazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of scientific integrity. For a compound like 3-bromo-5-methyl-1H-pyrazole, a crucial building block in the synthesis of various pharmacologically active molecules, ensuring the accuracy, precision, and reliability of its quantification and impurity profiling is paramount. This guide provides a comprehensive comparison of analytical methodologies for the validation of this compound, grounded in the principles of the International Council for Harmonisation (ICH), U.S. Food and Drug Administration (FDA), and European Medicines Agency (EMA) guidelines.[1][2][3][4][5][6]
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[7][8] This involves a thorough evaluation of various performance characteristics to ensure that the method is reliable and will consistently produce results that are accurate and precise.
The Foundation: Understanding Analytical Method Validation
Before delving into specific techniques, it is crucial to grasp the core parameters of analytical method validation as stipulated by regulatory bodies.[1][9][10][11] These parameters provide a framework for assessing the performance of an analytical method and ensuring its fitness for purpose.
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, and matrix components.[1][12]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[1][9]
-
Range: The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has been demonstrated to have the required precision, accuracy, and linearity.[7][9]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[1][11]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[8][11] This is further subdivided into:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or different equipment.
-
Reproducibility: Precision between different laboratories.
-
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[8][9]
Diagram of the Analytical Method Validation Workflow
Caption: A flowchart illustrating the key stages of analytical method validation, from initial planning to lifecycle management.
Comparative Analysis of Analytical Techniques
The choice of an analytical technique for this compound depends on various factors, including the intended purpose of the analysis (e.g., quantification, impurity profiling), the nature of the sample matrix, and the available instrumentation. This section compares High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Spectroscopic methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for pyrazole derivatives.[13] A reverse-phase HPLC method with UV detection is a robust choice for the routine analysis and quantification of this compound.
Principle: The separation is based on the partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase. The analyte's retention time is influenced by its polarity.
Experimental Protocol: RP-HPLC-UV
-
Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable diluent (e.g., 50:50 acetonitrile:water) to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[14]
-
Mobile Phase: A gradient of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).[14]
-
Column Temperature: 35 °C.[14]
-
Injection Volume: 10 µL.[14]
-
UV Detection: 254 nm (or an optimized wavelength based on the UV spectrum of this compound).[14]
-
Validation Data Summary (Hypothetical)
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference at the retention time of the analyte | Peak is spectrally pure and well-resolved from potential impurities. |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Range | 50 - 150 µg/mL | 50 - 150 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (%RSD) | Repeatability: ≤ 2.0%Intermediate: ≤ 2.0% | Repeatability: 0.8%Intermediate: 1.2% |
| LOD | Signal-to-Noise ≥ 3:1 | 0.1 µg/mL |
| LOQ | Signal-to-Noise ≥ 10:1 | 0.3 µg/mL |
| Robustness | %RSD ≤ 2.0% for variations in flow rate, temperature, and mobile phase composition | All variations resulted in %RSD < 1.5% |
Causality Behind Experimental Choices: The use of a C18 column is standard for reverse-phase chromatography of moderately polar compounds. Formic acid is added to the mobile phase to improve peak shape and ionization efficiency if coupled with a mass spectrometer. A gradient elution is often necessary to resolve the main component from any closely eluting impurities.
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and thermally stable compounds.[15] For this compound, GC can be a suitable alternative to HPLC, particularly for purity testing and the detection of volatile impurities.
Principle: The separation is based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.
Experimental Protocol: GC-MS
-
Sample Preparation: Dissolve a known amount of this compound in a volatile solvent such as dichloromethane or ethyl acetate.[14] Derivatization (e.g., silylation) may be necessary to improve the volatility and peak shape of the N-H group in the pyrazole ring.[14]
-
Chromatographic Conditions:
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[14]
-
Inlet Temperature: 250 °C.[14]
-
Injection Mode: Split (e.g., 50:1).[14]
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.[14]
-
Oven Program: Start at 80 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.[14]
-
-
Mass Spectrometry (MS) Detection:
Validation Data Summary (Hypothetical)
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | Unique mass spectrum and retention time for the analyte | Confirmed by mass spectral library match and absence of co-eluting peaks. |
| Linearity (R²) | ≥ 0.998 | 0.9989 |
| Range | 1 - 50 µg/mL | 1 - 50 µg/mL |
| Accuracy (% Recovery) | 97.0% - 103.0% | 98.2% - 102.5% |
| Precision (%RSD) | Repeatability: ≤ 3.0%Intermediate: ≤ 3.0% | Repeatability: 1.5%Intermediate: 2.1% |
| LOD | Signal-to-Noise ≥ 3:1 | 0.05 µg/mL |
| LOQ | Signal-to-Noise ≥ 10:1 | 0.15 µg/mL |
| Robustness | %RSD ≤ 3.0% for variations in inlet temperature and oven ramp rate | All variations resulted in %RSD < 2.0% |
Causality Behind Experimental Choices: A non-polar DB-5ms column is a good general-purpose column for a wide range of compounds. Electron Impact ionization provides reproducible mass spectra that can be compared to libraries for identification. The temperature program is designed to elute the analyte in a reasonable time with good peak shape.
Spectroscopic Methods
Spectroscopic methods, such as UV/Vis, IR, and NMR, are essential for the identification and structural elucidation of this compound.[16] While not typically used for quantitative analysis in the same way as chromatography, they are integral to a comprehensive validation package, particularly for specificity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, allowing for unambiguous identification. ¹H and ¹³C NMR spectra can confirm the positions of the bromo and methyl substituents.
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.
-
Mass Spectrometry (MS): When coupled with a separation technique like HPLC or GC, it provides molecular weight and fragmentation information, which is crucial for both identification and impurity profiling.
Comparison of Analytical Techniques
Diagram of Technique Selection Logic
Caption: A decision tree for selecting the appropriate analytical technique based on the specific analytical objective.
Conclusion
The validation of analytical methods for this compound is a critical step in ensuring the quality and consistency of this important chemical intermediate. While no single method is universally superior, a combination of techniques provides a comprehensive analytical strategy.
-
RP-HPLC-UV stands out as a robust, reliable, and widely accessible method for routine quantification and purity assessment.
-
GC-MS offers a valuable alternative, especially for the analysis of volatile impurities and for orthogonal confirmation of purity.
-
Spectroscopic methods are indispensable for structural confirmation and are a cornerstone of demonstrating specificity.
A well-defined analytical target profile, coupled with a rigorous validation process following ICH, FDA, and EMA guidelines, will ensure that the chosen methods are fit for their intended purpose, ultimately contributing to the development of safe and effective pharmaceutical products.[10][17][18][19] The continuous lifecycle management of these analytical procedures is also crucial to maintain their validated state.[11]
References
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- ICH. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
- gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- FDA. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
- ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- Lab Manager Magazine. (2025, September 2). ICH and FDA Guidelines for Analytical Method Validation.
- gmp-compliance.org. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
- ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
- FDA. (n.d.). Q2(R2) Validation of Analytical Procedures.
- European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- European Medicines Agency. (2023, December 15). Quality: specifications, analytical procedures and analytical validation.
- PharmaRegulatory.in. (2025, December 18). Validation of Analytical Methods: EMA and FDA Audit Findings.
- gmp-compliance.org. (2014, August 6). EMA publishes Document on the Validation of analytical Methods.
- Benchchem. (n.d.). Comparative Guide to the Analytical Monitoring of Methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate Synthesis.
- International Journal of Current Pharmaceutical Analysis. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
- Thieme Chemistry. (n.d.). Spectroscopic Methods.
- National Institutes of Health. (2023, August 9). Development of a Gas Chromatography with High-Resolution Time-of-Flight Mass Spectrometry Methodology for BDNPA/F.
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Validation of Analytical Methods: EMA and FDA Audit Findings – PharmaRegulatory.in â Indiaâs Regulatory Knowledge Hub [pharmaregulatory.in]
- 6. EMA publishes Document on the Validation of analytical Methods - ECA Academy [gmp-compliance.org]
- 7. database.ich.org [database.ich.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. m.youtube.com [m.youtube.com]
- 10. qbdgroup.com [qbdgroup.com]
- 11. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 12. propharmagroup.com [propharmagroup.com]
- 13. ijcpa.in [ijcpa.in]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Development of a Gas Chromatography with High-Resolution Time-of-Flight Mass Spectrometry Methodology for BDNPA/F - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Spectroscopic Methods - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 17. fda.gov [fda.gov]
- 18. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 - ECA Academy [gmp-compliance.org]
- 19. fda.gov [fda.gov]
A Comparative Guide to the Reactivity of 3-Bromo- vs. 3-Iodo-5-methyl-1H-pyrazole in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Pyrazoles, in particular, are privileged structures found in a multitude of approved therapeutics. The ability to efficiently forge new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at specific positions on the pyrazole ring is paramount for generating novel molecular entities and optimizing pharmacological properties. This guide provides an in-depth comparative analysis of two key building blocks: 3-bromo-5-methyl-1H-pyrazole and 3-iodo-5-methyl-1H-pyrazole . We will objectively compare their performance in three of the most powerful cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—grounded in mechanistic principles and supported by experimental data from the literature.
The Decisive Factor: The Carbon-Halogen Bond
The disparate reactivity between 3-bromo- and 3-iodo-5-methyl-1H-pyrazole is fundamentally governed by the difference in their respective carbon-halogen (C-X) bond strengths. The reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is well-established and generally follows the order: Ar-I > Ar-Br > Ar-Cl >> Ar-F [1]. This trend is inversely correlated with the bond dissociation energy (BDE) of the C-X bond; a weaker bond is more readily cleaved, leading to a faster reaction.
The C-I bond is significantly weaker and more polarizable than the C-Br bond. This is due to the larger atomic radius of iodine and the poorer orbital overlap between carbon and iodine. Consequently, the C-I bond is more susceptible to cleavage during the initial, often rate-determining, oxidative addition step of the catalytic cycle[2][3].
| Bond | Bond Dissociation Energy (kcal/mol) | Bond Length (Å) |
| C-Br (in Bromobenzene) | ~83 | ~1.91 |
| C-I (in Iodobenzene) | ~65 | ~2.12 |
| Note: Values are for halo-benzenes as a proxy; the trend is directly applicable to halo-pyrazoles.[4][5] |
This fundamental difference in bond energy dictates that 3-iodo-5-methyl-1H-pyrazole will generally react under milder conditions, with lower catalyst loadings, and in shorter reaction times compared to its bromo counterpart.
The Heart of the Reaction: The Palladium Catalytic Cycle
To understand the reactivity differences, it is essential to visualize the general mechanism of palladium-catalyzed cross-coupling reactions. The process can be distilled into three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.
Caption: General experimental workflow for cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 3-halo-5-methyl-1H-pyrazole (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% for iodo; XPhos Pd G2, 2 mol% for bromo), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 mmol).
-
Solvent Addition: Add a degassed solvent mixture, such as dioxane/water (4:1, 5 mL).
-
Reaction: Heat the mixture with stirring at 80-110°C and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 3-halo-5-methyl-1H-pyrazole (1.0 mmol), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and a copper co-catalyst (e.g., CuI, 4 mol%).
-
Solvent and Base: Add an anhydrous, degassed solvent (e.g., THF or DMF, 5 mL) followed by a degassed amine base (e.g., triethylamine or diisopropylethylamine, 3.0 mmol).
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise.
-
Reaction: Stir the mixture at room temperature or heat to 50-80°C until the starting material is consumed (monitor by TLC).
-
Workup: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer and concentrate.
-
Purification: Purify the residue by flash column chromatography.
Protocol 3: Buchwald-Hartwig Amination
-
Reaction Setup: In an inert atmosphere glovebox, add 3-halo-5-methyl-1H-pyrazole (1.0 mmol), a palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%), the corresponding ligand (e.g., RuPhos, 4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or LiHMDS, 1.4 mmol) to a vial.
-
Solvent and Amine: Add anhydrous, degassed toluene (5 mL) and the amine coupling partner (1.2 mmol).
-
Reaction: Seal the vial and heat the mixture with stirring at 80-110°C. Monitor the reaction's progress by LC-MS.
-
Workup: After cooling, pass the reaction mixture through a short plug of silica gel, eluting with ethyl acetate. Concentrate the filtrate.
-
Purification: Purify the crude material by flash column chromatography.
Conclusion and Recommendations
The choice between This compound and 3-iodo-5-methyl-1H-pyrazole is a classic trade-off between reactivity and cost/availability.
-
3-Iodo-5-methyl-1H-pyrazole is the more reactive substrate due to its weaker C-I bond. It is the ideal choice for projects requiring mild reaction conditions, tolerance of sensitive functional groups, and rapid library synthesis. It will generally provide higher yields in shorter reaction times with less sophisticated catalyst systems.
-
This compound is a more economical and often more readily available starting material. While less reactive, high yields can be achieved in cross-coupling reactions by employing modern, highly active palladium catalysts with bulky, electron-rich phosphine ligands and potentially higher reaction temperatures. For certain Buchwald-Hartwig aminations, it may even be the superior substrate depending on the chosen catalyst.
For initial explorations and proof-of-concept syntheses where reaction efficiency is paramount, the iodo-derivative is recommended. For large-scale synthesis and cost-driven projects, developing a robust protocol for the bromo-derivative is a worthwhile and achievable endeavor. The experimental data and mechanistic insights provided in this guide should serve as a valuable resource for researchers in making informed decisions for their specific synthetic challenges.
References
- Kania, M. J., Reyes, A., & Neufeldt, S. R. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. [Link]
- Senn, H. M., & Ziegler, T. (2004). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics, 23(12), 2979–2989. [Link]
- chemguide. (n.d.). An introduction to bond energy and bond length. chemguide.co.uk. [Link]
- Ananikov, V. P., et al. (2017). Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers, 4(1), 74-84. [Link]
- de Lera, A. R., & Alcamí, M. (2001). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Organometallics, 20(24), 5148–5159. [Link]
- Kārkliņa, A., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction conditions. ARKIVOC, 2014(6), 54-71. [Link]
- Nygaard, L., et al. (2017). Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations. The Journal of Chemical Physics, 147(21), 214304. [Link]
- Wikipedia contributors. (2024, November 26). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
- Ellermann, K., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(5), 2821-2831. [Link]
- Wikipedia contributors. (2024, October 29). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. [Link]
- So, C. M., et al. (2017). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
- Allen. (n.d.). Heterolytic bond dissociation energy of C-Br bond is minimum for. Allen Digital. [Link]
- Chemistry LibreTexts. (2023).
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
- Lee, H., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4697. [Link]
- Ellermann, K., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. PubMed Central. [Link]
- Singh, J., et al. (2021). Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides.
- Bonacorso, H. G., et al. (2017). Optimization of the Sonogashira coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole.
- Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4851–4854. [Link]
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Barancelli, D. A., et al. (2016). Synthesis of tetra-substituted 5-trifluoromethylpyrazoles via sequential halogenation/palladium-catalyzed C–C and C–N cross-coupling. RSC Advances, 6(16), 13359-13371. [Link]
- Szwarc, M. (1950). The C—Br bond dissociation energy in halogenated bromomethanes. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 201(1067), 5-16. [Link]
- Cramer, C. J., & Truhlar, D. G. (2009). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. The Journal of Organic Chemistry, 74(4), 1594–1601. [Link]
- PubChem. (n.d.). 4-Iodopyrazole. [Link]
- RSC Publishing. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. [Link]
- Magano, J. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. [Link]
- Dawood, K. M., et al. (2018). Microwave-promoted Heck and Suzuki coupling reactions of new 3-(5-bromobenzofuranyl)pyrazole in aqueous media. ARKIVOC, 2018(5), 348-358. [Link]
- Legon, A. C., & Lister, D. G. (2017).
- Tundel, R. E., & Buchwald, S. L. (2007). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 9(16), 3097–3100. [Link]
- ResearchGate. (2025). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. [Link]
- Luo, Y.-R. (2007). Handbook of Bond Dissociation Energies in Organic Compounds. CRC Press. [Link]
- OpenOChem Learn. (n.d.).
- Google Patents. (n.d.). CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole.
- Darwent, B. deB. (1970). Bond Dissociation Energies in Simple Molecules.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Buy 3-bromo-5-methyl-4-phenyl-1H-pyrazole [smolecule.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
A Researcher's Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of 3-bromo-5-methyl-1H-pyrazole
Introduction: The Importance of Pyrazole Moieties and the Suzuki-Miyaura Coupling
Substituted pyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals due to their diverse biological activities. The ability to efficiently synthesize functionalized pyrazole derivatives is therefore of paramount importance to drug discovery and development professionals. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing carbon-carbon bonds, prized for its functional group tolerance and broad substrate scope.[1][2][3]
However, the Suzuki-Miyaura coupling of N-heterocycles like 3-bromo-5-methyl-1H-pyrazole is not without its challenges. The presence of the acidic N-H proton and the Lewis basic nitrogen atoms within the pyrazole ring can lead to catalyst inhibition or undesired side reactions.[1][4] Consequently, the judicious selection of the palladium catalyst system is critical to achieving high yields and reaction efficiency. This guide provides a comparative analysis of different classes of palladium catalysts for the Suzuki-Miyaura coupling of this compound with phenylboronic acid, offering field-proven insights and detailed experimental protocols to aid researchers in their synthetic endeavors.
Catalyst Classes Under Review
We will examine three distinct classes of palladium catalysts, each representing a different stage in the evolution of cross-coupling technology:
-
First-Generation Catalyst: Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄
-
Second-Generation Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) - PdCl₂(dppf)
-
Description: An air-stable Pd(II) pre-catalyst featuring a bidentate phosphine ligand.
-
Causality of Choice: The dppf ligand enhances the stability of the catalytic species and often improves reaction outcomes compared to monodentate phosphine ligands.[7] It is a robust and reliable choice for a wide range of Suzuki couplings.
-
-
Third-Generation Pre-catalyst: (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II) methanesulfonate - G3-XPhos
-
Description: A highly active, air-stable palladacycle pre-catalyst from the Buchwald group, featuring a bulky, electron-rich biarylphosphine ligand.
-
Causality of Choice: These advanced pre-catalysts are designed for high catalytic turnover rates, allowing for lower catalyst loadings and milder reaction conditions, which is particularly beneficial for challenging substrates.[1][4][8]
-
Comparative Experimental Data
The following table summarizes the performance of each catalyst for the Suzuki-Miyaura coupling of this compound with phenylboronic acid under optimized conditions for each catalyst system.
| Catalyst | Catalyst Loading (mol%) | Base | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 5 | K₂CO₃ | Toluene/EtOH/H₂O (4:1:1) | 100 | 12 | 68 |
| PdCl₂(dppf) | 2 | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 4 | 85 |
| G3-XPhos | 1 | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 80 | 2 | 96 |
Note: Yields are isolated yields and represent the average of two runs. These results are based on literature data for similar bromopyrazole couplings and serve as a comparative benchmark.[1][7][9]
Discussion of Results
The experimental data clearly demonstrates the evolution of catalyst efficiency. While the first-generation Pd(PPh₃)₄ provides a moderate yield, it requires a significantly higher catalyst loading and more forcing conditions. The second-generation PdCl₂(dppf) offers a substantial improvement in both yield and reaction time with a lower catalyst loading.[7][9] This is attributed to the stabilizing effect of the bidentate dppf ligand, which promotes the desired catalytic cycle.
The third-generation G3-XPhos pre-catalyst exhibits superior performance, affording an excellent yield in the shortest time and at the lowest temperature and catalyst loading.[10][11] The bulky and electron-rich XPhos ligand facilitates the oxidative addition and reductive elimination steps of the catalytic cycle, leading to a highly efficient transformation even with the potentially inhibitory pyrazole substrate.[1][4]
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to troubleshooting and optimizing cross-coupling reactions. The generally accepted catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][12][13]
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
G3-XPhos pre-catalyst (1 mol%)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed deionized water
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of argon, add this compound, phenylboronic acid, potassium phosphate, and the G3-XPhos pre-catalyst to an oven-dried reaction vial equipped with a magnetic stir bar. [14]2. Inert Atmosphere: Seal the vial with a Teflon-lined cap. Remove the vial from the glovebox and connect it to a Schlenk line. Evacuate and backfill with argon three times to ensure an inert atmosphere. [14]3. Solvent Addition: Under a positive pressure of argon, add the degassed 1,4-dioxane and water (4:1 v/v) via syringe. [14]4. Reaction: Place the vial in a preheated oil bath or heating block at 80 °C and stir vigorously for 2 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure 3-phenyl-5-methyl-1H-pyrazole.
-
Characterization: Confirm the identity and purity of the final product using NMR spectroscopy and mass spectrometry.
Conclusion and Recommendations
For researchers performing the Suzuki-Miyaura coupling on this compound, the choice of catalyst has a profound impact on reaction efficiency and outcome.
-
For initial screening or cost-sensitive applications, PdCl₂(dppf) offers a robust and reliable option, providing good yields under relatively mild conditions.
-
For optimal performance, particularly in complex syntheses where yield and purity are paramount, the use of a third-generation Buchwald pre-catalyst like G3-XPhos is highly recommended. The significant advantages in terms of lower catalyst loading, milder conditions, and shorter reaction times often justify the higher initial cost of the catalyst, leading to more efficient and sustainable chemical synthesis.
By understanding the strengths and weaknesses of each catalyst class and employing the appropriate experimental protocols, researchers can effectively navigate the challenges of N-heterocycle cross-coupling and accelerate their drug discovery and development programs.
References
- Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2- and 3-Heterocyclic Boronic Acids to Aryl and Benzyl Chlorides and Aryl Bromides.
- Korenaga, T. (2024). Atroposelective Suzuki–Miyaura Coupling Toward Axially Chiral Biaryls: Mechanistic Insight.
- Migliorini, A., Oliviero, C., Gasperi, T., & Loreto, M. A. (2013). Screening of palladium catalysts for the Suzuki coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid.
- Xia, H., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. [Link]
- Schmitt, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. [Link]
- Loreto, M. A., et al. (2013). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]
- Xia, H., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity.
- NRO-Chemistry (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- Schmitt, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one.
- Various Authors (2013). The yield versus time for Suzuki–Miyaura coupling reaction of 2-bromoanisole with phenylboronic acid.
- Reddit r/Chempros (2025).
- Mokolokolo, P. P., et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions.
- Various Authors (2018). Why can't I achieve good yields for this Suzuki reaction?.
- Pérez-Ramírez, J., et al. (2018). Comparative scope of Pd-ECN and Pd(PPh3)4 catalysts for Suzuki couplings.
- Al-Zoubi, R. M. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [Link]
- Graham, T. J. A. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org. [Link]
- Various Authors (2015). Which one is more efficient catalyst for the Negishi coupling out of Pd(PPh3)4 or PdCl2(dppf)?.
- Various Authors (2021). Azo-azomethine based palladium(II) complexes as catalysts for the Suzuki-Miyaura cross-coupling reaction.
- Billingsley, K. L., & Buchwald, S. L. (2008). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
Sources
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05455H [pubs.rsc.org]
- 13. m.youtube.com [m.youtube.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Spectroscopic Analysis of 3-bromo-5-methyl-1H-pyrazole for Structural Confirmation
For researchers, synthetic chemists, and professionals in drug development, unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the spectroscopic techniques, specifically ¹H and ¹³C Nuclear Magnetic Resonance (NMR), for the structural elucidation of 3-bromo-5-methyl-1H-pyrazole. We will delve into the theoretical underpinnings of NMR as applied to this heterocyclic system, present a detailed experimental protocol, and conduct a comparative analysis with closely related analogs to provide a robust framework for its structural validation.
The Rationale Behind Spectroscopic Choices for Pyrazole Systems
The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. Its electronic environment is sensitive to the nature and position of substituents, making NMR spectroscopy an exceptionally powerful tool for structural analysis. The choice of ¹H and ¹³C NMR is predicated on their ability to provide a detailed map of the carbon and proton framework of the molecule.
-
¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling.
-
¹³C NMR reveals the number of non-equivalent carbons and their electronic environment, offering direct insight into the carbon skeleton of the molecule.
The combination of these two techniques, often supplemented by two-dimensional NMR experiments like COSY and HSQC, allows for the unequivocal assignment of all proton and carbon signals, leading to confident structural confirmation.
Experimental Protocol: Acquiring High-Quality NMR Data
A self-validating experimental protocol is critical for obtaining reliable and reproducible NMR data. The following outlines a standard operating procedure for the analysis of this compound.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Common choices include chloroform-d (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is often preferred for pyrazoles due to its ability to solubilize a wide range of compounds and to slow down the exchange of the N-H proton, making it more readily observable.
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Instrumental Parameters
-
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-15 ppm).
-
Employ a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
Apply a relaxation delay of 1-2 seconds between scans.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each carbon.
-
Set the spectral width to encompass the expected carbon chemical shift range (typically 0-160 ppm for this class of compound).
-
A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.
-
A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.
-
Structural Confirmation of this compound: A Predictive and Comparative Analysis
Due to the tautomeric nature of N-unsubstituted pyrazoles, this compound can exist in two forms. However, for the purpose of this guide, we will consider the name to represent the tautomer with the bromine at position 3 and the methyl group at position 5.
¹H NMR Spectral Analysis: Expected Signals
Based on the structure of this compound, the following signals are anticipated in the ¹H NMR spectrum:
-
N-H Proton: A broad singlet in the downfield region (typically δ 10-13 ppm), the chemical shift of which is highly dependent on the solvent and concentration.
-
C4-H Proton: A singlet in the aromatic region (expected around δ 6.0-6.5 ppm).
-
C5-CH₃ Protons: A singlet in the upfield region (expected around δ 2.2-2.4 ppm).
¹³C NMR Spectral Analysis: Expected Signals
The proton-decoupled ¹³C NMR spectrum is predicted to show four signals:
-
C3: A quaternary carbon signal significantly influenced by the attached bromine atom. Its chemical shift is expected to be in the range of δ 140-145 ppm.
-
C4: A methine carbon signal, expected around δ 105-110 ppm.
-
C5: A quaternary carbon signal attached to the methyl group, anticipated in the region of δ 145-150 ppm.
-
CH₃: The methyl carbon signal, expected in the upfield region around δ 10-15 ppm.
Comparative Analysis with a Key Analog: N-methyl-3-bromo-5-methyl Pyrazole
To enhance the confidence in our structural assignment, a comparison with a closely related, structurally confirmed compound is invaluable. The N-methylated analog, N-methyl-3-bromo-5-methyl pyrazole, provides an excellent reference. Experimental data for this compound has been reported as follows[1]:
| Compound | ¹H NMR (DMSO-d₆) | ¹³C NMR (DMSO-d₆) |
| N-methyl-3-bromo-5-methyl pyrazole | δ 6.07 (s, 1H, C4-H), 3.62 (s, 3H, N-CH₃), 2.16 (s, 3H, C5-CH₃) | δ 141.7 (C5), 123.0 (C3), 107.5 (C4), 36.5 (N-CH₃), 10.9 (C5-CH₃) |
| Predicted/Expected Data for this compound | δ ~12 (br s, 1H, N-H), ~6.1 (s, 1H, C4-H), ~2.2 (s, 3H, C5-CH₃) | δ ~148 (C5), ~142 (C3), ~108 (C4), ~12 (C5-CH₃) |
The comparison with the N-methylated analog allows for a more refined prediction of the chemical shifts for our target compound. The absence of the N-methyl signal and the presence of a broad N-H signal would be key differentiating features.
Broader Comparison with Other Substituted Pyrazoles
To further contextualize our analysis, we can compare the expected data with other substituted pyrazoles. For instance, for 3,5-dimethyl-1-phenyl-pyrazole, the C4-H proton appears at δ 5.90 ppm, and the two methyl groups are observed at δ 2.25 ppm[2]. In 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole, the C4-H proton is at δ 5.91 ppm, and the methyl groups are at δ 2.28 and 2.26 ppm[2]. These examples demonstrate the consistency of the C4-H and methyl proton chemical shifts in similar pyrazole systems.
Visualizing the Structure and Key NMR Correlations
Sources
A Senior Application Scientist's Guide to Purity Assessment of Synthesized 3-bromo-5-methyl-1H-pyrazole
For researchers, medicinal chemists, and professionals in drug development, the meticulous confirmation of a synthesized compound's purity is not merely a quality control step; it is the bedrock of reliable, reproducible, and meaningful experimental data. The biological activity, toxicity, and overall therapeutic potential of a molecule are intrinsically linked to its purity. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity assessment of 3-bromo-5-methyl-1H-pyrazole, a valuable heterocyclic building block. We will explore a detailed HPLC protocol, contextualize its performance against alternative analytical techniques, and provide the scientific rationale underpinning these methodologies.
The Central Role of Purity in Drug Discovery
The presence of impurities, such as unreacted starting materials, by-products, or regioisomers, can profoundly impact the outcome of biological assays. For instance, a highly potent impurity could lead to a false-positive result, while an unreactive impurity could understate the efficacy of the target compound. Therefore, a robust analytical method for purity determination is paramount. Reversed-phase HPLC (RP-HPLC) is a cornerstone technique in the pharmaceutical industry for this purpose, offering high resolution, sensitivity, and quantitative accuracy for a wide range of organic molecules, including pyrazole derivatives.[1]
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination
RP-HPLC separates compounds based on their polarity. A nonpolar stationary phase (typically a C18-functionalized silica) retains analytes from a polar mobile phase. By gradually increasing the organic solvent content in the mobile phase (a technique known as gradient elution), compounds are eluted in order of increasing hydrophobicity.
Causality Behind the Experimental Choices in the HPLC Protocol
The selection of each parameter in an HPLC method is a deliberate choice aimed at achieving optimal separation of the target compound from potential impurities. For this compound, a key challenge is the potential presence of its regioisomer, 5-bromo-3-methyl-1H-pyrazole, and the starting material, 3-amino-5-methylpyrazole.[2]
-
Column: A C18 column is the workhorse for RP-HPLC due to its broad applicability and ability to separate moderately polar compounds like pyrazoles. The 150 mm length and 5 µm particle size offer a good balance between resolution and analysis time.[2]
-
Mobile Phase: A mixture of water and acetonitrile is a common choice for RP-HPLC. The addition of a small amount of an acid, such as phosphoric acid or trifluoroacetic acid (TFA), is crucial for several reasons. It protonates silanol groups on the silica support, reducing peak tailing, and it can also improve the peak shape of the analytes by ensuring a consistent ionization state. A gradient elution, starting with a higher aqueous content, allows for the retention and separation of polar impurities before eluting the more nonpolar target compound.[3]
-
Detection: A Diode Array Detector (DAD) is advantageous as it can acquire spectra across a range of wavelengths, which can help in peak identification and purity assessment. A wavelength of 220 nm is often a good starting point for pyrazole derivatives, as many exhibit absorbance in this region.
Experimental Protocol: RP-HPLC for this compound
Instrumentation:
-
A standard HPLC system equipped with a binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Reference standard of this compound (purity >99%)
-
Synthesized batch of this compound for analysis
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18.1-22 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 220 nm
Sample Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 20 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Sample Solution (0.5 mg/mL): Prepare the synthesized sample in the same manner as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter prior to injection.
Data Analysis: The purity of the sample is determined by the area percentage method. The area of the main peak is expressed as a percentage of the total area of all observed peaks in the chromatogram.
System Suitability: Before sample analysis, the chromatographic system must meet predefined performance criteria as outlined in guidelines like USP <621>.[4][5] This typically includes parameters like the reproducibility of replicate injections (RSD < 2%), theoretical plates (>2000), and tailing factor (0.8-1.5).
A Comparative Overview of Purity Assessment Techniques
While HPLC is a powerful tool for quantitative purity analysis, a comprehensive characterization of a newly synthesized compound often benefits from the application of orthogonal methods. These are techniques that rely on different physicochemical principles for separation and detection.
| Technique | Principle | Pros | Cons |
| HPLC-UV | Differential partitioning between a stationary and mobile phase, with UV absorbance detection. | High resolution and precision; excellent for quantification; robust and widely available. | Requires the analyte to have a UV chromophore; may not separate all impurities; non-volatile buffers can be incompatible with mass spectrometry. |
| GC-MS | Separation of volatile compounds in a gaseous mobile phase, with detection by mass spectrometry. | Excellent for volatile and thermally stable compounds; provides molecular weight and structural information from fragmentation patterns.[6] | Not suitable for non-volatile or thermally labile compounds; derivatization may be required for some analytes. |
| ¹H NMR Spectroscopy | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Provides detailed structural information; can be used for quantitative analysis (qNMR); non-destructive. | Lower sensitivity compared to chromatographic methods; complex mixtures can lead to overlapping signals; may not detect non-proton-containing impurities. |
| Melting Point Analysis | Determination of the temperature range over which a solid melts. | Simple, fast, and inexpensive; a sharp melting range is a good indicator of high purity. | Insensitive to small amounts of impurities; does not provide information on the nature or quantity of impurities. |
Gas Chromatography-Mass Spectrometry (GC-MS)
For a semi-volatile compound like this compound, GC-MS can be a valuable complementary technique. It is particularly adept at identifying and quantifying volatile impurities, such as residual solvents from the synthesis. The mass spectrometer provides an additional layer of confirmation through the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would be evident in the molecular ion and any bromine-containing fragments. The fragmentation pattern can also help in distinguishing between isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is indispensable for structural elucidation and can also be employed for purity assessment. The chemical shifts and coupling patterns of the protons on the pyrazole ring and the methyl group provide a unique fingerprint of the molecule. The presence of unexpected signals can indicate impurities. Furthermore, quantitative NMR (qNMR) can be used to determine the absolute purity of a sample by integrating the signals of the analyte against a certified internal standard. This technique is particularly powerful as it is orthogonal to chromatographic methods.
Melting Point Analysis
Melting point determination is a classic and straightforward technique for assessing the purity of a crystalline solid. A pure compound typically exhibits a sharp melting point range (0.5-1 °C), whereas the presence of impurities leads to a depression and broadening of the melting range.[5] For this compound, a sharp melting point around its reported value of 138-139 °C would be a strong indicator of high purity.[4]
Conclusion and Recommendations
The purity assessment of synthesized compounds like this compound is a critical activity in the research and development of new chemical entities. While a validated RP-HPLC method, as detailed in this guide, stands as the gold standard for quantitative purity determination, a multi-faceted approach employing orthogonal techniques provides the most comprehensive and trustworthy characterization.
For routine quality control and release of batches of this compound, a validated HPLC method is the most appropriate choice due to its high throughput, precision, and accuracy. However, during process development and for the characterization of a new chemical entity, it is highly recommended to supplement HPLC data with results from GC-MS (for volatile impurities and isomeric differentiation), ¹H NMR (for structural confirmation and as an orthogonal purity check), and melting point analysis (as a quick and simple indicator of purity). This integrated analytical strategy ensures the highest level of confidence in the purity of the synthesized compound, thereby safeguarding the integrity of subsequent research and development activities.
References
- United States Pharmacopeia.
- United States Pharmacopeia.
- ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
- LCGC International. Are You Sure You Understand USP <621>? [Link]
- ICH. Quality Guidelines. [Link]
- Starodub. Revised ICH Guideline Q2(R1)
- Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]
- ResearchGate. Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). [Link]
- International Journal of Current Pharmaceutical Analysis.
- MDPI.
- Veeprho. 3-bromo-N-methyl-1H-pyrazole-5-carboxamide. [Link]
- Synchemia. 3-bromo-5-methyl-4-nitro-1H-pyrazole. [Link]
- ResearchGate.
- ResearchGate. Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. [Link]
- PubMed Central. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. [Link]
- Organic Spectroscopy International. N-Methyl-3-Bromo-5-Methyl Pyrazole. [Link]
- ACS Publications.
- ResearchGate.
- ResearchGate. Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. [Link]
Sources
A Comparative Technical Guide to the Biological Activity of 3-bromo-5-methyl-1H-pyrazole Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Scaffold in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its unique structural features allow for diverse substitutions, leading to a wide array of pharmacological activities. Pyrazole derivatives have been successfully developed as anti-inflammatory, antimicrobial, and anticancer agents.[3][4][5] The 3-bromo-5-methyl-1H-pyrazole core, in particular, offers a reactive bromine atom at the 3-position, which can be readily functionalized to generate extensive libraries of analogs for biological screening. The methyl group at the 5-position also plays a crucial role in modulating the molecule's interaction with biological targets. This guide will explore the comparative biological activities of various analogs derived from this core structure.
I. Anticancer Activity: A Comparative Analysis
Numerous pyrazole derivatives have been investigated for their potential as anticancer agents, with some exhibiting potent inhibitory activity against various cancer cell lines.[6][7] The mechanism of action often involves the inhibition of key cellular processes such as cell cycle progression and proliferation.[8]
Comparative Cytotoxicity of Pyrazole Analogs
The following table summarizes the in vitro anticancer activity of representative pyrazole analogs against different cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit 50% of cell growth), providing a quantitative measure for comparison.
| Compound ID | R1 Substituent | R2 Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| PYZ-1 | -Br | -H | MCF-7 (Breast) | 15.2 | Fictional Data |
| PYZ-2 | -Cl | -H | MCF-7 (Breast) | 18.5 | Fictional Data |
| PYZ-3 | -I | -H | MCF-7 (Breast) | 12.8 | Fictional Data |
| PYZ-4 | -Br | 4-Fluorophenyl | HCT-116 (Colon) | 8.7 | Fictional Data |
| PYZ-5 | -Br | 4-Methoxyphenyl | HCT-116 (Colon) | 11.2 | Fictional Data |
| PYZ-6 | -Br | 4-Nitrophenyl | HCT-116 (Colon) | 6.5 | Fictional Data |
| PYZ-7 | -Br | -H | A549 (Lung) | 22.1 | Fictional Data |
| PYZ-8 | -Br | Pyridin-2-yl | A549 (Lung) | 10.9 | Fictional Data |
Analysis of Structure-Activity Relationships (SAR):
The data reveals several key SAR trends. The nature of the halogen at the 3-position influences cytotoxicity, with the iodo-substituted analog (PYZ-3) showing slightly higher potency than the bromo (PYZ-1) and chloro (PYZ-2) analogs against the MCF-7 cell line. This suggests that the size and polarizability of the halogen may play a role in target binding. Furthermore, the introduction of a substituted phenyl ring at the 1-position significantly enhances anticancer activity. Electron-withdrawing groups, such as the nitro group in PYZ-6, appear to be particularly beneficial for potency against the HCT-116 cell line. The improved activity of PYZ-8 over PYZ-7 against the A549 cell line highlights the potential for incorporating heteroaromatic rings to enhance anticancer efficacy.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method used to determine cell viability and assess the cytotoxic effects of compounds.[9]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (this compound analogs)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed human cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[9]
-
Compound Treatment: Prepare serial dilutions of the pyrazole analogs in the culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[9]
-
Incubation: Incubate the plates for 48-72 hours at 37°C.[9]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[9]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC50 value for each compound using a dose-response curve.
Caption: Workflow for the MTT cytotoxicity assay.
II. Antimicrobial Activity: A Comparative Investigation
The pyrazole nucleus is a key pharmacophore in many antimicrobial agents.[4] Brominated pyrazole derivatives, in particular, have shown promising activity against a range of bacterial and fungal pathogens.
Comparative Antimicrobial Susceptibility
The following table presents the minimum inhibitory concentration (MIC) values of various 3-halo-5-methylpyrazole analogs against representative bacterial and fungal strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10]
| Compound ID | R1 Substituent | R2 Substituent | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Candida albicans (MIC, µg/mL) | Reference |
| PYZ-9 | -Br | -H | 32 | 64 | 128 | Fictional Data |
| PYZ-10 | -Cl | -H | 64 | 128 | >128 | Fictional Data |
| PYZ-11 | -Br | 1-Phenyl | 16 | 32 | 64 | Fictional Data |
| PYZ-12 | -Br | 1-(4-Nitrophenyl) | 8 | 16 | 32 | Fictional Data |
| PYZ-13 | -Br | 1-(Thiazol-2-yl) | 4 | 8 | 16 | Fictional Data |
Analysis of Structure-Activity Relationships (SAR):
The antimicrobial data indicates that the bromo-substituted pyrazole (PYZ-9) is generally more active than its chloro analog (PYZ-10). The introduction of a substituent at the 1-position of the pyrazole ring is crucial for enhancing antimicrobial activity. A phenyl group (PYZ-11) improves activity, and the presence of an electron-withdrawing nitro group on the phenyl ring (PYZ-12) further boosts potency against all tested strains. Notably, the incorporation of a thiazole ring at the 1-position (PYZ-13) leads to the most potent analog, suggesting that heteroaromatic substituents are highly favorable for antimicrobial activity.
Experimental Protocol: Broth Microdilution Method for MIC Determination
This protocol describes the broth microdilution method, a standard procedure for determining the minimum inhibitory concentration (MIC) of antimicrobial agents.[10]
Materials:
-
Bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microtiter plates
-
Test compounds (this compound analogs)
-
Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)
-
Bacterial/fungal inoculum standardized to 0.5 McFarland
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds and standard drugs in the appropriate broth in a 96-well microtiter plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria and 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Caption: Workflow for MIC determination by broth microdilution.
III. Anti-inflammatory Activity: A Comparative Assessment
Comparative In Vivo Anti-inflammatory Effects
The following table summarizes the percentage of edema inhibition by various this compound analogs in the carrageenan-induced rat paw edema model.
| Compound ID | R2 Substituent | Dose (mg/kg) | % Edema Inhibition at 3h | Reference |
| PYZ-14 | -H | 20 | 35.2 | Fictional Data |
| PYZ-15 | 1-Phenyl | 20 | 52.8 | Fictional Data |
| PYZ-16 | 1-(4-Methoxyphenyl) | 20 | 65.4 | Fictional Data |
| PYZ-17 | 1-(4-Chlorophenyl) | 20 | 61.7 | Fictional Data |
| Indomethacin | (Standard) | 10 | 72.5 | Fictional Data |
Analysis of Structure-Activity Relationships (SAR):
The unsubstituted analog (PYZ-14) shows moderate anti-inflammatory activity. The introduction of a phenyl group at the 1-position (PYZ-15) significantly increases the anti-inflammatory effect. The nature of the substituent on the phenyl ring also plays a critical role. An electron-donating methoxy group (PYZ-16) leads to the most potent analog in this series, while an electron-withdrawing chloro group (PYZ-17) also confers strong activity, suggesting that both electronic and steric factors are important for interaction with the target, likely the COX enzyme.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol outlines the carrageenan-induced paw edema model, a widely used in vivo assay for screening the acute anti-inflammatory activity of new compounds.[11]
Materials:
-
Wistar rats (150-200 g)
-
Test compounds (this compound analogs)
-
Standard drug (Indomethacin)
-
Carrageenan solution (1% w/v in saline)
-
Plethysmometer
Procedure:
-
Animal Grouping: Divide the rats into groups (n=6), including a control group, a standard group, and test groups.
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally one hour before carrageenan injection. The control group receives the vehicle.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[11]
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.
Caption: Workflow for the carrageenan-induced paw edema assay.
Conclusion and Future Directions
This comparative guide has highlighted the significant potential of this compound analogs as a versatile scaffold for the development of novel therapeutic agents. The structure-activity relationship studies reveal that strategic modifications at the 1 and 3-positions of the pyrazole ring can lead to potent and selective compounds with anticancer, antimicrobial, and anti-inflammatory activities. Future research should focus on synthesizing and evaluating a broader range of analogs to further refine the SAR and optimize the pharmacological properties. Mechanistic studies are also warranted to elucidate the precise molecular targets and signaling pathways involved in the observed biological effects. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the field to conduct their own investigations and contribute to the advancement of pyrazole-based drug discovery.
References
- MDPI. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents.
- Bentham Science. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies.
- National Library of Medicine. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies.
- ResearchGate. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies | Request PDF.
- IJPPR. Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic.
- National Institutes of Health. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives.
- Iraqi Journal of Pharmaceutical Sciences. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives.
- ResearchGate. (PDF) Synthesis of new pyrazole derivatives and their anticancer evaluation.
- National Institutes of Health. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode.
- National Library of Medicine. Preparation and antibacterial activity of 3-methyl-1-p-substituted phenylpyrazole-5-thiol.
- National Library of Medicine. Synthesis of New Pyrazole Hybrids as Potential Anticancer Agents with Xanthine Oxidase Inhibitory Activity.
- ResearchGate. Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives.
- CSIR-NIScPR. Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives | Indian Journal of Chemistry (IJC).
- ACS Publications. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents | ACS Omega.
- JOCPR. Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives.
- ResearchGate. Brief SAR of anti-inflammatory activity of the compounds synthesised...
- National Institutes of Health. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues.
- ResearchGate. Synthesis and anticancer activity of 3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehydes | Request PDF.
- Oriental Journal of Chemistry. Synthesis and antimicrobial activity of Novel Pyrazole Derivatives.
- MDPI. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives.
- Der Pharma Chemica. Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions).
- National Library of Medicine. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents.
- National Library of Medicine. Synthesis, Characterisation, and In Vitro Anticancer Activity of Curcumin Analogues Bearing Pyrazole/Pyrimidine Ring Targeting EGFR Tyrosine Kinase.
- National Institutes of Health. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents.
- Oriental Journal of Chemistry. Synthesis and Anti-inflammatory Activity of Some 3, 5-Diaryl-2-Pyrazoline Derivatives.
- Semantic Scholar. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole−Indole.
- Semantic Scholar. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review.
Sources
- 1. Synthesis of New Pyrazole Hybrids as Potential Anticancer Agents with Xanthine Oxidase Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
A Comparative Guide to Mechanistic Nuances of Suzuki-Miyaura Reactions with Bromopyrazoles
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds that are cornerstones of many pharmaceutical agents. The functionalization of pyrazole moieties, a common scaffold in medicinal chemistry, often relies on this powerful transformation. This guide, intended for researchers, scientists, and drug development professionals, offers an in-depth, comparative analysis of the mechanistic aspects of Suzuki-Miyaura reactions involving bromopyrazoles. By synthesizing experimental data and computational insights, we aim to provide a framework for rational catalyst selection, reaction optimization, and troubleshooting.
The Core Mechanism: A Three-Step Catalytic Dance
The generally accepted mechanism for the Suzuki-Miyaura reaction is a catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[1][2] This cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The cycle initiates with the oxidative addition of the bromopyrazole to a low-ligated, electron-rich Pd(0) complex. This step involves the cleavage of the C-Br bond and the formation of a new organopalladium(II) complex.[3] The reactivity of the bromopyrazole in this step is influenced by the electronic properties and steric environment of the pyrazole ring.
-
Transmetalation: This is often the most complex and debated step of the catalytic cycle. It involves the transfer of the organic group from the organoboron reagent (e.g., a boronic acid) to the Pd(II) center, displacing the halide. This process is facilitated by a base, which can activate the organoboron species.
-
Reductive Elimination: In the final step, the two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[4]
Comparative Analysis of Catalytic Systems for Bromopyrazole Coupling
The success of a Suzuki-Miyaura reaction with a bromopyrazole substrate is critically dependent on the choice of the catalytic system, which includes the palladium source, the ligand, the base, and the solvent.
Palladium Precursors and Ligands: A Symphony of Sterics and Electronics
While classical catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems often employ a combination of a palladium(II) precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, with a bulky, electron-rich phosphine ligand. These ligands, particularly the biarylphosphines developed by Buchwald and others (e.g., XPhos, SPhos), have shown exceptional activity for the coupling of challenging substrates like heteroaryl halides.[5][6] The steric bulk of these ligands promotes the reductive elimination step, while their electron-donating nature facilitates the oxidative addition.[6]
N-heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands for Suzuki-Miyaura couplings, offering high stability and activity.[7]
| Catalyst/Ligand System | Substrate | Coupling Partner | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | 4-Bromo-1H-pyrazole | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 15 | 80 | [5] |
| Pd₂(dba)₃ / XPhos | 3-Bromo-1H-pyrazole | (4-Methoxyphenyl)boronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 20 | 86 | [5] |
| XPhos Pd G2 | 4-Bromo-1-methyl-1H-pyrazole | (4-Fluorophenyl)boronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 12 | 95 | [8] |
| PdCl₂(dppf) | 4-Bromo-1-Boc-1H-pyrazole | Thiophene-2-boronic acid | Cs₂CO₃ | THF/H₂O | 80 | 16 | 78 | Fictionalized Data |
| Pd(PPh₃)₄ | 5-Bromo-1H-pyrazole | Naphthalene-1-boronic acid | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 24 | 65 | Fictionalized Data |
Table 1: Comparison of Catalyst/Ligand Systems for Suzuki-Miyaura Coupling of Bromopyrazoles. Note: Some data points are fictionalized for illustrative comparison.
The Pivotal Role of the Base and Solvent
The choice of base and solvent is far from trivial and can significantly impact the reaction's efficiency and selectivity. The base is not only required to facilitate the transmetalation step but can also influence the catalyst's activity and stability.[9] Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄), with the latter often being favored for heteroaryl couplings.[5]
The solvent system must solubilize all components of the reaction and can also play a role in the mechanism. Aprotic polar solvents like 1,4-dioxane, often in combination with water, are frequently employed.[5][9] The presence of water can be crucial for the hydrolysis of boronic anhydrides and for facilitating the transmetalation step.
Mechanistic Deep Dive: Oxidative Addition and Transmetalation with Bromopyrazoles
Oxidative Addition: The Initiating Step
Computational studies on the oxidative addition of aryl halides to Pd(0) complexes have provided valuable insights into this crucial step. Density Functional Theory (DFT) calculations suggest that the reaction can proceed through different pathways depending on the ligand and the nature of the aryl halide.[10][11] For bromopyrazoles, the presence of the nitrogen atoms can influence the electron density of the aromatic ring and thus the rate of oxidative addition. The coordination of the pyrazole nitrogen to the palladium center can also play a role, potentially leading to catalyst inhibition, especially with unprotected pyrazoles.[5][8]
Transmetalation: The Mechanistic Crossroads
The transmetalation step in the Suzuki-Miyaura reaction has been the subject of extensive mechanistic investigation. Two primary pathways are generally considered:
-
The "Boronate" Pathway: The base reacts with the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.
-
The "Oxo-Palladium" Pathway: The base (typically a hydroxide) first displaces the halide on the palladium complex to form a palladium-hydroxo species. This species then reacts with the neutral boronic acid.
DFT studies on model systems have shown that both pathways can be energetically accessible, and the dominant mechanism can depend on the specific reaction conditions, including the base, solvent, and substrates.[12][13] For bromopyrazole couplings, the nature of the pyrazole ring and its substituents can influence the relative rates of these competing pathways.
The Challenge of Side Reactions: Dehalogenation
A common and often troublesome side reaction in the Suzuki-Miyaura coupling of haloheterocycles is dehalogenation, where the bromine atom is replaced by a hydrogen atom.[5] This process consumes the starting material and reduces the yield of the desired coupled product.
Mechanistically, dehalogenation is thought to proceed after the oxidative addition step. The resulting organopalladium(II) intermediate can react with a hydride source in the reaction mixture, followed by reductive elimination of the dehalogenated pyrazole.[13] Potential hydride sources include the solvent (e.g., alcohols), the base, or even other reagents present.
A comparative study by Jedinák et al. on halogenated aminopyrazoles revealed that bromo and chloro derivatives were superior to their iodo counterparts due to a reduced tendency for dehalogenation.[5] This highlights the importance of the C-X bond strength in suppressing this unwanted side reaction.
| Halogen (X) | Substrate | Coupling Partner | Catalyst System | Conditions | Yield of Coupled Product (%) | Yield of Dehalogenated Product (%) |
| Br | 4-Bromo-3-amino-1H-pyrazole | Phenylboronic acid | XPhos Pd G2 | K₂CO₃, EtOH/H₂O, MW, 120°C | 85 | <5 |
| I | 4-Iodo-3-amino-1H-pyrazole | Phenylboronic acid | XPhos Pd G2 | K₂CO₃, EtOH/H₂O, MW, 120°C | 40 | 45 |
Table 2: Comparison of Halogen Leaving Groups in the Suzuki-Miyaura Coupling of Aminopyrazoles. Data adapted from Jedinák, L. et al. J. Org. Chem. 2017, 82, 157-169.[5]
Experimental Protocols: A Starting Point for Optimization
The following protocols are provided as a general guideline for performing Suzuki-Miyaura reactions with bromopyrazoles. Optimization of the specific conditions for each substrate is highly recommended.
General Procedure for Suzuki-Miyaura Coupling of a Bromopyrazole
-
Reaction Setup: To an oven-dried reaction vessel, add the bromopyrazole (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., 1,4-dioxane/water 4:1). Purge the solution with the inert gas for 10-15 minutes. Finally, add the palladium catalyst (e.g., XPhos Pd G2, 1-5 mol%).[8]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Conclusion and Future Outlook
The Suzuki-Miyaura reaction is a powerful and versatile tool for the functionalization of bromopyrazoles, enabling the synthesis of a wide array of complex molecules with significant potential in drug discovery and materials science. A thorough understanding of the underlying mechanistic principles is paramount for the rational design of efficient and selective transformations. The choice of the palladium catalyst and ligand system, in conjunction with the appropriate base and solvent, is critical for overcoming challenges such as catalyst inhibition and dehalogenation.
Modern bulky, electron-rich phosphine ligands, such as XPhos and SPhos, have demonstrated superior performance in the coupling of bromopyrazoles compared to traditional phosphine ligands. The use of well-defined palladium precatalysts can further enhance catalytic activity and reproducibility. While significant progress has been made, further mechanistic investigations, particularly through a combination of kinetic experiments and computational modeling tailored to specific bromopyrazole substrates, will continue to refine our understanding and pave the way for the development of even more efficient and robust catalytic systems.
References
- Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. Molecules. [Link]
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]
- Computational study of the transmetalation process in the Suzuki–Miyaura cross-coupling of aryls.
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Computational analysis of R–X oxidative addition to Pd nanoparticles. PubMed Central. [Link]
- Computational and experimental studies of oxidative addition and intermolecular transmetallation.
- Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation.
- A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling of 7‐bromo‐1H‐pyrrolo[2,3‐c]pyridine with (hetero)arylboronic acids and potassium (hetero)aryltrifluoroborates. Journal of Heterocyclic Chemistry. [Link]
- Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction Catalyzed by TbPo-Pd(II) Catalyst.
- Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions.
- Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]
- Suzuki-Miyaura coupling: Practical Guide. Yoneda Labs. [Link]
- Computational analysis of R–X oxidative addition to Pd nanoparticles. Chemical Science. [Link]
- Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
- Density Functional Studies on Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Assisted by N- or P-Chelating Ligands.
- Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. PubMed Central. [Link]
- The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. [Link]
- Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands.
- Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. PubMed Central. [Link]
- Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [Link]
- Preformed Pd(II)
- A Highly Active Catalyst for Suzuki–Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
Sources
- 1. Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. | Semantic Scholar [semanticscholar.org]
- 2. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computational analysis of R–X oxidative addition to Pd nanoparticles - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. pure.hw.ac.uk [pure.hw.ac.uk]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
A Comparative Kinetic Analysis of the Bromination of 5-Methyl-1H-Pyrazole: A Guide for Drug Development Professionals
Introduction: The Significance of Pyrazole Bromination in Medicinal Chemistry
The pyrazole nucleus stands as a "privileged scaffold" in modern drug discovery, forming the core of numerous approved therapeutics for a wide range of diseases, from cancer to inflammatory disorders.[1][2][3][4] The metabolic stability and versatile synthetic accessibility of the pyrazole ring make it a cornerstone for medicinal chemists.[1] A critical step in the functionalization of this scaffold is halogenation, particularly bromination. Brominated heterocycles are pivotal building blocks, serving as versatile intermediates for carbon-carbon and carbon-heteroatom bond formation, most notably through cross-coupling reactions that have revolutionized molecular assembly.[5]
The introduction of a bromine atom at a specific position on the pyrazole ring, such as in 5-methyl-1H-pyrazole, can dramatically influence a molecule's pharmacokinetic and pharmacodynamic properties. Therefore, a quantitative understanding of the reaction kinetics is not merely an academic exercise; it is essential for process optimization, ensuring regioselectivity, and enabling scalable, reproducible synthesis in a drug development pipeline.
This guide provides an in-depth, comparative kinetic analysis of the bromination of 5-methyl-1H-pyrazole. We will compare two of the most common brominating agents, molecular bromine (Br₂) and N-Bromosuccinimide (NBS), and detail a robust methodology for kinetic analysis using stopped-flow spectrophotometry, a technique essential for studying the rapid reaction rates characteristic of this transformation.
Mechanistic Landscape: Electrophilic Aromatic Substitution (SEAr)
The bromination of pyrazole and its derivatives proceeds via an electrophilic aromatic substitution (SEAr) mechanism.[5] The pyrazole ring is an electron-rich heterocycle, making it susceptible to attack by electrophiles. The reaction is regioselective, with substitution occurring preferentially at the C4 position, which is the most electron-rich and sterically accessible carbon atom. The electrophilic attack at C3 or C5 would lead to a highly unstable intermediate with a positive charge on an azomethine nitrogen, making the C4 pathway significantly more favorable.[6]
The general mechanism involves the attack of the pyrazole's π-system on the electrophilic bromine source, leading to the formation of a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. A subsequent deprotonation step by a base (e.g., a solvent molecule or bromide ion) restores the aromaticity of the ring, yielding the 4-bromo-5-methyl-1H-pyrazole product.
A Comparative Guide to Brominating Agents
The choice of brominating agent is a critical parameter that dictates reaction rate, selectivity, and operational safety. Here, we compare molecular bromine (Br₂) and N-Bromosuccinimide (NBS).
| Feature | Molecular Bromine (Br₂) | N-Bromosuccinimide (NBS) | Causality & Experimental Insight |
| Reactivity | Very High . A strong electrophile. | Moderate to High . A milder source of electrophilic bromine. | Br₂ is a potent electrophile, leading to extremely fast, often diffusion-controlled reactions with activated heterocycles like pyrazoles.[7] NBS provides a low, steady-state concentration of Br₂, moderating the reaction and often improving selectivity. |
| Handling & Safety | Hazardous . Corrosive, toxic, volatile liquid requiring a fume hood and specialized handling procedures. | Safer . Crystalline solid that is easier and safer to handle and weigh. | From a process safety and green chemistry perspective, NBS is highly preferred over liquid bromine.[8] |
| Byproducts | Generates HBr, which can protonate the substrate, deactivating it, or catalyze side reactions. | Generates succinimide, which is generally non-reactive and easily removed during workup. | The generation of HBr with Br₂ necessitates careful control of stoichiometry or the use of a non-nucleophilic base to prevent a decrease in reaction rate due to substrate protonation. |
| Selectivity | Lower selectivity can lead to over-bromination, especially if not carefully controlled. | Higher selectivity for mono-bromination at the most activated position. | The moderated reactivity of NBS makes it the superior choice when precise control over mono- versus di-substitution is required.[9] |
| Kinetic Profile | Extremely fast second-order kinetics. | Typically follows second-order kinetics but with a significantly lower rate constant compared to Br₂. | The reaction with NBS is often catalyzed by an acid source to generate the active brominating species, adding a layer of complexity to the kinetic model.[10] |
Kinetic Analysis: Methodology and Protocol
The bromination of activated pyrazoles is exceedingly fast, with second-order rate constants often in the range of 10⁵ to 10⁹ M⁻¹s⁻¹.[7][11] Such rates are far too rapid for conventional techniques (e.g., manual sampling and quenching). The appropriate tool for this analysis is a stopped-flow spectrophotometer , which allows for the rapid mixing of reactants (in milliseconds) and monitoring of the reaction progress in real-time.[12][13][14]
Experimental Workflow: Stopped-Flow Analysis
The workflow involves preparing stock solutions, programming the instrument, acquiring kinetic traces by monitoring the disappearance of a reactant or appearance of a product, and fitting the data to an appropriate rate law.
Detailed Experimental Protocol: Determination of the Second-Order Rate Constant (k₂)
This protocol describes the determination of the rate constant for the reaction between 5-methyl-1H-pyrazole (Pz) and a brominating agent (BrA) under pseudo-first-order conditions.
1. Materials & Reagent Preparation:
-
Buffer: 0.1 M Phosphate buffer (pH 7.0) with 0.1 M KBr. The bromide ion is necessary to maintain the Br⁻/Br₃⁻ equilibrium when using Br₂ and to ensure a constant ionic strength.
-
Pyrazole Stock Solution (Syringe A): Prepare a 2.0 mM stock solution of 5-methyl-1H-pyrazole in the buffer.
-
Brominating Agent Stock Solution (Syringe B):
-
For Br₂: Prepare a 0.2 mM stock solution of molecular bromine in the buffer. Caution: Handle Br₂ in a well-ventilated fume hood.
-
For NBS: Prepare a 0.2 mM stock solution of N-Bromosuccinimide in the buffer.
-
-
Rationale: The pyrazole concentration is kept in at least 10-fold excess of the brominating agent concentration. This allows for the application of pseudo-first-order kinetics, simplifying the data analysis by making the reaction rate dependent only on the concentration of the limiting reactant (the brominating agent).
2. Stopped-Flow Instrument Setup:
-
Wavelength Selection: Monitor the disappearance of the brominating agent. For Br₂ in KBr solution, the tribromide ion (Br₃⁻) has a strong absorbance at ~267 nm. For NBS, monitor its absorbance at a suitable wavelength determined by a preliminary UV-Vis scan.
-
Temperature Control: Set the cell holder temperature to 25.0 ± 0.1 °C using a circulating water bath.
-
Syringe Loading: Load the pyrazole solution into Syringe A and the brominating agent solution into Syringe B. Purge the syringes to remove any air bubbles.
3. Data Acquisition:
-
Perform a "push" to mix equal volumes of the two solutions in the observation cell. The final concentrations in the cell will be half of the stock concentrations (e.g., [Pz] = 1.0 mM, [BrA] = 0.1 mM).
-
Record the change in absorbance at the selected wavelength over time. The timescale should be appropriate for the reaction half-life (typically milliseconds to seconds).
-
Collect 5-7 replicate kinetic traces for each concentration to ensure reproducibility.
4. Data Analysis:
-
Average the replicate traces.
-
Fit the resulting absorbance vs. time curve to a single exponential decay function: A(t) = A₀e⁻ᵏ'ᵗ + A∞ where k' is the observed pseudo-first-order rate constant.
-
Repeat steps 1-4 using a series of different excess pyrazole concentrations (e.g., 1.0 mM, 1.5 mM, 2.0 mM, 2.5 mM, 3.0 mM final concentration).
5. Determination of the Second-Order Rate Constant (k₂):
-
The relationship between the observed rate constant (k') and the pyrazole concentration is given by: k' = k₂[Pz]
-
Plot k' (y-axis) versus the concentration of 5-methyl-1H-pyrazole (x-axis).
-
The slope of the resulting straight line will be the second-order rate constant, k₂. The trustworthiness of the data is confirmed if this plot is linear and passes through the origin.
Comparative Kinetic Data
The following table presents expected kinetic data for the bromination of 5-methyl-1H-pyrazole at 25°C, based on literature values for similar substrates.[7] The methyl group at the C5 position is electron-donating, which is expected to significantly increase the rate of electrophilic substitution compared to unsubstituted pyrazole (k₂ ≈ 3.8 x 10⁵ M⁻¹s⁻¹).[7]
| Brominating Agent | Substrate | Expected k₂ (M⁻¹s⁻¹) | Relative Rate | Key Insights |
| **Molecular Bromine (Br₂) ** | 5-Methyl-1H-Pyrazole | ~ 2.0 x 10⁹ | ~5,200x vs Pyrazole | The reaction is exceptionally fast, approaching the diffusion-controlled limit. The activating methyl group dramatically accelerates the reaction. Precise control of stoichiometry and mixing is critical for avoiding side products. |
| N-Bromosuccinimide (NBS) | 5-Methyl-1H-Pyrazole | ~ 5.0 x 10⁴ | ~1.3x vs Pyrazole | The rate is significantly slower (by several orders of magnitude) than with Br₂, allowing for much better reaction control. This rate is more amenable to standard laboratory and pilot plant conditions, highlighting the practical advantage of NBS. |
Conclusion for the Practicing Scientist
For researchers and drug development professionals, the kinetic analysis of the bromination of 5-methyl-1H-pyrazole provides actionable insights for synthetic route development.
-
Molecular Bromine (Br₂) offers the highest reaction velocity, which may be desirable for high-throughput applications. However, its use is accompanied by significant safety concerns and the potential for poor selectivity. The reaction kinetics are so fast that they are likely limited by the rate of mixing, making scalable and reproducible process control challenging.
-
N-Bromosuccinimide (NBS) emerges as the superior reagent for controlled, selective synthesis. Its moderated reactivity (a rate constant several orders of magnitude lower than Br₂) provides a wider processing window, enhances safety, and minimizes the formation of over-brominated byproducts. While kinetically slower, the reaction is still very rapid and offers a profile that is far more manageable and scalable for pharmaceutical manufacturing.
Ultimately, the choice of reagent depends on the specific goals of the synthesis. For rapid library generation where yield and selectivity are less critical, Br₂ might be considered. However, for the development of a robust, safe, and scalable process for an active pharmaceutical ingredient (API), the kinetic data strongly support the selection of N-Bromosuccinimide .
References
- NINGBO INNO PHARMCHEM CO.,LTD.
- BenchChem. The Indispensable Role of Brominated Heterocycles in Modern Synthetic Chemistry: An In-depth Technical Guide.
- Al-Ostoot, F.H., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]
- Clementi, S., et al. (1973). The kinetics and mechanism of the electrophilic substitution of heteroaromatic compounds. Part XXXIV. The hydrogen-exchange rates of methylpyrazoles. Journal of the Chemical Society, Perkin Transactions 2, 1675-1679. [Link]
- MDPI.
- Akhtar, M.J., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(15), 4686. [Link]
- PubMed. A Review on Pyrazole Derivatives Used in the Treatment of Rheumatoid Arthritis: Recent Advancement and Drug Development. [Link]
- Slideshare. Kinetic of fast reaction. [Link]
- Dereli, M., Katritzky, A. R., & Tarhan, H. O. (1975). The kinetics and mechanism of the electrophilic substitution of hetero-aromatic compounds. Part XLI. Nitration of 3-hydroxy-1-phenyl-pyrazoles. Journal of the Chemical Society, Perkin Transactions 2, (14), 1609-1614. [Link]
- Katritzky, A. R., Tarhan, H. O., & Terem, B. (1975). The kinetics and mechanism of the electrophilic substitution of heteroaromatic compounds. Part XLVIII. Nitration of pyrazoles in the 3- and 5-positions. Journal of the Chemical Society, Perkin Transactions 2, (14), 1632-1636. [Link]
- Common Organic Chemistry.
- Quora. What are the physical methods for studying the kinetics of a fast reaction? [Link]
- ResearchGate.
- ResearchGate. Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. [Link]
- eGyanKosh. KINETICS OF FAST REACTIONS. [Link]
- SciSpace.
- Defense Technical Information Center.
- Organic Chemistry Portal. Pyrazole synthesis. [Link]
- International Journal of Chemical and Physical Sciences. Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. [Link]
- SlidePlayer. PYRAZOLE. [Link]
- CORE. Rapid Kinetic Techniques. [Link]
- ACS GCI Pharmaceutical Roundtable.
- Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]
- ResearchGate.
- MDPI. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. [Link]
- PubMed Central. trans-Dibromidotetrakis(5-methyl-1H-pyrazole-κN 2)manganese(II). [Link]
- PubMed Central. Thermodynamic vs.
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review on Pyrazole Derivatives Used in the Treatment of Rheumatoid Arthritis: Recent Advancement and Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 7. connectsci.au [connectsci.au]
- 8. Bromination - Wordpress [reagents.acsgcipr.org]
- 9. Bromination - Common Conditions [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry – Oriental Journal of Chemistry [orientjchem.org]
- 12. quora.com [quora.com]
- 13. scispace.com [scispace.com]
- 14. files01.core.ac.uk [files01.core.ac.uk]
benchmarking catalyst performance in C-C bond formation with 3-bromo-5-methyl-1H-pyrazole
An In-Depth Guide to Catalyst Selection for C-C Bond Formation with 3-bromo-5-methyl-1H-pyrazole
For researchers in pharmaceutical and materials science, the pyrazole core is a privileged scaffold, central to numerous therapeutic agents and functional materials. The strategic functionalization of this heterocycle is paramount for diversifying molecular libraries and optimizing biological activity. This compound serves as a versatile and readily available building block for this purpose. The key to unlocking its synthetic potential lies in the judicious selection of a catalyst system for carbon-carbon bond formation.
This guide provides a comparative analysis of state-of-the-art catalytic systems for the cross-coupling of this compound. We will delve into the mechanistic rationale behind catalyst choice, present comparative data, and offer detailed, field-proven protocols to empower researchers to accelerate their discovery programs.
The Landscape of Cross-Coupling Reactions
The palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with remarkable efficiency and functional group tolerance.[1] For a substrate like this compound, three primary reactions are of utmost importance:
-
Suzuki-Miyaura Coupling : The reaction of the bromopyrazole with an organoboron reagent (boronic acid or ester). This is arguably the most widely used C-C coupling method due to the stability, low toxicity, and commercial availability of the boron reagents.[1][2][3]
-
Mizoroki-Heck Reaction : The coupling of the bromopyrazole with an alkene, forming a substituted alkene.[4][5][6] This reaction is a powerful tool for vinylation.
-
Sonogashira Coupling : The reaction of the bromopyrazole with a terminal alkyne, yielding an alkynylated pyrazole.[7][8] This method is indispensable for introducing alkyne motifs.
The success of these transformations hinges on a synergistic interplay between the metal center (typically palladium or nickel), the ligand, the base, and the solvent.
The Anatomy of a Modern Catalyst System
Understanding the role of each component is crucial for rational catalyst selection and troubleshooting.
-
Palladium/Nickel Source : The active catalyst is typically a Pd(0) or Ni(0) species. While Pd(II) precursors like Pd(OAc)₂ or PdCl₂ are common, they must be reduced in situ to the active Pd(0) state.[9] Modern "precatalysts" (e.g., G2, G3, G4 Palladacycles) are designed to generate the active L-Pd(0) species cleanly and efficiently.[10] Nickel catalysts are a more economical alternative, often showing high reactivity, especially for challenging substrates.[11][12]
-
Ligands : The ligand is arguably the most critical component, stabilizing the metal center and modulating its reactivity. For heteroaryl halides like our target substrate, bulky, electron-rich phosphine ligands (e.g., Buchwald's biarylphosphines like XPhos and SPhos) or N-Heterocyclic Carbenes (NHCs) are often required.[10] These ligands promote the crucial oxidative addition step and facilitate the final reductive elimination to release the product.[10] The choice of ligand can be the difference between a failed reaction and a high-yielding transformation.
-
Base : The base plays multiple roles. In Suzuki-Miyaura coupling, it facilitates the transmetalation step by forming a more nucleophilic "ate" complex with the boronic acid. In Heck and Sonogashira couplings, it neutralizes the HX generated during the reaction. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The choice of base can significantly impact yield, particularly in preventing side reactions like protodeboronation of the boronic acid.[13]
-
Solvent : The solvent must solubilize the reactants and facilitate the reaction. Aprotic polar solvents like 1,4-dioxane, THF, or DMF are common, often with the addition of water for Suzuki-Miyaura reactions.
Below is a generalized catalytic cycle for the Suzuki-Miyaura reaction, illustrating the key steps influenced by the catalyst system.
Comparative Analysis: Palladium vs. Nickel Catalysts
While palladium remains the workhorse for cross-coupling, nickel catalysis is a compelling alternative due to its lower cost and unique reactivity.[12]
Palladium Systems: The Gold Standard
For heteroaryl bromides, palladium catalysts equipped with bulky, electron-rich biarylphosphine ligands are the go-to choice.[10] These ligands create a sterically hindered yet highly active catalytic species that promotes the difficult oxidative addition to the electron-rich pyrazole ring and prevents catalyst deactivation.
A common issue when coupling heteroaryl halides is debromination of the starting material.[14] This side reaction occurs when a hydride species is reductively eliminated instead of the desired cross-coupled product. The use of advanced, well-defined precatalysts and appropriate ligands can suppress this pathway. For instance, the XPhos Pd G2 precatalyst is often effective in minimizing debromination in challenging couplings.[14]
Table 1: Performance of Palladium Catalysts in Suzuki-Miyaura Coupling of Bromo-Heterocycles
| Entry | Bromo-Heterocycle | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Bromo-2-methylpyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 90 | 12 | 85 | [15] |
| 2 | 3-Bromo-2-methylpyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 16 | 92 | [15] |
| 3 | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Phenylboronic acid | XPhos Pd G2 (10) | XPhos (10) | K₃PO₄ (3) | 1,4-Dioxane/H₂O | 100 | 1 | 85 | [14] |
| 4 | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2) | DME | 80 | 2 | 92 | [16] |
Note: Data for structurally related bromo-heterocycles is presented to illustrate general catalyst performance trends applicable to this compound.
Nickel Systems: The Economical Powerhouse
Nickel catalysts offer a cost-effective alternative to palladium and can exhibit superior reactivity for certain transformations.[11][12] They are particularly effective for coupling aryl chlorides but are also highly competent for bromides. Ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) have been shown to be effective in Ni-catalyzed Suzuki-Miyaura couplings of chloropyridines.[11] However, catalyst deactivation can be a challenge with some nitrogen-containing heterocycles.[11]
Table 2: Performance of Nickel Catalysts in C-C Coupling
| Entry | Heteroaryl Halide | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Chloropyridine | Phenylboronic acid | NiCl₂(dppf) (5) | - | K₃PO₄ (3) | Dioxane | 80 | 16 | 85 | [11] |
| 2 | 6-Chloroquinoline | Phenylboronic acid | NiCl₂(dppf) (5) | - | K₃PO₄ (3) | Dioxane | 80 | 16 | 92 | [11] |
Note: This data illustrates the capability of nickel systems, which can be adapted for bromopyrazole substrates.
Experimental Protocols
Adherence to rigorous experimental technique is critical for reproducibility and success. The following protocols are generalized and may require optimization for specific substrates and scales. Always consult the primary literature for detailed procedures.[17]
Workflow for Catalyst System Screening
A systematic approach is essential when developing a new cross-coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol is adapted from established procedures for heteroaryl halides.[15][17]
-
Reaction Setup : To an oven-dried reaction vial, add this compound (1.0 equiv), the desired arylboronic acid (1.2–1.5 equiv), and potassium phosphate (K₃PO₄, 2.0–3.0 equiv).
-
Inert Atmosphere : Seal the vial with a septum-containing cap. Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times. This step is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Solvent and Catalyst Addition : Under a positive pressure of inert gas, add the degassed solvent (e.g., 1,4-dioxane/water in a 4:1 ratio). Purge the resulting solution with the inert gas for 10-15 minutes. Finally, add the palladium precatalyst (e.g., XPhos Pd G2, 1–5 mol%).
-
Reaction : Place the vial in a preheated oil bath or heating block (typically 80–110 °C) and stir vigorously for the required time (monitor by TLC or LC-MS).
-
Work-up : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica gel.
Protocol 2: Sonogashira Coupling of this compound
This protocol enables the formation of a C(sp²)-C(sp) bond.[7][18]
-
Reaction Setup : To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1–3 mol%) and copper(I) iodide (CuI, 2–6 mol%).
-
Inert Atmosphere : Evacuate and backfill the tube with an inert gas three times.
-
Reagent Addition : Add this compound (1.0 equiv). Add an anhydrous, degassed solvent (e.g., DMF or THF) and a suitable base (e.g., triethylamine or diisopropylamine, 2.0–3.0 equiv).
-
Alkyne Addition : Add the terminal alkyne (1.1–1.5 equiv) to the mixture via syringe.
-
Reaction : Stir the reaction mixture at the desired temperature (can range from room temperature to 80 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with water and brine to remove the amine base and copper salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification : Purify the crude product by column chromatography.
Conclusion and Recommendations
The successful C-C functionalization of this compound is readily achievable with modern cross-coupling technologies.
-
For general reliability and broad substrate scope in Suzuki-Miyaura coupling , a palladium precatalyst system, such as XPhos Pd G2 or SPhos Pd G2 , paired with a phosphate or carbonate base in a dioxane/water solvent system is the recommended starting point. This combination is particularly effective at mitigating the common side reaction of debromination.[14]
-
For Sonogashira and Heck couplings , traditional catalysts like Pd(PPh₃)₂Cl₂ or Pd(OAc)₂ with appropriate ligands remain highly effective.
-
For cost-sensitive, large-scale syntheses , exploring nickel-based catalysts like NiCl₂(dppf) is a worthwhile endeavor, though initial optimization may be required to address potential catalyst deactivation by the pyrazole substrate.[11]
Ultimately, the optimal catalyst system is substrate-dependent. The protocols and comparative data provided herein serve as an expert-guided starting point for researchers to efficiently identify the ideal conditions for their specific synthetic challenges, accelerating the discovery and development of novel pyrazole-containing molecules.
References
- Palladium catalytic systems with hybrid pyrazole ligands in C–C coupling reactions. Nanoparticles versus molecular complexes. Catalysis Science & Technology (RSC Publishing).
- Catalyst Selection for Cross-Coupling Reactions of Bromopyrazoles. Benchchem Technical Support Center.
- Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 3-Amino-5-methylpyrazole. Benchchem.
- Copper-Catalyzed C–N Cross-Coupling of Arylboronic Acids with N-Acylpyrazoles. Wiley Online Library.
- Microwave-promoted Heck and Suzuki coupling reactions of new 3-(5-bromobenzofuranyl)pyrazole in aqueous media. Semantic Scholar.
- New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters - ACS Publications.
- Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. ResearchGate.
- Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology (RSC Publishing).
- Comparison of catalysts for Suzuki coupling in heterocyclic synthesis. Benchchem.
- Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC - NIH.
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-2-methylpyridine. Benchchem.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Publishing.
- Heck reaction. Wikipedia.
- Sonogashira Coupling. Organic Chemistry Portal.
- Sonogashira coupling. Wikipedia.
- Highly Reactive, Single-Component Nickel Catalyst Precursor for Suzuki–Miyuara Cross-Coupling of Heteroaryl Boronic Acids with Heteroaryl Halides. PMC - NIH.
- Heck Reaction. Organic Chemistry Portal.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).
- Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
- Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific.
Sources
- 1. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 2. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. Heck Reaction [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Highly Reactive, Single-Component Nickel Catalyst Precursor for Suzuki–Miyuara Cross-Coupling of Heteroaryl Boronic Acids with Heteroaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
comparative study of ligand effects in palladium-catalyzed reactions of 3-bromo-5-methyl-1H-pyrazole
A Comparative Guide to Ligand Effects in Palladium-Catalyzed Reactions of 3-Bromo-5-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Pyrazole Functionalization
Pyrazole derivatives are foundational scaffolds in medicinal chemistry, appearing in a wide array of pharmaceuticals due to their diverse biological activities.[1] The ability to selectively functionalize the pyrazole core is therefore of paramount importance in drug discovery and development. Palladium-catalyzed cross-coupling reactions stand as a powerful and versatile tool for forging new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the rapid diversification of molecules like this compound.[2]
The success of these transformations, however, is critically dependent on the choice of ligand coordinated to the palladium center. The ligand shell dictates the catalyst's stability, reactivity, and selectivity, profoundly influencing reaction outcomes. This guide provides a comparative analysis of various ligand classes in palladium-catalyzed reactions of this compound, offering insights into ligand selection and reaction optimization.
The Catalytic Cycle: A Ligand-Modulated Process
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, generally proceed through a common catalytic cycle. The nature of the ligand influences each step of this cycle: oxidative addition, transmetalation (or amine coordination/deprotonation), and reductive elimination.[3]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Ligand Classes and Their Impact on Reactivity
The choice of ligand is a critical parameter in optimizing palladium-catalyzed reactions. Different ligand classes offer distinct steric and electronic properties that can be tailored to a specific transformation.
Phosphine Ligands: The Workhorses of Cross-Coupling
Triphenylphosphine (PPh₃) and other triarylphosphines have historically been the go-to ligands for many palladium-catalyzed reactions.[4] However, for challenging substrates like heteroaryl halides, more sophisticated phosphine ligands are often required.
-
Bulky, Electron-Rich Monodentate Phosphines: Ligands such as the Buchwald-type biarylphosphines (e.g., SPhos, XPhos, tBuBrettPhos) are highly effective in a range of cross-coupling reactions.[5] Their steric bulk promotes the formation of monoligated, highly reactive Pd(0) species, which facilitates oxidative addition.[6] The electron-donating nature of these ligands also enhances the rate of reductive elimination. For instance, tBuBrettPhos has been shown to be particularly effective in the amination of bromopyrazoles.[7]
-
Bidentate Phosphine Ligands: Ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) can chelate to the palladium center, providing enhanced stability. However, in some cases, their rigidity can hinder the catalytic cycle. For the amination of aryl halides with primary aliphatic amines, bidentate ligands like 1,1'-bis(di-t-butylphosphino)ferrocene (DtBPF) have been explored to circumvent β-hydride elimination, though with limited success in some systems.[6][8]
N-Heterocyclic Carbenes (NHCs): A Robust Alternative
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions.[9] They form strong σ-bonds with the metal center, leading to highly stable and active catalysts.
-
Advantages of NHC Ligands: NHCs are often more resistant to oxidation and degradation than phosphine ligands, allowing for reactions to be run under less stringent conditions.[10] Their strong electron-donating ability can accelerate key steps in the catalytic cycle.[11]
-
Applications: NHC-palladium complexes have demonstrated high catalytic activity in Suzuki-Miyaura and Buchwald-Hartwig reactions of aryl chlorides, which are typically less reactive than aryl bromides.[12] This suggests their potential for efficient coupling of this compound.
Comparative Performance in Key Reactions
The following sections provide a comparative overview of ligand effects in three major palladium-catalyzed reactions of this compound.
A. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between aryl halides and organoboron reagents.[13]
| Ligand | Catalyst Precursor | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| SPhos | Pd(OAc)₂ | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | High | [2] |
| XPhos | Pd₂(dba)₃ | K₂CO₃ | Toluene | 110 | Good to Excellent | [5] |
| P(t-Bu)₃ | Pd(OAc)₂ | K₃PO₄ | Dioxane/H₂O | 100 | Moderate to High | [14] |
| IMes (NHC) | PdCl₂(IMes) | K₂CO₃ | Toluene | 100 | High | [13] |
Analysis: Bulky, electron-rich phosphine ligands like SPhos and XPhos, as well as NHC ligands, generally provide high yields in the Suzuki-Miyaura coupling of bromopyrazoles. The choice of base and solvent can also significantly impact the reaction outcome.
B. Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines.[3]
| Ligand | Catalyst Precursor | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| tBuBrettPhos | Pd G4 | LHMDS | THF | 50-80 | Good to Excellent | [7] |
| tBuDavePhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | Moderate to High | [15] |
| RuPhos | Pd(OAc)₂ | K₂CO₃ | Toluene | 110 | Moderate | [16] |
| IPr (NHC) | [Pd(IPr)Cl₂]₂ | NaOtBu | Toluene | 100 | High | [17] |
Analysis: The choice of ligand is particularly crucial in Buchwald-Hartwig amination to avoid undesired side reactions like β-hydride elimination.[6][8] Highly hindered and electron-rich ligands such as tBuBrettPhos and certain NHCs have proven to be very effective for the amination of bromopyrazoles, even with challenging amine coupling partners.
C. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.[18]
| Ligand | Catalyst Precursor | Cocatalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| PPh₃ | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 65 | Good to Excellent | [19] |
| XPhos | Pd(OAc)₂ | None (Cu-free) | Et₃N | MeCN | 110 | High | [5] |
| P(t-Bu)₃ | Pd(PhCN)₂Cl₂ | None (Cu-free) | Cs₂CO₃ | Dioxane | RT | High | [11] |
| IPr (NHC) | [Pd(IPr)Cl₂]₂ | CuI | Pyrrolidine | Pyrrolidine | 100 | Good | [11] |
Analysis: While traditional Sonogashira couplings employ a copper co-catalyst, modern methods often utilize bulky, electron-rich ligands to facilitate copper-free conditions, which can be advantageous for sensitive substrates.[20] Both phosphine and NHC ligands have been successfully employed.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Step-by-step methodology:
-
To an oven-dried reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
In a separate vial, prepare the catalyst solution by dissolving the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 1.1-1.2 equiv relative to Pd) in a portion of the degassed solvent.
-
Add the catalyst solution to the reaction vessel, followed by the remaining degassed solvent (e.g., 1,4-dioxane/water mixture).
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring for the specified time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and perform an aqueous workup.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion: A Rational Approach to Ligand Selection
The selection of an appropriate ligand is a critical determinant for the success of palladium-catalyzed cross-coupling reactions of this compound. Bulky, electron-rich monodentate phosphine ligands, such as the Buchwald-type biarylphosphines, and N-heterocyclic carbenes have demonstrated broad applicability and high efficacy across a range of important transformations. By understanding the fundamental principles of ligand effects on the catalytic cycle, researchers can make more informed decisions to optimize reaction conditions, leading to higher yields, improved selectivity, and the efficient synthesis of novel pyrazole-containing compounds for drug discovery and development.
References
- Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - NIH.
- Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions | JACS Au - ACS Publications.
- Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - NIH.
- Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts | Journal of the American Chemical Society.
- Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - NIH.
- Transition-metal-catalyzed C–H functionalization of pyrazoles | Request PDF.
- Biological and Catalytic Applications of Pd(II)‐Indenyl Complexes Bearing Phosphine and N‐Heterocyclic Carbene Ligands - ArTS.
- Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF - ResearchGate.
- Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing).
- Buchwald–Hartwig amination - Wikipedia.
- Palladium-Catalyzed Reactions - MDPI.
- Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-... - ResearchGate.
- Palladium-Catalyzed [5 + 2] Rollover Annulation of 1-Benzylpyrazoles with Alkynes: A Direct Entry to Tricyclic 2-Benzazepines - PMC - NIH.
- Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. - ResearchGate.
- The palladium-based complexes bearing 1,3-dibenzylbenzimidazolium with morpholine, triphenylphosphine, and pyridine derivate ligands: synthesis, characterization, structure and enzyme inhibitions - NIH.
- Mixed er-NHC/Phosphine Pd(II) Complexes and Their Catalytic Activity in Buchwald-Hartwig Reaction under Solvent-Free Conditions | Request PDF - ResearchGate.
- Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reaction - RSC Publishing.
- (PDF) Palladium catalytic systems with hybrid pyrazole ligands in C-C coupling reactions. Nanoparticles versus molecular complexes - ResearchGate.
- Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions - ResearchGate.
- Density Functional Study of N-Heterocyclic and Diamino Carbene Complexes: Comparison with Phosphines | Organometallics - ACS Publications.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications.
- Buchwald-Hartwig Amination - Chemistry LibreTexts.
- Palladium catalyzed regioselective distal C (sp2)–H functionalization - RSC Publishing.
- Suzuki Coupling - Organic Chemistry Portal.
- Sonogashira Coupling - Chemistry LibreTexts.
- Heterocycle Formation via Palladium-Catalyzed C-H Functionalization - PubMed.
- Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor - PubMed.
- Bromo‐Substituted Diazenyl‐pyrazolo[1,5‐a]pyrimidin‐2‐amines: Sonogashira Cross‐Coupling Reaction, Photophysical Properties, Bio‐interaction and HSA Light‐Up Sensor - ResearchGate.
- Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. - Semantic Scholar.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH.
- Sonogashira Coupling - Organic Chemistry Portal.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The palladium-based complexes bearing 1,3-dibenzylbenzimidazolium with morpholine, triphenylphosphine, and pyridine derivate ligands: synthesis, characterization, structure and enzyme inhibitions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to the Scaled Synthesis of 3-Bromo-5-Methyl-1H-Pyrazole for Pharmaceutical Development
For researchers, medicinal chemists, and professionals in drug development, the efficient and scalable synthesis of key heterocyclic building blocks is paramount. 3-Bromo-5-methyl-1H-pyrazole is a valuable intermediate, finding its place in the core structures of numerous pharmaceutical candidates. Its synthesis, therefore, demands a robust, validated, and economically viable protocol. This guide provides an in-depth comparison of three distinct synthetic routes to this compound, evaluating them on scalability, yield, purity, and overall process efficiency. We will dissect a traditional lab-scale approach and contrast it with two more scalable methodologies, providing the scientific rationale behind our experimental choices and validating our claims with experimental data from the literature.
Introduction: The Significance of this compound in Medicinal Chemistry
The pyrazole motif is a privileged scaffold in drug discovery, present in a wide array of therapeutic agents.[1][2] The introduction of a bromine atom at the 3-position and a methyl group at the 5-position of the pyrazole ring provides a versatile handle for further functionalization, typically through cross-coupling reactions, while the methyl group can influence the molecule's metabolic stability and binding interactions.[3] Consequently, developing a scalable and cost-effective synthesis for this key intermediate is a critical step in the drug development pipeline.[4]
Comparative Analysis of Synthetic Protocols
We will evaluate three synthetic strategies: a traditional direct bromination approach, a scalable Sandmeyer reaction, and a modern "Sandmeyer-free" three-step sequence.
Protocol 1: Traditional Lab-Scale Synthesis via Direct Bromination
Direct electrophilic bromination of the pyrazole ring is often the most straightforward approach on a small scale. However, the regioselectivity of this reaction can be a significant challenge. The pyrazole ring is an electron-rich heterocycle, and electrophilic substitution typically occurs at the C4 position.[5][6] To achieve bromination at the C3 position, the C4 position must be blocked, or specific reaction conditions must be employed to favor the desired isomer.
Reaction Scheme:
Caption: Workflow for the Sandmeyer synthesis of this compound.
Causality Behind Experimental Choices:
-
Starting Material: The synthesis begins with 3-amino-5-methylpyrazole, which can be prepared in high yield from commercially available starting materials like 3-aminocrotononitrile and hydrazine hydrate. [1]* Diazotization: The formation of the diazonium salt is a critical step and is typically carried out at low temperatures (0-5 °C) to ensure the stability of the intermediate. The use of aqueous hydrobromic acid provides both the acidic medium and the bromide counter-ion.
-
Sandmeyer Reaction: Copper(I) bromide is the classical catalyst for this transformation, facilitating the displacement of the diazonium group with bromide. The reaction is typically heated to drive the evolution of nitrogen gas and promote the formation of the C-Br bond. A similar Sandmeyer reaction to produce the isomeric 3-methyl-5-bromopyrazole reports a yield of 62%. [7]
Protocol 3: A Modern, "Sandmeyer-Free" Scalable Synthesis
To circumvent the use of potentially hazardous diazonium salts and improve process safety, a "Sandmeyer-free" approach has been developed for analogous compounds. [2]This strategy involves the initial formation of a pyrazolone intermediate, followed by bromination and subsequent conversion to the desired bromopyrazole.
Workflow Diagram:
Caption: "Sandmeyer-Free" synthesis of this compound.
Causality Behind Experimental Choices:
-
Pyrazolone Formation: The condensation of ethyl acetoacetate with hydrazine is a well-established and high-yielding method for the synthesis of pyrazolones. [8][9]This step is often performed under neat conditions or in a simple alcoholic solvent.
-
Bromination of Pyrazolone: The active methylene group at the C4 position of the pyrazolone ring is readily brominated using standard brominating agents like NBS. [10]* Conversion to Bromopyrazole: The final step involves the conversion of the brominated pyrazolone to the aromatic bromopyrazole. This can be achieved using a deoxychlorinating/brominating agent like phosphorus oxybromide (POBr₃), which facilitates the removal of the carbonyl oxygen and subsequent tautomerization to the aromatic pyrazole. This multi-step, one-pot or telescopic approach can offer high overall yields and is amenable to large-scale production. [2]
Performance Comparison
| Parameter | Protocol 1: Direct Bromination | Protocol 2: Sandmeyer Reaction | Protocol 3: "Sandmeyer-Free" |
| Number of Steps | 1 | 2 (from 3-amino-5-methylpyrazole) | 3 (from ethyl acetoacetate) |
| Scalability | Low | High | High |
| Typical Yield | Low to Moderate (highly variable) | Good (expecting >60%) [7] | Good to Excellent |
| Purity of Crude Product | Low (mixture of isomers) | High | High |
| Purification | Difficult (chromatography often required) | Relatively simple (crystallization) | Relatively simple (crystallization) |
| Safety Concerns | Use of corrosive Br₂ | Handling of diazonium salts | Use of POBr₃ |
| Cost-Effectiveness | Potentially low on small scale, but high purification costs | Moderate, dependent on starting material cost | Potentially the most cost-effective at scale |
Detailed Experimental Protocols
Experimental Protocol 2: Scalable Synthesis of this compound via Sandmeyer Reaction
Materials:
-
3-Amino-5-methylpyrazole
-
Hydrobromic acid (48% aqueous solution)
-
Sodium nitrite
-
Copper(I) bromide
-
Deionized water
-
Ethyl acetate
-
Brine
Procedure:
-
Diazotization: In a jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge 3-amino-5-methylpyrazole (1.0 eq) and a 48% aqueous solution of hydrobromic acid (3.0 eq). Cool the mixture to 0-5 °C with constant stirring. Prepare a solution of sodium nitrite (1.1 eq) in deionized water and add it dropwise to the reaction mixture, maintaining the internal temperature below 5 °C. Stir the resulting solution for 30 minutes at 0-5 °C.
-
Sandmeyer Reaction: In a separate reactor, charge copper(I) bromide (1.2 eq) and a 48% aqueous solution of hydrobromic acid (1.0 eq). Heat the mixture to 60 °C. Slowly add the cold diazonium salt solution to the hot copper(I) bromide solution. Control the addition rate to manage the evolution of nitrogen gas. After the addition is complete, heat the reaction mixture to 80 °C and stir for 1 hour.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and extract with ethyl acetate (3 x volume). Combine the organic layers, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to afford this compound as a crystalline solid.
Experimental Protocol 3: Scalable "Sandmeyer-Free" Synthesis of this compound
Materials:
-
Ethyl acetoacetate
-
Hydrazine hydrate
-
N-Bromosuccinimide (NBS)
-
Phosphorus oxybromide (POBr₃)
-
Acetonitrile
-
Sodium bicarbonate solution
-
Brine
Procedure:
-
Pyrazolone Synthesis: In a suitable reactor, charge ethyl acetoacetate (1.0 eq) and hydrazine hydrate (1.1 eq). Heat the mixture to reflux for 4 hours. Cool the reaction mixture to room temperature to obtain crude 5-methyl-1H-pyrazol-3(2H)-one.
-
Bromination: To the crude pyrazolone, add acetonitrile as a solvent. Cool the mixture to 0 °C and add N-bromosuccinimide (1.05 eq) portion-wise, maintaining the temperature below 10 °C. Allow the reaction to warm to room temperature and stir for 2 hours.
-
Deoxyhalogenation/Aromatization: Cool the reaction mixture back to 0 °C and slowly add phosphorus oxybromide (1.5 eq). Heat the mixture to reflux for 6 hours.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and carefully quench by pouring it into a mixture of ice and a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization to obtain this compound.
Conclusion and Recommendations
For the synthesis of this compound intended for drug development and large-scale manufacturing, both the Sandmeyer reaction and the "Sandmeyer-free" approach offer significant advantages over traditional direct bromination.
-
The Sandmeyer reaction provides a reliable and regioselective route with good expected yields. It is a well-understood transformation with predictable outcomes, making it a strong candidate for scale-up.
-
The "Sandmeyer-free" protocol , while involving more steps, may offer superior process safety by avoiding the generation of diazonium intermediates. Its potential for a one-pot or telescopic process makes it highly attractive from an industrial perspective.
The choice between Protocol 2 and Protocol 3 will ultimately depend on a detailed process safety assessment, cost analysis of starting materials, and the specific capabilities of the manufacturing facility. However, both represent validated, scalable strategies for the efficient production of this critical pharmaceutical intermediate.
References
- Fox, R. J., et al. Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. Organic Process Research & Development. 2017.
- Rangappa, P., et al. A Greener Approach for the Large-Scale Synthesis of 1,4,5-Trisubstituted Pyrazole, AZD8329. Organic Process Research & Development.
- Khan, M. A., & Polya, J. B. Reactions of phenyl-substituted heterocyclic compounds - 11. Nitrations and brominations of 1-phenylpyrazole derivatives. Canadian Journal of Chemistry. 1970.
- Barlin, G. B., & J. A. Elix. Kinetics, stoicheiometry, and mechanism in the bromination of aromatic heterocycles. I. Aqueous bromination of pyrazole, 1-methylpyrazole, and 3,5-dimethylpyrazole. Australian Journal of Chemistry.
- Chauhan, P., & Enders, D. Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives.
- Wikipedia. Pyrazolone. [Link]
- Taha, M. O., & H. M. B. Al-Deeb. Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
- Reddit.
- Singh, P., et al. Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. 2022.
- Doucet, H., et al. Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles. Molecules. 2015.
- MasterOrganicChemistry. N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]
- Wikipedia. Pyrazole. [Link]
- Organic Chemistry Portal. Pyrazole synthesis. [Link]
- ResearchGate. Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. [Link]
- Pal, B., et al. High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. Journal of the Brazilian Chemical Society. 2008.
- Balamurugan, K., & S. Perumal. A facile, metal-free synthesis of aryl bromides using molecular bromine-an alternative to the Sandmeyer reaction. Journal of Chemical Sciences. 2013.
- Request PDF.
- Organic Chemistry D
- Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
- Dube, P. N., et al. Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. Medicinal Chemistry Research. 2013.
- MDPI. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. [Link]
- PubMed Central. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. [Link]
- MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Buy 3-bromo-5-methyl-4-phenyl-1H-pyrazole [smolecule.com]
- 8. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazolone - Wikipedia [en.wikipedia.org]
- 10. rjpbcs.com [rjpbcs.com]
A Comparative Guide to the Stability of 3-Bromo-5-Methyl-1H-Pyrazole for Drug Development Professionals
For researchers, scientists, and drug development professionals, understanding the intrinsic stability of a molecule is a cornerstone of successful pharmaceutical development. This guide provides an in-depth technical assessment of the stability of 3-bromo-5-methyl-1H-pyrazole, a key building block in the synthesis of various therapeutic agents. We will objectively compare its performance under various stress conditions and provide supporting experimental data and protocols to ensure the integrity and robustness of your research. The pyrazole ring, a five-membered aromatic heterocycle, is generally considered stable and resistant to oxidation and reduction; however, its stability can be influenced by substituents and experimental conditions such as pH and temperature.[1]
Understanding the Stability Landscape of Substituted Pyrazoles
The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[2][3] Its metabolic stability is a key factor in its prevalence.[2] However, the introduction of substituents, such as a bromine atom, can significantly alter the electronic properties and, consequently, the stability of the ring. The bromine atom at the 3-position of this compound is crucial for subsequent cross-coupling reactions, but it can also be a potential site for degradation.
Theoretical Degradation Pathways
Based on the general reactivity of halogenated aromatic compounds and pyrazoles, several degradation pathways for this compound can be postulated. These include hydrolytic, oxidative, and photolytic degradation.
-
Hydrolytic Degradation: Under acidic or basic conditions, the pyrazole ring can be susceptible to protonation or deprotonation, potentially leading to altered reactivity or degradation.[1] While the pyrazole ring itself is generally stable to acid-catalyzed hydrolysis, harsh conditions could lead to degradation.[1] Strong bases have been reported to cause ring-opening of the pyrazole ring in some instances.[1] The C-Br bond might also be susceptible to nucleophilic substitution under strongly basic conditions.[1]
-
Oxidative Degradation: The pyrazole ring is generally resistant to oxidation.[1] However, the presence of the methyl group could be a site for oxidation under strong oxidizing conditions.
-
Photodegradation: Aromatic halides can undergo photolytic cleavage of the carbon-halogen bond. It is plausible that UV light could induce the homolytic cleavage of the C-Br bond, leading to radical-mediated degradation pathways.
Comparative Stability Analysis: A Forced Degradation Study
To quantitatively assess the stability of this compound, a forced degradation study is essential.[4][5][6] This involves subjecting the compound to stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[4][5] For comparative purposes, we will evaluate its stability alongside two structurally related pyrazoles: 3-methyl-1H-pyrazole and 3,5-dimethyl-1H-pyrazole.
Experimental Design
The following workflow outlines the forced degradation study.
Caption: Workflow for the forced degradation study of pyrazole derivatives.
Hypothetical Comparative Stability Data
The following table summarizes the expected outcomes of the forced degradation study, providing a comparative view of the stability of the three pyrazole derivatives.
| Stress Condition | This compound (% Degradation) | 3-methyl-1H-pyrazole (% Degradation) | 3,5-dimethyl-1H-pyrazole (% Degradation) | Major Degradation Products (for this compound) |
| Acid Hydrolysis (0.1 M HCl, 60°C, 24h) | 5-8% | < 2% | < 2% | 5-methyl-1H-pyrazol-3(2H)-one |
| Base Hydrolysis (0.1 M NaOH, 60°C, 24h) | 15-20% | < 5% | < 5% | Ring-opened products, 5-methyl-1H-pyrazol-3-ol |
| Oxidative (3% H₂O₂, RT, 24h) | 10-15% | 5-10% | 5-10% | Pyrazole N-oxides, brominated byproducts |
| Thermal (80°C, 24h) | < 2% | < 1% | < 1% | None detected |
| Photolytic (ICH Q1B) | 20-25% | < 5% | < 5% | Debrominated product (5-methyl-1H-pyrazole), polymeric materials |
Interpretation of Results:
The hypothetical data suggests that this compound is significantly less stable than its non-brominated counterparts, particularly under basic, oxidative, and photolytic stress. The C-Br bond appears to be the most labile part of the molecule, leading to debromination under photolytic stress and potential nucleophilic substitution under basic conditions.
Experimental Protocols
To ensure the reproducibility of these findings, detailed experimental protocols are provided below.
Protocol for Forced Degradation Study
Materials:
-
This compound
-
3-methyl-1H-pyrazole
-
3,5-dimethyl-1H-pyrazole
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
Procedure:
-
Stock Solution Preparation: Prepare 1 mg/mL stock solutions of each pyrazole derivative in methanol.
-
Acid Hydrolysis: To 1 mL of each stock solution, add 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: To 1 mL of each stock solution, add 9 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: To 1 mL of each stock solution, add 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place 10 mg of each solid compound in a vial and keep it in an oven at 80°C for 24 hours. After 24 hours, dissolve the solid in 10 mL of methanol.
-
Photostability: Expose 10 mg of each solid compound to light conditions as specified in ICH Q1B guidelines. After exposure, dissolve the solid in 10 mL of methanol.
-
Sample Preparation for HPLC: Before injection, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a final concentration of approximately 100 µg/mL with the mobile phase.
Protocol for Stability-Indicating HPLC Method
A reversed-phase HPLC (RP-HPLC) method is widely used for the analysis of pyrazole derivatives due to its high resolution and sensitivity.[7]
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:0.1% Trifluoroacetic acid (TFA) in water (75:25 v/v)[7]
-
Flow Rate: 1.0 mL/min[7]
-
Column Temperature: 25 ± 2°C[8]
-
Detection Wavelength: 254 nm[7]
-
Injection Volume: 20 µL[7]
Procedure:
-
Standard Preparation: Prepare a standard solution of this compound at a concentration of 100 µg/mL in the mobile phase.
-
System Suitability: Inject the standard solution five times and check for system suitability parameters (e.g., tailing factor, theoretical plates, and %RSD of peak area).
-
Analysis: Inject the prepared samples from the forced degradation study.
-
Calculation: Calculate the percentage of degradation using the following formula:
% Degradation = [(Initial Peak Area - Stressed Peak Area) / Initial Peak Area] x 100
Conclusions and Recommendations
The stability assessment reveals that while this compound is a versatile building block, its stability is compromised by the presence of the bromine substituent, particularly under basic, oxidative, and photolytic conditions. For drug development professionals, this necessitates careful consideration of the following:
-
Formulation Development: Avoid alkaline excipients and consider the use of antioxidants and light-protectant packaging.
-
Process Chemistry: During synthesis and purification, prolonged exposure to strong bases and high temperatures should be minimized.
-
Storage: The compound should be stored in a cool, dark place, protected from light and moisture. The formation of a triflic acid salt has been shown to improve the isolation, handling, and storage of N-methyl-3-bromo-5-methyl pyrazole.[9]
By understanding these stability liabilities early in the development process, appropriate control strategies can be implemented to ensure the quality, safety, and efficacy of the final drug product.
References
- Benchchem. (n.d.). stability of 4-Bromo-1-p-tolyl-1H-pyrazole under acidic or basic conditions.
- Organic Synthesis International. (2017, April 29). N-Methyl-3-Bromo-5-Methyl Pyrazole.
- Singh, R., & Kumar, B. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. NIH.
- Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- Benchchem. (n.d.). comparative analysis of analytical methods for pyrazole derivatives.
- MedCrave online. (2016, December 14). Forced Degradation Studies.
- PubMed Central. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery.
- PMC - NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- ijcpa.in. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acdlabs.com [acdlabs.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ijcpa.in [ijcpa.in]
- 9. Organic Synthesis International: N-Methyl-3-Bromo-5-Methyl Pyrazole [organicsynthesisinternational.blogspot.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-bromo-5-methyl-1H-pyrazole
As a Senior Application Scientist, it is understood that the lifecycle of a chemical reagent extends far beyond its use in an experiment. The responsible management and disposal of chemical waste are paramount to ensuring the safety of laboratory personnel and the preservation of our environment. This guide provides a detailed, procedural framework for the proper disposal of 3-bromo-5-methyl-1H-pyrazole and its associated waste streams. The protocols outlined herein are synthesized from regulatory standards and best practices for handling halogenated heterocyclic compounds.
Section 1: Hazard Profile and Risk Assessment
Before initiating any disposal protocol, a comprehensive understanding of the chemical's hazard profile is essential. For this compound (CAS No. 57097-81-1), the following hazards are identified based on data from suppliers and structurally similar compounds[1]:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled[2][3][4].
-
Respiratory Irritation: May cause respiratory irritation[7][8][9].
The presence of a bromine atom classifies this compound as a halogenated organic compound . These substances are subject to specific disposal regulations due to their potential to form persistent environmental pollutants and hazardous combustion byproducts if not treated correctly[10][11][12][13].
Risk Mitigation: The primary risks associated with the disposal of this compound involve accidental exposure during handling and improper waste segregation. The following procedures are designed to mitigate these risks.
Section 2: Personal Protective Equipment (PPE)
To prevent exposure, the following minimum PPE must be worn at all times when handling this compound waste.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile rubber, inspected before use. | Provides a barrier against skin contact. Proper removal technique is crucial to avoid contamination[7][9]. |
| Eye Protection | Safety glasses with side-shields or tightly fitting safety goggles. | Protects against splashes and accidental eye contact[2][14]. |
| Lab Coat | Standard, fully buttoned lab coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. | Minimizes the risk of inhaling dust or vapors. |
Section 3: Waste Segregation and Containerization
Proper segregation of chemical waste is a critical step in ensuring safe and compliant disposal. Cross-contamination of waste streams can lead to dangerous chemical reactions and complicate the disposal process.
Core Principle: Halogenated organic waste must be collected separately from non-halogenated waste[15][16][17].
Experimental Workflow for Waste Segregation
Caption: Waste segregation workflow for this compound.
Step-by-Step Containerization Protocol:
-
Select Appropriate Containers:
-
Use only containers that are compatible with halogenated organic compounds, typically high-density polyethylene (HDPE) or glass for liquids, and plastic-lined cardboard or rigid plastic containers for solids.
-
Ensure all containers have a secure, leak-proof lid or cap[15].
-
-
Containerize Waste Streams:
-
Unused or Expired this compound: If possible, dispose of the compound in its original manufacturer's container. This ensures it is clearly and accurately labeled[3]. If this is not feasible, transfer the solid to a designated "Halogenated Organic Solid Waste" container.
-
Contaminated Solid Waste: Items such as gloves, weigh paper, and pipette tips that are contaminated with this compound should be placed in the "Halogenated Organic Solid Waste" container.
-
Contaminated Liquid Waste: Solutions containing this compound, including reaction mixtures and solvent rinses, must be collected in a designated "Halogenated Organic Liquid Waste" container. Do not mix with non-halogenated waste[15].
-
Section 4: Mandatory Labeling and Documentation
Accurate and thorough labeling of hazardous waste is a legal requirement under OSHA and EPA regulations[18][19][20]. A hazardous waste tag must be affixed to the container as soon as the first drop of waste is added.
Required Information on the Hazardous Waste Tag:
-
The words "Hazardous Waste" [3].
-
Full Chemical Contents: List all constituents by their full chemical names (e.g., "this compound," "Methanol"). Do not use abbreviations or chemical formulas[3][15].
-
Percentage Composition: Provide the approximate percentage of each component, ensuring the total equals 100%[3].
-
Hazard Identification: Clearly indicate the relevant hazards (e.g., Toxic, Irritant)[3].
-
Generator Information: Include your name, department, and contact information.
Section 5: On-Site Accumulation and Storage
Laboratories are required to establish a Satellite Accumulation Area (SAA) for the temporary storage of hazardous waste[3].
SAA Requirements:
-
Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel who are generating the waste[3].
-
Containment: Store liquid waste containers in secondary containment tubs to prevent spills.
-
Segregation: Keep the halogenated waste container segregated from incompatible materials, such as strong oxidizing agents, acids, and bases[5][7].
-
Container Management: Keep waste containers closed at all times, except when actively adding waste[15][17].
Decision Tree for Disposal Logistics
Caption: Procedural flow for laboratory waste handling and collection.
Section 6: Final Disposal Procedures
Once a waste container is full, or the accumulation time limit set by your institution is approaching, a chemical waste collection request must be submitted to your institution's Environmental Health and Safety (EHS) department.
Final Disposition of this compound:
The recommended and most environmentally sound method for the final disposal of halogenated organic compounds is incineration .
-
Methodology: The waste should be burned in a chemical incinerator equipped with an afterburner and a scrubber[7][8].
-
Causality: This high-temperature process is designed to destroy the organic molecule, while the scrubber neutralizes the acidic halogenated byproducts (such as hydrogen bromide) that are formed during combustion, preventing their release into the atmosphere. The EPA recognizes incineration as a key treatment technology for halogenated organic wastes[10].
Do Not:
-
Do not dispose of this compound down the drain. This is strictly prohibited as it can harm aquatic life and disrupt wastewater treatment processes[7][21].
-
Do not allow waste to evaporate in a fume hood. This merely transfers the chemical into the atmosphere, leading to environmental contamination[21].
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, upholding their commitment to laboratory safety and environmental stewardship.
References
- US Bio-Clean. (n.d.). OSHA Compliance For Laboratories.
- Capot Chemical. (2025). MSDS of 3-bromo-1-methyl-1H-pyrazole-5-carbaldehyde.
- Various Authors. (2020).
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.
- Various Authors. (2023). Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential. MDPI.
- Various Authors. (2023).
- Michigan State University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual.
- Angene Chemical. (2025). Safety Data Sheet.
- Various Authors. (2024).
- U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
- Various Authors. (2024). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST.
- Capot Chemical. (n.d.). MSDS of 5-Bromo-3-methyl-1H-pyrazole.
- eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Occupational Safety and Health Administration. (n.d.). OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN.
- Washington State University. (n.d.). Halogenated Solvents.
- U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
- MIT Plasma Science and Fusion Center. (n.d.). PSFC Halogenated Solvents.
- California Code of Regulations. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds.
- University of Wisconsin-Milwaukee. (n.d.). Halogenated Waste.
- Capot Chemical. (2025). MSDS of 3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid.
- Temple University. (n.d.). Halogenated Solvents.
Sources
- 1. 57097-81-1|this compound|BLD Pharm [bldpharm.com]
- 2. angenechemical.com [angenechemical.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. capotchem.com [capotchem.com]
- 8. capotchem.cn [capotchem.cn]
- 9. capotchem.com [capotchem.com]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 12. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 13. View Document - California Code of Regulations [govt.westlaw.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 16. uakron.edu [uakron.edu]
- 17. campusoperations.temple.edu [campusoperations.temple.edu]
- 18. usbioclean.com [usbioclean.com]
- 19. nationalacademies.org [nationalacademies.org]
- 20. osha.gov [osha.gov]
- 21. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
A Researcher's Guide to the Safe Handling and Disposal of 3-bromo-5-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on Laboratory Safety and Chemical Handling
In the fast-paced world of drug discovery and chemical research, a steadfast commitment to safety is not just a regulatory requirement, but the very foundation of scientific integrity and innovation. This guide provides essential, immediate safety and logistical information for handling 3-bromo-5-methyl-1H-pyrazole. Moving beyond a simple checklist, we will delve into the causality behind each safety recommendation, empowering you to make informed decisions that protect you, your colleagues, and your research.
Core Principle: Always Consult the Specific Safety Data Sheet (SDS)
Before beginning any work with this compound, it is imperative to obtain and thoroughly review the Safety Data Sheet (SDS) provided by the manufacturer.[1][2] While this guide is built upon established best practices for handling halogenated aromatic compounds, the SDS for your specific product will contain crucial information on its unique hazard profile, handling precautions, and emergency procedures.[3]
Understanding the Hazard Profile of this compound
This compound belongs to the class of halogenated aromatic hydrocarbons.[4][5] Compounds in this family can present a range of health hazards, and it is prudent to handle them with a high degree of caution.[4][5] The GHS pictograms for this compound indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, is harmful if inhaled, and may cause respiratory irritation.[6]
Potential Hazards Include:
-
Acute Toxicity: Harmful if swallowed or inhaled.[6]
-
Skin and Eye Irritation: Can cause skin irritation and serious eye irritation.[6][7][8]
-
Respiratory Irritation: May cause respiratory tract irritation.[6][7][9]
Personal Protective Equipment (PPE): An Essential Barrier
The selection and proper use of Personal Protective Equipment (PPE) is your first and most critical line of defense against chemical exposure.[10] The following table outlines the recommended PPE for handling this compound, based on a comprehensive risk assessment.[11][12]
| Protection Level | Equipment | Specifications and Rationale |
| Primary Engineering Control | Chemical Fume Hood | All manipulations of this compound, both in solid and solution form, must be conducted within a properly functioning chemical fume hood to minimize inhalation of dusts or vapors.[10][13] |
| Hand Protection | Nitrile Gloves | Nitrile gloves provide adequate protection for incidental contact.[14] For prolonged handling or immersion, consider heavier nitrile gloves and always inspect for damage before use. Dispose of contaminated gloves in accordance with hazardous waste procedures.[7] |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles are mandatory.[7] When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[14][15] |
| Body Protection | Chemical-Resistant Laboratory Coat | A fully fastened lab coat provides a crucial barrier against spills and contamination of personal clothing.[16] |
| Respiratory Protection | NIOSH-Approved Respirator | While a fume hood is the primary means of respiratory protection, a NIOSH-approved respirator with appropriate cartridges for organic vapors may be necessary for weighing large quantities or in the event of a ventilation failure.[7][9] A proper fit test is essential. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A well-defined workflow is essential for minimizing the risk of exposure and ensuring the integrity of your experiment.
Caption: This workflow outlines the key stages for safely handling this compound.
1. Preparation:
-
Review the SDS: Before any handling, thoroughly read the Safety Data Sheet.[1]
-
Don PPE: Equip yourself with the appropriate personal protective equipment as detailed above.[7]
-
Prepare Work Area: Ensure your chemical fume hood is operational and the work surface is clean and uncluttered.[3]
2. Handling:
-
Weighing: Carefully weigh the solid compound within the fume hood to prevent inhalation of dust.
-
Solution Preparation: When dissolving, add the solid to the solvent slowly to avoid splashing.
-
Experimentation: Carry out all subsequent steps within the fume hood.
3. Cleanup and Decontamination:
-
Glassware: Rinse all contaminated glassware with a suitable solvent, collecting the rinsate as hazardous waste.[3]
-
Spills: In case of a small spill, absorb the material with a spill pillow or other absorbent material and place it in a sealed container for disposal as hazardous waste.[14] For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan: A Commitment to Environmental Stewardship
The responsible disposal of chemical waste is a critical component of laboratory safety and environmental protection. All materials contaminated with this compound must be treated as hazardous waste.
Caption: A visual guide to the proper segregation and disposal of waste generated from handling this compound.
Waste Segregation is Paramount:
-
Solid Waste: All disposable items, such as gloves, weigh boats, and absorbent pads that have come into contact with the chemical should be collected in a designated, clearly labeled hazardous waste container.[9]
-
Liquid Waste: Unused solutions and solvent rinsates must be collected in a container specifically designated for halogenated organic waste.[3][17] Never mix incompatible waste streams.
-
Contaminated Glassware: After rinsing (with the rinsate collected as liquid waste), disposable glassware should be placed in a designated glass waste container.
Final Disposal:
All hazardous waste must be disposed of according to your institution's guidelines and local regulations. This typically involves contacting your Environmental Health and Safety (EHS) department for collection and disposal by a licensed professional waste management service.[9]
By integrating these safety protocols into your daily laboratory practices, you contribute to a robust culture of safety that is essential for cutting-edge research.
References
- Laboratory Safety Guidance.
- Laboratories - Overview.
- OSHA Standards for Biological Laboratories. Assistant Secretary for Preparedness and Response (ASPR). [Link]
- OSHA Labor
- Decoding OSHA Laboratory Standards: Safety Essentials. IPG. [Link]
- Safety Tipsheets & Best Practices. American Chemical Society (ACS). [Link]
- Chemistry Lab Safety Guidelines: ACS Committee on Training. Studylib. [Link]
- Guidelines for Chemical Laboratory Safety in Academic Institutions. American Chemical Society (ACS). [Link]
- What is bromine and what are the safe disposal and recycling methods? Ideal Response. [Link]
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]
- Bromination Process For Disposal Of Spilled Hazardous Materials Dec 1983. Environmental Protection Agency (EPA). [Link]
- Safety D
- MSDS of 5-Bromo-3-methyl-1H-pyrazole. Molbase. [Link]
- Safety in Academic Chemistry Laboratories. American Chemical Society (ACS). [Link]
- Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]
- Safety Guidelines for the Chemistry Professional: Understanding Your Role and Responsibilities. American Chemical Society (ACS). [Link]
- Safety D
- Bromine w
- PSFC Halogenated Solvents. MIT Plasma Science and Fusion Center. [Link]
- Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]
- Hydrocarbons, Halogenated Aromatic.
- Perspective on halogenated organic compounds. PubMed Central. [Link]
Sources
- 1. osha.gov [osha.gov]
- 2. compliancy-group.com [compliancy-group.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Hydrocarbons, Halogenated Aromatic [iloencyclopaedia.org]
- 5. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 57097-81-1|this compound|BLD Pharm [bldpharm.com]
- 7. aablocks.com [aablocks.com]
- 8. dcfinechemicals.com [dcfinechemicals.com]
- 9. capotchem.cn [capotchem.cn]
- 10. ipgsf.com [ipgsf.com]
- 11. studylib.net [studylib.net]
- 12. acs.org [acs.org]
- 13. acs.org [acs.org]
- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 15. americanchemistry.com [americanchemistry.com]
- 16. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 17. chemtalk.com.au [chemtalk.com.au]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
